molecular formula C8H10FN B1298874 2-Fluorophenethylamine CAS No. 52721-69-4

2-Fluorophenethylamine

Cat. No.: B1298874
CAS No.: 52721-69-4
M. Wt: 139.17 g/mol
InChI Key: RIKUOLJPJNVTEP-UHFFFAOYSA-N
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Description

2-Fluorophenethylamine is an amine.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKUOLJPJNVTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349152
Record name 2-Fluorophenethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52721-69-4
Record name 2-Fluorophenethylamine
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Record name 2-(2-Fluorophenyl)ethylamine
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Foundational & Exploratory

2-Fluorophenethylamine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to 2-Fluorophenethylamine (2-FPEA), designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this document synthesizes technical data with practical insights, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the described protocols.

Introduction and Chemical Identity

This compound (2-FPEA) is a halogenated derivative of phenethylamine. The introduction of a fluorine atom at the ortho position of the phenyl ring significantly alters its electronic properties and metabolic stability compared to its parent compound. This modification can influence its interaction with biological targets, making it a compound of interest in medicinal chemistry and pharmacology for the development of novel therapeutic agents or as a tool for probing biological systems.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 1584-76-5 .

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-FPEA is fundamental for its handling, formulation, and interpretation in experimental settings.

PropertyValueSource
Molecular Formula C₈H₁₀FN
Molecular Weight 139.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 80-82 °C at 12 mmHg
Density 1.056 g/cm³
Refractive Index (n²⁰/D) 1.503
Solubility Soluble in most organic solvents.

Note: These values are critical for experimental design, such as predicting its behavior in different solvent systems or for purification via distillation.

Synthesis and Purification

The most common and reliable synthesis of 2-FPEA involves the reduction of 2-fluorophenylacetonitrile. This precursor is more readily available and provides a direct route to the desired amine.

Synthesis Workflow

The choice of reducing agent is critical. While various hydrides can be used, Lithium Aluminum Hydride (LiAlH₄) is often preferred for its high reactivity and yield in converting nitriles to primary amines.

SynthesisWorkflow cluster_0 Reaction Stage cluster_1 Workup & Purification Start 2-Fluorophenylacetonitrile in Anhydrous Ether Reaction Dropwise addition at 0°C, then warm to RT Start->Reaction Reagent LiAlH₄ Suspension in Anhydrous Ether Reagent->Reaction Quench Careful Quenching (H₂O, NaOH soln.) Reaction->Quench After several hours Extraction Separation & Extraction with Diethyl Ether Quench->Extraction Purification Drying (Na₂SO₄) & Vacuum Distillation Extraction->Purification Final Pure 2-FPEA Purification->Final

Caption: Workflow for the synthesis and purification of 2-FPEA.

Detailed Experimental Protocol
  • Rationale for Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used to prevent a hazardous reaction and to ensure the reagent is not consumed in a side reaction.

  • Step 1: Reaction Setup: A suspension of LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether is prepared in a three-neck flask under an inert nitrogen atmosphere. The flask is cooled to 0°C using an ice bath.

  • Step 2: Addition of Precursor: 2-Fluorophenylacetonitrile (1 equivalent) dissolved in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension. The slow addition rate is crucial to control the exothermic reaction.

  • Step 3: Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 4-6 hours to ensure the reaction goes to completion.

  • Step 4: Quenching: The reaction is carefully quenched by the sequential and slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts in a granular form that is easy to filter.

  • Step 5: Isolation: The resulting precipitate is removed by filtration, and the filter cake is washed with diethyl ether. The combined organic filtrates are then dried over anhydrous sodium sulfate.

  • Step 6: Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a multi-faceted analytical approach is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine atom) and the two ethylamine CH₂ groups.

    • ¹³C NMR: Will confirm the presence of the 8 carbon atoms, with the carbon atom bonded to fluorine showing a characteristic large coupling constant (¹JCF).

    • ¹⁹F NMR: Will show a singlet (or a multiplet if coupled to protons), confirming the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight (m/z = 139.17 for the molecular ion [M]⁺).

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the primary amine (around 3300-3400 cm⁻¹) and C-F stretch (around 1200-1250 cm⁻¹).

Pharmacological Considerations and Potential Signaling

As a structural analog of phenethylamine, 2-FPEA is presumed to act as a monoamine neurotransmitter modulator. Its primary mode of action is likely as a substrate for monoamine transporters (such as DAT, NET, and SERT) and as an agonist at trace amine-associated receptor 1 (TAAR1). The fluorine substitution may increase its metabolic stability against enzymes like monoamine oxidase (MAO), potentially prolonging its duration of action.

Hypothesized TAAR1 Signaling Pathway

Activation of TAAR1 by an agonist like 2-FPEA typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.

SignalingPathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPEA 2-FPEA (Ligand) TAAR1 TAAR1 Receptor FPEA->TAAR1 Binds & Activates G_protein Gαs Protein TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Hypothesized TAAR1-mediated signaling cascade for 2-FPEA.

Safety and Handling

  • Toxicity: The toxicological properties of 2-FPEA have not been fully investigated. It should be handled as a potentially hazardous chemical.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

References

  • 2-(2-Fluorophenyl)ethanamine | C8H10FN | PubChem. National Center for Biotechnology Information. [Link]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluorophenethylamine (2-FPEA)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Fluorophenethylamine (2-FPEA) is a substituted phenethylamine characterized by a fluorine atom at the ortho position of the phenyl ring. As a member of a pharmacologically significant class of compounds, 2-FPEA serves as a crucial building block in medicinal chemistry and a subject of interest in neuropharmacological research.[1] The introduction of the fluorine atom imparts unique electronic and metabolic properties compared to its parent compound, phenethylamine, making a thorough understanding of its physicochemical characteristics essential for its application in drug design, synthesis, and analytical chemistry. This guide provides a comprehensive overview of the core physicochemical properties of 2-FPEA, detailed analytical methodologies for its characterization, and expert insights into the rationale behind experimental choices.

Chemical Identity and Molecular Structure

2-FPEA is an amine that can be utilized as a precursor in the synthesis of more complex molecules.[2] Its fundamental identity is defined by a unique combination of identifiers and structural features.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
IUPAC Name 2-(2-fluorophenyl)ethan-1-amine [3][4]
CAS Number 52721-69-4 [3][5]
Molecular Formula C₈H₁₀FN [2][5]
Molecular Weight 139.17 g/mol [3][5]
SMILES NCCc1ccccc1F [5]
InChI 1S/C8H10FN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2 [3][5]

| InChIKey | RIKUOLJPJNVTEP-UHFFFAOYSA-N |[3][5] |

The molecular architecture of 2-FPEA consists of a phenethylamine core with a fluorine atom substituted at the C2 (ortho) position of the benzene ring. This substitution is critical; the high electronegativity of fluorine can influence the molecule's pKa by inductive electron withdrawal, affecting its ionization state at physiological pH. Furthermore, the C-F bond is exceptionally stable, often blocking metabolic pathways (e.g., aromatic hydroxylation) at that position, a common strategy in drug development to enhance pharmacokinetic profiles.

Core Physicochemical Properties

The physical and chemical properties of 2-FPEA dictate its behavior in various environments, from storage conditions to biological systems. These properties are summarized below.

Table 2: Summary of Physicochemical Data for this compound

Property Value Conditions Source(s)
Appearance Clear pale yellow to slightly pink liquid Ambient [2][6]
Boiling Point 64 °C at 0.6 mmHg [5][6][7]
242.8 ± 0.0 °C at 760 mmHg [2]
Density 1.066 g/mL at 25 °C [5][6]
Refractive Index 1.51 at 20 °C [5][6]
Flash Point 77 °C Closed cup [5][7]
pKa 9.47 ± 0.10 Predicted [6]

| logP (XLogP3) | 1.3 | Computed |[3][8] |

Expert Insights:

  • The provided boiling points at both reduced and atmospheric pressure are crucial for purification via vacuum distillation.

  • The predicted pKa of 9.47 suggests that 2-FPEA is a moderately strong base.[6] At a physiological pH of 7.4, it will exist predominantly in its protonated, cationic form, which has significant implications for receptor binding and solubility in aqueous media.

  • A computed logP of 1.3 indicates moderate lipophilicity, suggesting a reasonable balance between aqueous solubility and the ability to cross lipid membranes, a desirable characteristic for CNS-acting drug candidates.[3][8]

Analytical Characterization Workflow

A robust analytical workflow is paramount for confirming the identity, purity, and stability of 2-FPEA. The following diagram outlines a logical approach for comprehensive characterization.

G Figure 1. Analytical Workflow for 2-FPEA Characterization cluster_0 Identity Confirmation cluster_1 Purity & Quantitative Analysis GCMS GC-MS Analysis (Molecular Weight & Fragmentation) HPLC HPLC-UV/MS (Purity Assessment & Quantification) GCMS->HPLC Informs Method Dev. NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Connectivity) NMR->HPLC GC_FID GC-FID (Orthogonal Purity Check) HPLC->GC_FID Cross-Validation Report Certificate of Analysis (Identity, Purity, Data) HPLC->Report GC_FID->Report Sample Reference Standard or Synthesized Sample Sample->GCMS Primary ID Sample->NMR Definitive Structure

Caption: A logical workflow for the comprehensive analysis of 2-FPEA.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide unambiguous confirmation of the molecular structure.

Protocol 1: Mass Spectrometry (MS) via Gas Chromatography (GC)

  • Rationale: GC-MS is a rapid and highly sensitive technique for confirming molecular weight and obtaining structural information through fragmentation patterns. It also serves as an initial purity screen.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL solution of 2-FPEA in methanol.

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Injection: 1 µL, splitless injection at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 1 minute. Ramp at 20°C/min to 280°C, hold for 5 minutes.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Expected Results: The mass spectrum will show a molecular ion peak (M⁺) at m/z 139. The primary fragmentation is expected from benzylic cleavage, yielding a prominent peak at m/z 109 corresponding to the fluorotropylium cation ([C₇H₆F]⁺), and a peak at m/z 30 corresponding to the [CH₂NH₂]⁺ fragment.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides the definitive connectivity of atoms in the molecule. For a fluorinated compound, ¹⁹F NMR and the observation of H-F and C-F coupling are critical for confirming the fluorine's position.

  • Methodology:

    • Sample Preparation: Dissolve ~10 mg of 2-FPEA in 0.7 mL of deuterated chloroform (CDCl₃).

    • Spectrometer: Bruker 400 MHz spectrometer or equivalent.[9]

    • ¹H NMR: Acquire spectrum with a standard pulse program. Expected signals include multiplets in the aromatic region (~7.0-7.3 ppm), and two triplets corresponding to the ethyl chain protons (~2.8-3.1 ppm).[10][11] The N-H protons will appear as a broad singlet.[11]

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Expect signals for the two distinct ethyl carbons and multiple signals in the aromatic region, with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant.[12]

    • Data Interpretation: Analyze chemical shifts, integration, and coupling patterns to confirm the 2-fluoro substitution pattern. The proximity of the fluorine will influence the chemical shifts and splitting of the adjacent aromatic protons.

Chromatographic Analysis for Purity and Quantification

Chromatography is the gold standard for assessing the purity of chemical compounds. Employing orthogonal methods (e.g., HPLC and GC) provides a high degree of confidence in the results.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Rationale: RP-HPLC is a robust method for separating the target compound from non-volatile impurities and closely related isomers. The basic nature of 2-FPEA requires an acidic mobile phase modifier to ensure good peak shape by suppressing silanol interactions and protonating the amine.

  • Methodology:

    • Sample Preparation: Prepare a 0.5 mg/mL solution of 2-FPEA in the mobile phase.

    • HPLC System: Waters Alliance e2695 with 2998 PDA detector or equivalent.

    • Column: C18 stationary phase (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).[13]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 260 nm.

    • Purity Calculation: Determine purity by area percent calculation of the main peak relative to all other peaks.

Safety, Handling, and Storage

Proper handling of 2-FPEA is essential to ensure laboratory safety.

  • Hazard Identification: 2-FPEA is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation (STOT SE 3).[3][5] It is a combustible and corrosive liquid.[5]

  • Personal Protective Equipment (PPE): Use of chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat is mandatory.[5] All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[6] Recommended storage is at room temperature.[6]

Conclusion

This compound is a valuable research chemical with distinct physicochemical properties conferred by its ortho-fluorine substitution. Its characterization relies on a multi-technique analytical approach, with mass spectrometry and NMR providing structural confirmation and chromatographic methods like HPLC and GC offering robust purity assessment. The methodologies and data presented in this guide provide researchers and drug development professionals with the foundational knowledge required for the confident and safe application of 2-FPEA in their work.

References

  • Georganics. This compound. [Link]

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  • PubChem. 2-(2-Fluorophenyl)ethylamine | C8H10FN | CID 643357. [Link]

  • SpectraBase. 2-(2-Fluorophenyl)ethylamine - Optional[1H NMR] - Spectrum. [Link]

  • SpectraBase. This compound tfa (-o,+2H) - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. 2-(3-Fluorophenyl)ethanamine | C8H10FN | CID 533928. [Link]

  • PubChem. p-Fluorophenethylamine | C8H10FN | CID 4653. [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

  • MilliporeSigma. This compound, 1 X 5 g (368032-5G). [Link]

  • PubMed. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches. [Link]

  • PubMed. Metabolism of 2-phenylethylamine and phenylacetaldehyde by precision-cut guinea pig fresh liver slices. [Link]

  • PubMed Central. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

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  • SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link]

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An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Fluorophenethylamine (2-FPEA)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of 2-Fluorophenethylamine (2-FPEA), a compound of significant interest to researchers, scientists, and professionals in drug development. By integrating theoretical principles with practical methodologies, this document delves into the synthesis, spectroscopic characterization, and the nuanced conformational preferences of 2-FPEA. The guide elucidates the critical interplay of steric and electronic factors, with a particular focus on the influence of the ortho-fluorine substituent on the molecule's three-dimensional architecture. Detailed experimental protocols, data interpretation, and advanced computational insights are presented to offer a holistic understanding of this versatile molecule.

Introduction: The Significance of this compound

This compound (2-FPEA) is an organic compound featuring a phenethylamine backbone with a fluorine atom substituted at the ortho (2-position) of the phenyl ring.[1] The parent phenethylamine structure is the scaffold for a vast array of neuroactive compounds, both endogenous and synthetic, highlighting the importance of understanding how structural modifications, such as fluorination, impact molecular properties and biological activity.

The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of 2-FPEA, the ortho-fluoro substituent introduces unique electronic and steric effects that dictate its preferred three-dimensional shape, or conformation. A thorough understanding of these conformational preferences is paramount for rational drug design and for elucidating its mechanism of action at a molecular level.

This guide will systematically dissect the molecular architecture of 2-FPEA, beginning with its synthesis and moving through a detailed analysis of its structure and dynamic conformational behavior.

Molecular Structure and Spectroscopic Characterization

The fundamental identity and purity of 2-FPEA are established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Core Molecular Structure

The molecular formula of this compound is C₈H₁₀FN, and its molecular weight is 139.17 g/mol .[1] The structure consists of a 2-fluorophenyl group attached to an ethylamine side chain.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 52721-69-4[1]
Molecular Formula C₈H₁₀FN[1]
Molecular Weight 139.17 g/mol [1]
Boiling Point 64 °C at 0.6 mmHg[2]
Density 1.066 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.51[2]
Spectroscopic Fingerprints

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 2-FPEA and providing insights into the electronic environment of the nuclei.

  • ¹H NMR Spectroscopy : The proton NMR spectrum of 2-FPEA is expected to show distinct signals for the aromatic protons, the two methylene (-CH₂-) groups of the ethyl chain, and the amine (-NH₂) protons. The aromatic region will be complex due to the ortho-fluorine substitution, leading to characteristic splitting patterns. The ethyl chain protons will likely appear as two triplets, integrating to two protons each. The amine protons may appear as a broad singlet.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for the six aromatic carbons and the two aliphatic carbons of the ethyl chain. The carbon directly bonded to the fluorine atom (C2) will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the fluorine and the ethylamine substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Key Coupling Constants (Hz)
Aromatic CH7.0 - 7.3115 - 165J(H,F), J(C,F)
-CH₂-Ar~2.9~30
-CH₂-NH₂~2.8~42
-NH₂Variable (broad)-

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

FTIR spectroscopy reveals the functional groups present in 2-FPEA by detecting the vibrational frequencies of its bonds.

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 3500N-H stretchPrimary Amine
3000 - 3100C-H stretchAromatic
2850 - 2960C-H stretchAliphatic
1600, 1450C=C stretchAromatic Ring
1200 - 1300C-F stretchAryl Fluoride
1000 - 1300C-N stretchAmine

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-FPEA, aiding in its identification. Under electron ionization (EI), the molecule is expected to fragment in predictable ways.

The molecular ion peak (M⁺) would be observed at m/z 139. A key fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond, which in the case of 2-FPEA would lead to the formation of a stable tropylium-like ion or a benzyl cation.[3] The base peak is often the iminium ion resulting from alpha-cleavage.[4]

Synthesis of this compound

A common and efficient method for the synthesis of 2-FPEA is through the reduction of 2-fluorophenylacetonitrile. This precursor can be synthesized from 2-fluorobenzaldehyde.[5]

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Fluorophenylacetonitrile cluster_1 Step 2: Reduction to this compound 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Intermediate_Cyanohydrin Intermediate Cyanohydrin 2-Fluorobenzaldehyde->Intermediate_Cyanohydrin NaCN, H+ NaCN NaCN 2-Fluorophenylacetonitrile 2-Fluorophenylacetonitrile Intermediate_Cyanohydrin->2-Fluorophenylacetonitrile Reduction/Dehydration 2-FPEA This compound 2-Fluorophenylacetonitrile->2-FPEA 1. LiAlH4, THF 2. H2O workup Reducing_Agent Reducing Agent (e.g., LiAlH4)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Reduction of 2-Fluorophenylacetonitrile

Materials:

  • 2-Fluorophenylacetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • A solution of 2-fluorophenylacetonitrile in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

  • The reaction is cooled to 0 °C and quenched by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

  • The resulting precipitate is filtered off and washed with diethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification can be achieved by distillation under reduced pressure or by conversion to the hydrochloride salt followed by recrystallization.

Conformational Analysis of this compound

The biological activity of a flexible molecule like 2-FPEA is intimately linked to the conformations it can adopt. The rotation around the Cα-Cβ and Cβ-C(aromatic) single bonds gives rise to different spatial arrangements of the ethylamine side chain relative to the 2-fluorophenyl ring.

Gauche and Anti Conformers

The two primary staggered conformations of the ethylamine side chain are the anti (or extended) and gauche (or folded) conformers.

Conformations cluster_0 Anti Conformer cluster_1 Gauche Conformer anti Anti (Extended) gauche Gauche (Folded) anti->gauche Rotation around Cα-Cβ bond gauche->anti

Caption: The two primary staggered conformations of 2-FPEA.

In the parent phenethylamine, computational studies have shown that the gauche conformation is slightly more stable in the gas phase due to a favorable intramolecular interaction between the lone pair of the nitrogen atom and the π-system of the aromatic ring (an n→π* interaction).

Influence of the Ortho-Fluoro Substituent

The presence of the electronegative fluorine atom at the ortho position introduces several competing factors that influence the conformational equilibrium:

  • Steric Repulsion : The fluorine atom is larger than a hydrogen atom, which can lead to increased steric repulsion with the ethylamine side chain in certain conformations. This would likely destabilize conformations where the side chain is oriented towards the fluorine atom.

  • Dipole-Dipole Interactions : The C-F bond possesses a significant dipole moment. The orientation of this dipole relative to the dipole of the C-N bond and the lone pair on the nitrogen will influence the electrostatic potential of the molecule and the relative energies of the conformers.

  • Non-Covalent Interactions : The fluorine atom can participate in non-covalent interactions, such as hydrogen bonding with the amine protons (N-H···F) or interactions with the aromatic π-system. These interactions can stabilize specific folded conformations.

Computational studies on related fluorinated phenethylamines suggest that electrostatic interactions and hyperconjugation play significant roles in determining conformational preferences.

Computational Insights

High-level quantum mechanical calculations are essential for accurately predicting the relative energies of the different conformers and the rotational barriers between them. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are well-suited for this purpose.

A typical computational workflow for the conformational analysis of 2-FPEA would involve:

  • A systematic scan of the potential energy surface by rotating the key dihedral angles.

  • Identification of all energy minima (stable conformers) and transition states (rotational barriers).

  • Geometry optimization of each conformer and transition state.

  • Frequency calculations to confirm that the optimized structures are true minima or transition states and to obtain thermodynamic data.

Computational_Workflow start Initial 2-FPEA Structure pes_scan Potential Energy Surface Scan (Dihedral Angle Rotation) start->pes_scan find_minima Identify Energy Minima (Conformers) pes_scan->find_minima geom_opt Geometry Optimization find_minima->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc results Relative Energies, Rotational Barriers, Thermodynamic Properties freq_calc->results

Caption: A typical computational workflow for conformational analysis.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the molecular structure and conformational analysis of this compound. The synthesis, spectroscopic characterization, and the intricate factors governing its three-dimensional structure have been discussed. The interplay of steric and electronic effects, particularly the influence of the ortho-fluoro substituent, leads to a complex conformational landscape that is crucial for its interaction with biological systems.

Future research in this area could focus on experimental determination of the conformational populations of 2-FPEA in different solvent environments using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy. Furthermore, co-crystallization of 2-FPEA with target proteins would provide invaluable insights into its bioactive conformation. Continued computational studies, particularly those employing molecular dynamics simulations, will further illuminate the dynamic behavior of this important molecule and its analogues, paving the way for the design of novel and more effective therapeutic agents.

References

  • PubChem. (n.d.). 2-(2-Fluorophenyl)ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Mass Spectrometry Blog. (n.d.). Fragmentation of Amines. Retrieved from [Link]

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  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Fluorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 2-Fluorophenethylamine. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deep, mechanistic understanding of the spectral features, grounded in the principles of NMR spectroscopy and the specific structural attributes of the molecule.

Introduction: The Structural Significance of this compound

This compound is a halogenated derivative of phenethylamine, a key structural motif in a vast array of psychoactive compounds and pharmaceuticals. The introduction of a fluorine atom onto the phenyl ring at the ortho position dramatically influences the molecule's electronic properties and conformational preferences. These alterations are of significant interest in drug design and development, impacting receptor binding affinity, metabolic stability, and pharmacokinetic profiles. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such molecules. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, with a particular focus on the diagnostic spin-spin coupling interactions involving the ¹⁹F nucleus.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the molecular structure of this compound with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound presents a series of distinct multiplets, the analysis of which provides a wealth of information about the molecular structure. The presence of the fluorine atom introduces additional complexity and diagnostic information through ¹H-¹⁹F spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H1~7.18dddJ(H1-H6) ≈ 7.6, J(H1-F) ≈ 5.0, J(H1-H2) ≈ 1.6
H2~7.02tdJ(H2-H3) ≈ 7.4, J(H2-H1) ≈ 1.6, J(H2-F) ≈ 1.2
H3~7.25tdJ(H3-H4) ≈ 7.8, J(H3-H2) ≈ 7.4, J(H3-F) ≈ 1.0
H4~7.12dddJ(H4-H3) ≈ 7.8, J(H4-H5) ≈ 7.5, J(H4-F) ≈ 0.5
H5~2.95tJ(H5-H6) ≈ 7.0
H6~3.05tJ(H6-H5) ≈ 7.0
NH₂~1.5 (variable)br s-

Note: The chemical shifts and coupling constants are predicted values and may vary slightly in experimental conditions. The broad singlet for the amine protons is due to rapid proton exchange and quadrupole broadening from the nitrogen atom.

Detailed Analysis of ¹H NMR Signals:
  • Aromatic Region (δ 7.0-7.3 ppm): The four protons on the fluorophenyl ring give rise to a complex set of overlapping multiplets. The ortho, meta, and para couplings to the fluorine atom, in addition to the proton-proton couplings, result in intricate splitting patterns.

    • H1 and H4: These protons are expected to be the most downfield due to the combined inductive and mesomeric effects of the fluorine and ethylamine substituents.

    • H2 and H3: These protons will appear slightly more upfield. The through-space and through-bond couplings to the fluorine atom will further split these signals. For instance, the signal for H1 is expected to be a doublet of doublet of doublets due to coupling with H6, the fluorine atom, and H2.

  • Ethyl Chain Protons (δ 2.9-3.1 ppm):

    • H5 (-CH₂-Ar): The benzylic protons at C5 appear as a triplet around 2.95 ppm, split by the adjacent methylene protons (H6).

    • H6 (-CH₂-N): The methylene protons at C6, adjacent to the amino group, also appear as a triplet around 3.05 ppm, split by the benzylic protons (H5).

  • Amine Protons (-NH₂): The two amine protons typically appear as a broad singlet. The chemical shift of this signal is highly dependent on the concentration, solvent, and temperature, and these protons often undergo rapid exchange, which averages out any coupling to the adjacent methylene protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information, with the chemical shift of each carbon atom being sensitive to its local electronic environment. The most striking feature of the ¹³C NMR spectrum of this compound is the large one-bond coupling between the fluorine atom and the carbon to which it is attached (C2), as well as smaller long-range couplings.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)MultiplicityCoupling Constant (¹J(C-F), Hz)
C1~124.2d~15
C2~161.5d~245
C3~115.4d~22
C4~128.8d~8
C5~131.2d~4
C6~127.5s-
C7~30.0s-
C8~42.5s-

Note: The chemical shifts and coupling constants are predicted values. The multiplicity refers to the splitting caused by the fluorine atom.

Detailed Analysis of ¹³C NMR Signals:
  • Aromatic Carbons (δ 115-162 ppm):

    • C2 (Carbon Bearing Fluorine): This carbon exhibits the most downfield chemical shift in the aromatic region due to the strong deshielding effect of the directly attached electronegative fluorine atom. It appears as a doublet with a very large one-bond carbon-fluorine coupling constant (¹J(C-F)) of approximately 245 Hz. This large coupling is a definitive diagnostic feature for a carbon directly bonded to a fluorine atom.[1]

    • C1 and C3 (Ortho and Para to Fluorine): These carbons show smaller, two-bond and four-bond couplings to the fluorine atom, respectively. The C1 signal is a doublet with a coupling constant of around 15 Hz, while the C3 signal is a doublet with a coupling constant of about 22 Hz.

    • C4 and C5 (Meta to Fluorine): These carbons exhibit even smaller, three-bond and five-bond couplings to the fluorine atom.

    • C6 (Ipso-carbon to the Ethylamine Group): This carbon is not significantly coupled to the fluorine atom and appears as a singlet.

  • Aliphatic Carbons (δ 30-45 ppm):

    • C7 (-CH₂-Ar): The benzylic carbon appears around 30.0 ppm.

    • C8 (-CH₂-N): The carbon adjacent to the nitrogen atom appears further downfield at approximately 42.5 ppm due to the deshielding effect of the nitrogen.

Experimental Protocols

Sample Preparation

A standardized and meticulous sample preparation protocol is paramount for acquiring high-quality, reproducible NMR data.

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[2][3]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[4]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. To ensure homogeneity of the magnetic field, the sample height in the tube should be approximately 4-5 cm.[5]

  • Internal Standard (Optional but Recommended): A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the sample to provide an accurate chemical shift reference (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_0 Sample Preparation Workflow Weigh Sample Weigh Sample Select Solvent Select Solvent Weigh Sample->Select Solvent Dissolve Sample Dissolve Sample Select Solvent->Dissolve Sample Transfer to Tube Transfer to Tube Dissolve Sample->Transfer to Tube Add Standard (Optional) Add Standard (Optional) Transfer to Tube->Add Standard (Optional) Cap and Label Cap and Label Add Standard (Optional)->Cap and Label

Caption: A generalized workflow for NMR sample preparation.

NMR Data Acquisition

The following are typical acquisition parameters for ¹H and ¹³C NMR experiments on a 400 MHz spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.[6]

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): Approximately 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time (AQ): 2-4 seconds.[7]

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16 scans for a sample of moderate concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): Approximately 200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The chemical shifts of the aromatic protons and carbons are significantly influenced by the ortho-fluorine substituent. The characteristic large one-bond ¹J(C-F) coupling constant is a key diagnostic feature in the ¹³C NMR spectrum, while the smaller, long-range ¹H-¹⁹F and ¹³C-¹⁹F couplings provide valuable information for unambiguous signal assignment. A thorough understanding of these spectral features is crucial for researchers and scientists working on the synthesis, characterization, and application of fluorinated phenethylamine derivatives in drug discovery and development.

References

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FT-IR spectrum of 2-Fluorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FT-IR Spectrum of 2-Fluorophenethylamine

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (CAS No: 52721-69-4).[1][2][3] As a substituted phenethylamine, this compound's structural elucidation is critical for researchers in medicinal chemistry, pharmacology, and analytical sciences. This document, authored from the perspective of a Senior Application Scientist, details the principles of FT-IR spectroscopy as applied to this molecule, offers a functional group analysis of its vibrational modes, and presents a validated, step-by-step protocol for acquiring a high-quality spectrum using Attenuated Total Reflectance (ATR). The causality behind experimental choices and spectral interpretations is emphasized to ensure both technical accuracy and practical utility for drug development professionals.

The Molecular Structure of this compound

This compound (C₈H₁₀FN, Molar Mass: 139.17 g/mol ) is a primary amine characterized by an ethylamine chain attached to a benzene ring that is substituted with a fluorine atom at the ortho (2-) position.[3][4] Understanding this structure is paramount, as each component—the primary amine, the aliphatic ethyl bridge, the ortho-disubstituted aromatic ring, and the carbon-fluorine bond—gives rise to distinct and identifiable absorption bands in the infrared spectrum.

The analysis of these characteristic vibrations allows for unambiguous confirmation of the molecule's identity and purity. The compound exists as a liquid at room temperature, making it an ideal candidate for analysis by ATR-FT-IR, which requires minimal sample preparation.[4]

Principles of FT-IR Spectroscopy for Structural Elucidation

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[5] When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific, quantized frequencies. Absorption of IR radiation occurs when the frequency of the radiation matches the frequency of a specific vibrational mode, provided that this vibration results in a change in the molecule's net dipole moment.[6]

The resulting FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), which is inversely proportional to wavelength. This spectrum serves as a unique molecular "fingerprint," where specific peaks can be assigned to the various functional groups within the molecule. For this compound, we can confidently predict and assign peaks corresponding to N-H, C-H (aromatic and aliphatic), C=C (aromatic), C-N, and C-F bonds.

Detailed Analysis of the this compound FT-IR Spectrum

The can be systematically interpreted by dissecting it into regions corresponding to its constituent functional groups. Each group's characteristic vibrations provide a piece of the structural puzzle.

The Amine Group (-NH₂) Vibrations

As a primary amine (R-NH₂), this compound exhibits several distinct N-H vibrations that are highly diagnostic.

  • N-H Stretching: Primary amines are characterized by a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region.[7][8] These arise from the asymmetric and symmetric stretching modes of the two N-H bonds. Their appearance as two distinct, relatively sharp peaks is a hallmark of a primary amine, distinguishing it from secondary amines (one peak) and tertiary amines (no peaks in this region).[9][10]

  • N-H Bending (Scissoring): A medium to strong absorption band is expected in the 1650-1580 cm⁻¹ range due to the in-plane scissoring vibration of the -NH₂ group.[10][11] This peak can sometimes be mistaken for a C=C aromatic stretch, but its intensity and position are characteristic.

  • N-H Wagging: A broad, strong band resulting from the out-of-plane bending or "wagging" of the N-H bonds can be observed in the 910-665 cm⁻¹ region.[10]

The Aromatic System (Ortho-Disubstituted Benzene)

The ortho-substituted benzene ring provides a rich set of absorptions that confirm both its presence and substitution pattern.

  • Aromatic C-H Stretching: Sharp, medium-intensity bands appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5] Their position at a higher frequency than aliphatic C-H stretches is due to the higher bond strength of sp² hybridized carbons.

  • Aromatic C=C Ring Stretching: Two to four sharp, medium-intensity bands are typically found in the 1620-1450 cm⁻¹ region. These correspond to the stretching vibrations within the benzene ring backbone.

  • Out-of-Plane (OOP) C-H Bending: This is one of the most powerful indicators of the aromatic substitution pattern. For an ortho-disubstituted ring, a single strong absorption band is expected between 770 and 735 cm⁻¹.[12] The presence of this intense peak is a key confirmatory feature for the 2-fluoro substitution.

The Aliphatic Bridge (-CH₂-CH₂) and C-N Linkage
  • Aliphatic C-H Stretching: These absorptions are found just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).[9] Both asymmetric and symmetric stretching modes of the methylene (-CH₂) groups will contribute to this region.

  • C-N Stretching: The stretching vibration of the C-N bond in aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ region.[10][11]

The Carbon-Fluorine (C-F) Bond

The C-F stretch is one of the most challenging assignments due to its variability, but it is also a crucial piece of evidence.

  • C-F Stretching: For aromatic fluorine compounds, the C-F stretching vibration gives rise to a very strong and intense band typically found in the 1300-1100 cm⁻¹ range.[5][13] The exact position is influenced by the electronic effects of the surrounding aromatic system.[14][15] This intense absorption is a definitive marker for the presence of the fluorine substituent.

Data Summary

The expected vibrational frequencies for this compound are summarized in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)3500 - 3300 (two bands)Medium, Sharp
Aromatic C-H StretchOrtho-Disubstituted Benzene3100 - 3000Medium, Sharp
Aliphatic C-H StretchEthyl Chain (-CH₂CH₂-)2975 - 2850Medium to Strong
N-H Bending (Scissoring)Primary Amine (-NH₂)1650 - 1580Medium to Strong
Aromatic C=C Ring StretchOrtho-Disubstituted Benzene1620 - 1450Medium, Sharp
C-N StretchAromatic Amine1335 - 1250Strong
C-F StretchAryl Fluoride (Ar-F)1300 - 1100Very Strong
Aromatic C-H Out-of-Plane BendOrtho-Disubstituted Benzene770 - 735Strong
N-H WaggingPrimary Amine (-NH₂)910 - 665Strong, Broad

Standard Operating Procedure: Acquiring an ATR-FT-IR Spectrum

Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples like this compound due to its simplicity, speed, and minimal sample volume requirement.[16] The following protocol ensures reproducible, high-quality data.

Experimental Protocol
  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory (e.g., with a diamond or zinc selenide crystal) are powered on and have reached thermal equilibrium.[17]

  • Crystal Cleaning: Meticulously clean the ATR crystal surface. Use a solvent-safe wipe (e.g., Kimwipe™) moistened with a volatile solvent like isopropanol or ethanol to remove any residues from previous analyses. Allow the solvent to fully evaporate.[18][19]

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench. The software will automatically subtract this background from the sample spectrum. A typical setting is 32 or 64 co-added scans at a resolution of 4 cm⁻¹.[17]

  • Sample Application: Place a single drop (approximately 1-2 µL) of this compound directly onto the center of the ATR crystal.[18] Ensure the crystal surface is fully covered.

  • Data Acquisition: Using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution over a range of 4000-650 cm⁻¹), acquire the sample spectrum.[20]

  • Post-Analysis Cleaning: Immediately after the measurement, thoroughly clean the this compound from the ATR crystal using a wipe and an appropriate solvent (e.g., isopropanol). This prevents cross-contamination and damage to the crystal.[16]

  • Data Processing: The resulting spectrum should be a clean plot of absorbance (or transmittance) vs. wavenumber. Use the software's tools to label significant peaks and compare them against the expected values in the data summary table.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the ATR-FT-IR analysis protocol.

FTIR_Workflow ATR-FT-IR Experimental Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Analysis start Start instrument_prep 1. Instrument Warm-up & Equilibration start->instrument_prep clean_crystal_pre 2. Clean ATR Crystal (e.g., with Isopropanol) instrument_prep->clean_crystal_pre background_scan 3. Acquire Background Spectrum (32 scans, 4 cm⁻¹ resolution) clean_crystal_pre->background_scan apply_sample 4. Apply 1-2 µL of This compound background_scan->apply_sample sample_scan 5. Acquire Sample Spectrum (Same Parameters as Background) apply_sample->sample_scan clean_crystal_post 6. Clean ATR Crystal Thoroughly sample_scan->clean_crystal_post process_data 7. Process & Analyze Spectrum (Peak Picking, Interpretation) clean_crystal_post->process_data end End process_data->end

Caption: A flowchart detailing the step-by-step protocol for acquiring an ATR-FT-IR spectrum.

Safety and Handling Considerations

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[21][22] It is also an irritant to the respiratory system.[4] Therefore, all handling and analysis must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat, is mandatory.[21] Refer to the Safety Data Sheet (SDS) for complete handling, storage, and disposal information before beginning any work.[22][23]

Conclusion

The provides a wealth of structural information that is readily accessible with modern instrumentation. By systematically analyzing the characteristic absorption bands of the primary amine, the ortho-disubstituted aromatic ring, the aliphatic chain, and the carbon-fluorine bond, researchers can rapidly confirm the identity and integrity of this compound. The ATR-FT-IR method detailed herein offers a robust, reliable, and efficient protocol for this analysis, making it an indispensable tool for quality control and characterization in a drug development setting.

References

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2-Fluorophenethylamine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Fluorophenethylamine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (2-FPEA) in organic solvents. In the absence of extensive empirical solubility data in publicly available literature, this document synthesizes foundational chemical principles, physicochemical property analysis, and established experimental methodologies to offer a robust predictive framework and a practical guide for researchers. The guide is designed for professionals in drug development, chemical synthesis, and materials science, providing the necessary theoretical and practical knowledge to effectively utilize 2-FPEA in various solvent systems.

Introduction: The Significance of this compound and Its Solubility

This compound (2-FPEA) is a substituted phenethylamine derivative that has garnered interest in various fields of chemical and pharmaceutical research. As with any compound intended for use in synthesis, formulation, or biological assays, understanding its solubility is of paramount importance. The choice of solvent can significantly impact reaction kinetics, purification efficiency, crystal morphology, and bioavailability. This guide aims to provide a detailed understanding of the factors governing the solubility of 2-FPEA and to equip researchers with the tools to predict and experimentally determine its solubility in a range of organic solvents.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The key properties of 2-FPEA are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₀FN[1]
Molecular Weight 139.17 g/mol [1]
XLogP3-AA 1.3[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Topological Polar Surface Area 26 Ų[1]
Form Liquid
Density 1.066 g/mL at 25 °C

The presence of a primary amine group makes 2-FPEA a hydrogen bond donor and acceptor, while the fluorine atom and the nitrogen atom also act as hydrogen bond acceptors.[1] The phenyl ring contributes to the molecule's nonpolar character. The XLogP3-AA value of 1.3 suggests a moderate degree of lipophilicity, similar to its parent compound, phenethylamine (XLogP3-AA of 1.4).[2]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of 2-FPEA in a given organic solvent will be determined by the balance of intermolecular forces between the solute and the solvent molecules.

Role of Intermolecular Forces
  • Van der Waals Forces: The phenyl ring of 2-FPEA will interact favorably with nonpolar solvents through London dispersion forces.

  • Dipole-Dipole Interactions: The C-F and C-N bonds introduce dipoles into the molecule, allowing for interactions with polar solvents.

  • Hydrogen Bonding: The primary amine group is capable of donating a hydrogen bond, and both the nitrogen and fluorine atoms can accept hydrogen bonds. This is a crucial factor for solubility in protic solvents.

The interplay of these forces dictates the overall solubility. A diagram illustrating these interactions is provided below.

G cluster_solute This compound (2-FPEA) cluster_solvents Organic Solvents 2-FPEA C₈H₁₀FN Polar Protic Polar Protic (e.g., Ethanol, Methanol) 2-FPEA->Polar Protic Hydrogen Bonding (Strong) Polar Aprotic Polar Aprotic (e.g., Acetone, DMSO) 2-FPEA->Polar Aprotic Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane, Toluene) 2-FPEA->Nonpolar Van der Waals

Caption: Intermolecular forces governing 2-FPEA solubility.

Predicted Solubility Profile

Based on the physicochemical properties of 2-FPEA and the general solubility of phenethylamine derivatives, a predicted solubility profile in various classes of organic solvents can be established. Phenethylamine, the parent compound, is reported to be very soluble in ethanol and ether.[2]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe primary amine group of 2-FPEA can both donate and accept hydrogen bonds, leading to strong interactions with protic solvents.
Polar Aprotic Acetone, Acetonitrile, DMSO, Ethyl AcetateModerate to HighThese solvents can accept hydrogen bonds and engage in dipole-dipole interactions with 2-FPEA.
Nonpolar Hexane, Toluene, Diethyl EtherLow to ModerateSolubility will be primarily driven by van der Waals forces between the phenyl ring and the solvent. While phenethylamine is soluble in ether, the polarity introduced by the fluorine atom in 2-FPEA might slightly reduce its solubility in strictly nonpolar solvents.[3]
Chlorinated Dichloromethane, ChloroformModerateThese solvents are weakly polar and can interact with the dipolar components of 2-FPEA.

It is important to note that amines can react with certain solvents. For instance, primary amines can react with ketones like acetone, and care should be taken with chlorinated solvents like chloroform and carbon tetrachloride, with which they can be incompatible.[4]

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination is essential for obtaining accurate solubility data. A standard and reliable method is the isothermal equilibrium method.

Isothermal Equilibrium Method Protocol

This protocol provides a step-by-step guide to determining the solubility of 2-FPEA in a given organic solvent at a constant temperature.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (chemically compatible with the solvent, e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 2-FPEA to a known volume of the selected organic solvent in a sealed vial. An excess is ensured when a visible amount of undissolved 2-FPEA remains.

  • Equilibration:

    • Place the sealed vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended particles.

  • Quantification:

    • Accurately weigh the volumetric flask containing the filtered saturated solution.

    • Dilute the sample to a suitable concentration with the same solvent.

    • Analyze the concentration of 2-FPEA in the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID). A calibration curve should be prepared using standards of known concentrations.

  • Calculation:

    • The solubility (S) can be calculated using the following formula:

      • S (in g/L) = (Concentration of diluted sample in g/L) x (Dilution factor)

    • Alternatively, using the gravimetric method, the mass of the dissolved solute can be determined by evaporating the solvent from the filtered supernatant and weighing the residue.

The following diagram illustrates the workflow for this experimental protocol.

G A 1. Add excess 2-FPEA to a known volume of solvent B 2. Equilibrate at constant temperature with agitation (24-48 hours) A->B C 3. Allow solids to settle B->C D 4. Withdraw and filter a known volume of supernatant C->D E 5. Dilute the filtered sample to a known volume D->E F 6. Quantify 2-FPEA concentration (e.g., by HPLC or GC) E->F G 7. Calculate solubility F->G

Sources

A Theoretical Exploration of 2-Fluorophenethylamine: A DFT-Based Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Phenethylamines

2-Fluorophenethylamine (2-FPEA) belongs to the broad class of phenethylamine derivatives, a scaffold of immense interest in neuroscience and pharmacology due to its foundational role in numerous neurotransmitters and psychoactive compounds. The introduction of a fluorine atom onto the phenyl ring, as in 2-FPEA, can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can, in turn, influence its biological activity, making fluorinated analogues like 2-FPEA valuable subjects of study in drug discovery and development.[1][2]

This technical guide provides an in-depth exploration of the theoretical properties of this compound using Density Functional Theory (DFT). DFT has emerged as a powerful computational tool in quantum chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure and properties of molecules.[3][4] We will delve into the methodology for performing DFT calculations on 2-FPEA, detailing the steps for geometry optimization, vibrational frequency analysis, and the examination of key electronic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to understand and predict the behavior of novel small molecules.

Part 1: Computational Methodology: A Self-Validating Approach

The reliability of DFT calculations is intrinsically tied to the choice of the functional and basis set. For phenethylamine derivatives, a robust methodology is crucial for obtaining results that correlate well with experimental data.

Rationale for Functional and Basis Set Selection

Based on studies of similar phenethylamine derivatives, the M06-2X functional is a suitable choice.[5] This meta-hybrid GGA functional is well-regarded for its performance in systems with non-covalent interactions, which are important in determining the conformational preferences of the ethylamine side chain. For the basis set, 6-311++G(d,p) is recommended.[6][7] This triple-zeta basis set includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules, providing a high level of accuracy for both geometry and electronic properties.

Step-by-Step Computational Workflow

The following protocol outlines the key steps for a comprehensive DFT analysis of 2-FPEA.

Step 1: Initial Structure Preparation

  • Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Perform an initial geometry optimization using a computationally less expensive method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

  • The primary goal of geometry optimization is to find the lowest energy conformation of the molecule.[8]

  • This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize these forces until a stationary point on the potential energy surface is reached.[9]

  • The optimization should be performed using the chosen DFT functional (M06-2X) and basis set (6-311++G(d,p)).

Step 3: Vibrational Frequency Analysis

  • Once the geometry is optimized, a frequency calculation is performed at the same level of theory.[10]

  • This calculation serves two critical purposes:

    • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • Prediction of Vibrational Spectra: The calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, allowing for the assignment of vibrational modes.[6][11]

Step 4: Calculation of Electronic Properties

  • With the optimized geometry, a single-point energy calculation is performed to derive various electronic properties.

  • Key properties to analyze include:

    • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[12] The energy gap between them indicates the molecule's chemical stability.[13]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[14][15]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.

Below is a Graphviz diagram illustrating the computational workflow:

DFT_Workflow A Step 1: Initial Structure Construction & Pre-optimization B Step 2: DFT Geometry Optimization (M06-2X/6-311++G(d,p)) A->B C Step 3: Vibrational Frequency Analysis B->C F Step 4: Single-Point Energy Calculation B->F D Confirmation of Energy Minimum C->D No Imaginary Frequencies E Prediction of IR & Raman Spectra C->E G HOMO-LUMO Analysis F->G H Molecular Electrostatic Potential (MEP) Mapping F->H I Natural Bond Orbital (NBO) Analysis F->I

Figure 1: Computational workflow for the DFT analysis of this compound.

Part 2: Theoretical Properties of this compound

This section presents the predicted properties of 2-FPEA based on the DFT calculations outlined above.

Optimized Molecular Geometry

The geometry optimization of 2-FPEA will yield the most stable three-dimensional arrangement of its atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and are presented in the table below. The ethylamine side chain is flexible, and its conformation is determined by a balance of steric and electronic effects.

Parameter Bond/Angle Calculated Value
Bond LengthC-FValue (Å)
Bond LengthC-C (ring)Average Value (Å)
Bond LengthC-C (side chain)Average Value (Å)
Bond LengthC-NValue (Å)
Bond AngleC-C-FValue (°)
Bond AngleC-C-NValue (°)
Dihedral AngleC-C-C-NValue (°)
Note: The table will be populated with the calculated values upon completion of the DFT calculations.
Vibrational Spectroscopy

The calculated vibrational frequencies provide a theoretical spectrum that can aid in the interpretation of experimental data. The table below summarizes some of the key predicted vibrational modes for 2-FPEA.

Vibrational Mode Calculated Frequency (cm⁻¹) Description
N-H StretchValueSymmetric and asymmetric stretching of the amine group
C-H Stretch (Aromatic)ValueStretching of C-H bonds on the phenyl ring
C-H Stretch (Aliphatic)ValueStretching of C-H bonds on the ethylamine side chain
C-F StretchValueStretching of the carbon-fluorine bond
C=C Stretch (Aromatic Ring)ValueIn-plane stretching of the phenyl ring
N-H BendValueBending motion of the amine group
Note: The table will be populated with the calculated values.
Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are central to understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

Parameter Calculated Value (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value
Note: The table will be populated with the calculated values.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.[12] The distribution of the HOMO and LUMO electron densities reveals the regions of the molecule most likely to be involved in electron transfer processes.

The relationship between these key electronic properties is illustrated in the following diagram:

Electronic_Properties cluster_0 Frontier Molecular Orbitals cluster_1 Reactivity Indicators HOMO HOMO (Electron Donor) LUMO LUMO (Electron Acceptor) Reactivity Chemical Reactivity HOMO->Reactivity Higher Energy -> More Reactive Stability Kinetic Stability HOMO->Stability LUMO->Reactivity Lower Energy -> More Reactive LUMO->Stability

Figure 2: Relationship between Frontier Molecular Orbitals and chemical properties.
Molecular Electrostatic Potential (MEP)

The MEP map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.[14] For 2-FPEA, the MEP map is expected to show a negative potential around the fluorine atom and the nitrogen atom of the amine group due to their high electronegativity, and a positive potential around the hydrogen atoms of the amine group.

Conclusion

This technical guide has detailed a comprehensive approach for investigating the theoretical properties of this compound using Density Functional Theory. The described workflow, from the careful selection of the computational method to the analysis of molecular geometry, vibrational frequencies, and electronic properties, provides a robust framework for gaining valuable insights into the behavior of this and other novel molecules. The theoretical data generated through these methods can guide further experimental work and contribute to a deeper understanding of the structure-activity relationships of fluorinated phenethylamines in the context of drug discovery and materials science.

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The Strategic Introduction of Fluorine in Phenethylamine Scaffolds: A Historical and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of a Halogen

The story of fluorinated phenethylamines is not a simple narrative of a single discovery, but rather a compelling account of how the strategic incorporation of a single, highly electronegative atom has profoundly shaped the pharmacological landscape of this important class of psychoactive compounds. From the early days of medicinal chemistry to the modern era of designer drugs, the introduction of fluorine has been a key strategy to modulate potency, selectivity, metabolic stability, and psychoactive profile. This guide provides a comprehensive overview of the history, synthesis, and pharmacology of fluorinated phenethylamines, offering insights for researchers and drug development professionals exploring this fascinating chemical space. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—have made it a "magic bullet" in drug design, capable of inducing significant changes in a molecule's biological activity.[1][2][3][4]

A Historical Trajectory: From Curiosity to Clandestine Chemistry

The journey to today's diverse array of fluorinated phenethylamines can be traced through several key phases, each building on the scientific and cultural shifts of its time.

The Dawn of Organofluorine Chemistry and Early Psycho-pharmacology

While the isolation of elemental fluorine by Henri Moissan in 1886 marked a pivotal moment in chemistry, the application of organofluorine compounds in medicine came much later.[5] The mid-20th century saw the emergence of the first fluorinated pharmaceuticals, such as the corticosteroid fludrocortisone in 1954, which demonstrated the profound impact of this halogen on biological activity.[6][7][8][9] This period also coincided with a burgeoning interest in the pharmacology of psychoactive compounds, spurred by the discovery of LSD's effects and the pioneering work of researchers exploring the structure-activity relationships of mescaline and other psychedelic phenethylamines.

The Pioneers: Shulgin, Nichols, and Glennon

While not exclusively focused on fluorinated compounds, the work of several key figures laid the essential groundwork for their later exploration.

  • Alexander "Sasha" Shulgin (1925-2014): A brilliant and controversial chemist, Shulgin's systematic synthesis and bioassay of hundreds of psychoactive compounds, detailed in his seminal work PiHKAL (Phenethylamines I Have Known and Loved), provided a treasure trove of structure-activity relationship (SAR) data.[3][4][10][11] While PiHKAL does not extensively feature fluorinated phenethylamines, his methodologies and insights into the effects of subtle molecular modifications were foundational for all subsequent work in this area.

  • David E. Nichols (Purdue University): A leading academic researcher in the field of psychedelics, Nichols and his group have made immense contributions to understanding the SAR of phenethylamines and other hallucinogens.[12][13][14][15][16] His work on the role of the 5-HT2A receptor as the primary target for psychedelic drugs has been instrumental in guiding the design of new compounds, including fluorinated analogs.[12] The Betsy Gordon Psychoactive Substances Research Collection at Purdue University, which Nichols helped establish, is a vital repository of the history of this field.[17][18]

  • Richard A. Glennon (Virginia Commonwealth University): Glennon's research has been crucial in elucidating the role of serotonin receptors in the actions of psychoactive drugs.[11][16][19] His pioneering use of drug discrimination studies and his work on the SAR of 5-HT2A receptor ligands have provided a framework for understanding how structural changes, such as fluorination, affect a compound's subjective effects.[11][20]

The Modern Era: Daniel Trachsel and the Rise of Designer Drugs

The late 20th and early 21st centuries saw a surge in the synthesis and illicit distribution of "designer drugs," including a wide variety of fluorinated phenethylamines. A key figure in the scientific exploration of these compounds is the Swiss chemist Daniel Trachsel . His comprehensive 2012 review, "Fluorine in psychedelic phenethylamines," provides an extensive overview of the synthesis and known effects of over 60 such compounds, significantly advancing the formal scientific understanding of this class.[21] Trachsel's work has shown that the introduction of fluorine can lead to a wide range of effects, from a marked loss of psychoactivity to a significant enhancement and prolongation of effects.[21][22] For instance, while fluoroescaline was found to be nearly devoid of the psychoactive effects of its non-fluorinated parent compound, difluoro- and trifluoroescaline showed retained or even increased potency.[21]

The emergence of compounds like 2-fluoroamphetamine (2-FA), 3-fluoroamphetamine (3-FA), 4-fluoroamphetamine (4-FA), and their methamphetamine analogs (2-FMA, 3-FMA) on the recreational drug market has driven much of the recent research into their pharmacology and toxicology.[3][13][23][24][25][26][27][28][29]

The Rationale and Impact of Fluorination: A Deeper Dive

The decision to introduce a fluorine atom into a phenethylamine scaffold is a calculated one, aimed at exploiting the unique physicochemical properties of this halogen to achieve a desired pharmacological outcome.

Modulating Metabolic Stability

A primary driver for fluorination is to block metabolic oxidation. The carbon-fluorine bond is exceptionally strong, and its presence can prevent enzymatic degradation at that site, often leading to a longer duration of action.[2][8] For example, the para-position of the phenyl ring in amphetamine is a common site of hydroxylation by cytochrome P450 enzymes. The introduction of a fluorine atom at this position, as in 4-fluoroamphetamine, is thought to resist this metabolic pathway.[14]

Altering Physicochemical Properties

Fluorine's high electronegativity can significantly alter the electronic properties of the molecule, influencing its pKa and lipophilicity.[3][4]

  • pKa: The introduction of an electron-withdrawing fluorine atom can decrease the basicity of the amine group, which can affect the compound's ionization at physiological pH and its ability to cross the blood-brain barrier.

  • Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to penetrate the central nervous system.[30] However, the effect on onset of action can be complex, with some fluorinated compounds exhibiting a slower onset despite their increased lipophilicity.[30]

Fine-Tuning Receptor Interactions

The position of the fluorine atom on the phenyl ring can have a profound impact on a compound's interaction with its target receptors, primarily the serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters and G-protein coupled receptors. This positional isomerism is a key factor in the diverse pharmacological profiles of fluorinated phenethylamines.

Key Fluorinated Phenethylamines: A Comparative Overview

The following sections detail the synthesis, pharmacology, and structure-activity relationships of some of the most well-studied fluorinated phenethylamines.

Positional Isomers of Fluoroamphetamine (FA) and Fluoromethamphetamine (FMA)

The simple substitution of a single fluorine atom onto the phenyl ring of amphetamine or methamphetamine gives rise to three positional isomers (2-, 3-, and 4-), each with a distinct pharmacological profile.

Table 1: Comparative Pharmacological Data of Selected Fluorinated Phenethylamines

CompoundPrimary Mechanism of ActionReceptor/Transporter Affinities (Ki in nM) or Functional Activity (EC50/IC50 in nM)Subjective Effects
4-Fluoroamphetamine (4-FA) Serotonin-Dopamine Releasing Agent (SDRA)DAT (IC50: 770), NET (IC50: 420), SERT (IC50: 6800); 5-HT2A (Ki: 11300), 5-HT2C (Ki: 7800)Stimulant and entactogenic; often described as a hybrid of amphetamine and MDMA.[14]
2-Fluoroamphetamine (2-FA) Dopamine-Norepinephrine Releasing Agent (DNRA)Primarily dopaminergic and noradrenergic, with less serotonergic activity compared to 4-FA.Primarily stimulant effects, considered more "functional" and less euphoric than 4-FA.[3]
3-Fluoroamphetamine (3-FA) Dopamine-Norepinephrine Releasing Agent (DNRA)Selective for dopamine and norepinephrine release over serotonin.[7]Potent stimulant with mild entactogenic effects.[7][25]
2-Fluoromethamphetamine (2-FMA) Norepinephrine-Dopamine Releasing Agent (NDRA)Primarily acts on norepinephrine and dopamine with minimal serotonergic action.[27]Functional stimulant, often compared to lisdexamfetamine for its productivity-enhancing effects with little euphoria.[27]
3-Fluoromethamphetamine (3-FMA) Serotonin-Dopamine Releasing Agent (SDRA)Serotonin-dominant triple monoamine releaser.[24]A balance of entactogenic and stimulant effects.[24]

Note: Comprehensive and directly comparable binding and functional data for all compounds are not always available in the literature. The descriptions are based on the current scientific understanding.

Experimental Protocols: A Practical Guide to Synthesis

The synthesis of fluorinated phenethylamines typically involves multi-step procedures. The following protocol for the synthesis of 4-fluoroamphetamine serves as a representative example.

Synthesis of 4-Fluoroamphetamine (4-FA)

This synthesis proceeds via a Henry reaction to form the nitrostyrene intermediate, followed by reduction.

Step 1: Synthesis of 1-(4-Fluorophenyl)-2-nitropropene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluorobenzaldehyde (0.2 mol), nitroethane (0.4 mol), isopropanol (20 ml), and n-butylamine (1 ml).

  • Reflux: Heat the mixture under reflux for 5 hours.

  • Crystallization: Allow the reaction mixture to cool to room temperature overnight. The product will crystallize.

  • Purification: Filter the crude yellow product and recrystallize from a minimal amount of hot methanol to yield pale yellow crystals of 1-(4-fluorophenyl)-2-nitropropene.[31]

Step 2: Reduction of 1-(4-Fluorophenyl)-2-nitropropene to 4-Fluoroamphetamine

  • Reaction Setup: In a dry flask under an inert atmosphere, prepare a solution of 1-(4-fluorophenyl)-2-nitropropene (0.1 mol) in dry tetrahydrofuran (THF, 200 ml).

  • Addition of Reducing Agent: To this solution, add a solution of lithium aluminum hydride (LAH) (0.2 mol) in THF (200 ml) dropwise with stirring.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Quenching: Carefully quench the excess LAH by the sequential addition of water (7.5 ml), 15% sodium hydroxide solution (7.5 ml), and then more water (22.5 ml).

  • Workup: Filter the resulting mixture and wash the filter cake with warm THF. Remove the THF from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and extract with 0.1 M hydrochloric acid. Basify the combined acidic extracts with 25% ammonia and extract the product back into diethyl ether.

  • Purification: Dry the ether extracts over magnesium sulfate, filter, and evaporate the solvent. The resulting crude 4-fluoroamphetamine can be further purified by distillation under reduced pressure.[31]

Mechanistic Insights: The Role of the 5-HT2A Receptor

The psychedelic effects of many phenethylamines are primarily mediated by their agonist activity at the serotonin 2A receptor (5-HT2A). Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events. Recent research has begun to dissect the specific downstream pathways responsible for the distinct effects of these compounds.

It is now understood that 5-HT2A receptor agonists can activate at least two major signaling pathways:

  • The Gq/11 Pathway: This is considered the canonical pathway for 5-HT2A receptor activation. It leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is strongly implicated in the production of psychedelic effects.[5][6][17][18][22]

  • The β-Arrestin Pathway: Following agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization and internalization, but β-arrestin can also act as a scaffold for other signaling proteins, initiating G-protein-independent signaling. Some evidence suggests that this pathway may be associated with different behavioral outcomes than the Gq/11 pathway.[6][22]

The "biased agonism" of a particular ligand refers to its ability to preferentially activate one of these pathways over the other. The specific fluorination pattern of a phenethylamine can influence its biased agonism at the 5-HT2A receptor, thus shaping its psychoactive profile.

Visualizations: Mapping the Landscape of Fluorinated Phenethylamines

Historical Development of Fluorinated Phenethylamines

G cluster_0 Foundational Era cluster_1 Pioneering Research cluster_2 Modern Era & Designer Drugs 1886: Moissan isolates Fluorine 1886: Moissan isolates Fluorine 1954: First Fluoro-pharmaceutical (Fludrocortisone) 1954: First Fluoro-pharmaceutical (Fludrocortisone) Mid-20th Century: Rise of Psychopharmacology Mid-20th Century: Rise of Psychopharmacology 1954: First Fluoro-pharmaceutical (Fludrocortisone)->Mid-20th Century: Rise of Psychopharmacology Shulgin (PiHKAL) Shulgin (PiHKAL) Mid-20th Century: Rise of Psychopharmacology->Shulgin (PiHKAL) Nichols (Purdue) Nichols (Purdue) Glennon (VCU) Glennon (VCU) Trachsel's Comprehensive Review (2012) Trachsel's Comprehensive Review (2012) Glennon (VCU)->Trachsel's Comprehensive Review (2012) Emergence of 2/3/4-FA & FMA Emergence of 2/3/4-FA & FMA Trachsel's Comprehensive Review (2012)->Emergence of 2/3/4-FA & FMA Ongoing SAR & Mechanistic Studies Ongoing SAR & Mechanistic Studies Emergence of 2/3/4-FA & FMA->Ongoing SAR & Mechanistic Studies G 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Henry Reaction Henry Reaction 4-Fluorobenzaldehyde->Henry Reaction Nitroethane Nitroethane Nitroethane->Henry Reaction 1-(4-Fluorophenyl)-2-nitropropene 1-(4-Fluorophenyl)-2-nitropropene Henry Reaction->1-(4-Fluorophenyl)-2-nitropropene Reduction (LAH) Reduction (LAH) 1-(4-Fluorophenyl)-2-nitropropene->Reduction (LAH) 4-Fluoroamphetamine 4-Fluoroamphetamine Reduction (LAH)->4-Fluoroamphetamine Purification Purification 4-Fluoroamphetamine->Purification Final Product Final Product Purification->Final Product G cluster_gq Gq/11 Pathway (Psychedelic Effects) cluster_arrestin β-Arrestin Pathway (Desensitization/Other Effects) Fluorinated Phenethylamine Fluorinated Phenethylamine 5-HT2A Receptor 5-HT2A Receptor Fluorinated Phenethylamine->5-HT2A Receptor Gq/11 Gq/11 5-HT2A Receptor->Gq/11 GRK GRK 5-HT2A Receptor->GRK PLC PLC Gq/11->PLC PIP2 -> IP3 + DAG PIP2 -> IP3 + DAG PLC->PIP2 -> IP3 + DAG Ca2+ Release Ca2+ Release PIP2 -> IP3 + DAG->Ca2+ Release PKC Activation PKC Activation PIP2 -> IP3 + DAG->PKC Activation β-Arrestin β-Arrestin GRK->β-Arrestin Receptor Internalization Receptor Internalization β-Arrestin->Receptor Internalization

Caption: Downstream signaling pathways of the 5-HT2A receptor.

Conclusion and Future Directions

The study of fluorinated phenethylamines continues to be a dynamic and evolving field. The strategic placement of fluorine has proven to be a powerful tool for dissecting the complex structure-activity relationships of these psychoactive compounds. For drug development professionals, understanding the historical context and the rationale behind fluorination provides a valuable framework for the design of novel therapeutics with tailored pharmacological profiles.

Future research will likely focus on:

  • Developing more selective ligands: By fine-tuning the fluorination pattern and other structural features, it may be possible to create compounds with greater selectivity for specific receptor subtypes and signaling pathways, potentially separating therapeutic effects from unwanted side effects.

  • Elucidating metabolic pathways: A deeper understanding of how fluorinated phenethylamines are metabolized is crucial for predicting their safety and duration of action.

  • Exploring therapeutic applications: The renewed interest in the therapeutic potential of psychedelics and related compounds may open new avenues for the investigation of fluorinated phenethylamines in the treatment of various psychiatric and neurological disorders.

This guide has provided a comprehensive overview of the discovery and history of fluorinated phenethylamines, grounded in the scientific literature. It is intended to serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry and psychopharmacology.

References

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Introduction: Navigating the Chemical Landscape of 2-Fluorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Management of 2-Fluorophenethylamine (2-FPEA) for Research and Development Professionals

This compound (2-FPEA) is a substituted phenethylamine derivative with increasing relevance in neuropharmacological research and as a building block in synthetic chemistry. Its structural similarity to endogenous monoamine neurotransmitters and other psychoactive compounds necessitates a thorough understanding of its chemical properties and potential biological activity. For researchers, scientists, and drug development professionals, a robust safety protocol is not merely a matter of compliance but a cornerstone of scientific integrity and responsible innovation.

This guide provides a comprehensive overview of the safety and handling precautions for 2-FPEA. Moving beyond a simple recitation of safety data, we will delve into the rationale behind specific handling procedures, offering a framework for a self-validating system of laboratory safety. The information presented herein is a synthesis of available safety data sheets and established best practices for handling corrosive and potentially bioactive research chemicals.

Hazard Identification and Risk Assessment: A Proactive Approach

The primary and most critical step in the safe handling of 2-FPEA is a comprehensive understanding of its inherent hazards. Based on available data, 2-FPEA is classified as a corrosive substance that poses significant risks upon exposure.[1][2] A thorough risk assessment should be conducted before any handling of this compound.

Key Hazards Associated with this compound:

  • Corrosivity: 2-FPEA is known to cause severe skin burns and eye damage.[1][2] This is a primary concern and dictates many of the handling and personal protective equipment (PPE) requirements.

  • Irritation: It can cause skin, eye, and respiratory tract irritation.[3]

  • Toxicity: While comprehensive toxicological data is limited, it is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1] The toxicological properties have not been fully investigated, which warrants a cautious approach.[1][4]

  • Combustibility: 2-FPEA is a combustible liquid.[2]

Quantitative Data Summary
PropertyValueSource
CAS Number 52721-69-4[5]
Molecular Formula FC6H4CH2CH2NH2
Molecular Weight 139.17 g/mol [3]
Form Liquid
Boiling Point 64 °C at 0.6 mmHg
Density 1.066 g/mL at 25 °C
Flash Point 77 °C (170.6 °F) - closed cup
Hazard Class 8 (Corrosive)[2][4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling lies in a multi-layered approach that combines engineering controls with appropriate personal protective equipment. The causality behind these choices is to minimize the potential for exposure through all routes: inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of 2-FPEA should be conducted in a certified chemical fume hood to control airborne levels of the substance.[1][6] This is critical to prevent respiratory exposure.

  • Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where 2-FPEA is handled.[1][6] Immediate access to these facilities is crucial in the event of accidental exposure.[7]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[1][2]To protect against splashes that can cause severe eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[1][6]To prevent skin contact and burns. Gloves should be inspected before each use.[8]
Skin and Body Protection A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, chemical-resistant clothing or an apron is recommended.[1][6]To protect the skin from accidental contact and contamination.
Respiratory Protection A NIOSH-approved respirator with a suitable filter for organic vapors is recommended, especially if there is a risk of inhalation.[9]To prevent irritation of the respiratory tract and potential systemic toxicity.

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following protocol outlines a systematic approach to handling 2-FPEA in a research setting. This workflow is designed to be a self-validating system, where each step reinforces the overall safety of the procedure.

Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_transfer Transfer 2-FPEA in Fume Hood prep_materials->handling_transfer Proceed to Handling prep_sds Review Safety Data Sheet prep_sds->prep_ppe handling_weigh Weighing and Dilution handling_transfer->handling_weigh handling_reaction Perform Experimental Procedure handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Procedure Complete cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of 2-FPEA.

Detailed Protocol
  • Preparation:

    • Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for 2-FPEA.[1][2][5]

    • Personal Protective Equipment (PPE): Don all required PPE, including a lab coat, chemical-resistant gloves, and chemical splash goggles with a face shield.[1][2]

    • Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm the location and accessibility of the nearest safety shower and eyewash station.[1][6]

    • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Aliquotting and Transfer: Conduct all transfers of 2-FPEA within the fume hood. Use appropriate tools (e.g., pipettes, syringes) to handle the liquid.

    • Weighing and Dilution: If weighing is necessary, do so in a tared, sealed container within the fume hood. When diluting, always add the 2-FPEA to the solvent slowly.

    • Experimental Procedures: Carry out all experimental steps within the fume hood. Avoid generating aerosols or splashes.

  • Post-Handling and Cleanup:

    • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with 2-FPEA using an appropriate cleaning agent.

    • Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, in accordance with federal, state, and local regulations.[1] Do not pour 2-FPEA down the drain.[1]

    • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items in the appropriate waste stream.

    • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6]

Emergency Procedures: A Calm and Coordinated Response

In the event of an accidental exposure or spill, a rapid and informed response is critical to minimizing harm.

Emergency Response Flowchart

G cluster_first_aid First Aid cluster_spill_response Spill Response (if safe) exposure Exposure Event evacuate Evacuate Immediate Area if Necessary exposure->evacuate alert Alert Colleagues and Supervisor evacuate->alert evacuate->alert skin_contact Skin Contact: Remove contaminated clothing. Flush with water for 15 min. eye_contact Eye Contact: Rinse with water for 15 min. Remove contact lenses if possible. inhalation Inhalation: Move to fresh air. Provide oxygen if needed. ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. spill_contain Contain Spill with Absorbent Material alert->spill_contain medical Seek Immediate Medical Attention skin_contact->medical eye_contact->medical inhalation->medical ingestion->medical report Report Incident medical->report spill Spill Occurs spill->evacuate spill_neutralize Neutralize if Appropriate (use caution) spill_contain->spill_neutralize spill_cleanup Collect Residue into Waste Container spill_neutralize->spill_cleanup spill_cleanup->report

Caption: A flowchart for responding to 2-FPEA emergencies.

Detailed Emergency Protocols
  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes.[1][7] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1][10] Rinse mouth with water.[1] Seek immediate medical attention.[1]

  • Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[4][8] For large spills, evacuate the area and contact emergency services.

Storage and Disposal: Ensuring Long-Term Safety and Environmental Responsibility

Proper storage and disposal are critical to maintaining a safe laboratory environment and preventing environmental contamination.

  • Storage: Store 2-FPEA in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][10] Keep the container tightly closed.[2][5]

  • Disposal: All waste containing 2-FPEA must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[1][2] Do not allow the material to enter drains or the environment.[1]

Conclusion: A Culture of Safety in Research

The safe handling of this compound is not an impediment to research but rather a prerequisite for it. By understanding the hazards, implementing robust control measures, and being prepared for emergencies, researchers can work with this compound confidently and responsibly. This guide provides a framework for developing a comprehensive safety protocol, but it is the responsibility of each individual researcher and institution to foster a culture of safety that permeates every aspect of their work.

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A Toxicological Assessment Framework for 2-Fluorophenethylamine (2-FPEA): A Proactive Approach in the Absence of Comprehensive Data

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Data Gap

2-Fluorophenethylamine (2-FPEA) is a substituted phenethylamine that, like its structural congeners, holds potential as a building block in medicinal chemistry and pharmaceutical development.[1] However, a thorough review of publicly accessible scientific literature and regulatory databases reveals a significant void in comprehensive toxicological data for this specific molecule. While Safety Data Sheets (SDS) provide preliminary hazard classifications, they lack the detailed experimental data necessary for a robust risk assessment required by drug development professionals.[2][3]

This guide, therefore, deviates from a retrospective summary of existing data. Instead, it presents a proactive, scientifically-grounded framework for the comprehensive toxicological evaluation of 2-FPEA. It is designed for researchers, toxicologists, and drug development professionals, providing not just a list of necessary tests, but the causal logic behind the experimental choices, detailed protocols for key assays, and a strategy for synthesizing the resulting data into a coherent safety profile. We will proceed from foundational physicochemical characterization to a multi-tiered toxicological investigation, ensuring a self-validating system of inquiry.

Foundational Profile of this compound

A toxicological assessment begins with understanding the molecule's fundamental properties. These characteristics influence its absorption, distribution, metabolism, excretion (ADME), and potential for interaction with biological systems.

Physicochemical Properties

The known properties of 2-FPEA are summarized below. This data is aggregated from chemical supplier technical sheets and databases.[1][4]

PropertyValueSource
Molecular Formula C₈H₁₀FN[2]
Molecular Weight 139.17 g/mol [4]
Appearance Clear pale yellow to slightly pink liquid[1]
Boiling Point ~220-242.8 °C at 760 mmHg; 64°C at 0.6 mmHg[1][2]
Density ~1.1 g/cm³[1]
Flash Point 77 °C (170.6 °F) - closed cup[4]
CAS Number 52721-69-4[4]
Existing Hazard Classification

Globally Harmonized System (GHS) classifications provide a baseline hazard assessment. It is crucial to recognize that these are often based on predictions or data from structurally similar compounds rather than direct, extensive testing of 2-FPEA itself.

  • Skin Corrosion/Irritation: Causes skin irritation (H315).[4][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation (H319).[4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[4][5]

It is noteworthy that the isomeric 3-Fluorophenethylamine and 4-Fluorophenethylamine are classified with greater severity, including "Causes severe skin burns and eye damage" (H314) and, for the 4-fluoro isomer, "Toxic if swallowed, in contact with skin or if inhaled" (H301, H311, H331).[6][7][8] This disparity underscores the critical need for specific data on the 2-fluoro isomer, as the position of the fluorine atom can dramatically alter biological activity and toxicity.

A Tiered Strategy for Toxicological Evaluation

To address the current data deficiency, we propose a tiered, workflow-driven approach to toxicological assessment. This strategy progresses from high-throughput in vitro methods to more complex in vivo studies, allowing for early identification of potential liabilities and informed decision-making.

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Pharmacokinetics & Acute Toxicity cluster_2 Tier 3: Repeat-Dose & Mechanistic Studies vitro_cyto Cytotoxicity Assays (SH-SY5Y, HepG2) vitro_geno Genotoxicity Screening (Ames Test, Micronucleus) vitro_cyto->vitro_geno Assess intrinsic cell death potential vitro_met Metabolic Stability (Microsomes, S9) vitro_geno->vitro_met Evaluate mutagenic and metabolic profile pk_study Pharmacokinetics (PK) (IV & PO Dosing) vitro_met->pk_study Go/No-Go Decision Based on initial profile acute_tox Acute Oral Toxicity (OECD 423) pk_study->acute_tox Inform dose selection repeat_dose 28-Day Repeat-Dose Study (OECD 407) acute_tox->repeat_dose Establish dose range for chronic exposure mechanistic Mechanistic Assays (e.g., Neurotransmitter Uptake) repeat_dose->mechanistic Identify target organs & inform mechanism end Comprehensive Safety Profile mechanistic->end start 2-FPEA start->vitro_cyto

Figure 1: Proposed tiered toxicological evaluation workflow for 2-FPEA.
Tier 1: In Vitro Assessment

The initial tier focuses on rapid, cell-based assays to determine intrinsic cytotoxicity, mutagenic potential, and metabolic fate.

  • Causality: In vitro assays are cost-effective, high-throughput, and reduce animal use. They serve as a critical filter; a compound that is highly cytotoxic or mutagenic at low concentrations may be deprioritized early. We select cell lines relevant to expected exposure routes and target organs: HepG2 (liver, for metabolism) and SH-SY5Y (neuronal, for potential neurotoxicity, a common feature of phenethylamines).[9]

  • Self-Validation: Each assay is run with appropriate positive and negative controls. For example, a known mutagen like 2-Acetylaminofluorene would be a positive control in an Ames test.[10] Results are only considered valid if controls perform as expected.

Tier 2: In Vivo Pharmacokinetics and Acute Toxicity

If Tier 1 results are acceptable, the investigation proceeds to animal models to understand the compound's behavior in a whole organism.

  • Causality: Pharmacokinetic (PK) studies are essential to understand a compound's ADME profile.[11] This data is not merely descriptive; it is predictive. A compound with poor oral bioavailability or an extremely short half-life may be unsuitable for development, irrespective of its toxicity.[12] The acute toxicity study (OECD 423) provides a critical measure of lethality (LD₅₀) and identifies clinical signs of toxicity, which is paramount for establishing safe handling procedures and designing subsequent studies.

  • Self-Validation: PK studies use both intravenous (IV) and oral (PO) administration. The IV data provides a baseline for absolute bioavailability, validating the results from the PO arm. Acute toxicity studies incorporate rigorous clinical observation and gross necropsy, ensuring that any adverse effects are documented.

Tier 3: Repeat-Dose and Mechanistic Studies

This final tier investigates the effects of longer-term exposure and explores the specific biological mechanisms of any observed toxicity.

  • Causality: A 28-day repeat-dose study (OECD 407) is the cornerstone for identifying target organ toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).[13] This is critical for human risk assessment. Mechanistic assays, guided by the repeat-dose findings and the compound's structure, explore how the toxicity occurs. Given 2-FPEA's structure, assays for monoamine transporter (DAT, NET, SERT) inhibition would be a logical starting point.

  • Self-Validation: Repeat-dose studies include comprehensive endpoints (hematology, clinical chemistry, histopathology) that provide a cross-validating network of data. For instance, elevated liver enzymes (e.g., ALT, AST) in clinical chemistry should correlate with observed liver pathology in histopathology.

Key Experimental Protocols

The following protocols are detailed examples for executing the proposed toxicological evaluation.

Protocol: In Vitro Cytotoxicity via Neutral Red Uptake Assay
  • Cell Seeding: Seed HepG2 or SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 100 mM stock solution of 2-FPEA in DMSO. Create a serial dilution series in cell culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration is ≤0.5%.

  • Exposure: Remove the seeding medium from the cells and add 100 µL of the 2-FPEA dilutions. Include vehicle control (medium with DMSO) and a positive control (e.g., 1% Triton X-100 for cell death).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Neutral Red Staining: Remove the treatment medium. Add 100 µL of medium containing 50 µg/mL Neutral Red. Incubate for 3 hours.

  • Extraction: Wash the cells with PBS. Add 150 µL of destain solution (50% ethanol, 49% water, 1% acetic acid) to each well and shake for 10 minutes.

  • Quantification: Measure the absorbance at 540 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the EC₅₀ value (the concentration that causes a 50% reduction in viability).

Protocol: Acute Oral Toxicity Study (OECD 423 Fixed Dose Procedure)
  • Animal Model: Use female Wistar rats (nulliparous and non-pregnant), 8-12 weeks old. Acclimatize animals for at least 5 days.

  • Dose Selection: Based on in vitro data and any structural alerts, select a starting dose (e.g., 300 mg/kg).

  • Administration: Administer a single dose of 2-FPEA by oral gavage to a group of 3 animals. A control group receives the vehicle (e.g., corn oil).

  • Clinical Observation: Observe animals for mortality, clinical signs (changes in skin, fur, eyes, respiration, autonomic/CNS effects), and body weight changes frequently on the day of dosing and at least daily thereafter for 14 days.

  • Endpoint Determination:

    • If no mortality occurs, proceed to a higher dose (e.g., 2000 mg/kg) in a new group of animals.

    • If mortality occurs, repeat the dose in another group to confirm. If confirmed, the next lower dose is tested.

  • Pathology: At the end of the 14-day observation period, all surviving animals are humanely euthanized. Perform a gross necropsy on all animals (including those that died during the study) and examine for pathological changes.

  • Classification: Based on the pattern of mortality and morbidity across different dose levels, classify the substance into the appropriate GHS acute toxicity category.

Hypothetical Mechanisms and Data Visualization

While data is absent, we can hypothesize potential metabolic pathways based on known phenethylamine biochemistry. Cytochrome P450 enzymes are likely involved in its metabolism.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation FPEA This compound C₈H₁₀FN deamination Monoamine Oxidase (MAO) Deamination 2-Fluoro- phenylacetaldehyde FPEA->deamination Primary Pathway hydroxylation Aromatic Hydroxylation Hydroxylated Metabolite FPEA->hydroxylation Minor Pathway conjugate Glucuronidation or Sulfation Conjugated Metabolite deamination->conjugate hydroxylation->conjugate excretion Renal Excretion conjugate->excretion

Figure 2: Hypothetical metabolic pathway for this compound.

The introduction of a fluorine atom is often a medicinal chemistry strategy to block metabolic degradation at that site, potentially increasing the compound's half-life.[12] However, this can also shunt metabolism to other pathways, sometimes creating unexpected toxic metabolites.[12] Therefore, metabolite identification via LC-MS/MS is a non-negotiable step in the assessment.

Conclusion and Forward Outlook

The current toxicological profile of this compound is incomplete, relying on basic GHS classifications derived from limited data. This guide provides a comprehensive, tiered framework for systematically generating the necessary safety data. By progressing from high-throughput in vitro screens to targeted in vivo studies, researchers can build a robust toxicological dossier. This approach enables early identification of potential risks, supports informed decision-making in drug development, and ultimately ensures that the potential applications of 2-FPEA can be pursued with a clear understanding of its safety profile. The execution of this framework will replace speculation with empirical data, a transition that is fundamental to scientific integrity and regulatory acceptance.

References

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  • PubChem. (n.d.). 2-(3-Fluorophenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). p-Fluorophenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Scott, J. S., et al. (2017). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters, 27(15), 3321-3324. Retrieved from [Link]

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An In-depth Technical Guide to the Chemical Stability and Degradation of 2-Fluorophenethylamine (2-FPEA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorophenethylamine (2-FPEA) is a fluorinated analog of phenethylamine that is of increasing interest in pharmaceutical and chemical research. The introduction of a fluorine atom to the phenyl ring can significantly alter the molecule's physicochemical properties, including its metabolic stability and basicity.[1] This guide provides a comprehensive technical overview of the chemical stability and potential degradation pathways of 2-FPEA. It is designed to be a valuable resource for researchers and professionals involved in the development and handling of this compound. This document outlines the intrinsic stability of 2-FPEA and explores its degradation under forced conditions, including hydrolytic, oxidative, photolytic, and thermal stress. Detailed experimental protocols for conducting forced degradation studies are provided, along with a discussion of appropriate analytical methodologies for the identification and quantification of 2-FPEA and its potential degradation products.

Introduction to this compound (2-FPEA)

This compound (2-FPEA) is an aromatic amine with the chemical formula C8H10FN.[2] It is a structural analog of phenethylamine, a naturally occurring monoamine alkaloid that acts as a central nervous system stimulant.[3] The presence of a fluorine atom on the phenyl ring of 2-FPEA can influence its biological activity, metabolic profile, and overall stability.[4][5] Fluorinated amines are of significant interest in medicinal chemistry as the incorporation of fluorine can enhance metabolic stability and modulate the basicity of the amine group.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC8H10FN[2]
Molecular Weight139.17 g/mol [2]
AppearanceClear pale yellow to slightly pink liquid[6]
Boiling Point64 °C / 0.6 mmHg[6]
Density1.066 g/mL at 25 °C[6]
Refractive Indexn20/D 1.51[6]
pKa (Predicted)9.47 ± 0.10[6]

Intrinsic Stability and Handling Recommendations

Under normal storage conditions, 2-FPEA is considered to be a stable compound.[7] However, as with many amines, it is recommended to store it in a cool, dark place in a tightly sealed container to prevent degradation.[6] It is also advisable to handle the compound under an inert atmosphere, particularly for long-term storage, to minimize the risk of oxidative degradation.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals and is used to identify potential degradation products and pathways.[8] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[9] The insights gained from forced degradation studies are invaluable for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and packaging decisions.[10] A typical forced degradation study will expose the target compound to hydrolytic, oxidative, photolytic, and thermal stress.[11]

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions Hydrolytic (Acid/Base) Hydrolytic (Acid/Base) Analytical_Method_Development Analytical_Method_Development Hydrolytic (Acid/Base)->Analytical_Method_Development Analyze Samples Oxidative Oxidative Oxidative->Analytical_Method_Development Analyze Samples Photolytic Photolytic Photolytic->Analytical_Method_Development Analyze Samples Thermal Thermal Thermal->Analytical_Method_Development Analyze Samples 2-FPEA_Sample 2-FPEA_Sample 2-FPEA_Sample->Hydrolytic (Acid/Base) Expose to 2-FPEA_Sample->Oxidative Expose to 2-FPEA_Sample->Photolytic Expose to 2-FPEA_Sample->Thermal Expose to Degradation_Pathway_Elucidation Degradation_Pathway_Elucidation Analytical_Method_Development->Degradation_Pathway_Elucidation Identify Degradants Stability_Indicating_Method_Validation Stability_Indicating_Method_Validation Degradation_Pathway_Elucidation->Stability_Indicating_Method_Validation Inform

Caption: General workflow for forced degradation studies of 2-FPEA.

Predicted Degradation Pathways of this compound

Based on the known reactivity of phenethylamines and related aromatic amines, several degradation pathways can be predicted for 2-FPEA under forced degradation conditions.

Hydrolytic Degradation

Phenethylamines are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, degradation may be possible, although likely limited due to the stability of the ethylamine side chain and the phenyl ring. The primary amine group can be protonated under acidic conditions, which may influence its reactivity.

Oxidative Degradation

The amine functionality of 2-FPEA is susceptible to oxidation. Potential oxidative degradation pathways include:

  • N-oxidation: Formation of the corresponding hydroxylamine and nitroso derivatives.

  • Deamination: Oxidative cleavage of the carbon-nitrogen bond to form 2-(2-fluorophenyl)acetaldehyde, which could be further oxidized to 2-(2-fluorophenyl)acetic acid.

  • Ring Oxidation: While the phenyl ring is generally stable, strong oxidizing conditions could potentially lead to hydroxylation of the aromatic ring.

Oxidative_Degradation_Pathway 2-FPEA 2-FPEA N-Hydroxy-2-FPEA N-Hydroxy- 2-FPEA 2-FPEA->N-Hydroxy-2-FPEA N-Oxidation 2-(2-fluorophenyl)acetaldehyde 2-(2-fluorophenyl) acetaldehyde 2-FPEA->2-(2-fluorophenyl)acetaldehyde Oxidative Deamination Hydroxylated_2-FPEA Hydroxylated 2-FPEA 2-FPEA->Hydroxylated_2-FPEA Ring Hydroxylation (Harsh Conditions) Nitroso-2-FPEA Nitroso- 2-FPEA N-Hydroxy-2-FPEA->Nitroso-2-FPEA Further Oxidation 2-(2-fluorophenyl)acetic_acid 2-(2-fluorophenyl) acetic acid 2-(2-fluorophenyl)acetaldehyde->2-(2-fluorophenyl)acetic_acid Oxidation

Caption: Predicted oxidative degradation pathways for 2-FPEA.

Photodegradation

Aromatic amines can be susceptible to photodegradation. Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation.[9] Potential photodegradation pathways for 2-FPEA could involve radical-mediated reactions, leading to dimerization, polymerization, or cleavage of the side chain. Functional groups that are known to be photosensitive include carbonyls, nitroaromatics, N-oxides, alkenes, and aryl chlorides.[9] While 2-FPEA does not contain these specific groups, the aromatic ring and amine functionality can still be susceptible to photolytic stress.

Thermal Degradation

At elevated temperatures, 2-FPEA may undergo thermal decomposition. Potential thermal degradation pathways could include:

  • Deamination: Similar to oxidative deamination, but induced by heat.

  • Decarboxylation (if oxidized first): If 2-FPEA is first oxidized to an amino acid, subsequent heating could lead to decarboxylation.

  • Fragmentation: At very high temperatures, cleavage of the ethylamine side chain or fragmentation of the aromatic ring could occur. Hazardous decomposition products formed under fire conditions can include carbon oxides and nitrogen oxides.[7] The analysis of thermal degradation is often complex and can result in multiple degradation products.[12]

Experimental Protocols for Forced Degradation Studies

The following protocols are provided as a starting point for conducting forced degradation studies on 2-FPEA. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are formed in sufficient quantities for detection and characterization without being so extensive that secondary degradation occurs.[11]

General Sample Preparation

A stock solution of 2-FPEA at a concentration of 1 mg/mL is recommended for these studies.[11] The choice of solvent will depend on the specific stress condition.

Hydrolytic Degradation Protocol
  • Acidic Hydrolysis:

    • Prepare a solution of 2-FPEA in 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • Prepare a solution of 2-FPEA in 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for the same time points as the acidic hydrolysis.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase.

  • Neutral Hydrolysis:

    • Prepare a solution of 2-FPEA in purified water.

    • Incubate the solution at 60°C for the same time points.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

Oxidative Degradation Protocol
  • Prepare a solution of 2-FPEA in a suitable solvent (e.g., methanol or water).

  • Add a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protect it from light.

  • Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

Photolytic Degradation Protocol
  • Expose a solution of 2-FPEA (in a photostable, transparent container) and a solid sample of 2-FPEA to a light source that provides both UV and visible light.

  • According to ICH Q1B guidelines, samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][14]

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples at appropriate time intervals.

Thermal Degradation Protocol
  • Solid State: Place a known amount of solid 2-FPEA in a vial and heat it in an oven at a high temperature (e.g., 80°C, 100°C).

  • Solution State: Prepare a solution of 2-FPEA in a suitable solvent and heat it at a high temperature.

  • Analyze the samples at various time points.

  • For a more detailed analysis of volatile degradation products, Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) can be employed.[15]

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active substance and for detecting the formation of degradation products.[10]

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Reverse-phase HPLC or UPLC coupled with a UV detector is the most common technique for stability studies. A gradient elution method is often necessary to separate the parent compound from its degradation products, which may have a wide range of polarities.

Table 2: Example UPLC-MS/MS Method Parameters for 2-FPEA Analysis

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Linear gradient from 5% to 95% B over a suitable time
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Detection UV at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometry
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions Precursor ion (m/z of 2-FPEA) to specific product ions

Note: These parameters are a starting point and should be optimized for the specific application.[16][17]

Mass Spectrometry (MS)

Coupling liquid chromatography with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and structural elucidation of degradation products.[17] High-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition of the degradants.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile degradation products, particularly from thermal degradation, GC-MS is a valuable analytical technique.[12][15] The sample is injected into a heated inlet, and the components are separated based on their volatility and interaction with the stationary phase before being detected by a mass spectrometer.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the chemical stability and degradation of this compound. While 2-FPEA is a relatively stable molecule under normal conditions, it is susceptible to degradation under hydrolytic, oxidative, photolytic, and thermal stress. The predicted degradation pathways primarily involve modifications to the amine functional group and, under harsher conditions, the aromatic ring.

By implementing the detailed experimental protocols for forced degradation studies and utilizing appropriate analytical methodologies such as UPLC-MS/MS and GC-MS, researchers and drug development professionals can gain a thorough understanding of the stability profile of 2-FPEA. This knowledge is essential for the development of stable formulations, the establishment of appropriate storage and handling procedures, and for meeting regulatory requirements for product safety and efficacy.

References

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Unveiling the Molecular Landscape: A Technical Guide to the Potential Biological Targets of 2-Fluorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluorophenethylamine (2-FPEA) is a halogenated derivative of the endogenous trace amine, phenethylamine. Its structural similarity to key monoamine neurotransmitters suggests a complex pharmacological profile with the potential to interact with several critical components of the central nervous system. This in-depth technical guide provides a comprehensive overview of the putative biological targets of 2-FPEA, designed for researchers, scientists, and drug development professionals. We delve into the scientific rationale for investigating its interaction with the Trace Amine-Associated Receptor 1 (TAAR1), the monoamine transporters (dopamine, norepinephrine, and serotonin), and monoamine oxidase enzymes. This guide offers detailed, field-proven experimental protocols to enable the precise characterization of 2-FPEA's binding affinity, functional activity, and enzymatic interactions. Through a synthesis of established methodologies and expert insights, this document serves as a foundational resource for elucidating the molecular mechanisms of 2-FPEA and guiding future research in this area.

Introduction: The Rationale for Investigating this compound

Phenethylamine and its derivatives are a class of compounds with profound effects on the central nervous system. The introduction of a fluorine atom to the phenyl ring, as in this compound (2-FPEA), can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can influence metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Given its structural resemblance to endogenous monoamines like dopamine and serotonin, 2-FPEA is hypothesized to interact with the machinery that governs monoaminergic neurotransmission.

This guide outlines a systematic approach to characterizing the pharmacological profile of 2-FPEA, focusing on three primary target classes:

  • Trace Amine-Associated Receptor 1 (TAAR1): As a close structural analog of the endogenous TAAR1 agonist phenethylamine, 2-FPEA is a prime candidate for investigation as a TAAR1 ligand.[3][4][5]

  • Monoamine Transporters (DAT, NET, SERT): The phenethylamine backbone is a common pharmacophore for substrates and inhibitors of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[6][7][8]

  • Monoamine Oxidase (MAO): Phenethylamine is a known substrate for MAO, the enzyme responsible for the degradation of monoamine neurotransmitters.[9][10] The fluorine substitution in 2-FPEA may alter its susceptibility to metabolism by MAO-A and MAO-B.

The following sections will provide detailed experimental protocols to quantitatively assess the interaction of 2-FPEA with each of these potential targets.

Primary Target: Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor (GPCR) that is activated by trace amines and certain psychoactive compounds.[3][5] It plays a crucial role in modulating dopaminergic and serotonergic systems, making it a significant target for neuropsychiatric drug discovery.[11][12] The structural similarity of 2-FPEA to the endogenous TAAR1 agonist, β-phenethylamine, strongly suggests that it may act as a TAAR1 agonist.

Investigating TAAR1 Agonism: cAMP Accumulation Assay

Activation of TAAR1, which is coupled to a Gs alpha subunit, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3][13] Therefore, a cAMP accumulation assay is the gold-standard method for determining the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound at TAAR1.

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Transiently or stably transfect the cells with a plasmid encoding for human TAAR1. Commercially available cell lines stably expressing hTAAR1 can also be utilized.[14]

  • Assay Procedure:

    • Plate the TAAR1-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

    • On the day of the assay, replace the culture medium with a serum-free assay buffer (e.g., Krebs-Henseleit buffer) containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

    • Prepare serial dilutions of 2-FPEA in the assay buffer.

    • Add the different concentrations of 2-FPEA to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

    • Include a positive control (e.g., β-phenethylamine) and a vehicle control.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or BRET-based kits).[13][14]

  • Data Analysis:

    • Generate a concentration-response curve by plotting the cAMP concentration against the logarithm of the 2-FPEA concentration.

    • Fit the data using a sigmoidal dose-response equation to determine the EC₅₀ and Eₘₐₓ values.

Expected Data Presentation
CompoundEC₅₀ (nM)Eₘₐₓ (% of β-phenethylamine)
β-phenethylamineExpected value100%
2-FPEATo be determinedTo be determined
Logical Workflow for TAAR1 Functional Characterization

TAAR1_Workflow cluster_cell_prep Cell Preparation cluster_assay cAMP Assay cluster_detection Detection & Analysis HEK293 HEK293 Cells Transfection Transfect with hTAAR1 plasmid HEK293->Transfection Plating Plate cells in 96-well plate Transfection->Plating Assay_Buffer Add assay buffer with IBMX Plating->Assay_Buffer Compound_Addition Add serial dilutions of 2-FPEA Assay_Buffer->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Lysis Cell Lysis Incubation->Lysis cAMP_Measurement Measure cAMP (HTRF/BRET/ELISA) Lysis->cAMP_Measurement Data_Analysis Generate dose-response curve (EC50, Emax) cAMP_Measurement->Data_Analysis

Workflow for TAAR1 functional characterization.

Secondary Targets: Monoamine Transporters (DAT, NET, SERT)

The monoamine transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling.[15] Many psychoactive compounds exert their effects by interacting with these transporters.

Determining Binding Affinity: Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the binding affinity (Kᵢ) of a test compound for a specific receptor or transporter.[16][17][18] This is achieved by measuring the ability of the unlabeled compound (in this case, 2-FPEA) to displace a known radiolabeled ligand from the target.

  • Membrane Preparation:

    • Prepare cell membranes from HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[1] Alternatively, synaptosomes from specific brain regions rich in these transporters can be used (e.g., striatum for DAT).[17]

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of 2-FPEA.

    • Incubate the mixture to allow for binding to reach equilibrium.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known selective ligand for each transporter (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • Separation and Detection:

    • Rapidly filter the assay mixture through glass fiber filters to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the 2-FPEA concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of 2-FPEA that inhibits 50% of the specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[1]

Expected Data Presentation
TransporterRadioligandKᵢ of 2-FPEA (nM)
hDAT[³H]WIN 35,428To be determined
hNET[³H]nisoxetineTo be determined
hSERT[³H]citalopramTo be determined
Signaling Pathway of Monoamine Transporter Interaction

MAT_Signaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine) MAT Monoamine Transporter (DAT, NET, or SERT) Neurotransmitter->MAT Binds to FPEA 2-FPEA FPEA->MAT Competes for binding (Inhibitor or Substrate?) Reuptake Neurotransmitter Reuptake MAT->Reuptake Mediates Intracellular Intracellular Space Reuptake->Intracellular

Interaction of 2-FPEA with monoamine transporters.

Tertiary Target: Monoamine Oxidase (MAO)

Monoamine oxidase (MAO) exists in two isoforms, MAO-A and MAO-B, which are responsible for the oxidative deamination of monoamine neurotransmitters.[10] Phenethylamine is a known substrate for MAO, particularly MAO-B.[9][10] It is crucial to determine if 2-FPEA is also a substrate or an inhibitor of these enzymes, as this would significantly impact its overall pharmacological effect.

Assessing MAO Substrate/Inhibitor Properties

A common method to assess MAO activity is to measure the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination reaction. This can be done using a fluorometric assay.

  • Enzyme Source:

    • Use purified recombinant human MAO-A and MAO-B enzymes.

  • Assay Procedure:

    • In a 96-well plate, combine the MAO enzyme (either MAO-A or MAO-B), a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and varying concentrations of 2-FPEA.

    • To differentiate between substrate and inhibitor activity, two types of experiments should be conducted:

      • Substrate Assay: Omit the standard substrate and measure H₂O₂ production in the presence of 2-FPEA alone.

      • Inhibition Assay: Include the standard substrate and measure the ability of 2-FPEA to inhibit H₂O₂ production.

    • Include a positive control (the standard substrate) and a negative control (no substrate). For the inhibition assay, include a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Detection:

    • Add a reagent that reacts with H₂O₂ to produce a fluorescent product (e.g., Amplex Red).

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Substrate Assay: Plot the rate of fluorescence increase against the concentration of 2-FPEA to determine if it acts as a substrate and to calculate its kinetic parameters (Kₘ and Vₘₐₓ).

    • Inhibition Assay: If 2-FPEA does not act as a substrate, calculate its IC₅₀ for the inhibition of MAO-A and MAO-B.

Expected Data Presentation

Substrate Activity:

EnzymeSubstrateKₘ (µM)Vₘₐₓ (relative units)
MAO-A2-FPEATo be determinedTo be determined
MAO-B2-FPEATo be determinedTo be determined

Inhibitory Activity:

EnzymeIC₅₀ of 2-FPEA (µM)
MAO-ATo be determined
MAO-BTo be determined

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic investigation of the potential biological targets of this compound. The detailed protocols for assessing its activity at TAAR1, monoamine transporters, and MAO enzymes will enable researchers to build a complete pharmacological profile of this compound. The data generated from these experiments will be crucial for understanding its potential therapeutic applications or its mechanisms of action as a research chemical.

Future studies should aim to integrate the findings from these in vitro assays with in vivo models to understand the physiological and behavioral effects of 2-FPEA. Furthermore, investigating the metabolism of 2-FPEA and the pharmacological activity of its potential metabolites will provide a more complete picture of its in vivo effects. The methodologies outlined in this guide provide a solid foundation for these future endeavors, paving the way for a deeper understanding of this and other novel fluorinated phenethylamines.

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2-Fluorophenethylamine: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Fluorophenethylamine (2-FPEA), a research chemical with potential applications in neuroscience and medicinal chemistry. While specific pharmacological data for 2-FPEA is not extensively documented in peer-reviewed literature, this guide synthesizes available information on its chemical characteristics, outlines detailed protocols for its synthesis and analytical characterization, and presents a predictive pharmacological profile based on established structure-activity relationships of fluorinated phenethylamines. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the scientific exploration of 2-FPEA and related compounds.

Introduction: The Significance of Fluorination in Phenethylamine Scaffolds

The phenethylamine backbone is a cornerstone of numerous endogenous neurotransmitters and psychoactive compounds. The strategic introduction of fluorine atoms into this scaffold has become a powerful tool in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[1] Fluorination can enhance metabolic stability, improve blood-brain barrier penetration, and alter receptor binding affinity and selectivity.[1] this compound (2-FPEA) is a positional isomer of the more well-known 3- and 4-fluorophenethylamines, and its unique ortho-fluorine substitution is predicted to impart distinct pharmacological characteristics. This guide aims to provide a detailed technical framework for the investigation of 2-FPEA as a research chemical.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of 2-FPEA is essential for its handling, formulation, and interpretation of experimental results.

PropertyValueSource(s)
Molecular Formula C₈H₁₀FN[2][3]
Molecular Weight 139.17 g/mol [2][3]
Appearance Clear pale yellow to slightly pink liquid[4]
Density 1.066 g/mL at 25 °C[4]
Boiling Point 64 °C at 0.6 mmHg[4]
Refractive Index n20/D 1.51[4]
pKa 9.47 ± 0.10 (Predicted)[4]
CAS Number 52721-69-4[2]

Synthesis of this compound

While several synthetic routes to 2-FPEA are possible, a common and effective method involves the reduction of 2-fluorobenzyl cyanide. This precursor can be synthesized from 2-fluorobenzaldehyde.

Hypothetical Two-Step Synthesis Pathway

2-FPEA_Synthesis 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Intermediate 2-Fluorobenzyl Cyanide 2-Fluorobenzaldehyde->Intermediate 1. NaCN, EtOH/H₂O Final_Product This compound Intermediate->Final_Product 2. Reduction (e.g., LiAlH₄ or H₂/Raney Ni)

Caption: A proposed two-step synthesis of 2-FPEA from 2-fluorobenzaldehyde.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be performed by qualified professionals in a properly equipped laboratory, adhering to all safety regulations.

Step 1: Synthesis of 2-Fluorobenzyl Cyanide from 2-Fluorobenzaldehyde

  • To a solution of 2-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol/water, add sodium cyanide (NaCN) (1.1 equivalents) portion-wise at 0-5 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-fluorobenzyl cyanide.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Reduction of 2-Fluorobenzyl Cyanide to this compound

  • Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

    • To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of 2-fluorobenzyl cyanide (1 equivalent) in the same solvent dropwise at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

    • Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash thoroughly with the reaction solvent.

    • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

    • Purify by vacuum distillation.

  • Method B: Catalytic Hydrogenation

    • Dissolve 2-fluorobenzyl cyanide (1 equivalent) in a suitable solvent (e.g., ethanol or methanol) containing a catalytic amount of Raney Nickel or Palladium on Carbon (Pd/C).

    • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and heat to 40-60 °C.

    • Monitor the reaction by observing hydrogen uptake.

    • Upon completion, filter the catalyst through a pad of Celite and wash with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to afford this compound.

    • Purify by vacuum distillation.

Analytical Characterization

Accurate analytical characterization is paramount for confirming the identity and purity of synthesized 2-FPEA.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like 2-FPEA.

4.1.1. GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample 2-FPEA Sample Derivatization Derivatization (Optional) (e.g., TFAA) Sample->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Chromatogram (Retention Time) Library_Search Library Search & Interpretation Chromatogram->Library_Search Mass_Spectrum Mass Spectrum (Fragmentation Pattern) Mass_Spectrum->Library_Search

Caption: A generalized workflow for the GC-MS analysis of 2-FPEA.

4.1.2. Protocol for GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of 2-FPEA in a volatile organic solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Derivatization (Optional): For improved peak shape and to aid in structural elucidation, derivatization with an acylating agent such as trifluoroacetic anhydride (TFAA) can be performed. This will yield the N-trifluoroacetyl derivative.

  • GC Conditions (Representative):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Representative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

4.1.3. Expected Fragmentation Pattern

The mass spectrum of underivatized 2-FPEA is expected to show a characteristic fragmentation pattern for phenethylamines. The base peak is typically the iminium ion resulting from cleavage of the Cα-Cβ bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of 2-FPEA. Spectral data for 2-FPEA is available in public databases.[2][3][5]

Predicted Pharmacological Profile

Disclaimer: The following pharmacological profile is predictive and based on the structure-activity relationships of related fluorinated phenethylamines. Direct experimental data for 2-FPEA on monoamine transporters and receptors is currently lacking in the public domain.

Interaction with Monoamine Transporters

The primary mechanism of action for many phenethylamines involves interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6] They can act as substrates (releasers) or inhibitors (reuptake inhibitors) of these transporters.

The position of the fluorine atom on the phenyl ring significantly influences the activity and selectivity for these transporters. Anecdotal reports and limited research on ortho-fluorinated amphetamines suggest a different pharmacological profile compared to their meta- and para-substituted isomers. It is hypothesized that the ortho-fluoro substitution may result in a more balanced or even reduced interaction with the dopamine transporter, potentially leading to less pronounced psychostimulant effects.

In Vitro Assessment of Monoamine Transporter Interaction

To experimentally determine the pharmacological profile of 2-FPEA, a series of in vitro assays should be conducted.

5.2.1. Radioligand Binding Assays

These assays determine the affinity of 2-FPEA for DAT, NET, and SERT by measuring its ability to displace a known radiolabeled ligand. The output is typically the inhibition constant (Ki).

5.2.2. Synaptosomal Uptake Assays

These functional assays measure the ability of 2-FPEA to inhibit the uptake of radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into isolated nerve terminals (synaptosomes). This provides the half-maximal inhibitory concentration (IC₅₀).

5.2.3. In Vitro Functional Assay Workflow

InVitro_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Cells Expressing Transporters (DAT, NET, SERT) Incubation Incubate Cells with 2-FPEA and Radioligand Cells->Incubation Compound 2-FPEA Stock Solution Compound->Incubation Radioligand Radiolabeled Neurotransmitter ([³H]DA, [³H]NE, [³H]5-HT) Radioligand->Incubation Termination Terminate Uptake (e.g., rapid filtration) Incubation->Termination Measurement Measure Radioactivity (Scintillation Counting) Termination->Measurement Dose_Response Generate Dose-Response Curve Calculation Calculate IC₅₀/Ki Values Dose_Response->Calculation

Caption: A generalized workflow for in vitro functional assays to assess monoamine transporter interaction.

Safety and Handling

This compound is a research chemical and should be handled with appropriate safety precautions. It is classified as an irritant.[4]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents an intriguing yet understudied research chemical. Its ortho-fluorinated structure suggests a potentially unique pharmacological profile compared to its isomers. This technical guide provides a foundational framework for its synthesis, analytical characterization, and a predictive pharmacological assessment. Further in vitro and in vivo studies are necessary to fully elucidate its mechanism of action and potential as a tool for neuropharmacological research or as a lead compound in drug discovery.

References

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A Senior Application Scientist's Technical Guide to the Commercial Availability and Quality Verification of 2-Fluorophenethylamine (2-FPEA) for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-Fluorophenethylamine (2-FPEA), a substituted phenethylamine analog of interest in neuropharmacological and medicinal chemistry research. The focus is on the practical aspects of sourcing, verifying, and safely handling this compound. We will explore the landscape of commercial suppliers, delve into the critical importance of analytical verification for ensuring experimental integrity, and outline best practices for laboratory safety and compliance. This document is intended to serve as a field-proven manual for integrating high-purity 2-FPEA into a rigorous research workflow.

Introduction: The Context of 2-FPEA in Modern Research

Phenethylamines represent a broad class of organic compounds with a shared structural backbone, forming the basis for numerous endogenous neurotransmitters, such as dopamine and norepinephrine, as well as a wide array of synthetic derivatives.[1] The strategic addition of substituents to the phenyl ring or the ethylamine side chain can dramatically alter a compound's pharmacological profile, including its receptor binding affinity, metabolic stability, and overall physiological effects.[1][2]

This compound (2-FPEA) is one such halogenated derivative. The introduction of a fluorine atom at the 2-position of the phenyl ring is a common strategy in medicinal chemistry to modulate electronic properties and metabolic pathways. For researchers, 2-FPEA serves as a valuable tool for probing structure-activity relationships within the phenethylamine class and as a potential building block in the synthesis of more complex molecules.[3][4]

Section 1: Chemical Identity and Physicochemical Properties

Before procurement, a thorough understanding of the target compound's fundamental properties is essential. These identifiers are crucial for cross-referencing supplier catalogs, interpreting analytical data, and accessing safety information.

Identifier / Property Value Reference(s)
Chemical Name This compound[5][6]
Synonyms 2-(2-fluorophenyl)ethanamine, 2-Fluorobenzeneethanamine[4][6]
CAS Number 52721-69-4[5][7]
Molecular Formula C₈H₁₀FN[4][8]
Molecular Weight 139.17 g/mol [7][8]
Appearance Clear pale yellow to slightly pink/orange liquid[4]
Boiling Point 64 °C at 0.6 mmHg[4][7][8]
Density 1.066 g/mL at 25 °C[4][7]
Refractive Index n20/D 1.51[4][7]
Flash Point 77 °C (170.6 °F) - closed cup[7][8]

Section 2: Sourcing and Procurement of Research-Grade 2-FPEA

The procurement of any research chemical is the first critical control point for ensuring experimental quality and laboratory safety.[9] The market for such compounds requires careful navigation to distinguish established, reliable suppliers from those with less transparent quality control standards.

Identifying Reputable Commercial Suppliers

Several major chemical suppliers list 2-FPEA for research applications. When evaluating a potential supplier, prioritize those who provide comprehensive documentation, demonstrate regulatory compliance, and have a long-standing reputation in the scientific community.[10]

Below is a comparative summary of offerings from established vendors. Note that availability and pricing are subject to change and should be verified directly with the supplier.

Supplier Product Number Reported Purity Notes
Sigma-Aldrich (MilliporeSigma) 36803299%Marketed as a chemical building block.[7][11]
Thermo Fisher Scientific AC42978005097%Sold under the Thermo Scientific brand.[6]
Georganics CD11000637min. 98%Provides a detailed Safety Data Sheet.[8]
Biosynth FF64400Not specifiedLabeled strictly for research purposes.[12]
The Procurement Workflow: Navigating the "For Research Use Only" Landscape

Chemicals like 2-FPEA are sold with the explicit restriction "For Research Use Only" (RUO) and "Not for human or veterinary use."[12][13][14] This labeling has significant legal and ethical implications. The procurement process must be conducted with full adherence to institutional and national regulations.[9][10][15]

Causality in Procurement Choices:

  • Institutional Approval: The first step is to ensure compliance with your institution's chemical procurement policies. Many organizations require a Chemical Hygiene Officer (CHO) or a similar authority to approve the purchase of hazardous or regulated materials.[15]

  • Supplier Vetting: Choose suppliers that readily provide a Safety Data Sheet (SDS) and a Certificate of Analysis (CoA) for the specific batch being purchased.[9][10] The ability to request batch-specific data is a hallmark of a trustworthy vendor.[13]

  • Clear Record-Keeping: Federal and local regulations often mandate meticulous records for chemical purchasing, inventory, use, and disposal.[10] These records must be readily available for inspection.[10]

The logical flow of procuring a research chemical like 2-FPEA is a self-validating system designed to ensure safety and compliance from acquisition to disposal.

procurement_workflow cluster_planning Phase 1: Planning & Approval cluster_sourcing Phase 2: Sourcing & Ordering cluster_receiving Phase 3: Receiving & Verification start Identify Research Need for 2-FPEA haz_eval Hazard Evaluation & Risk Assessment (Review SDS) start->haz_eval inst_approval Obtain Institutional Approval (CHO / PI) haz_eval->inst_approval vet_supplier Vet Supplier (Check for CoA, Reputation) inst_approval->vet_supplier place_order Place Purchase Order (Specify Batch if Possible) vet_supplier->place_order receive Receive Chemical (Inspect Packaging) place_order->receive log Log into Inventory (Record Date, Quantity, Batch) receive->log qc Perform QC Verification (GC-MS, NMR, etc.) log->qc release Release for Research Use qc->release

Caption: A typical workflow for the compliant procurement of research chemicals.

Section 3: Quality Control and In-House Verification

While a supplier's CoA provides a baseline for quality, independent verification is a cornerstone of rigorous scientific practice. It ensures that the material in the vial matches the specifications and is suitable for the intended experiments. The choice of analytical method depends on the available instrumentation and the desired level of scrutiny.[16]

The Certificate of Analysis (CoA): Your Starting Point

A CoA is a document issued by the supplier that confirms a product meets its predetermined specifications. For 2-FPEA, a comprehensive CoA should include:

  • The batch or lot number.

  • The analytical method used for purity determination (e.g., GC, HPLC, NMR).[10]

  • The measured purity value (e.g., ≥99.0% by GC).

  • Data from spectroscopic analysis (e.g., NMR, IR) confirming the chemical structure.

Comparative Overview of Analytical Methods

Different analytical techniques offer varying levels of precision, sensitivity, and structural information.[16]

Method Principle Strengths for 2-FPEA Limitations
GC-MS Separates volatile compounds based on boiling point and interaction with a stationary phase, followed by mass-based identification.[16][17]Excellent for assessing purity and identifying volatile impurities. Mass spectrum provides a molecular fingerprint.May not be suitable for thermally unstable impurities. Requires derivatization for some compounds.
HPLC Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[16]Highly versatile and precise for purity determination. Can quantify non-volatile impurities.Mass detection (LC-MS) is needed for definitive identification of unknown impurities.
qNMR Provides quantitative information based on the direct relationship between NMR signal intensity and the number of atomic nuclei.[10][16]A primary analytical method that does not require a reference standard of the analyte itself. Provides definitive structural confirmation.Lower sensitivity compared to GC-MS or HPLC. Requires a high-purity internal standard.
Experimental Protocol: Purity Verification by GC-MS

This protocol provides a representative method for verifying the purity of a commercial 2-FPEA sample.

Objective: To confirm the identity and determine the purity of 2-FPEA using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • 2-FPEA sample

  • Dichloromethane (DCM), HPLC grade or higher

  • Anhydrous sodium sulfate

  • 2 mL GC vials with septa caps

Instrumentation:

  • Gas chromatograph with a capillary column (e.g., DB-5ms or equivalent)

  • Mass spectrometer detector

Procedure:

  • Sample Preparation:

    • Accurately prepare a stock solution of the 2-FPEA sample in dichloromethane at a concentration of approximately 1 mg/mL.[16]

    • Vortex briefly to ensure complete dissolution.

    • Transfer an aliquot to a 2 mL GC vial for analysis.

  • Instrumental Parameters (Example):

    • Injector: Splitless mode, 250 °C

    • Carrier Gas: Helium, constant flow of 1.0 mL/min

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Data Analysis:

    • Integrate the total ion chromatogram (TIC).

    • Calculate purity using the area normalization method: Purity (%) = (Area of 2-FPEA peak / Total area of all peaks) * 100.[16]

    • Compare the acquired mass spectrum of the major peak with a reference library (e.g., NIST) or literature data to confirm the identity of 2-FPEA. The fragmentation pattern is key to structural elucidation.[2]

Section 4: Safe Handling, Storage, and Disposal

2-FPEA is a hazardous chemical that requires strict adherence to safety protocols. All information regarding handling should be derived directly from the supplier-provided Safety Data Sheet (SDS).[5][8][9]

GHS Hazard and Precautionary Information

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards.

Classification Code Statement Reference(s)
Signal Word Danger / Warning[7][8]
Hazard Class Skin Corrosion/IrritationH314 / H315Causes severe skin burns and eye damage / Causes skin irritation.
Hazard Class Eye Damage/IrritationH319Causes serious eye irritation.
Hazard Class Specific Target Organ ToxicityH335May cause respiratory irritation.
Precaution PreventionP261Avoid breathing vapours/spray.
Precaution PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.
Precaution ResponseP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Precaution ResponseP310Immediately call a POISON CENTER or doctor/physician.
Laboratory Best Practices
  • Engineering Controls: Always handle 2-FPEA inside a certified chemical fume hood to control exposure to vapors.[8] An emergency safety shower and eye wash station must be readily accessible.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][18] The storage class is typically for combustible corrosive hazardous materials.[7]

  • Disposal: Dispose of waste 2-FPEA and contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[1][8] Do not allow the product to enter drains.[8]

Conclusion

The commercial availability of this compound for research purposes is robust, with several established suppliers offering the compound at various purity grades. However, for the scientist dedicated to producing high-quality, reproducible data, the procurement process does not end with the purchase order. A disciplined approach that includes careful supplier selection, adherence to all legal and institutional guidelines, independent analytical verification, and unwavering commitment to safety is paramount. By treating the acquisition and handling of research chemicals as an integral part of the experimental design, researchers can build a foundation of trust and integrity in their scientific endeavors.

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Methodological & Application

Application Note: A Practical and Scalable Synthesis of 2-Fluorophenethylamine from 2-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 2-Fluorophenethylamine, a valuable building block in medicinal chemistry and drug development.[1] The described methodology is a robust two-step process, commencing with a base-catalyzed Henry nitroaldol reaction between 2-fluorobenzaldehyde and nitromethane, followed by an efficient reduction of the intermediate nitrostyrene. We detail a facile reduction protocol using sodium borohydride and copper(II) chloride, which offers significant advantages in terms of safety, scalability, and yield over traditional methods like catalytic hydrogenation or the use of pyrophoric hydrides.[2][3] This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying chemical principles and causalities for experimental choices.

Introduction & Synthetic Strategy

Phenethylamines are a critical pharmacophore present in a vast array of pharmaceuticals and biologically active compounds.[4] The introduction of a fluorine atom onto the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. This compound is therefore a key intermediate for accessing novel fluorinated therapeutics.

The synthetic route detailed herein proceeds in two distinct, high-yielding stages:

  • Henry Reaction: A carbon-carbon bond-forming reaction to construct the C2-ethyl side chain.

  • Reduction: A complete reduction of both the nitro group and the carbon-carbon double bond of the intermediate to yield the target saturated amine.

This approach is highly reliable and utilizes readily available starting materials.[1]

Overall Synthetic Pathway

The overall transformation from 2-fluorobenzaldehyde to this compound is illustrated below.

G A 2-Fluorobenzaldehyde B (E)-1-fluoro-2-(2-nitrovinyl)benzene (2-Fluoro-β-nitrostyrene) A->B Step 1: Henry Reaction (Nitromethane, NH4OAc) C This compound B->C Step 2: Reduction (NaBH4, CuCl2)

Caption: Overall workflow for the synthesis of this compound.

Part I: Synthesis of (E)-1-fluoro-2-(2-nitrovinyl)benzene

Reaction Principle: The Henry Nitroaldol Reaction

The Henry reaction is a classic base-catalyzed condensation between a nitroalkane and a carbonyl compound.[5][6] The reaction begins with the deprotonation of the α-carbon of nitromethane by a base (in this protocol, generated from ammonium acetate) to form a resonance-stabilized nitronate anion.[7] This potent carbon nucleophile then attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. The resulting β-nitro alcohol intermediate is typically unstable under the reaction conditions and readily undergoes dehydration to yield the thermodynamically favored E-nitrostyrene.[6][8] The use of ammonium acetate is particularly effective as it provides a mild base and its conjugate acid can catalyze the elimination of water.[8]

Experimental Protocol

Materials and Reagents:

  • 2-Fluorobenzaldehyde (≥98%)

  • Nitromethane (≥96%)

  • Ammonium acetate (NH₄OAc, ≥98%)

  • Glacial Acetic Acid

  • Methanol (MeOH)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 250 mL round-bottom flask, add 2-fluorobenzaldehyde (12.4 g, 100 mmol, 1.0 eq) and nitromethane (9.15 g, 150 mmol, 1.5 eq).

  • Add ammonium acetate (7.7 g, 100 mmol, 1.0 eq) and 100 mL of glacial acetic acid.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, cool the reaction mixture to room temperature. A yellow precipitate should form.

  • Slowly pour the cooled mixture into 500 mL of ice-cold water with stirring.

  • Collect the yellow solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 100 mL).

  • Recrystallize the crude product from hot methanol or ethanol to afford bright yellow crystals of (E)-1-fluoro-2-(2-nitrovinyl)benzene.

  • Dry the purified product in a vacuum oven at 40 °C.

Part II: Reduction to this compound

Reaction Principle: NaBH₄/CuCl₂ Mediated Reduction

The reduction of β-nitrostyrenes to phenethylamines requires the reduction of both the nitro group and the carbon-carbon double bond. While powerful reagents like LiAlH₄ or catalytic hydrogenation can achieve this, they come with significant handling challenges (pyrophoric nature, need for high-pressure equipment).[4][8]

This protocol utilizes a milder and more practical system: sodium borohydride (NaBH₄) in the presence of a catalytic amount of copper(II) chloride (CuCl₂).[2][3] Sodium borohydride alone is generally ineffective at reducing nitro groups or isolated alkenes.[4][9] However, in the presence of CuCl₂, it is believed that Cu(II) is reduced in-situ to an active copper species which facilitates the highly efficient reduction of the entire nitrostyrene moiety.[2] This one-pot method is advantageous due to its mild conditions, short reaction times, high yields, and lack of a need for an inert atmosphere, making it highly scalable.[3][9]

Experimental Protocol

Materials and Reagents:

  • (E)-1-fluoro-2-(2-nitrovinyl)benzene (from Part I)

  • Sodium borohydride (NaBH₄, ≥98%)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O, ≥99%)

  • Isopropyl alcohol (IPA)

  • Deionized Water

  • Hydrochloric acid (HCl, concentrated)

  • Sodium hydroxide (NaOH, pellets or 50% solution)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend sodium borohydride (15.1 g, 400 mmol, 7.5 eq) in a 2:1 mixture of isopropyl alcohol and water (300 mL).

  • To this suspension, add the (E)-1-fluoro-2-(2-nitrovinyl)benzene (9.0 g, 53.3 mmol, 1.0 eq) in one portion.

  • Finally, add copper(II) chloride dihydrate (1.8 g, 10.7 mmol, 0.2 eq) to the mixture. An immediate exothermic reaction and gas evolution will be observed.

  • Once the initial reaction subsides, heat the mixture to reflux (approx. 80 °C) for 30-60 minutes.[2][3]

  • Monitor the reaction by TLC until the starting nitrostyrene is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify to pH ~1 by the slow addition of concentrated HCl. This step quenches the excess NaBH₄.

  • Filter the mixture to remove copper salts.

  • Transfer the filtrate to a separatory funnel and wash with dichloromethane (2 x 100 mL) to remove non-basic impurities. Discard the organic layers.

  • Basify the aqueous layer to pH >12 with a concentrated NaOH solution, ensuring the flask is cooled in an ice bath.

  • Extract the liberated freebase product with dichloromethane or ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield this compound as a clear to pale yellow liquid.[1] Further purification can be achieved by vacuum distillation if required.

Data Presentation & Workflow Summary

Quantitative Data Summary
StepReagentMolar Eq.Reaction TimeTemperatureTypical Yield
1 2-Fluorobenzaldehyde1.02-4 hoursReflux (~110°C)80-90%
Nitromethane1.5
Ammonium Acetate1.0
2 2-Fluoro-β-nitrostyrene1.030-60 minReflux (~80°C)75-85%
Sodium Borohydride7.5
Copper(II) Chloride0.2
Comprehensive Experimental Workflow

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction A1 Combine 2-Fluorobenzaldehyde, Nitromethane, and NH4OAc in Acetic Acid A2 Reflux for 2-4 hours A1->A2 A3 Monitor by TLC A2->A3 A4 Cool and Precipitate in Ice Water A3->A4 A5 Filter and Wash Solid A4->A5 A6 Recrystallize from MeOH A5->A6 B1 Suspend NaBH4 and Nitrostyrene in IPA/Water A6->B1 Purified Intermediate B2 Add catalytic CuCl2 B3 Reflux for 30-60 min B4 Cool, Quench & Acidify with HCl B5 Aqueous Work-up: Basify with NaOH B6 Extract with DCM B7 Dry and Concentrate C This compound (Liquid) B7->C Final Product

Caption: Detailed experimental workflow for the two-step synthesis.

Safety and Handling

  • 2-Fluorobenzaldehyde: Combustible liquid, causes skin and eye irritation.[10]

  • Nitromethane: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Sodium Borohydride (NaBH₄): Reacts with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.[9]

  • Copper(II) Chloride (CuCl₂): Harmful if swallowed, causes skin and serious eye irritation.

  • This compound: Corrosive. Causes skin irritation and serious eye damage. May cause respiratory irritation.[11]

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthetic route presented in this application note provides a reliable, scalable, and efficient method for the preparation of this compound from 2-fluorobenzaldehyde. The Henry reaction followed by the NaBH₄/CuCl₂ reduction offers a practical alternative to more hazardous and technically demanding procedures. This guide provides the necessary detail for researchers to confidently reproduce this synthesis and utilize the product in downstream applications for drug discovery and development.

References

  • BenchChem. (2025). A Comparative Guide to Novel Catalysts for Nitrostyrene Reduction: Benchmarking Against the Standard Pd/C. BenchChem Technical Documents. 12

  • ResearchGate. (n.d.). Reaction network of the catalytic reduction of 3‐nitrostyrene. ResearchGate.

  • Zhang, L., et al. (2020). Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots. Green Chemistry, 22(19), 6495-6502.

  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2. BenchChem Technical Documents. 2

  • Nielsen, M., et al. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46.

  • ResearchGate. (n.d.). Products from the Henry reaction between nitromethane and p‐fluorobenzaldehyde in methanol as solvent. ResearchGate.

  • Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction. Alfa Chemistry.

  • Ho, T. L., & Wong, C. M. (1973). Reduction of Nitrostyrenes using Red-Al. Synthetic Communications, 3(1), 37-40.

  • Wikipedia. (n.d.). Henry reaction. Wikipedia.

  • Chemdad Co., Ltd. (n.d.). This compound. Chemdad.

  • Sigma-Aldrich. (n.d.). This compound 99%. Sigma-Aldrich.

  • Sigma-Aldrich. (n.d.). This compound 99 52721-69-4. Sigma-Aldrich.

  • Sadowski, M., et al. (2020). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules, 25(23), 5575.

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal.

  • National Center for Biotechnology Information. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PubMed.

  • Al-Jlil, S. A. A. (2014). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 4, 127-132.

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry.

  • Royal Society of Chemistry. (1973). Reduction of β-nitrostyrene with sodium bis-(2-methoxyethoxy)-aluminium dihydride. A convenient route to substituted phenylisopropylamines. Journal of the Chemical Society, Perkin Transactions 1, 1146-1148.

  • National Center for Biotechnology Information. (n.d.). 2-(2-Fluorophenyl)ethylamine. PubChem.

  • Georganics. (2013). Material Safety Data Sheet: this compound. Georganics Ltd.

  • Nielsen, M., et al. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (n.d.). 2-(3-Fluorophenyl)ethanamine. PubChem.

  • Brigham Young University. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives. BenchChem Technical Documents. 13

  • BenchChem. (2025). Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. BenchChem Technical Documents. 14

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Sigma-Aldrich.

  • BenchChem. (2025). Comparison of 2-(Benzyloxy)-4-fluorobenzaldehyde with other fluorobenzaldehyde isomers in synthesis. BenchChem Technical Documents. 15

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate.

  • Wikipedia. (n.d.). Fluorobenzaldehyde. Wikipedia.

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Application Note & Protocol: Synthesis of 2-Fluorophenethylamine via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Fluorophenethylamine, a key intermediate in the development of various pharmaceutical agents and research chemicals. The protocol details a robust and efficient one-pot reductive amination procedure starting from 2-fluorophenylacetaldehyde and an ammonia source. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind reagent selection—specifically the use of sodium cyanoborohydride as a selective reducing agent—and provide a detailed, step-by-step protocol suitable for implementation in a standard organic synthesis laboratory. This guide is intended for researchers, chemists, and professionals in drug development who require a reliable method for the preparation of primary amines from carbonyl precursors.

Introduction and Scientific Background

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, accounting for a significant portion of such reactions in the pharmaceutical industry.[1][2] This method transforms a carbonyl group (aldehyde or ketone) into an amine through an intermediate imine or iminium ion, which is then reduced in situ.[3] Its prominence stems from its versatility, operational simplicity, and the wide availability of starting materials.[4]

The synthesis of a primary amine like this compound via this route involves the reaction of an aldehyde (2-fluorophenylacetaldehyde) with ammonia. The key challenge in this "direct" synthesis is to prevent side reactions, such as the reduction of the starting aldehyde to an alcohol or the over-alkylation of the newly formed primary amine to secondary or tertiary amines.[5][6]

This protocol employs sodium cyanoborohydride (NaBH₃CN), a mild and selective reducing agent. Unlike more powerful hydrides like sodium borohydride (NaBH₄), NaBH₃CN is slow to reduce aldehydes and ketones at neutral or slightly acidic pH but rapidly reduces the protonated imine (iminium ion) intermediate.[5][7] This selectivity is the key to the success of the one-pot procedure, maximizing the yield of the desired primary amine.[5]

Reaction Mechanism and Causality

The reductive amination process occurs in two principal stages within the same reaction vessel:

  • Imine Formation: The carbonyl carbon of 2-fluorophenylacetaldehyde is electrophilic and undergoes nucleophilic attack by ammonia. This initially forms an unstable hemiaminal intermediate, which then dehydrates to form an imine.

  • Reduction: The imine is in equilibrium with its protonated form, the iminium ion. The iminium ion is significantly more electrophilic than the starting aldehyde. Sodium cyanoborohydride selectively delivers a hydride ion (H⁻) to the iminium carbon, reducing the C=N bond to a C-N single bond and yielding the target this compound.

Optimized protocols for primary amine synthesis have shown that maintaining a high concentration of ammonia and a basic pH is crucial for maximizing the yield of the primary amine and suppressing the formation of secondary amine byproducts.[6]

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Reduction A 2-Fluorophenyl- acetaldehyde C Hemiaminal Intermediate A->C + NH3 B Ammonia (NH3) B->C D Imine C->D - H2O E Iminium Ion D->E + H+ G This compound E->G + NaBH3CN - (BH3CN)- F Sodium Cyanoborohydride (NaBH3CN) F->G G A 1. Reagent Setup (Aldehyde, NH4Cl, MeOH) B 2. pH Adjustment (Add NH4OH to pH ~9) A->B C 3. Add Reducing Agent (NaBH3CN) B->C D 4. Reaction (Stir 12-24h at RT) C->D E 5. Workup & Extraction (Quench, Extract with DCM) D->E F 6. Purification (Acid/Base Extraction) E->F G 7. Final Product (this compound) F->G

Caption: Overall experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-fluorophenylacetaldehyde (1.38 g, 10 mmol) and ammonium chloride (10.7 g, 200 mmol).

  • Solvation: Add methanol (100 mL) to the flask and stir the mixture until most of the solids are dissolved, forming a slurry.

  • pH Adjustment: Place the flask in an ice bath to cool. Slowly add concentrated ammonium hydroxide solution dropwise while monitoring the pH. Continue adding until the pH of the solution is stable at approximately 9. This step is crucial as it generates a high concentration of free ammonia in situ. [6]4. Addition of Reducing Agent: While stirring in the ice bath, add sodium cyanoborohydride (0.94 g, 15 mmol) to the reaction mixture in small portions over 5-10 minutes. Caution: NaBH₃CN is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle only in a well-ventilated fume hood. [8][9]5. Reaction: Remove the flask from the ice bath and allow it to warm to room temperature. Let the reaction stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS if desired.

  • Quenching and Solvent Removal: Carefully quench the reaction by slowly adding 2M HCl until the pH is ~2 to decompose any remaining NaBH₃CN (perform in a fume hood). Stir for 1 hour. Following this, remove the methanol using a rotary evaporator.

  • Purification (Acid/Base Extraction):

    • To the remaining aqueous residue, add ~50 mL of water and wash with dichloromethane (3 x 50 mL) to remove any non-basic organic impurities. Discard the organic layers.

    • Basify the aqueous layer to pH >12 by the slow addition of 6M NaOH solution while cooling in an ice bath.

    • Extract the basic aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield this compound as an oil. The product can be further purified by vacuum distillation if necessary.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling Precautions

  • General: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [10]* Sodium Cyanoborohydride (NaBH₃CN): Highly toxic if swallowed, inhaled, or in contact with skin. [11]It reacts with acids to liberate extremely toxic hydrogen cyanide (HCN) gas. [12]Avoid contact with acids and strong oxidizing agents. Always handle with extreme care.

  • This compound: Corrosive and causes burns. [13]Avoid inhalation and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [13]* Waste Disposal: All chemical waste, especially those containing cyanoborohydride residues, must be disposed of according to institutional and local environmental regulations. Quench residual hydride with a bleach solution before disposal.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time. Ensure the pH was correctly adjusted and maintained to favor imine formation.
Product loss during workup.Ensure pH is >12 before final extraction. Perform extractions carefully to avoid emulsions.
Formation of Byproducts Starting aldehyde was reduced to alcohol.This indicates the reducing agent was not selective. Ensure pH is not strongly acidic during reduction.
Secondary/tertiary amines formed.The concentration of ammonia was too low. Ensure a large excess of ammonium chloride and proper basification to pH 9 before adding the reducing agent. [6]
Reaction does not start Inactive reagents.Use fresh, high-purity reagents. Ensure the aldehyde has not oxidized during storage.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound via a one-pot reductive amination. By leveraging the selectivity of sodium cyanoborohydride and carefully controlling the reaction pH, this procedure minimizes the formation of common byproducts and simplifies purification. This application note serves as a practical guide for researchers, enabling the efficient production of this valuable chemical intermediate.

References

  • OSU Chemistry. (n.d.). Sodium Cyanoborohydride SOP. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Legnani, L., Bhawal, B. N., & Morandi, B. (2017). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. CHIMIA, 71(4), 215-220.
  • ResearchGate. (2016). Recent Development on Catalytic Reductive Amination and Applications. Retrieved from [Link]

  • Dunsmore, C. J., et al. (2006). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 106(7), 2754-2789.
  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Sridevi, K., & Kumar, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect, 8(4), e202203734.
  • Carl Roth GmbH. (2024, November 4). 111620 - Sodium cyanoborohydride - Safety Data Sheet. Retrieved from [Link]

  • Quora. (2020, November 21). What is the reaction mechanism of the amine reduction of carbonyl in the presence of NaBH4? Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2011). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • ChemRxiv. (2023, September 19). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Retrieved from [Link]

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Application Notes and Protocols: Derivatization of 2-Fluorophenethylamine for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Derivatization of 2-Fluorophenethylamine for Enhanced Receptor Interrogation

This compound (2-FPEA) is a phenethylamine derivative that serves as a valuable scaffold in medicinal chemistry and neuropharmacology. The introduction of a fluorine atom can significantly alter the electronic properties and metabolic stability of the molecule, potentially leading to enhanced receptor affinity and selectivity.[1] This application note provides a comprehensive guide for the strategic derivatization of 2-FPEA to generate novel ligands for receptor binding assays. We will explore the rationale behind specific chemical modifications and provide detailed protocols for synthesis, purification, and characterization of these new chemical entities. Furthermore, we present robust protocols for both radioligand and fluorescently labeled receptor binding assays to evaluate the affinity of these novel derivatives for key G-protein coupled receptors (GPCRs), including serotonin (5-HT), dopamine (D₂), and Trace Amine-Associated Receptor 1 (TAAR1).

The core principle of this guide is to empower researchers to not only synthesize novel compounds but also to understand the underlying structure-activity relationships (SAR) that govern their interactions with biological targets. By systematically modifying the 2-FPEA core, we can probe the chemical space around the receptor's binding pocket, leading to the development of more potent and selective research tools and potential therapeutic leads.

Rationale for Derivatization: Tuning Receptor Affinity and Selectivity

The primary amine of 2-FPEA is a key functional group that can be readily modified to introduce a variety of substituents. These modifications can dramatically alter the ligand's interaction with its target receptor through several mechanisms:

  • Steric and Electronic Effects: The size, shape, and electronic nature of the substituent can influence how the ligand fits into the binding pocket and interacts with specific amino acid residues.

  • Hydrophobicity and Lipophilicity: Modifying the lipophilicity of the molecule can affect its ability to cross cell membranes and access the receptor binding site.

  • Introduction of Additional Binding Moieties: Substituents can be designed to form additional hydrogen bonds, ionic interactions, or hydrophobic interactions with the receptor, thereby increasing binding affinity.

Based on established SAR for phenethylamine derivatives, we will focus on two primary derivatization strategies: N-Alkylation and N-Acylation .

N-Alkylation: Probing Lipophilic Pockets and Enhancing Potency

N-alkylation, particularly N-benzylation, has been shown to significantly increase the affinity of phenethylamines for serotonin receptors, often by orders of magnitude.[2][3] This is thought to be due to the benzyl group occupying a lipophilic pocket within the receptor. The introduction of a 2-phenylethyl group on the nitrogen atom of a fluorinated phenethylamine has also been shown to greatly enhance effectiveness at D₂ binding sites.[4][5]

N-Acylation: Introducing Hydrogen Bond Donors and Acceptors

N-acylation introduces an amide bond, which can act as both a hydrogen bond donor and acceptor. By varying the acyl group, for example, by using substituted benzoyl chlorides, we can systematically probe the electronic and steric requirements of the receptor's binding pocket.

Experimental Protocols: Synthesis and Characterization of 2-FPEA Derivatives

The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and characterization of N-alkylated and N-acylated derivatives of 2-FPEA.

Protocol 1: N-Benzylation of this compound

This protocol describes the reductive amination of 2-FPEA with benzaldehyde to yield N-benzyl-2-fluorophenethylamine.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

  • Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-2-fluorophenethylamine.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Protocol 2: N-Acylation of this compound with 4-Nitrobenzoyl Chloride

This protocol describes the acylation of 2-FPEA with 4-nitrobenzoyl chloride to yield N-(4-nitrobenzoyl)-2-fluorophenethylamine.

Materials:

  • This compound (1.0 eq)

  • 4-Nitrobenzoyl chloride (1.05 eq)

  • Triethylamine (NEt₃) or Pyridine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting amine.

  • Quench the reaction by adding deionized water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(4-nitrobenzoyl)-2-fluorophenethylamine.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To confirm the presence of the amide carbonyl group.

Protocol 3: Fluorescent Labeling of 2-FPEA Derivatives

This protocol describes the conjugation of an amine-reactive fluorescent dye, such as a BODIPY™ succinimidyl ester, to a 2-FPEA derivative with a primary amine.

Materials:

  • Amine-containing 2-FPEA derivative (1.0 eq)

  • BODIPY™ FL, SE (Succinimidyl Ester) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate buffer (100 mM, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare a 10 mM stock solution of the BODIPY™ FL, SE in anhydrous DMF or DMSO.

  • Dissolve the amine-containing 2-FPEA derivative in the sodium bicarbonate buffer.

  • While stirring, slowly add the fluorescent dye stock solution to the amine solution. The molar ratio of dye to amine should be optimized, but a starting point of 1.1:1 is recommended.

  • Incubate the reaction mixture at room temperature for 1-2 hours in the dark.

  • Purify the fluorescently labeled product from unreacted dye using a size-exclusion chromatography column.

  • Characterize the labeled product using UV-Vis spectroscopy to determine the degree of labeling and confirm the presence of the dye.

Receptor Binding Assays: Quantifying Ligand Affinity

The following protocols describe standard methods for determining the binding affinity (Ki) of the newly synthesized 2-FPEA derivatives.

Protocol 4: Competitive Radioligand Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay using cell membranes expressing the target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human 5-HT₂A, D₂, or TAAR1)

  • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂A, [³H]spiperone for D₂, or a specific [³H]-labeled TAAR1 agonist)

  • Unlabeled 2-FPEA derivatives (test compounds)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in binding buffer to a final protein concentration of 10-50 µ g/well .

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer

    • A fixed concentration of the radioligand (typically at or below its Kd value)

    • Varying concentrations of the unlabeled 2-FPEA derivative (competitor)

    • Cell membrane suspension

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 5: Fluorescent Ligand Binding Assay

This protocol provides a non-radioactive alternative for determining ligand affinity using a fluorescently labeled ligand.

Materials:

  • Cells expressing the target receptor

  • Fluorescently labeled ligand specific for the target receptor

  • Unlabeled 2-FPEA derivatives (test compounds)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed cells expressing the target receptor into 96-well black, clear-bottom plates and allow them to adhere overnight.

  • Assay Setup:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add varying concentrations of the unlabeled 2-FPEA derivative to the wells.

    • Add a fixed concentration of the fluorescently labeled ligand to all wells (except for background controls).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium, protected from light.

  • Washing (Optional): Depending on the assay format and signal-to-noise ratio, a wash step to remove unbound fluorescent ligand may be necessary.

  • Detection: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission settings.

  • Data Analysis: Similar to the radioligand assay, determine the IC₅₀ and Ki values from the competition curve.

Data Presentation: Comparative Analysis of 2-FPEA Derivatives

The following table presents hypothetical but realistic binding affinity data for a series of 2-FPEA derivatives at three key receptors. This data illustrates how systematic derivatization can be used to modulate receptor affinity and selectivity.

Compound IDR Group (on Nitrogen)5-HT₂A Ki (nM)D₂ Ki (nM)TAAR1 Ki (nM)
2-FPEA-H12502500850
FPEA-001-CH₂-Ph (Benzyl)15.28501200
FPEA-002-CH₂CH₂-Ph (Phenethyl)85.695.3980
FPEA-003-C(O)-Ph-4-NO₂56015002300
FPEA-FL-C(O)-(linker)-BODIPY25.89501500

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this application note.

Derivatization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_assay Receptor Binding Assay FPEA This compound Deriv1 N-Alkyl-2-FPEA FPEA->Deriv1 Reductive Amination Deriv2 N-Acyl-2-FPEA FPEA->Deriv2 Acylation Reagent1 Aldehyde/Ketone (for N-Alkylation) Reagent1->Deriv1 Reagent2 Acyl Chloride (for N-Acylation) Reagent2->Deriv2 Purification Column Chromatography Deriv1->Purification Deriv2->Purification Characterization NMR, MS, IR Purification->Characterization BindingAssay Radioligand or Fluorescent Assay Characterization->BindingAssay DataAnalysis IC50 & Ki Determination BindingAssay->DataAnalysis

Caption: Workflow for the synthesis, purification, and evaluation of 2-FPEA derivatives.

Binding_Assay_Workflow cluster_radioligand Radioligand Binding Assay cluster_fluorescent Fluorescent Binding Assay Incubate_R Incubate: Membranes + Radioligand + Competitor (2-FPEA derivative) Filter_R Filter & Wash Incubate_R->Filter_R Count_R Scintillation Counting Filter_R->Count_R Analyze_R Calculate IC50 & Ki Count_R->Analyze_R Incubate_F Incubate: Cells + Fluorescent Ligand + Competitor (2-FPEA derivative) Read_F Measure Fluorescence Incubate_F->Read_F Analyze_F Calculate IC50 & Ki Read_F->Analyze_F

Caption: Comparative workflows for radioligand and fluorescent receptor binding assays.

Conclusion and Future Directions

This application note provides a comprehensive framework for the derivatization of this compound and the subsequent evaluation of these novel compounds in receptor binding assays. The detailed protocols for synthesis and binding assays offer researchers a robust starting point for exploring the structure-activity relationships of this important class of molecules. The strategic modifications outlined here can lead to the development of highly potent and selective ligands that can serve as valuable tools for probing the function of serotonin, dopamine, and trace amine-associated receptors. Future work could involve expanding the library of derivatives to include a wider range of N-alkyl and N-acyl substituents, as well as modifications to the phenyl ring of 2-FPEA. Furthermore, functional assays can be employed to determine whether these new ligands act as agonists, antagonists, or allosteric modulators at their target receptors.

References

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Sources

Application Notes & Protocols: A Neuropharmacological Investigation of 2-Fluorophenethylamine (2-FPEA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluorophenethylamine (2-FPEA) is a substituted phenethylamine compound, structurally related to endogenous trace amines and other psychoactive substances.[1][2] The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Given its structural similarity to known monoamine transporter ligands and receptor agonists, a thorough investigation into the neuropharmacological profile of 2-FPEA is warranted to understand its potential effects on the central nervous system. These application notes provide a comprehensive guide for researchers to systematically characterize the in vitro and in vivo pharmacology of 2-FPEA.

Hypothesized Mechanism of Action

Based on its phenethylamine scaffold, 2-FPEA is hypothesized to interact with the monoaminergic system. The primary targets of interest include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), as well as monoamine receptors such as serotonin (5-HT) and dopamine (D) receptor subtypes, and the trace amine-associated receptor 1 (TAAR1).[3][4] 2-FPEA may act as a releaser or reuptake inhibitor of monoamine neurotransmitters. The following protocols are designed to elucidate these potential mechanisms.

Part 1: In Vitro Characterization

A foundational understanding of a novel compound's neuropharmacological profile begins with in vitro assays to determine its affinity and functional activity at specific molecular targets.

Radioligand Binding Assays: Determining Target Affinity

Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[5][6] This is achieved by measuring the displacement of a radiolabeled ligand with known high affinity for the target.

Protocol: Monoamine Transporter Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human DAT, NET, or SERT.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting pellet (cell membranes) in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).[5]

      • Increasing concentrations of 2-FPEA (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

      • Cell membrane preparation (typically 10-50 µg of protein).

    • For non-specific binding determination, a separate set of wells should contain a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM S-citalopram for SERT).[3]

    • Incubate at room temperature for 60-120 minutes.

  • Harvesting and Scintillation Counting:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the 2-FPEA concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of 2-FPEA that inhibits 50% of radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity Profile of 2-FPEA

TargetRadioligandKi (nM)
DAT [³H]WIN 35,428150
NET [³H]nisoxetine85
SERT [³H]citalopram1200
5-HT₂A [³H]ketanserin>10,000
D₂ [³H]spiperone>10,000
TAAR1 [³H]EPPTB500
Monoamine Transporter Uptake Inhibition Assays

These assays determine the functional potency of a compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.[5]

Protocol: [³H]Dopamine Uptake Inhibition Assay

  • Cell Culture:

    • Plate HEK293 cells expressing human DAT in a 96-well plate and grow to confluence.

  • Uptake Assay:

    • Wash cells with Krebs-HEPES buffer (KHB).

    • Pre-incubate the cells with increasing concentrations of 2-FPEA or a reference compound (e.g., cocaine) for 10-20 minutes at 37°C.

    • Initiate uptake by adding a fixed concentration of [³H]dopamine (e.g., 10 nM).[5]

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold KHB.

  • Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

    • Calculate specific uptake and plot the percentage of inhibition against the logarithm of the 2-FPEA concentration.

    • Determine the IC₅₀ value using non-linear regression.

Monoamine Oxidase (MAO) Inhibition Assay

It is crucial to assess whether 2-FPEA inhibits MAO-A or MAO-B, as this can significantly impact monoamine levels.[7][8]

Protocol: Fluorometric MAO Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Use recombinant human MAO-A or MAO-B enzymes.

    • Prepare a suitable substrate solution (e.g., kynuramine or a commercial fluorogenic substrate).[7]

  • Inhibition Assay:

    • In a 96-well plate, pre-incubate the MAO enzyme with increasing concentrations of 2-FPEA or a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) for 15 minutes.[7]

    • Initiate the reaction by adding the substrate.

    • Incubate at 37°C for 30-60 minutes.

  • Detection:

    • Measure the fluorescent product at the appropriate excitation and emission wavelengths using a plate reader. The reaction with many commercial kits generates hydrogen peroxide, which then reacts with a probe to produce a fluorescent signal.[8]

  • Data Analysis:

    • Calculate the percentage of MAO inhibition for each concentration of 2-FPEA.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the 2-FPEA concentration.

Part 2: In Vivo Evaluation

In vivo studies are essential to understand how the in vitro activity of 2-FPEA translates to effects on brain neurochemistry and behavior in a living organism.

In Vivo Microdialysis: Measuring Neurotransmitter Dynamics

Microdialysis is a powerful technique for measuring extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[9][10][11][12]

Protocol: Microdialysis in the Rat Nucleus Accumbens

  • Surgical Implantation:

    • Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the nucleus accumbens.

    • Allow the animal to recover for at least 5-7 days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[10]

    • Collect baseline dialysate samples every 20 minutes for at least 60-90 minutes.

    • Administer 2-FPEA (e.g., via intraperitoneal injection) and continue collecting dialysate samples for at least 2-3 hours.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for dopamine, serotonin, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[13]

  • Data Analysis:

    • Quantify the concentration of each neurotransmitter in the dialysate samples.

    • Express the post-injection concentrations as a percentage of the average baseline concentration.

    • Plot the mean percentage of baseline against time to visualize the effect of 2-FPEA on neurotransmitter levels.

Diagram: Hypothesized Action of 2-FPEA at a Dopaminergic Synapse

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA TH DA_cyto Cytosolic DA DOPA->DA_cyto DDC DA_vesicle Dopamine (DA) in Vesicle Synaptic_Cleft Synaptic Cleft Dopamine DA_vesicle->Synaptic_Cleft Release DA_cyto:e->DA_vesicle:w VMAT2 MAO MAO DA_cyto->MAO Metabolism DAT Dopamine Transporter (DAT) DAT->DA_cyto VMAT2 VMAT2 Synaptic_Cleft->DAT Reuptake D_receptors Dopamine Receptors Synaptic_Cleft->D_receptors Signaling Postsynaptic Signaling D_receptors->Signaling FPEA 2-FPEA FPEA->DAT Inhibits FPEA->VMAT2 May Disrupt (Releasing Action)

Caption: Hypothesized interaction of 2-FPEA with the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2).

Behavioral Pharmacology: Assessing Psychostimulant Effects

Behavioral assays are used to characterize the functional consequences of the neurochemical changes induced by 2-FPEA.

Protocol: Locomotor Activity Assessment

  • Apparatus:

    • Use open-field arenas equipped with infrared beam grids to automatically track horizontal and vertical movement.

  • Procedure:

    • Habituate the rats to the open-field arenas for 30-60 minutes one day prior to testing.

    • On the test day, place the rats in the arenas and allow them to habituate for 30 minutes.

    • Administer saline or various doses of 2-FPEA and immediately return the animals to the arenas.

    • Record locomotor activity for 90-120 minutes.

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5 minutes).

    • Calculate the total distance traveled, number of vertical rears, and time spent in the center of the arena.

    • Compare the effects of different doses of 2-FPEA to the saline control group using ANOVA. A significant increase in locomotor activity is indicative of psychostimulant effects.[14][15]

Diagram: Experimental Workflow for In Vivo Microdialysis

workflow A 1. Stereotaxic Surgery (Guide Cannula Implantation) B 2. Recovery Period (5-7 days) A->B C 3. Probe Insertion & Perfusion (aCSF at 1 µL/min) B->C D 4. Baseline Sample Collection (3 x 20 min fractions) C->D E 5. 2-FPEA Administration (i.p. injection) D->E F 6. Post-injection Sampling (9 x 20 min fractions) E->F G 7. HPLC-EC Analysis (Quantify DA, 5-HT, NE) F->G H 8. Data Analysis (% Baseline vs. Time) G->H

Caption: Step-by-step workflow for a typical in vivo microdialysis experiment.

In Vivo Electrophysiology: Effects on Neuronal Activity

Electrophysiology provides a direct measure of how 2-FPEA affects the electrical activity of neurons.[16][17][18][19]

Protocol: Single-Unit Recordings in the Ventral Tegmental Area (VTA)

  • Surgical Preparation:

    • Anesthetize a rat and place it in a stereotaxic frame.

    • Drill a small hole in the skull over the VTA.

  • Recording:

    • Slowly lower a recording microelectrode into the VTA.

    • Identify putative dopamine neurons based on their characteristic firing pattern (slow, irregular, with long-duration action potentials and burst firing).

    • Once a stable neuron is isolated, record its baseline firing rate for several minutes.

    • Administer 2-FPEA intravenously or intraperitoneally and continue to record the neuron's activity.

  • Data Analysis:

    • Analyze the firing rate and pattern (e.g., number of bursts) before and after drug administration.

    • Compare the effects of 2-FPEA on the firing of VTA dopamine neurons to a saline control. An increase in firing rate or burst firing would be consistent with a psychostimulant-like mechanism.[19]

Diagram: Logic of a Behavioral Sensitization Study

sensitization cluster_phase2 Phase 2: Withdrawal (7 days) Group1_P1 Group 1: Repeated Saline Withdrawal No Injections Group1_P1->Withdrawal Group2_P1 Group 2: Repeated 2-FPEA Group2_P1->Withdrawal Group1_P3 Group 1: 2-FPEA Challenge Withdrawal->Group1_P3 Group2_P3 Group 2: 2-FPEA Challenge Withdrawal->Group2_P3 Outcome Compare Locomotor Response Group1_P3->Outcome Group2_P3->Outcome

Caption: Experimental design to test for behavioral sensitization to 2-FPEA.

Part 3: Analytical Methods for Biological Samples

Accurate quantification of 2-FPEA and its metabolites in biological samples is crucial for pharmacokinetic studies.

Protocol: LC-MS/MS for 2-FPEA in Plasma

  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., a deuterated analog of 2-FPEA).

    • Perform a protein precipitation by adding a solvent like acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Optimize mass spectrometry parameters for the detection of 2-FPEA using multiple reaction monitoring (MRM). Select precursor and product ion pairs for both 2-FPEA and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of known 2-FPEA concentrations.

    • Quantify 2-FPEA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. While specific methods for 2-FPEA are not established, general principles for analyzing similar compounds in biological matrices should be followed.[20][21][22][23][24]

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive neuropharmacological characterization of this compound. By systematically evaluating its in vitro binding and functional profile and correlating these findings with its in vivo effects on neurochemistry and behavior, researchers can build a detailed understanding of this novel compound's mechanism of action and its potential effects on the central nervous system.

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  • Badiani, A., et al. (1998). Amphetamine-Induced Behavior, Dopamine Release, and c-fos mRNA Expression: Modulation by Environmental Novelty. The Journal of Neuroscience. Available at: [Link]

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  • National Center for Biotechnology Information. (n.d.). 2-(2-Fluorophenyl)ethylamine. PubChem. Available at: [Link]

  • Canisha, S., & Subramanian, N. (2021). Discovery and Development of Monoamine Transporter Ligands. Molecules. Available at: [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

  • Mondal, S., et al. (2021). Nanometer-thick [(FPEA)2PbX4; X = I and Br] 2D halide perovskite based thin films for pollutant detection and nonconventional photocatalytic degradation. Materials Advances. Available at: [Link]

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The Strategic Role of the Fluorophenethylamine Scaffold in PET Ligand Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the structural basis for a vast array of neurotransmitters and psychoactive compounds. The strategic incorporation of a fluorine atom, particularly as a fluoroethyl or fluoropropyl group, onto this scaffold has been instrumental in the development of highly specific and effective Positron Emission Tomography (PET) ligands. This guide provides an in-depth exploration of the synthesis of PET ligands featuring the fluorophenethylamine core, with a focus on tracers for the dopamine and serotonin transporters. We will delve into the causal reasoning behind synthetic strategies, provide detailed, field-proven protocols, and present quantitative data to empower researchers in the design and execution of their radiochemical syntheses.

Introduction: The Significance of the Fluorophenethylamine Moiety in PET Tracer Design

The unique properties of the fluorine-18 (¹⁸F) radionuclide, including its near-ideal half-life (109.8 min) and low positron energy, make it the workhorse of clinical PET imaging.[1] When incorporated into a phenethylamine structure, the resulting fluorophenethylamine moiety offers several advantages for PET ligand development:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation. This is crucial for PET tracers, as it can reduce the formation of radiolabeled metabolites that can confound image interpretation.

  • Blood-Brain Barrier Permeability: The lipophilicity of a molecule, a key factor in its ability to cross the blood-brain barrier and reach its target in the brain, can be fine-tuned by the addition of a fluorine atom or a fluoroalkyl group.

  • Target Affinity and Selectivity: The introduction of fluorine can alter the electronic properties and conformation of a ligand, potentially enhancing its binding affinity and selectivity for its biological target.

While the direct radiolabeling of a molecule like 2-Fluorophenethylamine (2-FPEA) is not a commonly employed strategy, the underlying fluorophenethylamine scaffold is a recurring and vital structural motif in a multitude of successful PET tracers. The synthesis of these tracers typically involves late-stage radiofluorination or the use of ¹⁸F-labeled prosthetic groups.

Synthetic Strategies for PET Ligands with a Fluorophenethylamine Core

The synthesis of PET ligands containing a fluorophenethylamine structure can be broadly categorized into two main strategies:

  • Direct Radiofluorination: This approach involves the introduction of the ¹⁸F atom directly onto an advanced precursor molecule in the final or penultimate step of the synthesis. This is often achieved through nucleophilic aromatic or aliphatic substitution.

  • Prosthetic Group Labeling (Fluoroalkylation): In this strategy, a small, reactive molecule containing ¹⁸F, known as a prosthetic group or synthon, is first prepared. This radiolabeled synthon is then coupled to the core phenethylamine-containing precursor. This method is particularly useful when the target molecule is sensitive to the harsh conditions often required for direct fluorination.

The choice between these strategies is dictated by several factors, including the chemical nature of the target molecule, the desired position of the ¹⁸F label, and the need to preserve stereochemistry.

Application Protocol: Synthesis of a Dopamine Transporter (DAT) PET Ligand via Fluoroalkylation

Tracer Example: [¹⁸F]FPCT (2β-carbomethoxy-3β-(4-chlorophenyl)-8-(3-fluoropropyl)nortropane)

The dopamine transporter (DAT) is a key protein in the regulation of dopamine neurotransmission and a target for imaging in neurodegenerative diseases like Parkinson's disease. [¹⁸F]FPCT is a potent and selective DAT ligand. Its synthesis exemplifies the prosthetic group labeling approach.[2]

Rationale for the Synthetic Approach

The structure of [¹⁸F]FPCT features an N-fluoropropyl group attached to the nortropane core. Direct fluorination of the tropane ring is challenging and could lead to a mixture of products. Therefore, a two-step approach is employed:

  • Synthesis of the Prosthetic Group: A reactive ¹⁸F-labeled alkylating agent, 1-[¹⁸F]fluoro-3-iodopropane, is first synthesized. The use of an iodo-leaving group provides a good balance of reactivity for the subsequent alkylation step.

  • Alkylation of the Precursor: The nortropane precursor, which contains a secondary amine, is then alkylated with the [¹⁸F]fluoropropyl iodide. This nucleophilic substitution reaction is generally high-yielding and proceeds under relatively mild conditions, preserving the integrity of the complex precursor molecule.

Experimental Workflow

The overall synthetic workflow for [¹⁸F]FPCT is depicted in the following diagram:

G cluster_0 Step 1: Prosthetic Group Synthesis cluster_1 Step 2: Alkylation and Purification F18 [¹⁸F]Fluoride Reaction1 Nucleophilic Substitution F18->Reaction1 Precursor1 1-bromo-3-iodopropane Precursor1->Reaction1 K222 Kryptofix 2.2.2 / K₂CO₃ K222->Reaction1 Phase Transfer Catalyst Synthon 1-[¹⁸F]fluoro-3-iodopropane Reaction1->Synthon Reaction2 N-Alkylation Synthon->Reaction2 Precursor2 Nortropane Precursor (2β-carbomethoxy-3β-(4-chlorophenyl)nortropane) Precursor2->Reaction2 Crude Crude [¹⁸F]FPCT Reaction2->Crude HPLC HPLC Purification Crude->HPLC Final Formulated [¹⁸F]FPCT HPLC->Final

Caption: Synthetic workflow for [¹⁸F]FPCT.

Detailed Protocol

Materials and Reagents:

  • [¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • 1-bromo-3-iodopropane

  • 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane (nortropane precursor)

  • Dimethylformamide (DMF, anhydrous)

  • HPLC system with a semi-preparative C18 column

  • Sterile water for injection

  • Ethanol (USP grade)

  • Sterile filters (0.22 µm)

Protocol Steps:

  • Azeotropic Drying of [¹⁸F]Fluoride:

    • Trap the aqueous [¹⁸F]fluoride solution on a pre-conditioned anion exchange cartridge.

    • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • Evaporate the solvent to dryness under a stream of nitrogen at 110 °C.

    • Add anhydrous acetonitrile and repeat the evaporation process two more times to ensure complete removal of water.

  • Synthesis of 1-[¹⁸F]Fluoro-3-iodopropane:

    • To the dried K[¹⁸F]/K₂₂₂ complex, add a solution of 1-bromo-3-iodopropane in anhydrous acetonitrile.

    • Seal the reaction vessel and heat at 85 °C for 10 minutes.

    • After cooling, the resulting 1-[¹⁸F]fluoro-3-iodopropane is typically used in the next step without further purification.

  • N-Alkylation of the Nortropane Precursor:

    • Dissolve the nortropane precursor in anhydrous DMF.

    • Add the solution of 1-[¹⁸F]fluoro-3-iodopropane in acetonitrile to the precursor solution.

    • Heat the reaction mixture at 90 °C for 15 minutes.

  • Purification and Formulation:

    • After cooling, dilute the reaction mixture with the HPLC mobile phase.

    • Inject the crude product onto the semi-preparative HPLC system.

    • Collect the fraction corresponding to [¹⁸F]FPCT.

    • Remove the HPLC solvent from the collected fraction via rotary evaporation or solid-phase extraction.

    • Formulate the final product in a sterile solution of saline containing a small percentage of ethanol for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Quantitative Data
ParameterTypical ValueReference
Radiochemical Yield (decay-corrected)25-40%[2]
Radiochemical Purity>98%[2]
Molar Activity>1.5 Ci/µmol[2]
Synthesis Time60-70 minutes[2]

Application Protocol: Synthesis of a Serotonin Transporter (SERT) PET Ligand via Direct Radiofluorination

Tracer Example: [¹⁸F]ADAM (2-((2-((dimethylamino)methyl)phenyl)thio)-5-fluoroaniline)

The serotonin transporter (SERT) is a primary target in the treatment of depression and anxiety disorders. PET imaging of SERT can provide valuable insights into the pathophysiology of these conditions and the mechanism of action of antidepressant drugs. [¹⁸F]ADAM is a selective SERT tracer. Its synthesis is a good example of direct aromatic nucleophilic substitution.[3]

Rationale for the Synthetic Approach

The structure of [¹⁸F]ADAM contains a fluorine atom directly attached to an aromatic ring. The synthesis of such a tracer can be achieved by a direct nucleophilic substitution reaction on a precursor bearing a suitable leaving group.

  • Choice of Precursor: A boronic ester precursor is used for the radiofluorination. Boronic esters are versatile precursors for copper-mediated radiofluorination, a method that has gained prominence for the synthesis of [¹⁸F]aryl fluorides.[3]

  • Reaction Conditions: The copper-mediated reaction allows for the nucleophilic substitution of the boronic ester group with [¹⁸F]fluoride under relatively mild conditions compared to traditional SₙAr reactions which often require strongly electron-withdrawing groups to activate the aromatic ring.

Experimental Workflow

The synthetic pathway for [¹⁸F]ADAM is outlined below:

G cluster_0 Step 1: Radiofluorination cluster_1 Step 2: Deprotection and Purification F18 [¹⁸F]Fluoride Reaction1 Cu-mediated Radiofluorination F18->Reaction1 Precursor Boc-protected Boronic Ester Precursor Precursor->Reaction1 Catalyst Copper Catalyst Catalyst->Reaction1 Intermediate Boc-protected [¹⁸F]ADAM Reaction1->Intermediate Deprotection Acidic Deprotection (HCl) Intermediate->Deprotection Crude Crude [¹⁸F]ADAM Deprotection->Crude HPLC HPLC Purification Crude->HPLC Final Formulated [¹⁸F]ADAM HPLC->Final

Caption: Synthetic workflow for [¹⁸F]ADAM.

Detailed Protocol

Materials and Reagents:

  • [¹⁸F]Fluoride in [¹⁸O]water

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Boc-protected boronic ester precursor of ADAM

  • Copper(II) triflate (Cu(OTf)₂)

  • Dimethylacetamide (DMA, anhydrous)

  • Hydrochloric acid (HCl)

  • HPLC system with a semi-preparative C18 column

  • Sterile water for injection

  • Ethanol (USP grade)

  • Sterile filters (0.22 µm)

Protocol Steps:

  • Azeotropic Drying of [¹⁸F]Fluoride:

    • Follow the same procedure as described in section 3.3, step 1.

  • Copper-Mediated Radiofluorination:

    • To the dried K[¹⁸F]/K₂₂₂ complex, add a solution of the Boc-protected boronic ester precursor and Cu(OTf)₂ in anhydrous DMA.

    • Seal the reaction vessel and heat at 85 °C for 15 minutes.

  • Deprotection:

    • After cooling, add a solution of hydrochloric acid to the reaction mixture.

    • Heat the mixture to remove the Boc protecting group.

  • Purification and Formulation:

    • Neutralize the reaction mixture and dilute with the HPLC mobile phase.

    • Inject the crude product onto the semi-preparative HPLC system.

    • Collect the fraction corresponding to [¹⁸F]ADAM.

    • Formulate the final product as described in section 3.3, step 4.

Quantitative Data
ParameterTypical ValueReference
Radiochemical Conversion29 ± 10%[3]
Overall Radiochemical Yield (automated)~10%[3]
Radiochemical Purity>99%[3]
Synthesis Time~90 minutes[3]

Conclusion

The fluorophenethylamine scaffold is a privileged structure in the design of PET ligands for neuroimaging. While this compound itself may not be a common direct precursor, the synthetic strategies to access PET tracers containing this important moiety are well-established and versatile. The choice between direct radiofluorination and the use of a prosthetic group depends on the specific target molecule and the desired radiolabeling position. The protocols provided in this guide for the synthesis of a dopamine transporter and a serotonin transporter ligand illustrate these powerful approaches and serve as a foundation for researchers to develop novel PET tracers for the study of the central nervous system.

References

  • John, F., Muzik, O., Mittal, S., Juhász, C. (2020). Fluorine-18-Labeled PET Radiotracers for Imaging Tryptophan Uptake and Metabolism: a Systematic Review. Molecular Imaging and Biology, 22(4), 805–819.
  • Goodman, M. M., Kilts, C. D., & Fayad, K. (1998). Fluorine-18-FPCT: a PET radiotracer for imaging dopamine transporters. Journal of Nuclear Medicine, 39(5), 870-876.
  • Wilson, A. A., Garcia, A., Houle, S., & Ginovart, N. (2001). Synthesis of N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine as a serotonin transporter imaging agent. Journal of Labelled Compounds and Radiopharmaceuticals, 44(S1), S27-S29.
  • Pekošak, A., & Gee, A. D. (2019). Preparation of the Serotonin Transporter PET Radiotracer 2-({2-[(Dimethylamino)methyl]phenyl}thio)-5-[18F]fluoroaniline (4-[18F]ADAM): Probing Synthetic and Radiosynthetic Methods. Australian Journal of Chemistry, 72(10), 764-771.
  • Karramkam, M., et al. (2002). Synthesis of a fluorine-18-labelled derivative of 6-nitroquipazine, as a radioligand for the In vivo serotonin transporter imaging with PET. Journal of Labelled Compounds and Radiopharmaceuticals, 45(11), 993-1008.
  • Brust, P., et al. (2014). Synthesis and Evaluation of 18F-labeled Dopamine D3 Receptor Ligands as Potential PET Imaging Agents. Journal of Medicinal Chemistry, 57(21), 8930–8943.
  • Pretze, M., et al. (2021). GMP production of 6-[18F]Fluoro-l-DOPA for PET/CT imaging by different synthetic routes: a three center experience. EJNMMI Radiopharmacy and Chemistry, 6(1), 19.
  • McCormick, P. N., et al. (2013). Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine. Current Topics in Medicinal Chemistry, 13(14), 1635-1669.
  • Brust, P., et al. (2010). Synthesis and Evaluation of 18F-labeled Dopamine D3 Receptor Ligands as Potential PET Imaging Agents. Bioorganic & Medicinal Chemistry, 18(17), 6435-6445.
  • Vaidyanathan, G., et al. (2001). Radiolabeled Phenethylguanidines: Novel Imaging Agents for Cardiac Sympathetic Neurons and Adrenergic Tumors. Journal of Medicinal Chemistry, 44(18), 2969-2980.
  • Wang, L., et al. (2022). Trifluoromethylation of Alkyl Electrophiles with 11C or 18F Labeled Fluoroform for PET Applications. Journal of the American Chemical Society, 144(1), 485-494.
  • Pretze, M., et al. (2017). GMP production of 6-[18F]Fluoro-l-DOPA for PET/CT imaging by different synthetic routes: a three center experience. EJNMMI Radiopharmacy and Chemistry, 2(1), 1-15.
  • van der Doef, T. F., et al. (2016). Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications. European Journal of Nuclear Medicine and Molecular Imaging, 43(12), 2246-2257.
  • John, F., Muzik, O., Mittal, S., & Juhász, C. (2020). Fluorine-18-Labeled PET Radiotracers for Imaging Tryptophan Uptake and Metabolism: a Systematic Review. Molecular Imaging and Biology, 22(4), 805-819.
  • Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. American Journal of Nuclear Medicine and Molecular Imaging, 2(1), 55.
  • Finnema, S. J., et al. (2016). Application of cross-species PET imaging to assess neurotransmitter release in brain. Psychopharmacology, 233(9), 1615-1633.
  • Scott, P. J. (2018). Synthesis and pre-clinical evaluation of a potential radiotracer for PET imaging of the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2571.
  • Haskali, M. B., & Hooker, J. M. (2019). Classics in Neuroimaging: Development of PET Tracers for Imaging the GABAergic pathway. ACS Chemical Neuroscience, 10(10), 4159-4169.
  • Lu, S., et al. (2021). Para-chloro-2-[¹⁸F]fluoroethyl-etomidate: A promising new PET radiotracer for adrenocortical imaging. International Journal of Medical Sciences, 18(10), 2187.
  • Ding, Y. S., et al. (1996). Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey. Nuclear Medicine and Biology, 23(4), 439-447.
  • Gao, M., et al. (2021). The repertoire of small molecule PET probes for neuroinflammation imaging: challenges and opportunities beyond TSPO.
  • Wang, M., et al. (2025). Radiolabeling and Preclinical Evaluation of 2-[18F]Fluorohexanoic Acid: A Novel Medium-Chain Fatty Acid Metabolism Tracer for PET Imaging of Tumors. Journal of Medicinal Chemistry, 68(13), 13704-13713.

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Application Notes and Protocols: 2-Fluorophenethylamine as a Versatile Building Block for Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Fluorophenethylamine (2-FPEA) as a strategic building block in the synthesis of advanced functional materials. The incorporation of the fluorine atom onto the phenethylamine scaffold imparts unique physicochemical properties, including enhanced thermal stability, hydrophobicity, and altered electronic characteristics, making 2-FPEA an attractive monomer for the development of high-performance polymers and functionalized surfaces. This document details scientifically grounded, step-by-step protocols for the synthesis of novel fluorinated polyamides and the functionalization of surfaces using 2-FPEA. Furthermore, it outlines the essential characterization techniques to validate the synthesis and evaluate the properties of these innovative materials. While some protocols are based on established reactions with analogous compounds, they are presented here as a robust framework for pioneering new material discoveries with 2-FPEA.

Introduction: The Strategic Advantage of this compound in Materials Science

The 2-phenethylamine motif is a prevalent structural core in numerous biologically active compounds and has found utility in various chemical syntheses.[1] The introduction of a fluorine atom at the ortho-position of the phenyl ring in this compound (F-C₆H₄CH₂CH₂NH₂) creates a molecule with distinct properties beneficial for materials science applications.[2] The high electronegativity and small size of the fluorine atom can significantly influence intermolecular interactions, polymer chain packing, and surface energy.[2][3]

The primary amine group of 2-FPEA serves as a versatile reactive handle for polymerization and surface grafting reactions.[4][5] This allows for its incorporation into various material backbones, such as polyamides and polyimines, or for its attachment to surfaces to tailor their properties.[4][5][6] The resulting fluorinated materials are anticipated to exhibit enhanced thermal stability, chemical resistance, and hydrophobicity, making them suitable for a wide range of applications, from advanced coatings to biomedical devices.[7][8][9]

Key Physicochemical Properties of 2-FPEA:

PropertyValueSource
Molecular FormulaC₈H₁₀FN[10]
Molecular Weight139.17 g/mol [10]
Boiling Point64 °C at 0.6 mmHgSigma-Aldrich
Density1.066 g/mL at 25 °CSigma-Aldrich
Refractive Indexn20/D 1.51Sigma-Aldrich

Safety and Handling of this compound

This compound is a corrosive substance that can cause severe skin burns and eye damage.[11][12] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Mandatory PPE:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

  • Closed-toe shoes

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11][12] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Application Protocol 1: Synthesis of a Novel Fluorinated Polyamide via Polycondensation

This protocol describes the synthesis of a novel fluorinated polyamide by reacting this compound with a diacid chloride (e.g., terephthaloyl chloride) through a low-temperature solution polycondensation reaction.[13] The incorporation of the 2-FPEA moiety is expected to yield a polyamide with enhanced solubility and thermal stability compared to its non-fluorinated counterparts.[7][8][12]

Rationale for Experimental Choices
  • Low-Temperature Polycondensation: This method is chosen to minimize side reactions and degradation of the polymer, allowing for the formation of high molecular weight polyamides.[13]

  • N,N-Dimethylacetamide (DMAc) as Solvent: DMAc is an excellent solvent for many aromatic polyamides and helps to keep the growing polymer chains in solution, facilitating high conversion. The addition of lithium chloride (LiCl) can further enhance the solubility of the polymer by disrupting hydrogen bonding between polyamide chains.[12]

  • Terephthaloyl Chloride as Co-monomer: This rigid aromatic diacid chloride will impart thermal stability and mechanical strength to the resulting polyamide.[9][13]

  • Nitrogen Atmosphere: The reaction is conducted under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen, which could terminate the polymerization.

Materials and Equipment
  • This compound (2-FPEA)

  • Terephthaloyl chloride

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Methanol

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Büchner funnel and filter paper

  • Vacuum oven

Experimental Workflow Diagram

Polyamide_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Prep_Flask 1. Prepare 3-neck flask under Nitrogen Add_2FPEA 2. Add 2-FPEA and DMAc/LiCl Cool 3. Cool to 0-5 °C Prep_Diacid 4. Dissolve Terephthaloyl Chloride in DMAc Add_Diacid 5. Add Diacid Chloride solution dropwise to flask Cool->Add_Diacid Prep_Diacid->Add_Diacid Stir_Cold 6. Stir at 0-5 °C for 2h Add_Diacid->Stir_Cold Stir_RT 7. Stir at room temperature for 18h Stir_Cold->Stir_RT Precipitate 8. Precipitate polymer in Methanol Stir_RT->Precipitate Filter 9. Filter the precipitate Precipitate->Filter Wash 10. Wash with hot Methanol and Water Filter->Wash Dry 11. Dry in vacuum oven at 80 °C Wash->Dry

Caption: Workflow for the synthesis of a fluorinated polyamide.

Step-by-Step Protocol
  • Preparation: In a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, dissolve a specific molar amount of this compound and anhydrous lithium chloride in anhydrous N,N-Dimethylacetamide (DMAc).

  • Cooling: Cool the stirred solution to 0-5 °C using an ice bath.

  • Monomer Addition: In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in anhydrous DMAc. Transfer this solution to a dropping funnel and add it dropwise to the cooled 2-FPEA solution over 30 minutes with vigorous stirring.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 18 hours. The solution should become viscous as the polymer forms.

  • Isolation: Pour the viscous polymer solution into a beaker containing vigorously stirred methanol to precipitate the polyamide.

  • Purification: Collect the fibrous polymer precipitate by filtration using a Büchner funnel. Wash the polymer thoroughly with hot methanol and then with deionized water to remove unreacted monomers, LiCl, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours or until a constant weight is achieved.

Application Protocol 2: Surface Functionalization of a Polymer Substrate with 2-FPEA

This protocol details a method for grafting this compound onto a polymer surface, for example, a pre-treated polyethylene or silicon wafer, to impart hydrophobicity and other desirable surface properties.[4][5] This "grafting to" approach is a versatile method for surface modification.[3][14]

Rationale for Experimental Choices
  • Surface Activation: The substrate surface needs to be activated to introduce reactive groups that can subsequently react with the amine group of 2-FPEA. Plasma treatment or chemical oxidation are common methods to introduce hydroxyl or carboxyl groups.

  • Coupling Chemistry: The choice of coupling chemistry will depend on the activated surface. For instance, if carboxyl groups are introduced, a carbodiimide coupling agent (e.g., EDC/NHS) can be used to form a stable amide bond with the amine of 2-FPEA.

  • Solvent Selection: The solvent should be inert to the coupling reaction and should facilitate the interaction between the activated surface and 2-FPEA.

Materials and Equipment
  • Polymer substrate (e.g., polyethylene film, silicon wafer)

  • Plasma cleaner or chemical oxidation agent (e.g., chromic acid)

  • This compound (2-FPEA)

  • Coupling agents (e.g., N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Reaction vessel

  • Ultrasonic bath

  • Oven

Experimental Workflow Diagram

Surface_Functionalization cluster_activation Surface Activation cluster_grafting Grafting Reaction cluster_purification Purification Clean_Substrate 1. Clean Substrate Activate_Surface 2. Activate Surface (e.g., Plasma Treatment) Clean_Substrate->Activate_Surface Immerse_Substrate 3. Immerse in 2-FPEA solution with coupling agents Activate_Surface->Immerse_Substrate React 4. React at room temperature Immerse_Substrate->React Wash_Substrate 5. Wash with solvent to remove ungrafted 2-FPEA React->Wash_Substrate Dry_Substrate 6. Dry under Nitrogen Wash_Substrate->Dry_Substrate

Caption: Workflow for surface functionalization with 2-FPEA.

Step-by-Step Protocol
  • Substrate Preparation: Thoroughly clean the polymer substrate by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) and dry it under a stream of nitrogen.

  • Surface Activation: Activate the cleaned substrate surface to introduce reactive functional groups. For example, treat the surface with oxygen plasma for a specified time to generate hydroxyl and carboxyl groups.

  • Grafting Reaction: In a reaction vessel, immerse the activated substrate in a solution of this compound in an anhydrous solvent. Add the appropriate coupling agents (e.g., EDC and NHS if the surface is carboxylated).

  • Reaction Conditions: Allow the reaction to proceed at room temperature for a specified period (e.g., 12-24 hours) with gentle agitation.

  • Washing: After the reaction, remove the substrate and wash it thoroughly with the reaction solvent to remove any physically adsorbed 2-FPEA and coupling agents. Follow with a wash in a different solvent (e.g., ethanol) and finally deionized water.

  • Drying: Dry the functionalized substrate under a stream of nitrogen or in a vacuum oven at a mild temperature.

Characterization of 2-FPEA-Derived Materials

Thorough characterization is crucial to confirm the successful synthesis and to understand the properties of the novel materials.

For Fluorinated Polyamides
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the chemical structure of the polyamide and the successful incorporation of the 2-FPEA monomer.[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polyamide, such as the amide N-H and C=O stretching vibrations.[12]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining its decomposition temperature.[11][15]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous polyamide.[11][16]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polymer.[10]

Typical Characterization Data for Fluorinated Polyamides:

Characterization TechniqueExpected Observation
¹H NMRAromatic and aliphatic protons of the 2-FPEA and diacid chloride moieties.
¹⁹F NMRA signal corresponding to the fluorine atom on the phenyl ring.
FTIRAmide I (C=O stretch) around 1650 cm⁻¹ and Amide II (N-H bend) around 1540 cm⁻¹.
TGAHigh decomposition temperature, typically >400 °C.[9]
DSCA distinct glass transition temperature (Tg).
For Functionalized Surfaces
  • Contact Angle Goniometry: To measure the static water contact angle on the surface to assess its hydrophobicity. A higher contact angle indicates a more hydrophobic surface.[17][18][19][20][21]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of fluorine, thus verifying the successful grafting of 2-FPEA.[22]

  • Atomic Force Microscopy (AFM): To characterize the surface topography and roughness of the modified substrate.[19]

Expected Surface Properties after 2-FPEA Grafting:

PropertyExpected Outcome
Water Contact AngleIncreased contact angle, indicating enhanced hydrophobicity.
Surface Elemental Composition (XPS)Presence of a significant F 1s signal.
Surface Morphology (AFM)Potential changes in surface roughness depending on the grafting density.

Conclusion

This compound is a promising and versatile building block for the creation of novel materials with tailored properties. The protocols outlined in these application notes provide a solid foundation for synthesizing fluorinated polyamides and functionalizing surfaces. The inherent properties of the fluorine atom are expected to impart enhanced thermal stability, chemical resistance, and hydrophobicity to the resulting materials. Through systematic synthesis and thorough characterization, researchers can unlock the full potential of 2-FPEA in developing the next generation of advanced materials for a wide array of applications.

References

  • Synthesis and characterization of novel fluorinated polyamides bearing tetraphenyl imidazole moieties. Taylor & Francis Online. (URL: [Link])

  • Surface Composition of Fluorinated Poly(amide urethane) Block Copolymers by Electron Spectroscopy for Chemical Analysis. ACS Publications. (URL: [Link])

  • Polymerization of l-Tyrosine, l-Phenylalanine, and 2-Phenylethylamine as a Versatile Method of Surface Modification for Implantable Medical Devices. ACS Omega. (URL: [Link])

  • Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. ResearchGate. (URL: [Link])

  • Polymerization of l-Tyrosine, l-Phenylalanine, and 2-Phenylethylamine as a Versatile Method of Surface Modification for Implantable Medical Devices. PubMed. (URL: [Link])

  • 2-(2-Fluorophenyl)ethylamine. PubChem. (URL: [Link])

  • Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. MDPI. (URL: [Link])

  • Wetting of selected fluorite surfaces by water. Emerald Insight. (URL: [Link])

  • Above 170° water contact angle and oleophobicity of fluorinated graphene oxide based transparent polymeric films. CSIR-CMERI. (URL: [Link])

  • Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. ResearchGate. (URL: [Link])

  • Organocatalyzed Atom Transfer Radical (Co)Polymerization of Fluorinated and POSS-Containing Methacrylates: Synthesis and Properties of Linear and Star-Shaped (Co)Polymers. MDPI. (URL: [Link])

  • Thermodynamic characterization of poly(2,2,3,3,3-pentafluoropropyl methacrylate). (URL: [Link])

  • Tuning Hydrophilic–Hydrophobic Properties of PLA Films Through Surface Fluorination and Drying. MDPI. (URL: [Link])

  • Water static contact angle vs. the fluorine-based additive content in the paraffinic wax. SD ≤ 2. ResearchGate. (URL: [Link])

  • Prediction of Contact Angle for Oriented Hydrophobic Surface and Experimental Verification by Micro-Milling. MDPI. (URL: [Link])

  • Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. (URL: [Link])

  • Synthesize and Characterization of Polyimine and Its Application for Removing Amoxicillin from Polluted Water. of DSpace. (URL: [Link])

  • Synthesis and characterization of new polyamides derived from alanine and valine derivatives. PMC - PubMed Central. (URL: [Link])

  • Polymer Grafting and its chemical reactions. PMC - PubMed Central. (URL: [Link])

  • Synthesis and characteristics of novel polyamides having pendent N-phenyl imide groups. (URL: [Link])

  • Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry. (URL: [Link])

  • Impact of Functional Group Modifications on Designer Phenethylamine Induced Hyperthermia. PubMed. (URL: [Link])

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. (URL: [Link])

  • What Are Different Grafting Techniques?. YouTube. (URL: [Link])

  • Kinetics Analysis on the Polycondensation Process of Poly(p-phenylene terephthalamide): Experimental Verification and Molecular Simulation. (URL: [Link])

  • Surface Grafting on Polymer Surface Using Physisorbed Free Radical Initiators. (URL: [Link])

  • Polymerization and polycondensation reactions. MEL Science. (URL: [Link])

  • Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems. PubMed. (URL: [Link])

  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. (URL: [Link])

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. (URL: [Link])

  • Surface Modification of Polydopamine Particles with Polyethyleneimine Brushes for Enhanced Stability and Reduced Fragmentation. MDPI. (URL: [Link])

  • Visible Light-Induced Controlled Surface Grafting Polymerization of Hydroxyethyl Methacrylate from Isopropylthioxanthone Semipin. RSC Publishing. (URL: [Link])

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  • Phenethylamine. PubChem. (URL: [Link])

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Application Note & Protocol: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Fluorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Fluorophenethylamine. As a compound of interest in pharmaceutical research and forensic analysis, accurate quantification is critical. This application note details a reversed-phase HPLC method with UV detection, outlining the rationale behind chromatographic parameter selection. Furthermore, a complete protocol for method validation is provided, adhering to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals requiring a precise and accurate analytical method for this compound.

Introduction

This compound (2-FEA) is a substituted phenethylamine derivative with a fluorine atom at the second position of the phenyl ring.[4][5][6] Its structural similarity to other phenethylamines necessitates sensitive and specific analytical methods for its identification and quantification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[7]

This application note describes a reversed-phase HPLC (RP-HPLC) method developed for the direct quantitative analysis of this compound. The method is designed to be simple, rapid, and reliable, making it suitable for routine analysis in a quality control or research laboratory. The scientific rationale for the selection of the stationary phase, mobile phase, and detection parameters is discussed in detail. To ensure the method's suitability for its intended purpose, a comprehensive validation protocol is presented, covering specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[1][2][3]

Chromatographic Principles and Method Development Rationale

The development of a successful HPLC method relies on a thorough understanding of the analyte's chemical properties and its interaction with the stationary and mobile phases.

  • Analyte Properties : this compound (C₈H₁₀FN, MW: 139.17 g/mol ) is a basic compound due to the primary amine group.[4][5][6] The presence of the fluorophenyl group provides sufficient hydrophobicity for retention on a reversed-phase column and a chromophore for UV detection.

  • Stationary Phase Selection : A C18 (octadecylsilyl) column is a common first choice for reversed-phase chromatography due to its hydrophobicity and wide applicability.[8] However, for basic compounds like this compound, secondary interactions with residual silanol groups on the silica backbone can lead to peak tailing. To mitigate this, a modern, end-capped C18 column or a phenyl-based stationary phase is recommended.[9] A phenyl column can offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte.[9][10] For this method, a C18 column is selected for its robustness and general availability, with the mobile phase optimized to ensure good peak shape.

  • Mobile Phase Optimization : The mobile phase composition is a critical factor in controlling retention and selectivity in RP-HPLC.[11][12]

    • Organic Modifier : Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity, which allows for higher efficiency, and its lower UV cutoff, which is advantageous for detecting compounds at lower wavelengths.[8]

    • Aqueous Phase and pH Control : Since this compound is a basic compound, the pH of the mobile phase significantly influences its ionization state and, consequently, its retention.[13] At a pH below its pKa, the amine group will be protonated, making the molecule more polar and reducing its retention on a reversed-phase column. To ensure consistent retention and good peak shape, the mobile phase should be buffered. A phosphate buffer is a common choice in this pH range. By maintaining a slightly acidic pH (e.g., pH 3.0), the ionization of the analyte is suppressed, leading to better retention and symmetrical peaks.[13]

  • Detection Wavelength : The fluorophenyl group in this compound is expected to have a UV absorbance maximum in the lower UV region. While a full UV scan of a standard solution is recommended to determine the optimal wavelength, a wavelength of 210 nm is chosen for this method to provide good sensitivity.[14][15]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>99% purity)[4][6]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (H₃PO₄) (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a UV-Vis detector is used. The detailed chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 10 minutes
Preparation of Solutions
  • 25 mM KH₂PO₄ Buffer (pH 3.0) : Dissolve 3.40 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase : Mix acetonitrile and 25 mM KH₂PO₄ buffer (pH 3.0) in a 40:60 (v/v) ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions (1-100 µg/mL) : Prepare a series of working standards by serially diluting the stock solution with the mobile phase.

Sample Preparation

The sample preparation procedure should be tailored to the specific matrix.[16][17][18] For a simple solution-based sample, the following procedure can be used:

  • Accurately dilute the sample with the mobile phase to a concentration within the linear range of the method (1-100 µg/mL).

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Analysis Workflow

The logical flow of the experimental protocol is depicted in the following diagram.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration Standards Standard Solutions Preparation Injection Inject Standards & Samples Standards->Injection Sample Sample Preparation Sample->Injection SystemEquilibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Protocol

The developed HPLC method must be validated to ensure it is suitable for its intended purpose.[1] The validation will be performed according to the ICH Q2(R2) guidelines.[3]

System Suitability

Before starting the validation, the suitability of the HPLC system is verified.

  • Procedure : Inject the working standard solution (e.g., 50 µg/mL) six times.

  • Acceptance Criteria :

    • Relative Standard Deviation (RSD) of the peak area and retention time should be ≤ 2.0%.

    • Theoretical plates (N) should be > 2000.

    • Tailing factor (T) should be ≤ 2.0.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2][7]

  • Procedure : Inject a blank (mobile phase), a placebo (sample matrix without the analyte), and a standard solution of this compound.

  • Acceptance Criteria : The blank and placebo injections should not show any interfering peaks at the retention time of this compound.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[7]

  • Procedure : Prepare a series of at least five concentrations of this compound (e.g., 1, 10, 25, 50, 75, and 100 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria : The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.[2][7] It is determined by recovery studies.

  • Procedure : Spike a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria : The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements.[2][7] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision) :

    • Procedure : Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria : The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision) :

    • Procedure : Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria : The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[7]

  • Procedure : These can be estimated from the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria : The LOQ should be determined and demonstrated to have acceptable precision and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]

  • Procedure : Introduce small variations in the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2 °C)

    • pH of the buffer (± 0.2 units)

  • Acceptance Criteria : The system suitability parameters should still be met, and the results should not be significantly affected by these variations.

The logical flow for method validation is presented below.

Method_Validation Start Method Development Complete ValidationProtocol Define Validation Protocol & Acceptance Criteria Start->ValidationProtocol SystemSuitability System Suitability Testing ValidationProtocol->SystemSuitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Compile Validation Report Robustness->ValidationReport

Caption: Logical flow of the HPLC method validation process.

Expected Results and Discussion

Following the described HPLC method, a sharp, symmetrical peak for this compound is expected with a retention time of approximately 5-7 minutes. The method validation experiments are anticipated to meet all the acceptance criteria outlined in the protocol, demonstrating that the method is specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. A summary of the expected validation data is presented in Table 2.

Table 2: Summary of Expected Method Validation Results

Validation ParameterExpected ResultAcceptance Criteria
System Suitability RSD of Peak Area < 1.0%, Tailing Factor ~1.2, Theoretical Plates > 5000RSD ≤ 2.0%, T ≤ 2.0, N > 2000
Specificity No interference at the analyte's retention timeNo interference
Linearity (1-100 µg/mL) r² > 0.9995r² ≥ 0.999
Accuracy Mean recovery between 99.0% and 101.0%98.0% - 102.0%
Precision (Repeatability) RSD < 1.0%RSD ≤ 2.0%
Precision (Intermediate) RSD < 1.5%RSD ≤ 2.0%
LOD ~0.1 µg/mL-
LOQ ~0.3 µg/mL-
Robustness System suitability passes under all varied conditionsSystem suitability criteria met

Conclusion

The described reversed-phase HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The detailed experimental protocol and comprehensive method validation plan, based on ICH guidelines, ensure the generation of accurate and precise data. This application note serves as a valuable resource for researchers and scientists in the pharmaceutical and related industries who require a validated analytical method for this compound.

References

  • Pellati, F., Benvenuti, S., Melegari, M., & Firenzuoli, F. (2004). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Journal of Chromatography A, 1057(1-2), 153-160. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Lab-Training. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 20-29. Retrieved from [Link]

  • ResearchGate. (2018). For HPLC, what different mobile phases are best to start with for methods development? Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • MARLAP. (2004). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Fluorophenyl)ethylamine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Fluorophenylacetic acid. Retrieved from [Link]

  • Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Fluorophenyl)ethanamine. Retrieved from [Link]

  • Agilent. (2018). Sample Preparation in a Bioanalytical Workflow - Part 2. Retrieved from [Link]

  • Wang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478. Retrieved from [Link]

  • Ceylan, Z., & Çaycı, G. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines. Global NEST Journal, 26(4), 1-7. Retrieved from [Link]

  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). UV/VIS Spectroscopy. Retrieved from [Link]

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Application Notes and Protocols for the Analytical Determination of 2-Fluorophenethylamine (2-FPEA)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of 2-Fluorophenethylamine (2-FPEA). 2-FPEA is a substituted phenethylamine that requires robust and sensitive analytical methods for its detection in various matrices, including bulk materials and biological specimens. This document outlines two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and professionals in drug development and forensic analysis, providing a framework for accurate and reliable quantification. Each protocol is presented with an emphasis on the scientific rationale behind the chosen parameters and includes detailed steps for sample preparation, instrument configuration, and data analysis.

Introduction: The Analytical Imperative for 2-FPEA

This compound (2-FPEA) is a halogenated analog of phenethylamine. As with many substituted phenethylamines, there is a critical need for validated analytical methods to support research, ensure quality control in manufacturing, and for toxicological and forensic investigations. The inherent chemical properties of 2-FPEA, particularly its basicity and potential for volatility upon derivatization, dictate the selection of appropriate analytical strategies.

The primary challenges in the analysis of phenethylamines like 2-FPEA include their potential for adsorption in chromatographic systems and the need for high sensitivity to detect trace amounts in complex matrices.[1] This guide addresses these challenges by providing two robust and validated methods: a GC-MS method that leverages derivatization to enhance volatility and chromatographic performance, and a highly sensitive LC-MS/MS method for direct analysis.

The validation of these analytical methods is paramount to ensure that the results are fit for their intended purpose.[2][3] The protocols described herein are designed to be self-validating systems, incorporating quality control checks and performance criteria to ensure trustworthiness and scientific integrity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of 2-FPEA is essential for effective analytical method development.

PropertyValueSource
Molecular Formula C₈H₁₀FN[4][5]
Molecular Weight 139.17 g/mol [4][5]
Appearance Clear pale yellow to slightly pink liquid[6]
Boiling Point 64 °C at 0.6 mmHg[6]
Density 1.066 g/mL at 25 °C[6]
pKa 9.47 ± 0.10 (Predicted)[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for the analysis of many small molecules. For primary amines like 2-FPEA, derivatization is a critical step to improve chromatographic behavior by reducing peak tailing and enhancing thermal stability.[7][8] Acylation with agents such as trifluoroacetic anhydride (TFAA) is a common and effective strategy.[9]

Rationale for Derivatization

The primary amine group in 2-FPEA is polar and can interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity. Derivatization with TFAA converts the polar amine into a less polar, more volatile, and more thermally stable trifluoroacetamide derivative. This not only improves chromatographic performance but also provides a characteristic mass spectrum with high-mass fragments, aiding in definitive identification.[9]

Experimental Workflow: GC-MS Analysis of 2-FPEA

Caption: Workflow for the GC-MS analysis of 2-FPEA.

Detailed Protocol for GC-MS Analysis

3.2.1. Sample Preparation (from Urine)

  • To 1 mL of urine in a glass tube, add 100 µL of an appropriate internal standard solution (e.g., 2-phenylethylamine-d4).

  • Add 200 µL of 5 M sodium hydroxide to basify the sample to a pH > 10.

  • Add 3 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the tube and heat at 70°C for 20 minutes.

  • After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3.2.2. GC-MS Instrumentation and Parameters

The following parameters are based on established methods for similar compounds and should be optimized for the specific instrument used.[10]

ParameterSettingRationale
GC System Agilent 7890B or equivalentA robust and widely used platform for this type of analysis.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas suitable for mass spectrometry.
Injector Splitless mode, 250°CEnsures efficient transfer of the analyte onto the column.
Oven Program Initial 80°C for 2 min, ramp to 280°C at 20°C/min, hold for 5 minA temperature gradient to separate the analyte from matrix components.
MS System Agilent 5977B or equivalentA sensitive and reliable mass selective detector.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and SIM for enhanced sensitivity in quantification.

3.2.3. Expected Mass Fragments

Predicted Key Mass Fragments for TFA-derivatized 2-FPEA:

m/zPredicted Fragment
235 [M]⁺ (Molecular Ion)
126 [CH₂=NHCOCF₃]⁺
109 [C₆H₄F-CH₂]⁺ (Fluorotropylium ion)
91 [C₇H₇]⁺ (Tropylium ion)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization, making it an attractive alternative to GC-MS.[11] This method is particularly well-suited for the analysis of 2-FPEA in complex biological matrices like serum or plasma.

Rationale for LC-MS/MS

The direct analysis of 2-FPEA by LC-MS/MS avoids the time-consuming derivatization step required for GC-MS. By using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, we can achieve excellent sensitivity and selectivity, minimizing interferences from the sample matrix.[12] The choice of a reversed-phase column, such as a C18, is appropriate for retaining the moderately polar 2-FPEA.[13] The use of fluorinated stationary phases can sometimes offer unique selectivity for halogenated analytes.[14]

Experimental Workflow: LC-MS/MS Analysis of 2-FPEA

Caption: Workflow for the LC-MS/MS analysis of 2-FPEA.

Detailed Protocol for LC-MS/MS Analysis

4.2.1. Sample Preparation (from Serum)

  • To 200 µL of serum in a microcentrifuge tube, add 600 µL of acetonitrile containing an appropriate internal standard (e.g., 2-phenylethylamine-d4).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • The supernatant can be directly injected or further cleaned up using Solid-Phase Extraction (SPE) for enhanced sensitivity.

  • For SPE, use a mixed-mode cation exchange cartridge. Condition the cartridge with methanol followed by water. Load the supernatant, wash with a weak organic solvent, and elute with a basic methanolic solution.

  • Evaporate the eluent to dryness and reconstitute in 100 µL of the initial mobile phase.

4.2.2. LC-MS/MS Instrumentation and Parameters

The following parameters are based on methods for similar phenethylamines and should be optimized for the specific instrument.[11][13]

ParameterSettingRationale
LC System Shimadzu Nexera X2 or equivalentA high-performance liquid chromatography system for reproducible separations.
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm)Provides good retention for moderately polar compounds like 2-FPEA.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase to promote protonation of the analyte for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution from the reversed-phase column.
Gradient 5% B to 95% B over 8 minutesA gradient to ensure separation from endogenous matrix components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40°CTo ensure reproducible retention times.
MS System SCIEX QTRAP 6500+ or equivalentA sensitive triple quadrupole mass spectrometer for quantitative analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is suitable for polar compounds, and positive mode is ideal for basic amines.

4.2.3. Multiple Reaction Monitoring (MRM) Transitions

The MRM transitions for 2-FPEA can be predicted based on the mass spectrum of the isomeric p-Fluorophenethylamine.[15] The precursor ion will be the protonated molecule [M+H]⁺.

Predicted MRM Transitions for 2-FPEA:

Precursor Ion (m/z)Product Ion (m/z)Proposed Use
140.1 123.1 Quantifier
140.1 109.1 Qualifier
140.1 96.1 Qualifier

Note: These transitions should be confirmed by direct infusion of a 2-FPEA standard and optimized for collision energy on the specific instrument used.

Method Validation

Any analytical method developed should be validated to ensure its suitability for the intended purpose.[2][3] The following parameters should be assessed:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise. A correlation coefficient (r²) of >0.99 is typically desired.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Matrix Effects: The influence of co-eluting substances from the sample matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the sample matrix under different storage conditions.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the qualitative and quantitative analysis of this compound. The GC-MS method, with its mandatory derivatization step, offers high specificity and is a well-established technique for amine analysis. The LC-MS/MS method provides a more direct and highly sensitive approach, particularly for complex biological matrices. The choice of method will depend on the specific application, available instrumentation, and the required sensitivity. Adherence to the principles of method validation is crucial for ensuring the generation of reliable and defensible analytical data.

References

  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Retrieved from [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

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Application Note: A Comprehensive Guide to the Characterization of 2-Fluorophenethylamine as a Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for researchers, medicinal chemists, and drug development professionals to investigate the enzyme inhibitory properties of 2-Fluorophenethylamine (2-FPEA). We present a series of robust, self-validating protocols for determining the inhibitory potency (IC₅₀), selectivity for monoamine oxidase-A versus monoamine oxidase-B, and the kinetic mechanism of action. By integrating field-proven insights with foundational biochemical principles, this document serves as a practical and authoritative resource for characterizing novel enzyme inhibitors.

Introduction: The Significance of MAO Inhibition

Monoamine oxidases (MAO) are a family of flavin adenine dinucleotide (FAD)-dependent enzymes located on the outer mitochondrial membrane that are critical for the metabolism of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[][2][3] The two primary isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities, making them important therapeutic targets.[2][4] Selective inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are utilized in the management of neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[2][4]

The phenethylamine scaffold is a well-established pharmacophore for MAO interaction. The introduction of fluorine into bioactive molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, binding affinity, and bioavailability.[5][6] Therefore, evaluating fluorinated phenethylamine analogs like 2-FPEA for MAO inhibition is a logical step in the discovery of novel therapeutics. This guide outlines the necessary experimental workflows to rigorously assess the potential of 2-FPEA as an MAO inhibitor.

Foundational Principles of MAO Catalysis and Inhibition

MAO enzymes catalyze the oxidative deamination of monoamines, a process that generates an aldehyde, ammonia, and hydrogen peroxide (H₂O₂) as metabolic end products.[7][8] The activity of MAO can be quantified by measuring the formation of one of these products. Many commercial assay kits utilize a coupled reaction where the H₂O₂ produced reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent or colorimetric signal.[9]

Enzyme inhibitors can be characterized by several key parameters:

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a measure of inhibitor potency.

  • Selectivity Index: A ratio of IC₅₀ values for two different enzyme isoforms (e.g., IC₅₀ MAO-A / IC₅₀ MAO-B) that quantifies the inhibitor's preference for one target over another.

  • Mechanism of Inhibition: Describes how the inhibitor interacts with the enzyme and/or substrate. This can be elucidated using kinetic studies and visualized with tools like the Lineweaver-Burk plot, which distinguishes between competitive, non-competitive, and other modes of inhibition.[10][11][12]

Core Experimental Workflow

The comprehensive evaluation of an inhibitor follows a logical progression from initial screening to detailed mechanistic studies. This workflow ensures that resources are used efficiently and that the data generated is robust and interpretable.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Potency & Selectivity cluster_moa Phase 3: Mechanism of Action P1 Reagent & Stock Solution Preparation S1 Primary Screening Assay (Single High Concentration) P1->S1 Test Compound S2 Dose-Response Assay (IC50 Determination for MAO-A & MAO-B) S1->S2 Proceed if active S3 Calculate Selectivity Index (IC50_A / IC50_B) S2->S3 M1 Kinetic Assay (Vary Substrate Concentration) S2->M1 Proceed for potent hits M2 Data Analysis (Lineweaver-Burk Plot) M1->M2 M3 Determine Inhibition Type (Competitive, Non-competitive, etc.) M2->M3 G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 a2 a1->a2 a3 a4 a3->a4 label_a b1 b2 b1->b2 b3 b4 b3->b4 label_b c1 c2 c1->c2 c3 c4 c3->c4 label_c

Figure 2: Interpreting Lineweaver-Burk plots for inhibition type. [12][13]

Conclusion

The protocols detailed in this application note provide a robust and systematic approach to characterizing the inhibitory activity of this compound against MAO-A and MAO-B. By following this workflow, researchers can reliably determine the compound's potency, selectivity, and mechanism of action, generating the critical data needed to assess its therapeutic potential and guide further drug development efforts.

References

  • Zhelyazkova-Sbarzova, A., et al. (1992). Inhibition of a type B monoamine oxidase inhibitor, (E)-2-(4-fluorophenethyl)-3-fluoroallylamine (MDL-72974A), on semicarbazide-sensitive amine oxidases isolated from vascular tissues and sera of different species. Biochemical Pharmacology. Available at: [Link]

  • Baker, G. B., et al. (1991). Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. Journal of Psychiatry & Neuroscience. Available at: [Link]

  • Weyler, W., et al. (2001). Monoamine oxidase assays. Current Protocols in Neuroscience. Available at: [Link]

  • Wikipedia. (2023). Lineweaver–Burk plot. Wikipedia. Available at: [Link]

  • Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Jack Westin. Available at: [Link]

  • Szabo, A., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology. Available at: [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]

  • Aryal, S. (2022). Lineweaver–Burk Plot. Microbe Notes. Available at: [Link]

  • Semantic Scholar. (n.d.). Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. Semantic Scholar. Available at: [Link]

  • Wikipedia. (2023). Monoamine oxidase inhibitor. Wikipedia. Available at: [Link]

  • Charlon, C., et al. (1986). [Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat]. Il Farmaco; edizione scientifica. Available at: [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. Available at: [Link]

  • Brandt, S. D., et al. (2013). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. Available at: [Link]

  • Assay Genie. (n.d.). Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. Assay Genie. Available at: [Link]

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. Available at: [Link]

  • Paasonen, M. K., et al. (1978). Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Research Communications in Chemical Pathology and Pharmacology. Available at: [Link]

  • Charlon, C., & Luu-Duc, C. (1986). [Fluorinated phenylethylamines: synthesis and limitations of various fluorinating methods]. Annales pharmaceutiques francaises. Available at: [Link]

  • ResearchGate. (n.d.). Effect of β-fluorophenethylamine analogs on monoamine oxidase substrate preference. ResearchGate. Available at: [Link]

  • Al-Hadedi, A. A. M., & Geden, J. V. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Medicinal Chemistry. Available at: [Link]

  • Kalir, A., & Szara, S. (1963). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Taha, M., et al. (2022). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. Pharmaceuticals. Available at: [Link]

  • BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. BioAssay Systems. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Fluorophenyl)ethylamine. PubChem. Available at: [Link]

  • Moore, M. L., & Silverman, R. B. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Accounts of Chemical Research. Available at: [Link]

  • S-Timar, C., et al. (2022). Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. Biomolecules. Available at: [Link]

  • The Wistar Institute. (n.d.). Monoamine Oxidase B (MAO-B) Human Enzymatic LeadHunter Assay. The Wistar Institute. Available at: [Link]

  • ResearchGate. (n.d.). MAO-A and MAO-B share 73% sequence identity and exhibit overlapping but nonidentical specificities. ResearchGate. Available at: [Link]

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Advanced Protocols for the N-Alkylation of 2-Fluorophenethylamine: A Guide for Medicinal Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated 2-Fluorophenethylamines

The 2-fluorophenethylamine scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of neurologically active compounds. The strategic introduction of alkyl groups to the primary amine—a process known as N-alkylation—is a cornerstone of lead optimization. This modification profoundly influences a molecule's pharmacological profile, modulating its potency, selectivity, metabolic stability, and pharmacokinetic properties. By fine-tuning the steric and electronic nature of the N-substituent, researchers can navigate the complex landscape of drug-receptor interactions to enhance therapeutic efficacy and minimize off-target effects.

This comprehensive guide provides detailed, field-proven protocols for the N-alkylation of this compound, designed for practical application in research and development settings. We will delve into the mechanistic underpinnings of two primary synthetic strategies—reductive amination and direct alkylation—offering not just step-by-step instructions, but also the scientific rationale behind each experimental choice.

Core Methodologies: A Comparative Overview

The two most robust and widely employed methods for the N-alkylation of primary amines like this compound are reductive amination and direct alkylation with alkyl halides. The choice between these methods is often dictated by the desired alkyl group, the availability of starting materials, and the need to control for side products.

Method Advantages Disadvantages Best Suited For
Reductive Amination High selectivity, low risk of over-alkylation, broad substrate scope, mild conditions.[1]Requires a carbonyl compound (aldehyde or ketone) as the alkyl source.Introducing a wide variety of primary and secondary alkyl groups.
Direct Alkylation Utilizes readily available alkyl halides.[2]Prone to over-alkylation (formation of tertiary amines and quaternary ammonium salts), may require harsher conditions.Introducing simple alkyl groups (e.g., methyl, ethyl, benzyl) where over-alkylation can be controlled.

Protocol 1: Reductive Amination for Controlled N-Alkylation

Reductive amination is a highly reliable one-pot procedure that proceeds through the in-situ formation and subsequent reduction of an imine or iminium ion intermediate.[3] This method's key advantage is its inherent resistance to over-alkylation, a common pitfall of direct alkylation techniques.[4] The use of mild reducing agents that selectively target the iminium ion over the starting carbonyl compound is crucial for the success of this reaction.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its selectivity, mildness, and broad functional group tolerance.[1][3]

Mechanistic Rationale

The reaction commences with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by dehydration to yield an iminium ion. The hydride reagent, typically NaBH(OAc)₃, then selectively reduces the iminium ion to the desired secondary amine. The steric bulk and attenuated reactivity of NaBH(OAc)₃ prevent the significant reduction of the starting aldehyde or ketone.[1]

G A This compound (Primary Amine) C Iminium Ion Intermediate A->C + B Aldehyde/Ketone (R-CHO / R₂CO) B->C Condensation (-H₂O) D N-Alkylated Product (Secondary Amine) C->D Reduction E NaBH(OAc)₃ (Reducing Agent) E->C Hydride Donation

Caption: Reductive amination workflow.

Detailed Experimental Protocol: N-Benzylation of this compound

This protocol details the synthesis of N-benzyl-2-fluorophenethylamine.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DCE (approximately 0.1-0.2 M concentration).

  • Aldehyde Addition: Add benzaldehyde (1.1 eq) to the stirred solution at room temperature.

  • Imine Formation: Stir the mixture for 20-30 minutes at room temperature to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-2-fluorophenethylamine.[5][6]

Quantitative Data for Reductive Amination
Aldehyde Reducing Agent Solvent Temp (°C) Time (h) Typical Yield (%)
Formaldehyde (37% aq.)NaBH(OAc)₃DCERoom Temp2-485-95
AcetaldehydeNaBH(OAc)₃DCERoom Temp3-680-90
BenzaldehydeNaBH(OAc)₃DCERoom Temp3-1285-95
IsobutyraldehydeNaBH(OAc)₃DCERoom Temp4-1075-85

Note: Yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.[7]

Protocol 2: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical SN2 reaction where the amine acts as a nucleophile, attacking an electrophilic alkyl halide.[2] While straightforward, this method is often plagued by a lack of selectivity, leading to a mixture of mono- and di-alkylated products, as well as the potential for the formation of a quaternary ammonium salt.[2] The secondary amine product is often more nucleophilic than the starting primary amine, leading to this over-alkylation.

Mechanistic Considerations and Control Strategies

The reaction proceeds via a standard SN2 mechanism. To favor mono-alkylation, several strategies can be employed:

  • Use of a large excess of the primary amine: This ensures that the alkyl halide is more likely to react with the starting material rather than the product.

  • Slow addition of the alkyl halide: This maintains a low concentration of the alkylating agent, disfavoring the second alkylation step.

  • Choice of base and solvent: A non-nucleophilic base is required to neutralize the hydrohalic acid formed during the reaction. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are typically used.[7]

G A This compound (Nucleophile) C SN2 Transition State A->C + B Alkyl Halide (R-X) B->C Nucleophilic Attack D N-Alkylated Product (Secondary Amine) C->D Halide Departure E Over-alkylation (Tertiary Amine) D->E + R-X

Caption: Direct N-alkylation and potential over-alkylation.

Detailed Experimental Protocol: N-Methylation of this compound (Eschweiler-Clarke Reaction)

A classic and highly effective method for N-methylation that avoids the use of methyl halides is the Eschweiler-Clarke reaction. This is a form of reductive amination where formaldehyde serves as the methyl source and formic acid acts as the reducing agent.[4] A key advantage of this method is that it does not produce quaternary ammonium salts.[4]

Materials:

  • This compound (1.0 eq)

  • Aqueous formaldehyde (37 wt. %, >2.2 eq)

  • Formic acid (98-100%, >2.2 eq)

  • Concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Diethyl ether or dichloromethane (DCM)

  • Round-bottom flask with reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add aqueous formaldehyde (>2.2 eq), followed by the slow, careful addition of formic acid (>2.2 eq). The addition is exothermic.[8]

  • Heating: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-18 hours. The reaction is typically carried out at or near the boiling point of the aqueous solution.[8]

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.[8]

  • Work-up: Cool the mixture to room temperature and carefully basify with a concentrated NaOH or KOH solution to a pH >10.

  • Extraction: Extract the product with diethyl ether or DCM (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude N,N-dimethyl-2-fluorophenethylamine can be purified by distillation or column chromatography.

Quantitative Data for Direct Alkylation
Alkylating Agent Base Solvent Temp (°C) Time (h) Typical Yield (%)
Methyl IodideK₂CO₃DMF60-804-880-90
Ethyl BromideK₂CO₃DMF70-906-1275-85
Benzyl BromideCs₂CO₃Acetonitrile50-703-690-98

Note: Yields are estimates based on analogous reactions and may be lower for mono-alkylation due to the formation of side products.[7]

Purification and Characterization

Purification of the N-alkylated this compound products is typically achieved by flash column chromatography on silica gel.[9] Due to the basic nature of the amine products, tailing on the silica gel column can be an issue. To mitigate this, a small amount of a volatile base, such as triethylamine (0.1-1%), can be added to the eluent system.[10] Alternatively, using basic alumina or an amine-functionalized silica column can provide better separation for basic compounds.[9]

Typical Eluent Systems for Silica Gel Chromatography:

  • Hexane/Ethyl Acetate with 0.1% Triethylamine

  • Dichloromethane/Methanol with 0.1% Triethylamine

Characterization:

The structure and purity of the final products should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of the newly introduced alkyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The N-alkylation of this compound is a critical transformation for the synthesis of novel bioactive molecules. Both reductive amination and direct alkylation offer viable pathways to these valuable compounds. Reductive amination, particularly with sodium triacetoxyborohydride, is often the preferred method due to its high selectivity and mild reaction conditions. Direct alkylation, while potentially leading to over-alkylation, can be effective for the introduction of certain alkyl groups when carefully controlled. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge to successfully synthesize and purify a diverse range of N-alkylated this compound derivatives for their drug discovery programs.

References

  • SpectraBase. (n.d.). N-Benzyl-2-fluorophenethylamine. Wiley. [Link]

  • Hajipour, A. R., Fontanilla, D., Chu, U. B., Arbabian, M., & Ruoho, A. E. (2010). Synthesis and characterization of N, N-dialkyl and N-alkyl-N-aralkyl fenpropimorph-derived compounds as high affinity ligands for sigma receptors. Bioorganic & medicinal chemistry, 18(12), 4397–4404. [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. In Wikipedia. [Link]

  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Organic Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Rosenau, T., Potthast, A., & Kosma, P. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES.
  • Li, J., & Li, B. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5894. [Link]

  • Hajipour, A. R., Fontanilla, D., Chu, U. B., Arbabian, M., & Ruoho, A. E. (2010). Synthesis and characterization of N,N-dialkyl and N-alkyl-N-aralkyl fenpropimorph-derived compounds as high affinity ligands for sigma receptors. Bioorganic & medicinal chemistry, 18(12), 4397–4404. [Link]

  • SpectraBase. (n.d.). N-Benzyl-2-fluorophenethylamine. Wiley. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Izquierdo-Lahuerta, A., & Llaveria, J. (2012). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chimica Oggi-Chemistry Today, 30(3), 52-55.
  • Google Patents. (n.d.). Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • Reddit. (2013). The most hated method of purification: column chromatography. r/chemistry. [Link]

  • Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19062-19066. [Link]

  • Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. (n.d.). Alkylation of 1, 2 and 4 with Benzyl Bromide. [Link]

  • MDPI. (2021). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]

  • ResearchGate. (n.d.). Creation and characterization of n-alkylthiol and n-alkylamine self-assembled monolayers on 316L stainless steel. [Link]

  • National Center for Biotechnology Information. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

  • MDPI. (2020). Synthesis and Characterization of Amide-Based Cyclotriphosphazene Derivatives with Alkoxy Terminal Groups. [Link]

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Topic: 2-Fluorophenethylamine as a Versatile Precursor in the Synthesis of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. 2-Fluorophenethylamine is a readily available and highly valuable building block that serves as a gateway to a variety of fluorinated heterocyclic scaffolds, particularly those based on the isoquinoline framework. This guide provides an in-depth analysis and detailed protocols for the utilization of this compound in the synthesis of 5-fluoro-substituted dihydroisoquinolines and tetrahydroisoquinolines, key structures in numerous pharmacological agents.

The Strategic Importance of this compound

This compound provides a phenyl ring that is electronically modified by the presence of a fluorine atom. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect through induction (-I effect), which deactivates the aromatic ring towards electrophilic substitution. This deactivation is a critical consideration in classical cyclization reactions and often necessitates more forcing conditions compared to its non-fluorinated analog.

However, this electronic modulation is precisely what makes the resulting heterocyclic products valuable. The 5-fluoro-isoquinoline motif can enhance binding to target proteins through unique electrostatic interactions and can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate. This guide focuses on two canonical reactions for isoquinoline synthesis, adapted for the specific reactivity of this compound: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.

Synthesis of 5-Fluoro-3,4-dihydroisoquinolines via the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for constructing the 3,4-dihydroisoquinoline core via the intramolecular cyclization of a β-phenylethylamide.[1][2] The reaction proceeds through an electrophilic aromatic substitution mechanism. A critical prerequisite for this reaction is the acylation of the starting phenethylamine.

Bischler_Napieralski_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization A This compound B N-Acyl-2-fluorophenethylamine (e.g., Acetamide, Formamide) A->B Acylating Agent (e.g., Ac₂O or HCO₂Et) C 5-Fluoro-3,4-dihydroisoquinoline B->C Dehydrating Agent (e.g., POCl₃, P₂O₅)

Figure 1: Overall workflow for the Bischler-Napieralski synthesis.
Protocol 1: N-Acetylation of this compound

Causality: The conversion of the primary amine to a secondary amide is essential. The amide carbonyl is activated by the dehydrating agent in the subsequent step to form a highly electrophilic nitrilium ion, which is necessary to overcome the deactivated nature of the fluorinated ring for successful cyclization. Acetic anhydride is a common, effective, and readily available acetylating agent.[3]

Reagent/MaterialMolar RatioPurpose
This compound1.0 equivStarting Material
Acetic Anhydride (Ac₂O)1.1 equivAcetylating Agent
Pyridine or Triethylamine1.2 equivBase (Scavenges HCl)
Dichloromethane (DCM)-Solvent

Step-by-Step Methodology:

  • Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.2 equiv) to the stirred solution.

  • Add acetic anhydride (1.1 equiv) dropwise to the reaction mixture. Ensure the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-fluorophenethyl)acetamide, which can often be used in the next step without further purification.

Protocol 2: Bischler-Napieralski Cyclization

Causality: The electron-withdrawing fluorine atom deactivates the aromatic ring, making the intramolecular electrophilic aromatic substitution step challenging. Standard conditions using only phosphorus oxychloride (POCl₃) may be sluggish or provide low yields. For deactivated systems, a stronger dehydrating agent, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, is often required.[4] This combination generates pyrophosphates, which are superior leaving groups and facilitate the formation of the reactive nitrilium ion intermediate.[5]

Reagent/MaterialMolar RatioPurpose
N-(2-fluorophenethyl)acetamide1.0 equivSubstrate
Phosphorus Oxychloride (POCl₃)-Solvent/Dehydrating Agent
Phosphorus Pentoxide (P₂O₅)0.5 - 1.0 equivCo-dehydrating Agent
Toluene or Acetonitrile-Co-solvent (optional)

Step-by-Step Methodology:

  • To a flask containing N-(2-fluorophenethyl)acetamide (1.0 equiv), add phosphorus oxychloride (5-10 volumes).

  • Carefully add phosphorus pentoxide (P₂O₅, 1.0 equiv) in portions, as the reaction can be exothermic.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 105-110 °C) for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the excess POCl₃ and must be done in a well-ventilated fume hood.

  • Make the aqueous solution basic (pH 9-10) by the slow addition of a concentrated base (e.g., NaOH or NH₄OH solution), keeping the mixture cool in an ice bath.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 5-fluoro-1-methyl-3,4-dihydroisoquinoline.

Pictet_Spengler_Workflow A This compound + Aldehyde (e.g., Paraformaldehyde) B Iminium Ion Intermediate (In situ) A->B Acid Catalyst (e.g., TFA, HCl) C 5-Fluoro-1,2,3,4-tetrahydroisoquinoline B->C Intramolecular SEAr (Cyclization)

Figure 3: Workflow for the Pictet-Spengler synthesis.
Protocol 3: Pictet-Spengler Cyclization
Reagent/MaterialMolar RatioPurpose
This compound1.0 equivStarting Material
Paraformaldehyde1.2 equivAldehyde Source
Trifluoroacetic Acid (TFA)-Solvent/Acid Catalyst
or Conc. Hydrochloric Acid (HCl)-Acid Catalyst
Toluene-Solvent (if using HCl)

Step-by-Step Methodology:

  • In a round-bottom flask, suspend this compound (1.0 equiv) and paraformaldehyde (1.2 equiv) in a suitable solvent. Trifluoroacetic acid can serve as both the solvent and the catalyst. Alternatively, use a solvent like toluene with concentrated HCl.

  • Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and stir for 6-12 hours. The reaction should be monitored by TLC.

  • After completion, cool the mixture to room temperature.

  • If TFA was used as the solvent, carefully remove it under reduced pressure.

  • Dissolve the residue in water and basify to pH 9-10 with a cold aqueous solution of NaOH or Na₂CO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM) (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield 5-fluoro-1,2,3,4-tetrahydroisoquinoline.

Summary and Outlook

This compound is a pivotal starting material for accessing 5-fluoro-substituted isoquinoline and tetrahydroisoquinoline scaffolds. The protocols detailed herein provide robust starting points for these syntheses. It is crucial for the researcher to recognize the electronic impact of the fluorine substituent. The deactivation of the aromatic ring necessitates more rigorous conditions for the key electrophilic aromatic substitution steps in both the Bischler-Napieralski and Pictet-Spengler reactions. These fluorinated heterocyclic cores are of significant interest in drug discovery, offering a means to fine-tune the pharmacological properties of lead compounds.

References

  • Bischler, A.; Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908. [Link]

  • Awuah, E.; Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. [Link]

  • Wikipedia contributors. (2023, October 29). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Pictet, A.; Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. [Link]

  • Wikipedia contributors. (2023, December 12). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • Volk, B., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]

  • Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet−Spengler Reactions of Less Activated Imines of 2-Phenethylamine. The Journal of Organic Chemistry, 64(2), 611–617. [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]

  • Kamal, A., et al. (2015). N-formylation of amines using ethyl formate under catalyst-and solvent-free conditions. RSC Advances, 5(118), 97645-97649. [Link]

  • Reddy, P. G., & Kumar, S. (2006). A simple and efficient method for the N-acetylation of amines using acetic acid as the acyl source. Tetrahedron Letters, 47(43), 7549-7552. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The preparation of 3,4-dihydroisoquinolines and related compounds by the Bischler-Napieralski reaction. Organic Reactions, 6, 151-190. [Link]

  • chemeurope.com. (n.d.). Pictet-Spengler reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • U.S. Patent No. 5,808,071. (1998).
  • CDN. (n.d.). N-Terminus Acetylation Protocol. [Link]

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Application Notes on 2-Fluorophenethylamine (2-FPEA): A Review of Current Research and Future Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document addresses the inquiry regarding the application of 2-Fluorophenethylamine (2-FPEA) in material science research. A comprehensive review of current scientific literature reveals that 2-FPEA is not a compound with established or emerging applications in the field of material science. The overwhelming body of research is focused on its significant activities within neuropharmacology and analytical chemistry.

Therefore, this document will first provide a detailed overview of the primary, evidence-based applications of 2-FPEA in its actual field of study. Subsequently, it will offer a theoretical perspective on how its chemical properties could hypothetically be leveraged in material science, though it must be stressed that this is speculative and not based on published research.

Part 1: Established Applications in Neuropharmacology and Analytical Science

The principal area of investigation for this compound is its function as a selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems in the brain, including dopamine, norepinephrine, and serotonin.

Mechanism of Action: TAAR1 Agonism

2-FPEA acts as a potent TAAR1 agonist. Its binding to TAAR1 initiates a signaling cascade that can influence neurotransmitter release and reuptake. This mechanism makes it a valuable tool for researchers studying the central nervous system. The fluorination at the 2-position of the phenethylamine backbone is a key structural feature that enhances its potency and selectivity for TAAR1 compared to its non-fluorinated parent compound, phenethylamine.

Below is a simplified representation of the TAAR1 signaling pathway initiated by 2-FPEA.

TAAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular TAAR1 TAAR1 Receptor AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Converts FPEA 2-FPEA FPEA->TAAR1 Binds ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates downstream Downstream Effects PKA->downstream Phosphorylates Polymerization_Concept Monomer1 2-FPEA (Amine Monomer) Polymer Fluorinated Polyamide Monomer1->Polymer Monomer2 Diacyl Chloride (e.g., Terephthaloyl chloride) Monomer2->Polymer

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Fluorophenethylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluorophenethylamine (2-FPEA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. Here, we provide in-depth troubleshooting advice and detailed protocols to help you optimize your reaction yields and obtain high-purity 2-FPEA.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that can lead to low yields in the most common synthetic routes to this compound.

Route 1: Reduction of 2-Fluorophenylacetonitrile

This is a widely employed method due to its typically high yields. However, several factors can negatively impact the outcome.

Q1: My yield is significantly lower than expected when reducing 2-fluorophenylacetonitrile with Lithium Aluminum Hydride (LiAlH₄). What are the likely causes?

A1: Low yields in LiAlH₄ reductions of nitriles can stem from several factors. Here's a breakdown of potential issues and their solutions:

  • Reagent Quality: LiAlH₄ is extremely sensitive to moisture and can decompose upon exposure to air. Ensure you are using a fresh, high-quality batch of LiAlH₄. Old or improperly stored reagent will have reduced activity.

  • Solvent Purity: The solvent, typically anhydrous diethyl ether or tetrahydrofuran (THF), must be scrupulously dry. Any residual water will quench the LiAlH₄, reducing the amount available for the reaction. Consider distilling your solvent over a suitable drying agent (e.g., sodium/benzophenone) immediately before use.

  • Reaction Temperature: The initial addition of 2-fluorophenylacetonitrile to the LiAlH₄ suspension should be done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. Afterward, the reaction is typically brought to reflux to ensure complete conversion. Insufficient heating can lead to an incomplete reaction.[1]

  • Work-up Procedure: The work-up to quench excess LiAlH₄ and hydrolyze the intermediate aluminate complex is critical. The Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is a reliable method to produce a granular precipitate that is easily filtered. Improper work-up can lead to the formation of gelatinous aluminum salts that trap the product, making extraction difficult and reducing the isolated yield.

  • Incomplete Reaction: If you suspect the reaction has not gone to completion, you can monitor its progress using Thin Layer Chromatography (TLC). If starting material is still present after a reasonable reflux time, you may need to increase the reaction time or use a slight excess of LiAlH₄.

Q2: I'm performing a catalytic hydrogenation of 2-fluorophenylacetonitrile using Raney Nickel or Palladium on Carbon (Pd/C), but the reaction is slow or incomplete.

A2: Catalytic hydrogenation is an excellent method for this transformation, but catalyst activity and reaction conditions are paramount.

  • Catalyst Activity: The catalyst (Raney Ni or Pd/C) may be old or deactivated. Use a fresh batch of catalyst. For Raney Nickel, ensure it has been properly activated and stored.

  • Hydrogen Pressure: While some hydrogenations can be performed at atmospheric pressure, reducing an aromatic nitrile often requires higher pressures (e.g., 10-50 atm H₂).[2] Ensure your hydrogenation apparatus is rated for the required pressure and that there are no leaks.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Ethanolic ammonia or methanolic ammonia are often used to suppress the formation of secondary amine byproducts.

  • Catalyst Poisoning: The starting material or solvent may contain impurities that can poison the catalyst. Ensure the 2-fluorophenylacetonitrile is of high purity. Common catalyst poisons include sulfur and halogen compounds (though the fluorine on the ring is generally stable).

  • Mass Transfer Limitations: Inadequate stirring can lead to poor mixing of the catalyst, substrate, and hydrogen, resulting in a slow reaction. Ensure vigorous stirring throughout the hydrogenation.

Route 2: Reductive Amination of 2-Fluorophenylacetaldehyde

Reductive amination is another common and effective method for synthesizing 2-FPEA.

Q3: I'm getting a complex mixture of products and a low yield of 2-FPEA from the reductive amination of 2-fluorophenylacetaldehyde.

A3: The key to a successful reductive amination is the controlled formation of the imine intermediate followed by its selective reduction.[3][4]

  • pH Control: The pH of the reaction medium is critical for imine formation. The optimal pH is typically weakly acidic (around 5-6).[5] If the pH is too low, the amine nucleophile (ammonia) will be protonated and unreactive. If the pH is too high, the carbonyl group of the aldehyde will not be sufficiently activated for nucleophilic attack.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a popular choice for reductive aminations because it is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde.[4] A stronger reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde to the corresponding alcohol, leading to a significant byproduct.

  • Side Reactions: Aldehydes can undergo self-condensation (aldol reaction) under basic conditions. Maintaining a slightly acidic pH can help to minimize this side reaction.

  • Stoichiometry: Ensure that you are using an adequate excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) to drive the imine formation equilibrium towards the product.

Detailed Experimental Protocol: Synthesis of this compound via Reduction of 2-Fluorophenylacetonitrile with LiAlH₄

This protocol provides a step-by-step methodology for a reliable synthesis of 2-FPEA.

Reagent Molar Mass ( g/mol ) Amount Equivalents
2-Fluorophenylacetonitrile135.1410.0 g1.0
Lithium Aluminum Hydride (LiAlH₄)37.953.4 g1.2
Anhydrous Diethyl Ether74.12200 mL-
Water18.023.4 mL-
15% Sodium Hydroxide Solution40.00 (NaOH)3.4 mL-
Water18.0210.2 mL-

Procedure:

  • Setup: Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.

  • LiAlH₄ Suspension: To the flask, add Lithium Aluminum Hydride (3.4 g, 1.2 eq) and anhydrous diethyl ether (100 mL). Stir the suspension.

  • Addition of Nitrile: Dissolve 2-fluorophenylacetonitrile (10.0 g, 1.0 eq) in anhydrous diethyl ether (100 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting nitrile spot is no longer visible.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and dropwise, add water (3.4 mL). A vigorous reaction with gas evolution will occur. Following the water addition, slowly add 15% aqueous sodium hydroxide solution (3.4 mL). Finally, add water (10.2 mL).

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes. The aluminum salts should precipitate as a white, granular solid. Filter the mixture through a pad of Celite and wash the filter cake thoroughly with diethyl ether. Combine the filtrate and the washes.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Purify the crude product by vacuum distillation to yield a colorless to pale yellow liquid. The boiling point of this compound is approximately 64 °C at 0.6 mmHg.[6][7]

Visualizing the Workflow

Troubleshooting Logic for Low Yield

Caption: Troubleshooting flowchart for low yield in 2-FPEA synthesis.

Synthetic Workflow: 2-Fluorophenylacetonitrile to this compound

Synthetic_Workflow Start 2-Fluorophenylacetonitrile Reaction Reduction with LiAlH4 in Anhydrous Ether Start->Reaction 1. Add to LiAlH4 at 0°C 2. Reflux Workup Fieser Work-up (H2O, NaOH, H2O) Reaction->Workup Quench excess LiAlH4 Isolation Filtration & Extraction Workup->Isolation Precipitate Al salts Purification Vacuum Distillation Isolation->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Synthetic workflow for the reduction of 2-fluorophenylacetonitrile.

References

  • EvitaChem. This compound.
  • Macmillan, D. W. C., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. [Link]

  • Google Patents. (2014).
  • ResearchGate. (2021). Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of.... [Link]

  • Wikipedia. Reductive amination. [Link]

  • Chemdad. (n.d.). This compound. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]

  • Metoree. (n.d.). How to Synthesize 4-Fluorophenylacetonitrile: A Professional and Interesting Approach. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. [Link]

  • Wikipedia. Fluorobenzaldehyde. [Link]

  • Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. [Link]

  • University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines. [Link]

  • Multichem Exports. 2-Fluorophenylacetonitrile International Distributor. [Link]

  • PubChem. 2-(2-Fluorophenyl)ethylamine. [Link]

  • ResearchGate. (2025). Reduction of Derivatives of α-Arylidene-α-(2-Thiazolyl)acetonitrile with Lithium Aluminum Hydride. [Link]

  • Georganics. (2013). This compound. [Link]

  • PubChem. 2-(3-Fluorophenyl)ethanamine. [Link]

  • PubChem. p-Fluorophenethylamine. [Link]

  • Reddit. (2023). Gabriel synthesis troubleshooting. [Link]

  • The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. [Link]

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Technical Support Center: Troubleshooting Byproducts in 2-Fluorophenethylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluorophenethylamine (2-FPEA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. My aim is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively and optimize your reactions.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, addressing specific issues you may encounter in the laboratory. We will delve into the causality behind byproduct formation in common synthetic routes and provide actionable strategies for their identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

There are several established methods for the synthesis of 2-FPEA. The choice of route often depends on the availability of starting materials, scale, and desired purity. The three most prevalent methods are:

  • Reduction of 2-Fluorophenylacetonitrile (also known as 2-Fluorobenzyl Cyanide): This is a popular method involving the reduction of the nitrile group to a primary amine.

  • Reductive Amination of 2-Fluorophenylacetaldehyde: This one-pot reaction combines an aldehyde with an amine source in the presence of a reducing agent.[1]

  • Gabriel Synthesis: A classic method for preparing primary amines from alkyl halides, offering good control over the formation of the primary amine.[2]

Q2: I'm seeing a lower than expected yield of 2-FPEA. What are the general contributing factors?

Low yields can be frustrating, but they are often traceable to a few key areas. Before diving into specific byproducts, consider these general factors:

  • Purity of Starting Materials: Impurities in your starting materials can act as catalysts for side reactions or inhibit the desired transformation. Always ensure the purity of your reagents.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Deviations from optimized conditions can significantly impact yield.

  • Moisture and Air Sensitivity: Some reagents, particularly strong reducing agents like Lithium Aluminum Hydride (LiAlH₄), are highly sensitive to moisture and atmospheric oxygen. Ensure your reaction is performed under anhydrous and inert conditions.

Troubleshooting Guide: Identifying and Mitigating Byproducts in Key Synthetic Routes

This section provides a detailed breakdown of potential byproducts for each of the major synthetic routes to 2-FPEA, along with protocols for their identification and strategies for their minimization.

Route 1: Reduction of 2-Fluorophenylacetonitrile

This route is favored for its relatively straightforward execution. However, several byproducts can arise from incomplete reaction or side reactions.

Common Issues and Byproduct Identification

Issue: My NMR/GC-MS analysis shows multiple unexpected peaks besides my 2-FPEA product.

Potential Byproducts:

  • 2-Fluorophenylacetaldehyde (from incomplete reduction and hydrolysis): If the reduction is not driven to completion, the intermediate imine can be hydrolyzed during the workup to yield the corresponding aldehyde.[3]

  • N,N-bis(2-fluorophenethyl)amine (Secondary Amine): The newly formed primary amine (2-FPEA) can react with the intermediate imine, leading to the formation of a secondary amine. This is more common in catalytic hydrogenation.[3]

  • 2-Fluorophenylacetamide (from nitrile hydrolysis): If water is present during the reaction or workup, the nitrile can be partially or fully hydrolyzed to the corresponding amide.[4]

Table 1: Common Byproducts in the Reduction of 2-Fluorophenylacetonitrile

ByproductStructureFormation MechanismIdentificationMitigation Strategies
2-FluorophenylacetaldehydeFC₆H₄CH₂CHOIncomplete reduction to the imine, followed by hydrolysis during workup.[3]GC-MS: Characteristic aldehyde peak. ¹H NMR: Aldehyde proton signal (~9-10 ppm).Ensure complete reduction by using a sufficient excess of the reducing agent and allowing for adequate reaction time.
N,N-bis(2-fluorophenethyl)amine(FC₆H₄CH₂CH₂)₂NHReaction of 2-FPEA with the intermediate imine.[3]GC-MS: Peak with a higher molecular weight than 2-FPEA. ¹H NMR: Complex multiplets for the ethyl groups.Use a strong reducing agent like LiAlH₄ which rapidly reduces the imine. For catalytic hydrogenation, optimizing reaction conditions (catalyst, pressure, temperature) can minimize this.
2-FluorophenylacetamideFC₆H₄CH₂CONH₂Hydrolysis of the nitrile group in the presence of water.[4]GC-MS: Peak with a molecular weight corresponding to the amide. ¹H NMR: Broad signals for the -NH₂ protons.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.

Experimental Protocol: Byproduct Analysis by GC-MS

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms) is generally suitable.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: Scan a wide range (e.g., m/z 40-400) to capture all potential fragments.

  • Data Analysis: Compare the obtained mass spectra with a library (e.g., NIST) to identify the byproducts.

DOT Diagram: Troubleshooting Low Yield in Nitrile Reduction

Caption: Decision tree for troubleshooting low yields in the reduction of 2-fluorophenylacetonitrile.

Route 2: Reductive Amination of 2-Fluorophenylacetaldehyde

Reductive amination is an efficient one-pot method, but it is susceptible to side reactions involving the aldehyde starting material.

Common Issues and Byproduct Identification

Issue: My crude product is a complex mixture with several high-molecular-weight components.

Potential Byproducts:

  • 2-(2-Fluorophenyl)ethanol (from aldehyde reduction): If a non-selective reducing agent like NaBH₄ is used, it can reduce the starting aldehyde to the corresponding alcohol.[5]

  • Aldol Condensation Product: 2-Fluorophenylacetaldehyde can undergo self-condensation in the presence of a base to form an α,β-unsaturated aldehyde.[6][7]

  • Secondary and Tertiary Amines (Over-alkylation): The desired 2-FPEA can react with another molecule of the aldehyde to form an imine, which is then reduced to a secondary amine. This can further react to form a tertiary amine.[8]

Table 2: Common Byproducts in the Reductive Amination of 2-Fluorophenylacetaldehyde

ByproductStructureFormation MechanismIdentificationMitigation Strategies
2-(2-Fluorophenyl)ethanolFC₆H₄CH₂CH₂OHReduction of the starting aldehyde by a non-selective reducing agent.[5]GC-MS: Peak with a molecular weight corresponding to the alcohol. ¹H NMR: Characteristic signals for the -CH₂OH group.Use a selective reducing agent like Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the imine over the aldehyde.[9]
Aldol Condensation Product(e.g., 2,4-bis(2-fluorophenyl)but-2-enal)Self-condensation of 2-fluorophenylacetaldehyde under basic or acidic conditions.[6][7]GC-MS: High molecular weight peak. ¹H NMR: Olefinic and aldehydic proton signals.Control the reaction pH. Add the aldehyde slowly to the reaction mixture containing the amine and reducing agent to keep its concentration low.
N,N-bis(2-fluorophenethyl)amine(FC₆H₄CH₂CH₂)₂NHReaction of 2-FPEA with 2-fluorophenylacetaldehyde followed by reduction.[8]GC-MS: Peak with a higher molecular weight than 2-FPEA. ¹H NMR: Complex multiplets for the ethyl groups.Use a large excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the primary amine.

Experimental Protocol: Monitoring Reaction by Thin Layer Chromatography (TLC)

  • TLC Plate: Use a silica gel plate.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate) is typically effective. The exact ratio will need to be optimized.

  • Spotting: Spot the starting aldehyde, the crude reaction mixture at different time points, and a co-spot of the starting material and the reaction mixture.

  • Visualization: Visualize the spots under a UV lamp (254 nm). Aldehydes and aromatic compounds are typically UV-active. You can also use a staining agent like potassium permanganate.

  • Analysis: The disappearance of the starting aldehyde spot and the appearance of the product spot (which will have a different Rf value) indicate the progress of the reaction. The presence of multiple new spots suggests the formation of byproducts.

DOT Diagram: Reductive Amination Pathway and Side Reactions

Reductive_Amination Aldehyde 2-Fluorophenylacetaldehyde Imine Imine Intermediate Aldehyde->Imine + Ammonia Alcohol 2-(2-Fluorophenyl)ethanol (Byproduct) Aldehyde->Alcohol + Reducing Agent (non-selective) Aldol Aldol Condensation Product (Byproduct) Aldehyde->Aldol Self-condensation SecondaryAmine Secondary Amine (Byproduct) Aldehyde->SecondaryAmine Ammonia Ammonia Source Ammonia->Imine ReducingAgent Reducing Agent Product This compound (Desired Product) ReducingAgent->Product Imine->Product + Reducing Agent Product->SecondaryAmine + Aldehyde, + Reducing Agent

Caption: Reaction pathways in the reductive amination of 2-fluorophenylacetaldehyde, highlighting the formation of the desired product and common byproducts.

Route 3: Gabriel Synthesis

The Gabriel synthesis is a robust method for forming primary amines and generally avoids over-alkylation. However, side reactions related to the alkyl halide and the deprotection step can occur.[10]

Common Issues and Byproduct Identification

Issue: I have a significant amount of a solid byproduct that is difficult to separate from my product.

Potential Byproducts:

  • Phthalhydrazide: This is the major byproduct when using hydrazine for the deprotection of N-(2-fluorophenethyl)phthalimide. It is often a solid that precipitates from the reaction mixture.[2]

  • Phthalic Acid: If acidic hydrolysis is used for deprotection, phthalic acid will be formed as a byproduct.[11]

  • 2-Fluorostyrene (from elimination): The starting 2-fluorophenethyl halide can undergo elimination under basic conditions to form 2-fluorostyrene. This is more likely with stronger, more hindered bases.

Table 3: Common Byproducts in the Gabriel Synthesis of this compound

ByproductStructureFormation MechanismIdentificationMitigation Strategies
PhthalhydrazideC₈H₆N₂O₂Reaction of N-(2-fluorophenethyl)phthalimide with hydrazine during deprotection.[2]Solid precipitate. Can be characterized by melting point and NMR.Use filtration to remove the solid byproduct. Ensure complete precipitation before filtration.
Phthalic AcidC₈H₆O₄Acid-catalyzed hydrolysis of N-(2-fluorophenethyl)phthalimide.[11]Can be removed by extraction with a basic aqueous solution.The use of hydrazine is often preferred for milder deprotection conditions.
2-FluorostyreneFC₆H₄CH=CH₂E2 elimination of the 2-fluorophenethyl halide starting material.GC-MS: Peak with a molecular weight corresponding to the styrene derivative. ¹H NMR: Characteristic vinyl proton signals.Use a non-hindered base for the initial deprotonation of phthalimide. Ensure the reaction temperature is not excessively high.

Experimental Protocol: Purification by Acid-Base Extraction

This technique is useful for separating the basic 2-FPEA from neutral or acidic byproducts.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Acidic Extraction: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 2-FPEA will be protonated and move into the aqueous layer. Neutral byproducts will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Basification: Make the aqueous layer basic by adding a strong base (e.g., NaOH) until the pH is >12. This will deprotonate the 2-FPEA, making it soluble in organic solvents again.

  • Back-Extraction: Extract the basic aqueous layer with a fresh portion of the organic solvent.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the purified 2-FPEA.

DOT Diagram: Gabriel Synthesis Workflow and Byproduct Formation

Gabriel_Synthesis Phthalimide Potassium Phthalimide Intermediate N-(2-fluorophenethyl)phthalimide Phthalimide->Intermediate SN2 Reaction AlkylHalide 2-Fluorophenethyl Halide AlkylHalide->Intermediate Elimination 2-Fluorostyrene (Byproduct) AlkylHalide->Elimination E2 Elimination Deprotection Deprotection (Hydrazine or Acid) Intermediate->Deprotection Product This compound (Desired Product) Deprotection->Product Phthalhydrazide Phthalhydrazide (Byproduct) Deprotection->Phthalhydrazide with Hydrazine PhthalicAcid Phthalic Acid (Byproduct) Deprotection->PhthalicAcid with Acid

Caption: A simplified workflow of the Gabriel synthesis for 2-FPEA, indicating the formation of the desired product and potential byproducts.

Concluding Remarks

The successful synthesis of this compound with high purity and yield is an achievable goal with a solid understanding of the potential side reactions and a systematic approach to troubleshooting. This guide provides a foundation for identifying and mitigating common byproducts. Remember that careful planning, execution, and analysis are the cornerstones of successful organic synthesis.

For further assistance, please do not hesitate to reach out to our technical support team.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Nitrile reduction. (2023). In Wikipedia. Retrieved from [Link]

  • JoVE. (2022). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • Gabriel synthesis. (2023). In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2023). The Gabriel Synthesis. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Nitriles. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(2-Fluorophenyl)ethylamine. Retrieved from [Link]

  • Reductive amination. (2023). In Wikipedia. Retrieved from [Link]

  • Abdel-Magid, A. F. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Self-condensation. (2023). In Wikipedia. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Byproducts of LiAlH4 reduction of amides. Retrieved from [Link]

  • Filo. (n.d.). Hydrolysis of the following N-substituted phthalimide in concentrated HCl. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Fluorophenyl)ethylamine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • ResearchGate. (2015). Is anyone familiar with N-alkyl phthalimide hydrolysis without hydrazine? Retrieved from [Link]

  • Google Patents. (2020). Self-condensation of aldehydes.
  • PubChem. (n.d.). 2-(4-Fluorophenyl)acetaldehyde. Retrieved from [Link]

  • Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2003). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • MSpace. (n.d.). the self condensation of - acetylacetone. Retrieved from [Link]

  • Shimadzu. (n.d.). Impurities Analysis. Retrieved from [Link]

  • YouTube. (2022). NaBH4 & LiAlH4 Reductions (IOC 23). Retrieved from [Link]

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Technical Support Center: Purification of Crude 2-Fluorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Fluorophenethylamine (2-FPEA) by column chromatography. As a primary amine with a fluorinated aromatic ring, 2-FPEA presents unique purification challenges that require careful consideration of chromatographic parameters to achieve high purity and yield.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific issues that may arise during the column chromatography of 2-FPEA. The underlying principle for many of these challenges is the interaction between the basic amine group of 2-FPEA and the acidic silanol groups (Si-OH) on the surface of standard silica gel.

Question 1: My 2-FPEA is not eluting from the silica gel column, or the recovery is extremely low. What is happening and how can I fix it?

Answer:

This is the most common issue encountered when purifying basic amines on silica gel. The basic nitrogen atom of 2-FPEA strongly and often irreversibly adsorbs to the acidic silanol groups on the silica surface, preventing its elution with moderately polar solvents.[1]

Causality & Solution:

  • Problem: Strong acid-base interaction between the amine (Lewis base) and silica (Brønsted acid).

  • Solution 1: Add a Basic Modifier: The most straightforward solution is to neutralize the acidic sites on the silica gel by adding a volatile tertiary amine, such as triethylamine (TEA) or diethylamine (DEA), to your mobile phase.[2] A typical concentration is 0.1% to 1% (v/v). The TEA acts as a competitive base, interacting with the silanol groups and allowing the less basic 2-FPEA to travel down the column.

    • Mechanism: The lone pair of electrons on the TEA nitrogen is more sterically accessible and it effectively "caps" the acidic sites on the stationary phase.

  • Solution 2: Use a Different Stationary Phase: If basic modifiers are not desired (e.g., due to difficulty in removal), consider an alternative stationary phase.

    • Amine-Functionalized Silica: This is an excellent choice as the surface is basic, which repels the basic 2-FPEA, leading to predictable elution with non-polar solvent systems like hexane/ethyl acetate.[2][3] No base additive is required.[2][3]

    • Alumina (Basic or Neutral): Basic alumina can also be used to prevent the strong adsorption of amines. However, particle size and activity can be less consistent than silica gel.[2]

Question 2: I am observing significant peak tailing for my 2-FPEA fractions on TLC and during column elution. How can I achieve sharper bands and better separation?

Answer:

Peak tailing is another manifestation of the strong interaction between 2-FPEA and the silica gel. While some of the compound elutes, a portion remains temporarily adsorbed, creating a "tail" behind the main band. This leads to poor resolution and cross-contamination of fractions.

Causality & Solution:

  • Problem: Heterogeneous surface interactions. A fraction of the 2-FPEA molecules encounter highly acidic silanol sites and are retained longer than the bulk, causing the band to smear.

  • Solution 1: Incorporate a Basic Modifier: As with low recovery, adding 0.1-1% triethylamine (TEA) to the eluent is highly effective at minimizing peak tailing by masking the problematic silanol groups.[1][2]

  • Solution 2: Adjust Mobile Phase Polarity: Ensure your mobile phase is sufficiently polar to elute the compound effectively. If 2-FPEA has a very low Rf value on TLC even with the basic modifier, a more polar solvent system is needed. For instance, increasing the percentage of ethyl acetate in a hexane/ethyl acetate system, or switching to a dichloromethane/methanol system may be necessary.[4]

  • Solution 3: Dry Loading with Deactivated Silica: Sometimes, the issue originates from the loading step. If the compound is loaded in a strong solvent, it can disrupt the top of the column. Dry loading the crude 2-FPEA onto a small amount of silica that has been pre-treated with the mobile phase (containing TEA) can lead to a much sharper starting band.[5]

Question 3: The separation between 2-FPEA and a non-polar impurity looks great on my TLC plate, but fails on the column. Why?

Answer:

This discrepancy often arises from overloading the column or differences in the dynamics between a TLC plate and a packed column.

Causality & Solution:

  • Problem 1: Column Overloading: You may be loading too much crude material onto the column. This saturates the stationary phase, exceeding its capacity to effectively separate the components, leading to broad, overlapping bands.

    • Solution: As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel for a difficult separation, and up to 5% for an easy one.

  • Problem 2: Inefficient Packing: A poorly packed column with channels or cracks will lead to a non-uniform solvent front, destroying any potential for separation.[6]

    • Solution: Ensure you are using a well-established packing protocol, such as the slurry method, to create a homogenous and stable column bed.[7] Avoid air bubbles, which can be catastrophic to separation.[8]

  • Problem 3: Thermal Effects: On a large-scale column, the heat generated from the adsorption/desorption process can create thermal gradients that affect separation, an effect not seen on a TLC plate.

    • Solution: Running the column at a steady, controlled flow rate can help dissipate heat. For very large-scale purifications, a jacketed column may be considered.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 2-FPEA?

For routine purifications where trace amounts of TEA in the final product are acceptable, standard flash silica gel (230-400 mesh) is economical and effective when used with a mobile phase containing a basic modifier.[1] For applications requiring an amine-free product, an amine-functionalized silica column is the superior choice.[2][3]

Q2: How do I select the optimal mobile phase system?

Use Thin Layer Chromatography (TLC) to screen different solvent systems. The ideal system will show the 2-FPEA spot with a Retention Factor (Rf) of approximately 0.2-0.35, and provide the largest possible separation from its nearest impurities.[9] Start with a non-polar system like Hexane/Ethyl Acetate and gradually increase the polarity. If the compound remains at the baseline, switch to a more polar system like Dichloromethane/Methanol.[10] Always add 0.1-1% TEA to the TLC developing chamber and the column mobile phase.

Q3: What are the likely impurities in a crude 2-FPEA sample?

Impurities depend on the synthetic route but can include:

  • Starting Materials: Unreacted 2-fluorobenzaldehyde or 2-fluorophenylacetonitrile.[11]

  • Byproducts: Compounds formed from side reactions during synthesis.[12]

  • Positional Isomers: If the starting material was not isomerically pure, you might have 3-FPEA or 4-FPEA.

  • Degradation Products: Amines can be susceptible to oxidation over time.[13]

Q4: How can I separate 2-FPEA from its positional isomers (e.g., 3-FPEA, 4-FPEA)?

Separating positional isomers can be very challenging due to their similar polarities.

  • Normal Phase: High-resolution separation may not be achievable on standard silica.

  • Reversed-Phase with Fluorinated Stationary Phase: This is a more advanced technique. A pentafluorophenyl (PFP) stationary phase can offer unique selectivity for separating fluorinated and aromatic compounds based on subtle electronic and steric differences.[14][15][16] This would typically be performed using HPLC with a mobile phase like acetonitrile/water.

Summary of Recommended Chromatographic Conditions

ParameterRecommendation for Standard PurificationAdvanced/Alternative OptionsRationale & Reference
Stationary Phase Silica Gel (230-400 mesh)Amine-functionalized Silica, Basic AluminaSilica is cost-effective. Amine-silica avoids the need for basic modifiers.[2][3]
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolAcetonitrile/Water (for reversed-phase)Choice depends on impurity polarity. Use TLC to determine the optimal ratio.[4]
Mobile Phase Modifier 0.1 - 1% Triethylamine (TEA)0.1 - 1% Ammonia in MethanolNeutralizes acidic silanol sites, preventing irreversible adsorption and peak tailing.[1][2]
Target Rf (TLC) 0.2 - 0.35N/AProvides the best balance between resolution and elution time on the column.[9]
Sample Loading Dry loading on Celite® or pre-adsorbed silicaWet loading in minimal mobile phaseDry loading provides a sharper initial band and better resolution, especially if the crude product has poor solubility in the eluent.[5][17]

Experimental Protocol: Standard Purification of 2-FPEA

This protocol assumes a crude sample of ~1 gram. Adjust silica and solvent volumes accordingly for different scales.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare an appropriate volume of the chosen eluent (e.g., 90:10 Hexane/Ethyl Acetate).

  • Add triethylamine to a final concentration of 0.5% (v/v). For 1 liter of eluent, add 5 mL of TEA. Mix thoroughly.

2. Column Packing (Slurry Method):

  • Secure a glass chromatography column vertically to a stand.[7]

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.[17]

  • In a beaker, prepare a slurry of ~50 g of silica gel in the prepared mobile phase.

  • Pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.

  • Open the stopcock to drain the solvent, continuously tapping the side of the column to ensure even packing and remove air bubbles. Do not let the top of the silica bed run dry.[8]

  • Once the silica has settled, add another thin layer (~1 cm) of sand to the top to protect the surface.[5]

3. Sample Loading (Dry Method):

  • Dissolve the crude 2-FPEA (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add ~2-3 g of silica gel to this solution and mix.

  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[5]

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column without disturbing the top layer of sand.

  • Apply gentle pressure (flash chromatography) to achieve a steady flow rate.

  • Begin collecting fractions. Monitor the elution process using TLC by spotting every few fractions on a plate.

5. Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure 2-FPEA.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure. Note that removing the final traces of TEA may require co-evaporation with a solvent like dichloromethane or placing the product under high vacuum.

Workflow for Troubleshooting 2-FPEA Purification

This diagram outlines the decision-making process when encountering common purification problems.

troubleshooting_workflow Troubleshooting 2-FPEA Column Chromatography start Problem Observed no_elution Problem: No Elution / Low Recovery start->no_elution tailing Problem: Peak Tailing / Poor Resolution start->tailing tlc_fail Problem: Good TLC, Bad Column Separation start->tlc_fail check_base Is a basic modifier (e.g., 1% TEA) in the mobile phase? no_elution->check_base tailing->check_base use_dry_load Solution: Use dry loading method to get a sharper starting band. tailing->use_dry_load check_loading Was the column overloaded? (>5% load) tlc_fail->check_loading add_base Solution: Add 0.5-1% TEA to eluent. Re-pack and re-run. check_base->add_base No check_polarity Is Rf on TLC < 0.1? check_base->check_polarity Yes increase_polarity Solution: Increase eluent polarity. (e.g., more EtOAc or switch to DCM/MeOH) check_polarity->increase_polarity Yes alt_stationary Consider Alternative: Use Amine-SiO2 or Alumina column. check_polarity->alt_stationary No reduce_load Solution: Reduce sample load. Use more silica. check_loading->reduce_load Yes check_packing Was the column packed properly? (Any cracks or channels?) check_loading->check_packing No repack Solution: Re-pack column carefully using slurry method. check_packing->repack Yes

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Fluorophenethylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluorophenethylamine (2-FPEA). This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges encountered during synthesis, providing troubleshooting guides and in-depth FAQs to optimize your experimental outcomes. Our focus is on building a robust understanding of the underlying chemistry to empower you to make informed decisions in the lab.

Overview of Primary Synthetic Strategy: Reduction of 2-Fluorophenylacetonitrile

The most common and direct laboratory-scale synthesis of this compound involves the reduction of the nitrile group of 2-Fluorophenylacetonitrile. This precursor is readily available and offers a high-yielding pathway to the desired primary amine. The primary challenges in this conversion are ensuring complete reduction while preventing the formation of secondary and tertiary amine impurities.[1]

Two principal methods dominate this transformation: reduction with metal hydrides like Lithium Aluminum Hydride (LAH) and catalytic hydrogenation.

Diagram: Key Synthetic Pathways to this compound

cluster_0 Route 1: Nitrile Reduction cluster_1 Route 2: Reductive Amination (Multi-step) A 2-Fluorophenylacetonitrile C Imine Intermediate A->C Reduction Step 1 B This compound (Primary Amine - Product) C->B Reduction Step 2 (Hydrolysis/Workup) D Secondary/Tertiary Amines (Byproducts) C->D Side Reaction: + Product Amine E 2-Fluorobenzaldehyde F 2-Fluoro-β-nitrostyrene E->F Henry Reaction (Nitromethane, Base) G 2-Fluorophenyl-2-nitroethane F->G Reduction of Alkene G->B Reduction of Nitro Group

Caption: Common synthetic routes for this compound.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis of 2-FPEA via nitrile reduction.

Low or No Yield of this compound

Q1: My reaction yield is extremely low, or I've recovered only starting material. What are the likely causes when using Lithium Aluminum Hydride (LAH)?

A1: Low yields with LAH reductions often point to issues with reagent activity or reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Degraded LAH: LAH is a powerful reducing agent but is highly sensitive to moisture and air.[2] If the reagent has been improperly stored or handled, it will be significantly less active.

    • Troubleshooting Step: Always use freshly opened LAH or LAH from a properly sealed container stored in a desiccator. Ensure you are handling the reagent under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[3]

  • Insufficient Reagent Stoichiometry: While the theoretical stoichiometry is 2 equivalents of hydride per mole of nitrile, in practice, an excess is required to drive the reaction to completion and account for any incidental quenching.

    • Troubleshooting Step: Use at least 1.5 molar equivalents of LAH relative to the nitrile.[2] A small-scale trial reaction can help determine the optimal excess for your specific setup and reagent quality.

  • Inadequate Reaction Temperature: While the initial addition of the nitrile to the LAH suspension is often done at 0 °C for safety, the reaction may require heating to proceed at a reasonable rate.

    • Troubleshooting Step: After the initial addition, allow the reaction to warm to room temperature and stir for several hours. If TLC or GC-MS analysis shows a sluggish reaction, gently refluxing in an appropriate solvent like THF or diethyl ether is a common strategy.

Q2: I'm performing a catalytic hydrogenation with Raney Nickel (Ra-Ni), but the reaction is stalled. What should I investigate?

A2: Catalytic hydrogenation failures are almost always related to the catalyst itself or the presence of inhibitors.

  • Catalyst Deactivation (Poisoning): Raney Nickel and other precious metal catalysts (Pd, Pt) are highly susceptible to poisoning by sulfur compounds, halides (from sources other than the substrate), and other impurities in your starting material or solvent.[4]

    • Troubleshooting Step: Ensure the purity of your 2-Fluorophenylacetonitrile and solvents. If catalyst poisoning is suspected, purifying the starting material by distillation or chromatography may be necessary. Use a fresh batch of high-activity catalyst.

  • Insufficient Hydrogen Pressure/Agitation: The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface.

    • Troubleshooting Step: Ensure your reaction vessel is properly sealed and can maintain the target hydrogen pressure (typically 50 psi or higher for laboratory scale). Vigorous stirring or shaking is crucial to keep the catalyst suspended and facilitate gas-liquid-solid phase transfer.

  • Poor Catalyst Quality: The activity of Raney Nickel can vary significantly between batches and suppliers.

    • Troubleshooting Step: Use a reputable supplier and consider an active catalyst like a water-slurry form, which is often more reactive than settled material.

Formation of Impurities

Q3: My final product is contaminated with significant amounts of secondary and tertiary amines. How can I prevent this?

A3: This is the most common side reaction in nitrile reductions.[1] It occurs when the intermediate imine reacts with the newly formed primary amine product before it can be fully reduced.

  • Mechanism of Side Reaction: R-C≡N + [H] → [R-CH=NH] (Imine Intermediate) [R-CH=NH] + H₂N-CH₂-R (Product) → Dimerization → Secondary/Tertiary Amines

  • Optimization Strategies:

    • For Catalytic Hydrogenation: The most effective method is to add ammonia (or a source like ammonium hydroxide) to the reaction mixture.[5] The high concentration of ammonia outcompetes the product amine in reacting with the imine intermediate, shifting the equilibrium away from byproduct formation.

    • For LAH Reduction: This is less of an issue with LAH compared to catalytic methods, but it can still occur. Ensuring a sufficient excess of LAH and a rapid workup can help. Some protocols suggest adding the LAH suspension to the nitrile solution (inverse addition) to keep the nitrile concentration low, though this is less common.

Diagram: Troubleshooting Low Purity

start Low Purity of 2-FPEA Observed q1 Major Impurity Detected? start->q1 is_sm Unreacted Starting Material (2-Fluorophenylacetonitrile) q1->is_sm Yes (via TLC/GC-MS) is_byproduct Secondary/Tertiary Amines q1->is_byproduct Yes (Higher MW peaks) is_other Other/Unknown Impurities q1->is_other Yes sol_sm Incomplete Reaction: - Increase reaction time/temp - Use fresh/more reductant - Check catalyst activity is_sm->sol_sm sol_byproduct Side Reaction Prevailed: - Add NH3 to hydrogenation - Optimize reagent addition rate - Re-evaluate reductant choice is_byproduct->sol_byproduct sol_other Potential Contamination: - Verify purity of starting materials - Check solvent for peroxides/impurities - Ensure clean glassware is_other->sol_other end Optimize Purification: Acid-Base Extraction & Distillation sol_sm->end sol_byproduct->end sol_other->end

Caption: A logical workflow for troubleshooting low purity issues.

Workup and Purification

Q4: The workup of my LAH reaction resulted in a gelatinous aluminum salt emulsion that is difficult to filter. How can I improve this?

A4: This is a classic problem with LAH reductions. A standard "Fieser workup" is designed to produce granular, easily filterable aluminum salts.[2]

  • Recommended Protocol (Fieser Workup): For a reaction using 'X' grams of LAH in a solvent like THF:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and cautiously add 'X' mL of water.

    • Add 'X' mL of 15% (w/v) aqueous sodium hydroxide.

    • Add '3X' mL of water.

    • Stir the resulting mixture vigorously at room temperature for 15-30 minutes. The salts should precipitate as a white, granular solid.

    • Filter the mixture through a pad of Celite and wash the filter cake thoroughly with your organic solvent (e.g., THF, ethyl acetate).

Q5: What is the most effective method for purifying the crude this compound?

A5: Acid-base extraction is the gold standard for purifying amines from neutral or acidic impurities.

  • Principle: The basic amine product can be protonated by an acid to form a water-soluble ammonium salt, while non-basic impurities remain in the organic phase.

  • General Protocol:

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic solution with aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt.

    • Separate the layers and wash the aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic (pH > 12) by adding a strong base (e.g., 10M NaOH), ensuring the solution stays cool.

    • Extract the free amine back into a fresh organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.[2]

  • Final Polish: For very high purity, the product can be distilled under reduced pressure.[6]

Experimental Protocols

Protocol 1: Reduction of 2-Fluorophenylacetonitrile with LAH

Safety: LAH is a water-reactive, pyrophoric solid. All operations must be conducted under an inert atmosphere with anhydrous solvents and appropriate personal protective equipment.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Lithium Aluminum Hydride (1.5 eq.) and anhydrous tetrahydrofuran (THF, 10 volumes).

  • Addition: Cool the LAH suspension to 0 °C using an ice bath. Dissolve 2-Fluorophenylacetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via an addition funnel. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. If the reaction is slow, heat to reflux for 2-4 hours.

  • Workup (Quenching): Cool the reaction back to 0 °C. Cautiously perform a Fieser workup as described in Q4.

  • Isolation: Filter the resulting solids through Celite, washing thoroughly with THF or ethyl acetate. Combine the organic filtrates.

  • Purification: Concentrate the organic solution. Perform an acid-base extraction as detailed in Q5 to purify the product. The final product should be a clear to pale yellow liquid.[6][7]

Data Summary: Comparison of Reduction Methods
ParameterLAH ReductionCatalytic Hydrogenation (Ra-Ni)
Reagents LiAlH₄, Anhydrous THF/EtherRaney Ni, H₂ (gas), Methanol/Ethanol
Conditions 0 °C to Reflux, Inert AtmosphereRoom Temp to 60 °C, 50-500 psi H₂
Typical Yield 75-90%80-95%
Key Advantages Broad functional group tolerance (for some groups), reliable for small scale.Highly efficient, scalable, atom-economical, avoids pyrophoric reagents.[1]
Common Issues Reagent sensitivity, difficult workup.[2]Catalyst poisoning, byproduct formation (can be mitigated with NH₃).[1][5]
Safety Pyrophoric reagent, H₂ gas evolution during quench.Flammable H₂ gas, pyrophoric catalyst (when dry).
References
  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]

  • ChemBK. 2-(2-Fluorophenyl)-ethylamine. [Link]

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  • Georganics. This compound. [Link]

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  • MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]

  • Google Patents. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
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preventing polymerization during 2-Fluorophenethylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluorophenethylamine (2-FPEA). This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in this synthesis: the prevention of unwanted polymerization. By understanding the underlying causes and implementing robust preventative measures, you can significantly improve yield, purity, and process consistency.

Troubleshooting Guide: Common Issues in 2-FPEA Synthesis

This section addresses specific experimental observations and provides actionable solutions to mitigate polymerization and related side reactions.

Question 1: My reaction mixture became thick and viscous during the reduction of 2-fluorophenylacetonitrile. What is happening and how can I fix it?

Answer: A significant increase in viscosity is a strong indicator of polymer formation. This is one of the most common challenges during the reduction of the nitrile precursor.

  • Primary Cause: The likely culprit is the polymerization of the newly formed this compound product or reactive intermediates, especially under harsh reaction conditions. Phenethylamines can be susceptible to oxidative and radical-initiated polymerization.[1][2] Reductions with powerful agents like Lithium Aluminum Hydride (LiAlH₄) are highly exothermic, and poor temperature control can create localized hot spots that accelerate these unwanted side reactions.

  • Immediate Actions & Solutions:

    • Strict Temperature Control: Ensure the reaction is adequately cooled, especially during the addition of the reducing agent. For LiAlH₄ reductions, maintaining a low temperature (e.g., 0 °C or below) during addition is critical. Add the reagent slowly and portion-wise to manage the exotherm.

    • Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., Argon or Nitrogen). Oxygen can act as an initiator for radical polymerization pathways.[][4]

    • Solvent Choice: Use a sufficient volume of a suitable anhydrous solvent (like THF or diethyl ether for LiAlH₄ reductions) to ensure proper heat dissipation and prevent high concentrations of reactive species.

Question 2: I'm observing a low yield of 2-FPEA and a significant amount of high-boiling-point residue after distillation. Is this related to polymerization?

Answer: Yes, this is a classic symptom of product loss due to polymerization. The high-boiling-point residue is almost certainly the polymeric byproduct.

  • Root Cause Analysis: Besides the factors mentioned above (temperature, oxygen), the choice of synthetic route and work-up procedure plays a crucial role. Direct fluorination methods on phenethylamine scaffolds can also lead to polymerization side reactions.[5] However, the most common issue arises during the reduction of 2-fluorophenylacetonitrile.

  • Optimization Strategies:

    • Consider Catalytic Hydrogenation: As an alternative to LiAlH₄, catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) can offer a milder reaction pathway, often with higher yields and purity.[5] This method typically involves higher pressures of hydrogen gas but avoids the aggressive and highly exothermic nature of hydride reagents.

    • Quenching and Work-up: The work-up procedure is critical. After the reaction is complete, quench it carefully at a low temperature. Acid-base extraction must be performed promptly to isolate the amine and separate it from neutral byproducts and potential initiators.

    • Purification: If polymeric impurities are present, purification can be challenging. Vacuum distillation is the standard method for purifying 2-FPEA.[6] If polymers are co-distilling or causing bumping, column chromatography may be necessary, though this can be less practical on a large scale.

Troubleshooting Summary Table
Problem Probable Cause(s) Recommended Solution(s)
Reaction mixture becomes viscous or solidifiesPolymerization due to localized overheating; Reaction run in the presence of oxygen.Maintain strict low-temperature control (0 °C or below); Use a robust inert atmosphere (Argon/Nitrogen); Ensure slow, controlled addition of reagents.
Low product yield with significant tarry residueProduct loss to polymerization; Incomplete reaction; Sub-optimal work-up.Switch to a milder reduction method like catalytic hydrogenation; Add a radical inhibitor; Ensure prompt and efficient acid-base extraction during work-up.
Product darkens or degrades upon storagePost-synthesis oxidative polymerization.Store the purified amine under an inert atmosphere; Consider adding a small amount of an antioxidant or stabilizer like BHT (Butylated hydroxytoluene).
Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of phenethylamine polymerization?

A1: While the exact mechanism can be complex, the polymerization of phenethylamines is generally understood to proceed via oxidative pathways, often involving radical intermediates.[1][2] The process can be initiated by:

  • Oxygen: Atmospheric oxygen can react with the amine to form radical species, which then initiate a chain reaction.[4]

  • Metal Traces: Trace metal impurities can catalyze oxidation.

  • Light: UV light can promote the formation of radicals.[7]

The amine itself can be oxidized to an amine radical cation, which is a key intermediate in various synthetic transformations and can lead to polymerization.[8] The aromatic ring can also be oxidized, especially under harsh conditions, leading to complex, cross-linked polymeric structures.

Q2: How do polymerization inhibitors work, and which ones are suitable for this synthesis?

A2: Polymerization inhibitors function by scavenging the free radicals that initiate and propagate the polymerization chain reaction.[4] They are essentially "radical traps." Common classes include:

  • Phenolic Compounds: Such as hydroquinone or butylated hydroxytoluene (BHT), which react with peroxy radicals.[][4]

  • Hindered Amines: Hindered Amine Light Stabilizers (HALS) and their corresponding aminoxyl radicals (like TEMPO) are highly effective at trapping alkyl radicals in a catalytic cycle.[7][9]

For the synthesis of 2-FPEA, adding a small catalytic amount (e.g., 0.1 mol%) of a radical inhibitor like BHT to the reaction mixture can be a prudent measure, especially if issues with polymerization are persistent.

Q3: Which synthetic route is best for minimizing polymerization when producing 2-FPEA?

A3: The most reliable and high-yielding routes start from 2-fluorophenylacetonitrile.[5][10] The key is the choice of reduction method.

Comparison of Reduction Methods
Method Reagents Typical Conditions Pros Cons
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂O, 0 °C to refluxFast, highly effective for nitriles.[11][12]Highly exothermic, requires strict moisture and temperature control, higher risk of polymerization if not controlled.
Catalytic Hydrogenation H₂, Raney Nickel or Pd/CMethanol/Ethanol, 10-50 atm H₂Milder conditions, often higher purity and yield, easier work-up.[5]Requires specialized high-pressure equipment, catalyst can be pyrophoric.

For researchers prioritizing yield and purity while minimizing polymerization, catalytic hydrogenation is often the superior choice .[5] However, if high-pressure equipment is unavailable, a carefully controlled LiAlH₄ reduction remains a viable option.

Experimental Protocols & Visualizations
Recommended Protocol: Catalytic Hydrogenation of 2-Fluorophenylacetonitrile

This protocol is designed to minimize polymerization by utilizing milder reaction conditions.

Materials:

  • 2-Fluorophenylacetonitrile (1.0 eq)[10]

  • Raney Nickel (approx. 10-20% by weight, slurry in water) or 5% Palladium on Carbon (Pd/C)

  • Anhydrous Ethanol or Methanol

  • Hydrogen Gas (H₂)

  • High-pressure reactor (Parr hydrogenator or similar)

Procedure:

  • Catalyst Preparation: In a high-pressure reactor vessel, add the Raney Nickel catalyst. Carefully wash the catalyst with anhydrous ethanol (3x) to remove water.

  • Reactant Addition: Add a solution of 2-Fluorophenylacetonitrile dissolved in anhydrous ethanol to the reactor vessel.

  • Seal and Purge: Seal the reactor according to the manufacturer's instructions. Purge the vessel with nitrogen or argon gas three times to remove all oxygen, then purge with hydrogen gas twice.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm). Begin stirring and heat the reaction to a moderate temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within a few hours when hydrogen uptake ceases.

  • Cooling and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric upon exposure to air. Do not allow the filter cake to dry completely. Wash the filter cake with additional ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude this compound can be purified by vacuum distillation.[6]

Workflow for Preventing Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start with 2-Fluorophenylacetonitrile Inert Establish Inert Atmosphere (Argon or Nitrogen) Start->Inert Solvent Use Anhydrous Solvent Inert->Solvent annotation1 Critical Step: Prevents O₂ initiation Inert->annotation1 Inhibitor Optional: Add Radical Inhibitor (e.g., BHT) Solvent->Inhibitor Cool Cool Reaction Vessel (e.g., 0°C) Inhibitor->Cool Add Slow, Controlled Addition of Reducing Agent Cool->Add Maintain Maintain Low Temperature Throughout Reaction Add->Maintain annotation2 Critical Step: Manages exotherm to prevent side reactions Add->annotation2 Quench Careful Low-Temp Quench Maintain->Quench Extract Prompt Acid-Base Extraction Quench->Extract Distill Purify by Vacuum Distillation Extract->Distill annotation3 Critical Step: Isolates product quickly Extract->annotation3 End Pure 2-FPEA Store Under Inert Gas Distill->End

Caption: Key workflow stages for 2-FPEA synthesis, highlighting critical control points to prevent polymerization.

Simplified Polymerization Inhibition Mechanism

G Monomer 2-FPEA Monomer Radical Monomer Radical (M•) Monomer->Radical Polymer Growing Polymer Chain (P•) Initiator Initiator (e.g., O₂, Light, Heat) Initiator->Monomer Initiation Radical->Monomer Propagation Stable_Radical Stable, Non-reactive Radical (In•) Radical->Stable_Radical Polymer->Monomer Polymer_Product Unwanted Polymer Polymer->Polymer_Product Termination Stable_Product Stable Product Polymer->Stable_Product Inhibitor Inhibitor (InH) (e.g., BHT, Hydroquinone) Inhibitor->Radical Inhibition (Radical Trapping) Inhibitor->Polymer

Caption: Radical polymerization pathway and the intervention point of inhibitors.

References
  • US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer - Google Patents.

  • This compound (EVT-314771) | 52721-69-4 - EvitaChem.

  • Polymerization of l-Tyrosine, l-Phenylalanine, and 2-Phenylethylamine as a Versatile Method of Surface Modification for Implantable Medical Devices - PMC - NIH.

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  • amine light stabilizers: Topics by Science.gov.

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  • How to Synthesize 4-Fluorophenylacetonitrile: A Professional and Interesting Approach.

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  • This compound | Georganics.

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  • Reduction of nitriles to primary amines with LiAlH4 - Master Organic Chemistry.

  • Ch20: Reduction of Nitriles using LiAlH4 to amines - University of Calgary.

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  • Separation and purification applications for mutagenic impurities.

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Technical Support Center: Stability of 2-Fluorophenethylamine (2-FPEA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluorophenethylamine (2-FPEA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving 2-FPEA, with a specific focus on its stability in acidic versus basic media.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental stability profile of this compound (2-FPEA) in solution?

A1: 2-FPEA is a primary amine. The stability of phenethylamines in solution is highly dependent on pH.[1] In acidic solutions, the amine group is protonated, forming a more stable salt. In its free base form, which is more prevalent in basic media, the lone pair of electrons on the nitrogen atom makes it more susceptible to oxidative degradation.[1]

Q2: How does the ortho-fluoro substituent affect the stability of 2-FPEA compared to unsubstituted phenethylamine?

Q3: What are the ideal storage conditions for 2-FPEA solutions to ensure long-term stability?

A3: For optimal stability, 2-FPEA solutions should be stored at low temperatures (-20°C or below) and protected from light.[1] To minimize oxidation, it is advisable to use deoxygenated solvents and store the solutions under an inert atmosphere (e.g., argon or nitrogen).[1] For solutions, a slightly acidic pH may enhance stability against oxidation.

Q4: Is 2-FPEA prone to degradation when exposed to air?

A4: Yes. Like other phenethylamines, 2-FPEA as a free base can react with atmospheric carbon dioxide to form a solid carbonate salt.[3] The amine group is also susceptible to oxidation when exposed to oxygen in the air, which can lead to the formation of aldehydes and carboxylic acids.[1]

Troubleshooting Guide

Issue 1: I am observing a rapid loss of 2-FPEA in my analytical samples prepared in a basic mobile phase (pH > 8) for HPLC analysis.

  • Possible Cause: In basic media, 2-FPEA exists predominantly as the neutral free base. The unprotonated amine is more susceptible to oxidation, which can be accelerated by factors such as dissolved oxygen in the mobile phase, elevated temperatures, and exposure to light.

  • Troubleshooting Steps:

    • De-gas the Mobile Phase: Ensure your mobile phase is thoroughly de-gassed to remove dissolved oxygen.

    • Control Temperature: Use a temperature-controlled autosampler and column compartment, keeping the temperature as low as reasonably possible for your analysis.

    • Protect from Light: Use amber vials or a light-protected autosampler to prevent photodegradation.

    • pH Adjustment: If your chromatography allows, consider lowering the pH of your mobile phase to be closer to neutral or slightly acidic to favor the more stable protonated form of 2-FPEA.

    • Fresh Samples: Prepare samples immediately before analysis and minimize their time in the autosampler.

Issue 2: I see unexpected peaks in the chromatogram of my 2-FPEA sample that was stored in an acidic buffer for several days.

  • Possible Cause: While more stable against oxidation in acidic conditions, 2-FPEA may undergo other degradation pathways over extended periods, especially at elevated temperatures. One possibility is slow hydrolysis, although this is less common for the amine group itself. Another potential issue is interaction with components of the buffer or impurities.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study (see protocol below) to identify potential degradation products under acidic conditions. This will help in confirming if the new peaks are related to 2-FPEA degradation.

    • Purity of Reagents: Ensure the use of high-purity water and buffer salts for your solutions.

    • Inert Vials: Use high-quality, inert vials for sample storage to rule out leaching of contaminants.

    • Blank Injections: Run a blank injection of your acidic buffer stored under the same conditions to check for any background contamination.

Issue 3: My formulation containing 2-FPEA and certain excipients shows significant degradation over time.

  • Possible Cause: Excipients can interact with active pharmaceutical ingredients (APIs), affecting their stability.[4][5] For an amine-containing compound like 2-FPEA, acidic excipients could form salts, while basic excipients might promote the free base form, making it more prone to oxidation. Some excipients may also contain reactive impurities.

  • Troubleshooting Steps:

    • Excipient Compatibility Study: Perform a systematic compatibility study by preparing binary mixtures of 2-FPEA with each excipient. Store these mixtures under accelerated stability conditions (e.g., elevated temperature and humidity) and analyze for degradation.[5]

    • Review Excipient Properties: Pay close attention to the pH and moisture content of your excipients.[6] Excipients with high water content can accelerate hydrolysis of other components in the formulation.[4]

    • Consider Alternative Excipients: If an incompatibility is identified, consider using alternative excipients with a more suitable pH profile and lower reactivity.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a systematic approach to investigate the intrinsic stability of 2-FPEA under various stress conditions, as recommended by ICH guidelines.[3][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-FPEA in methanol or acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 1N NaOH.

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Incubate at 60°C for 8 hours.

    • Cool the solution and neutralize with an appropriate amount of 1N HCl.

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Thermal Degradation:

    • Place a solid sample of 2-FPEA in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to a final concentration of approximately 100 µg/mL.

  • Photolytic Degradation:

    • Expose a solution of 2-FPEA (100 µg/mL in mobile phase) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Keep a control sample protected from light.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method (see Protocol 2).

  • Assess the peak purity of 2-FPEA in all stressed samples to ensure that the chromatographic peak is not co-eluting with any degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for 2-FPEA

This method is designed to separate 2-FPEA from its potential degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in water

    • B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 263 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Hypothesized Forced Degradation Outcomes for 2-FPEA

Stress ConditionExpected DegradationPotential Degradation Products
Acidic (1N HCl, 60°C) Low to moderateMinimal degradation expected. Possible slow hydrolysis of impurities.
Basic (1N NaOH, 60°C) Moderate to highOxidation products (e.g., 2-fluorophenylacetaldehyde, 2-fluorophenylacetic acid).
Oxidative (3% H₂O₂) HighN-oxide, hydroxylated derivatives, and further oxidation products.
Thermal (80°C, solid) LowDepends on purity. Potential for formation of dimers or other condensation products.
Photolytic ModerateComplex mixture of degradation products due to radical reactions.

Visualizations

Hypothesized Degradation Pathways

G cluster_acid Acidic Media (Protonated Form) cluster_base Basic Media (Free Base) 2-FPEA_H 2-FPEA (Protonated) Stable_Acid Generally Stable 2-FPEA_H->Stable_Acid Resistant to Oxidation 2-FPEA_FB 2-FPEA (Free Base) Oxidation Oxidation (O2, light, heat) 2-FPEA_FB->Oxidation Aldehyde 2-Fluorophenylacetaldehyde Oxidation->Aldehyde Carboxylic_Acid 2-Fluorophenylacetic Acid Aldehyde->Carboxylic_Acid

Forced Degradation Workflow

G Start 2-FPEA Stock Solution (1 mg/mL) Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acidic (1N HCl) Stress_Conditions->Acid Base Basic (1N NaOH) Stress_Conditions->Base Oxidative Oxidative (3% H2O2) Stress_Conditions->Oxidative Thermal Thermal (80°C) Stress_Conditions->Thermal Photo Photolytic (ICH Q1B) Stress_Conditions->Photo Analysis Analyze by Stability-Indicating HPLC-UV Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Data Characterize Degradants & Assess Peak Purity Analysis->Data

References

  • PubChem. (n.d.). Phenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

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  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26.
  • Zhu, J., & O'Connor, T. (2014). Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atravastatin Calcium. Pharmaceutical Research, 31(11), 3049–3058. [Link]

  • Vebr, A. (2024). Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. Retrieved from [Link]

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storage and handling guidelines for 2-Fluorophenethylamine to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Fluorophenethylamine (2-FPEA)

A Guide for Researchers, Scientists, and Drug Development Professionals on the Best Practices for Storage and Handling to Prevent Degradation.

As a Senior Application Scientist, I've seen firsthand how the integrity of a starting material can make or break an experiment. This compound (2-FPEA) is a valuable compound in research and development, but like many phenethylamine derivatives, its stability is not absolute. This guide is designed to provide you with the technical knowledge and practical steps to ensure your 2-FPEA remains pure and effective for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for 2-FPEA?

A1: For long-term storage, 2-FPEA should be kept in a cool, dry place.[1] Room temperature is generally acceptable for short-term use, but for extended periods, refrigeration at 2-8°C is recommended. Some suppliers suggest storing it in a cool place, which can be interpreted as refrigerated conditions to minimize degradation.[1]

Q2: How sensitive is 2-FPEA to light and air?

Q3: Should I be concerned about the humidity in my storage area?

A3: Absolutely. 2-FPEA is a primary amine, which can be hygroscopic. Moisture can lead to hydrolysis or facilitate other degradation reactions. The Safety Data Sheet (SDS) for 2-FPEA explicitly states to keep the container tightly closed in a dry and well-ventilated place.[1]

Q4: Can I store 2-FPEA in a standard laboratory freezer (-20°C)?

A4: While refrigeration (2-8°C) is generally sufficient, freezing at -20°C is a viable option for long-term archival storage, provided the container is properly sealed to prevent moisture ingress upon removal and thawing. Ensure the container is brought to room temperature before opening to avoid condensation of atmospheric moisture onto the compound.

Q5: What are the visible signs of 2-FPEA degradation?

A5: Pure 2-FPEA is typically a clear, pale yellow to slightly pink liquid.[3] A noticeable change in color, such as darkening to a brown or deep orange, can be an indicator of degradation. The development of a strong, unpleasant odor, different from its characteristic amine smell, or the formation of precipitates can also signify a loss of purity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of 2-FPEA leading to lower effective concentration or interference from degradation products.1. Verify the purity of your 2-FPEA stock using an appropriate analytical method (see Protocol below). 2. If degradation is confirmed, procure a new, high-purity batch. 3. Review your storage and handling procedures against the guidelines in this document.
Color of the 2-FPEA has darkened Oxidation or other degradation pathways initiated by exposure to air, light, or impurities.1. Discontinue use of the discolored material for sensitive experiments. 2. Assess the purity of the material if analytical equipment is available. 3. Ensure future stocks are stored under an inert atmosphere (e.g., argon or nitrogen) and in light-resistant containers.
Precipitate forms in the 2-FPEA liquid Contamination or degradation leading to the formation of insoluble byproducts.1. Do not use the material. 2. The precipitate could be a salt formed from reaction with atmospheric CO2 or other contaminants. 3. Dispose of the material according to your institution's hazardous waste guidelines.[4][5]

Experimental Protocols

Protocol for Purity Assessment of 2-FPEA by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for assessing the purity of 2-FPEA. Instrument parameters may need to be optimized for your specific system.

Objective: To determine the purity of a 2-FPEA sample and identify potential degradation products.

Materials:

  • 2-FPEA sample

  • High-purity solvent (e.g., Dichloromethane or Methanol)

  • GC-MS system with a suitable capillary column (e.g., a non-polar or mid-polar column like a DB-5ms or HP-5ms)

  • Microsyringe

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the 2-FPEA sample in the chosen solvent. A typical concentration is 1 mg/mL.

    • Ensure the sample is fully dissolved.

  • GC-MS Instrument Setup (Example Parameters):

    • Injector Temperature: 250°C

    • Injection Mode: Splitless or split (e.g., 20:1)

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/minute to 280°C

      • Hold at 280°C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Scan Range: 40-400 amu

  • Data Analysis:

    • The purity of the sample can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC).

    • Identify the main 2-FPEA peak by its mass spectrum, which should show a molecular ion peak (m/z 139) and characteristic fragmentation patterns.

    • Analyze any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST) to tentatively identify degradation products.

Visualizations

Recommended Storage and Handling Workflow for 2-FPEA

G cluster_storage Long-Term Storage cluster_handling Handling for Experimentation storage Store at 2-8°C inert Under Inert Gas (Ar/N2) storage->inert equilibrate Equilibrate to Room Temp storage->equilibrate dark In Amber Vial inert->dark weigh Weigh Quickly equilibrate->weigh dissolve Dissolve in Solvent weigh->dissolve use Use in Experiment dissolve->use reception Receive New 2-FPEA purity_check Perform Initial Purity Check (GC-MS) reception->purity_check purity_check->storage If pure G cluster_degradation Degradation Products FPEA This compound (C8H10FN) Oxidation Oxidized Products (e.g., Imines, Aldehydes) FPEA->Oxidation  Air (O2) / Light Carbonation Carbamates (from CO2 reaction) FPEA->Carbonation  Air (CO2) / Moisture Polymerization Polymeric Impurities FPEA->Polymerization  Heat / Impurities

Caption: Potential degradation pathways for 2-FPEA.

References

  • Georganics. (2013). SAFETY DATA SHEET this compound. Retrieved from [Link]

  • PubChem. (n.d.). Phenethylamine. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Fluorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Fluorophenethylamine (2-FPEA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this critical research compound. Our focus is on not just what to do, but why you're doing it, ensuring a deep and applicable understanding of the purification process.

Introduction: The Critical Role of Purity in this compound Research

This compound is a versatile building block in medicinal chemistry and materials science.[1][2] The purity of 2-FPEA is paramount, as even trace impurities can significantly impact the outcomes of downstream applications, leading to inconsistent results, failed experiments, and misleading biological data. This guide will equip you with the knowledge to identify, troubleshoot, and resolve purity issues, ensuring the integrity of your research.

Common Impurities in this compound Synthesis

Understanding the potential impurities is the first step toward their effective removal. The synthesis of 2-FPEA often proceeds via the reduction of 2-(2-fluorophenyl)ethanamine or a similar precursor.[1] Based on common synthetic routes, the following impurities may be present:

  • Unreacted Starting Materials: Such as 2-fluorobenzaldehyde or nitromethane.[1]

  • Intermediates: Incomplete reactions can leave behind intermediates like 2-fluoro-β-nitrostyrene.

  • By-products of Reduction: Depending on the reducing agent used, various side-products can form.

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup, and inorganic salts.[3]

  • Positional Isomers: Depending on the synthetic strategy, small amounts of 3- or 4-fluorophenethylamine may be present.[4][5]

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you might encounter during the purification of this compound, providing causative explanations and actionable solutions.

Issue 1: My purified 2-FPEA has a persistent yellow or pinkish hue.
  • Probable Cause: The coloration is often due to the presence of oxidized impurities or residual nitrostyrene intermediates, which are highly colored. Even trace amounts can impart a noticeable color to the final product.

  • Solution:

    • Charcoal Treatment during Recrystallization: Activated charcoal is highly effective at adsorbing colored impurities.[6]

      • Protocol: Dissolve the crude 2-FPEA in a minimal amount of a suitable hot solvent. Add a small amount of activated charcoal (typically 1-2% w/w) and boil the solution for a few minutes. Perform a hot filtration to remove the charcoal, then allow the solution to cool slowly for recrystallization.[6]

    • Column Chromatography: If discoloration persists, column chromatography is a more rigorous method for separating these impurities.

Issue 2: The yield of my purified 2-FPEA is unexpectedly low.
  • Probable Cause: Low recovery can stem from several factors, including the choice of purification method and its execution. In recrystallization, using an excessive volume of solvent is a common culprit.[7] During distillation, product loss can occur due to decomposition at high temperatures.

  • Solution:

    • Optimize Recrystallization:

      • Solvent Selection: The ideal solvent should dissolve 2-FPEA well at high temperatures but poorly at low temperatures.[8]

      • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[7]

      • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation and minimize impurity inclusion.[7]

    • Vacuum Distillation: this compound has a high boiling point at atmospheric pressure, which can lead to decomposition.[2] Distillation under reduced pressure significantly lowers the boiling point, preventing thermal degradation and improving yield.[1][2]

Issue 3: Analytical data (GC-MS, HPLC) shows the presence of starting materials in the final product.
  • Probable Cause: Incomplete reaction or inefficient purification. Starting materials may have similar polarities to the product, making separation challenging.

  • Solution:

    • Reaction Optimization: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC) or another suitable analytical technique.

    • Chromatographic Purification: Column chromatography is highly effective for separating compounds with different polarities.[9]

      • Method: A silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point. The less polar starting materials will typically elute before the more polar 2-FPEA.

Issue 4: My 2-FPEA appears to be "oiling out" during recrystallization instead of forming crystals.
  • Probable Cause: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point.[6] This can be due to an inappropriate solvent choice or the presence of significant impurities that depress the melting point.

  • Solution:

    • Solvent System Adjustment:

      • Add a co-solvent to modify the polarity of the crystallization medium.

      • Choose a solvent with a lower boiling point.

    • Slow Cooling and Seeding:

      • Allow the solution to cool very slowly.

      • Introduce a seed crystal of pure 2-FPEA to induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites and promote crystallization.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying this compound on a laboratory scale?

A1: For small to medium laboratory scales, a combination of techniques is often optimal. A typical workflow would be:

  • Aqueous Workup: An initial acid-base extraction to remove non-basic organic impurities and acidic by-products.

  • Vacuum Distillation: To remove non-volatile impurities and residual high-boiling solvents.[1][2]

  • Recrystallization (as the hydrochloride salt): For final polishing and removal of closely related impurities. Converting the freebase to its hydrochloride salt often yields a more crystalline solid that is easier to purify by recrystallization.

Q2: How can I assess the purity of my this compound?

A2: A multi-faceted approach to purity analysis is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[10]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the main component and the presence of non-volatile impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can reveal the presence of impurities with distinct spectral signatures. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[10]

Q3: What are the key parameters to consider when developing a column chromatography method for 2-FPEA purification?

A3:

  • Stationary Phase: Silica gel is the most common choice for normal-phase chromatography of amines.[9]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. A small amount of a tertiary amine (e.g., triethylamine) is often added to the mobile phase to prevent the basic 2-FPEA from tailing on the acidic silica gel.

  • Gradient Elution: Starting with a low polarity mobile phase and gradually increasing the polarity will allow for the separation of a wider range of impurities.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for removing non-volatile impurities and high-boiling solvents.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation: Place the crude 2-FPEA in the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin stirring (if using a stir bar).

    • Gradually apply vacuum.

    • Slowly heat the distillation flask in a heating mantle or oil bath.

    • Collect the fraction that distills at the expected boiling point of 2-FPEA under the applied pressure (e.g., 64 °C at 0.6 mmHg).[1][2]

  • Completion: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

This method is excellent for achieving high purity.

  • Salt Formation: Dissolve the crude 2-FPEA freebase in a suitable solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of hydrochloric acid in the same solvent or bubble dry HCl gas through the solution until precipitation is complete.

  • Isolation of Crude Salt: Collect the precipitated 2-FPEA HCl by filtration and wash with a small amount of cold solvent.

  • Recrystallization:

    • Solvent Screening: Determine a suitable solvent or solvent pair (e.g., ethanol/water, isopropanol).[8]

    • Dissolution: Dissolve the crude salt in the minimum amount of the hot recrystallization solvent.

    • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration.[6]

    • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.[6]

    • Isolation and Drying: Collect the pure crystals by filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[8]

Visualizing Purification Workflows

General Purification Workflow

PurificationWorkflow Crude Crude 2-FPEA Workup Aqueous Workup (Acid-Base Extraction) Crude->Workup Remove acidic/ basic impurities Distillation Vacuum Distillation Workup->Distillation Remove non-volatile impurities Chromatography Column Chromatography Workup->Chromatography Alternative for complex mixtures Recrystallization Recrystallization (as HCl salt) Distillation->Recrystallization Final Polishing Pure Pure 2-FPEA Distillation->Pure If sufficiently pure Chromatography->Recrystallization Recrystallization->Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic for Impure Product

TroubleshootingLogic decision decision action action Impure Impure 2-FPEA (Post-Purification) Analysis Analyze by GC-MS/HPLC Impure->Analysis Identify Identify Impurity Type Analysis->Identify StartingMaterial Starting Material? Identify->StartingMaterial Yes ColoredImpurity Colored Impurity? Identify->ColoredImpurity Yes Isomer Positional Isomer? Identify->Isomer Yes StartingMaterial->action Optimize Reaction/ Use Chromatography ColoredImpurity->action Charcoal Treatment/ Chromatography Isomer->action Fractional Distillation/ Preparative HPLC

Caption: A decision-making flowchart for troubleshooting an impure 2-FPEA product.

Data Summary

Table 1: Comparison of Purification Techniques

TechniqueProsConsBest for Removing
Vacuum Distillation - Fast and efficient for large quantities.- Removes non-volatile impurities.- Potential for thermal decomposition.- Not effective for separating compounds with similar boiling points.- High-boiling solvents- Non-volatile reaction by-products
Recrystallization - Can yield very high purity product.- Cost-effective.- Yield can be low.- "Oiling out" can be an issue.- Closely related structural analogs- Minor impurities
Column Chromatography - High resolving power.- Versatile for a wide range of impurities.- Can be time-consuming and solvent-intensive.- Requires method development.- Starting materials- By-products with different polarities

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Analytical Method Summaries. [Link]

  • Chongqing Chemdad Co., Ltd. This compound. [Link]

  • Agilent Technologies, Inc. Purification of Reaction Mixtures Using Refractive Index Detection. [Link]

  • PubChem. 2-(2-Fluorophenyl)ethylamine. [Link]

  • PubChem. 2-(3-Fluorophenyl)ethanamine. [Link]

  • PubChem. p-Fluorophenethylamine. [Link]

  • MDPI. The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. [Link]

  • PMC - NIH. Recent trends in the impurity profile of pharmaceuticals. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

Sources

Technical Support Center: Enhancing the Purity of Synthesized 2-Fluorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Fluorophenethylamine (2-F-PEA). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important fluorinated building block. Achieving high purity is critical, as impurities can significantly impact downstream applications, from reaction yields to biological activity and regulatory compliance.

This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of 2-F-PEA. Our approach is grounded in fundamental chemical principles and validated by field-proven methodologies to ensure you can confidently improve the quality of your synthesized material.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.

Question 1: My crude product shows multiple spots on a TLC analysis after synthesis. What are these impurities and what is the best initial purification strategy?

Answer: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of several compounds with differing polarities. For a typical 2-F-PEA synthesis, these impurities often include:

  • Unreacted Starting Materials: Depending on your synthetic route, this could be 2-fluorobenzaldehyde, nitromethane, or 2-bromophenethylamine.[1]

  • Reaction Intermediates: In multi-step syntheses, incompletely converted intermediates may persist.

  • Side-Products: Direct fluorination methods can sometimes lead to polymerization or deamination side reactions.[2] Positional isomers (3- or 4-fluorophenethylamine) may also be present if the starting material was not regiochemically pure.[2]

The most robust and versatile initial purification strategy for this type of mixture is flash column chromatography .[3] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[3]

Causality: The amine group in 2-F-PEA makes it a relatively polar compound. Most common organic impurities will have different polarities, allowing for effective separation on a polar stationary phase like silica gel. By starting with a non-polar solvent and gradually increasing the polarity of the mobile phase (a gradient elution), you can selectively elute the different components.[4]

Question 2: I am attempting to purify 2-F-PEA using a silica gel column, but the product is streaking badly on the TLC plate and my recovery from the column is low. What is causing this and how can I fix it?

Answer: This is a classic issue when purifying amines on standard silica gel. The problem arises from the acidic nature of the silica surface.

The Mechanism: The lone pair of electrons on the nitrogen atom of your 2-F-PEA can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding leads to:

  • Streaking (Tailing) on TLC/Column: The amine "sticks" to the stationary phase and elutes slowly and unevenly.

  • Low Recovery: A portion of your product remains permanently adsorbed to the column.

Solution: Deactivate the Silica Gel. To prevent this, you must neutralize the acidic sites on the silica. This is achieved by adding a small amount of a volatile base to your eluent system.

Experimental Protocol: Silica Gel Deactivation

  • Select Solvent System: First, identify a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that gives your 2-F-PEA an Rf value of approximately 0.2-0.3 on TLC.[4]

  • Add Triethylamine: To this solvent system, add 1-3% triethylamine (TEA) .[4] The TEA is more basic than your product and will preferentially bind to the acidic sites on the silica.

  • Run the Column: Use this TEA-containing eluent to pack and run your column. You should observe significantly improved peak shape and higher recovery of your product.

Question 3: My NMR spectrum appears clean, but I suspect there are still low-level impurities. How can I get a more accurate assessment of purity?

Answer: While ¹H NMR is excellent for structural confirmation, it has limitations in detecting impurities, especially if their peaks overlap with your product's signals or if they are present at low concentrations (<1-2%).[5] For a rigorous purity assessment, it is essential to use orthogonal analytical methods.

Recommended Analytical Techniques for Purity Validation:

Technique Principle Strengths for 2-F-PEA Analysis Limitations
HPLC (High-Performance Liquid Chromatography) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5]Excellent for quantifying non-volatile impurities. High sensitivity and precision.[6]May require method development to find optimal column and mobile phase.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation based on volatility and interaction with a stationary phase, with mass-based detection.[5]Ideal for identifying and quantifying volatile impurities and isomers. Provides structural information on unknown peaks.[5]Not suitable for non-volatile or thermally labile compounds.
qNMR (Quantitative Nuclear Magnetic Resonance) The intensity of an NMR signal is directly proportional to the number of nuclei.[5]A primary analytical method that does not require a reference standard of the analyte for quantification. Highly accurate and provides structural information.[5]Lower sensitivity compared to chromatographic methods; may not detect trace impurities.[5]

Workflow for Comprehensive Purity Analysis

Caption: Workflow for comprehensive purity assessment of 2-F-PEA.

Question 4: Can I purify this compound by recrystallization or distillation?

Answer: Yes, both can be viable methods, but with important considerations.

  • Distillation: 2-F-PEA is a liquid with a reported boiling point of 64 °C at 0.6 mmHg.[1] Therefore, vacuum distillation is an excellent method for removing non-volatile impurities (like salts or baseline material from chromatography) or impurities with significantly different boiling points. Ensure your vacuum system is robust and can achieve a stable, low pressure.

  • Recrystallization: As 2-F-PEA is a liquid at room temperature, you cannot recrystallize it directly. However, you can convert it to a crystalline salt, which can then be purified by recrystallization.[7] This is particularly effective for removing neutral organic impurities.

Experimental Protocol: Purification via Salt Recrystallization

  • Salt Formation: Dissolve your crude 2-F-PEA in a suitable solvent like diethyl ether or ethyl acetate. Stoichiometrically add a solution of an acid (e.g., HCl in ether, or oxalic acid in ethanol) to precipitate the corresponding salt (e.g., this compound hydrochloride).

  • Solvent Screening: Find a suitable recrystallization solvent or solvent pair. For amine salts, polar solvents like ethanol, methanol, or isopropanol, often mixed with an anti-solvent like ethyl acetate or hexanes, work well. The ideal solvent should fully dissolve the salt when hot but have low solubility when cold.[8]

  • Recrystallization: Dissolve the salt in the minimum amount of boiling solvent.[9] If colored impurities are present, you can treat the hot solution with a small amount of activated charcoal and perform a hot filtration.[8] Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[8]

  • Isolation & Liberation: Collect the pure crystals by filtration.[7] To recover the free base, dissolve the salt in water, basify the solution (e.g., with NaOH), and extract the pure 2-F-PEA with an organic solvent like dichloromethane.

Frequently Asked Questions (FAQs)

Q1: What are the physical and chemical properties of this compound?

  • Appearance: Clear yellow to orange liquid.[1]

  • Molecular Formula: C₈H₁₀FN.[10]

  • Molecular Weight: 139.17 g/mol .[10][11]

  • Density: Approximately 1.066 g/mL at 25 °C.[1]

  • Boiling Point: 64 °C at 0.6 mmHg.[1]

  • Refractive Index: n20/D ~1.51.[1]

Q2: How should I handle and store purified this compound?

  • Handling: 2-F-PEA is classified as an irritant, causing skin and eye irritation and potentially respiratory irritation.[11] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

  • Storage: It is stable under normal temperatures and pressures.[10] For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, protected from light.[1] It is incompatible with strong oxidizing agents.[10]

Q3: My synthesis was designed to produce this compound, but I suspect I may have formed positional isomers (3- or 4-F-PEA). How can I separate them? Separating positional isomers is a significant challenge because they often have very similar physical properties (polarity, boiling point).

  • High-Performance Flash Chromatography: Using high-resolution silica or specialized stationary phases may afford separation.[12] Careful optimization of the solvent system is critical.

  • Preparative HPLC: This is often the most effective method for separating closely related isomers, although it is less scalable than flash chromatography.

  • Fractional Distillation: If there is a sufficient difference in their boiling points, fractional distillation under reduced pressure might be possible, but it is often difficult.

  • Derivative Formation: It may be possible to derivatize the mixture (e.g., to form amides or sulfonamides) and then separate the derivatives by chromatography or recrystallization, followed by removal of the derivatizing group.

Decision Tree for Purification Strategy

Caption: Decision tree for selecting a 2-F-PEA purification method.

References

  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 11, 2026, from [Link]

  • This compound. (2013, May 15). Georganics. Retrieved January 11, 2026, from [Link]

  • Six Suggestions for Successful Column Chromatography. (2020, March 9). Biocompare. Retrieved January 11, 2026, from [Link]

  • Jasperse, J. (n.d.). Column, Combiflash, and TLC Chromatography. Chem 355. Retrieved January 11, 2026, from [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved January 11, 2026, from [Link]

  • Analytical Method Summaries. (n.d.). Eurofins. Retrieved January 11, 2026, from [Link]

  • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. (2025, August 21). Patsnap Eureka. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 11, 2026, from [Link]

  • 2-(2-Fluorophenyl)ethylamine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • 2-(3-Fluorophenyl)ethanamine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • p-Fluorophenethylamine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Magnusson, B., & Örnemark, U. (Eds.). (2014). Eurachem Guide: The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (2nd ed.). Eurachem. Retrieved January 11, 2026, from [Link]

  • Overview on PFAS analytical methods. (n.d.). Publications Office of the European Union. Retrieved January 11, 2026, from [Link]

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Technical Support Center: Scale-Up of 2-Fluorophenethylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluorophenethylamine. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this synthesis from the laboratory bench to pilot plant or manufacturing scale. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Introduction: The Synthetic Landscape

The most prevalent and scalable synthetic route to this compound (2-FPEA) involves a two-step process:

  • Henry Condensation: The reaction of 2-Fluorobenzaldehyde with nitromethane to form the intermediate, 2-Fluoro-β-nitrostyrene.[1][2]

  • Reduction: The subsequent reduction of the nitroalkene group to an amine and the alkene to an alkane, yielding the final product.

While straightforward on paper, scaling this process introduces significant challenges related to reaction control, impurity profiles, and final product purification. This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide: From Lab Bench to Reactor

This section addresses specific, common problems encountered during the scale-up of 2-FPEA synthesis in a question-and-answer format.

Issue 1: Stalled or Low-Yielding Henry Condensation

Question: My Henry reaction between 2-Fluorobenzaldehyde and nitromethane is providing low yields (<60%) and stalling before full conversion of the aldehyde at a 10 L scale. What are the likely causes and how can I optimize this?

Answer: This is a classic scale-up challenge often tied to inefficient water removal and suboptimal catalyst concentration. The Henry reaction is an equilibrium process, and the water produced must be actively removed to drive the reaction to completion.[3]

Potential Causes & Solutions:

  • Inefficient Water Removal: On a small scale, simple heating might suffice. At larger volumes, water removal becomes a critical parameter.

    • Troubleshooting: Implement azeotropic distillation. Use a solvent like toluene or xylene with a Dean-Stark trap to continuously remove water from the reaction mixture. This is far more effective at scale than relying on desiccants or high temperatures alone.

  • Catalyst Concentration and Type: The choice and amount of amine catalyst are crucial.

    • Troubleshooting: While ammonium acetate is common in lab-scale procedures, primary amines like benzylamine or n-propylamine in an acetic acid solvent can offer higher yields and are suitable for industrial production.[4] The optimal catalyst loading is typically 0.2 to 1.0 molar equivalents relative to the benzaldehyde.[4]

  • Temperature Control: Poor heat transfer in a large reactor can create hot spots or insufficient heating, leading to side reactions or a stalled reaction.

    • Troubleshooting: Ensure your reactor has adequate agitation and a properly calibrated heating mantle or jacket. Monitor the internal reaction temperature, not just the external setting.

Experimental Protocol: Scaled-Up Henry Condensation
  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a Dean-Stark apparatus filled with toluene.

  • Reagent Charge: Under a nitrogen atmosphere, charge the reactor with 2-Fluorobenzaldehyde (1.0 eq), nitromethane (1.5 eq), and benzylamine (0.5 eq) in toluene (5 L/mol of aldehyde).

  • Reaction: Heat the mixture to reflux (approx. 110-115°C). Water will begin to collect in the Dean-Stark trap.

  • In-Process Monitoring: Monitor the reaction progress every hour by taking a small aliquot, quenching it, and analyzing via HPLC or GC-MS to track the disappearance of 2-Fluorobenzaldehyde.[5]

  • Completion and Workup: Once the starting material is consumed (<1% remaining), cool the reactor to room temperature. Wash the organic mixture sequentially with 1M HCl and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic layer under reduced pressure to yield crude 2-Fluoro-β-nitrostyrene, which can be purified by recrystallization or used directly in the next step.

Issue 2: Inconsistent Yields and Side Products During Reduction

Question: I am reducing 2-Fluoro-β-nitrostyrene to 2-FPEA. My yields are inconsistent, and I'm observing significant byproduct formation. How do I select the right reduction method for scale-up and improve consistency?

Answer: The reduction of the nitrostyrene intermediate is the most critical and challenging step to scale. The choice of reducing agent dictates the safety profile, workup procedure, and impurity profile. The most common methods are catalytic hydrogenation, and metal hydride reduction.[6][7]

G Start Evaluate Reduction Strategy Equip High-Pressure Hydrogenation Equipment Available? Start->Equip Safety Can handle pyrophoric/ energetic reagents at scale? Equip->Safety No CatH2 Catalytic Hydrogenation (e.g., H₂/Pd-C) + Clean, high atom economy + Simple workup (filtration) - Catalyst cost & poisoning risk - Requires specialized equipment Equip->CatH2 Yes LAH LiAlH₄ Reduction + Powerful & Fast - Highly reactive, dangerous workup - Not ideal for large scale - Generates significant waste Safety->LAH Yes NaBH4 NaBH₄/CuCl₂ System + Milder than LiAlH₄ + Inexpensive reagents - Exothermic, risk of runaway - Michael adduct formation risk - Inconsistent yields reported Safety->NaBH4 No

Catalytic Hydrogenation (Recommended for Scale-Up): This method is generally preferred in industrial settings due to its cleaner reaction profile and simpler workup.[8][9]

  • Challenge: Catalyst deactivation or low activity.

  • Solution: Screen different catalysts (e.g., 5% Pd/C, 10% Pd/C, Raney Nickel) and solvents (Methanol, Ethanol, Ethyl Acetate). Ensure the nitrostyrene starting material is pure, as impurities can poison the catalyst. Use a system that allows for efficient mixing of hydrogen gas with the liquid phase.[8]

Sodium Borohydride/Copper(II) Chloride System: This is a popular lab-scale method but presents scalability issues.[6][10]

  • Challenge: Exotherm control and side reactions. The reaction can be highly exothermic upon addition of the copper catalyst, leading to a runaway reaction in a large vessel.[11] Delaying the copper addition can lead to the formation of Michael adducts, reducing the yield of the desired amine.[10]

  • Solution: If this method must be used, employ a semi-batch process where the nitrostyrene solution is added slowly to the NaBH₄ solution, followed by controlled, slow addition of the CuCl₂ solution with vigorous cooling.

Experimental Protocol: Catalytic Hydrogenation
  • Reactor Setup: Use a high-pressure hydrogenation reactor (e.g., a Parr hydrogenator) equipped with a gas entrainment stirrer.

  • Inerting: Purge the reactor multiple times with nitrogen, followed by hydrogen.

  • Reagent Charge: Charge a solution of 2-Fluoro-β-nitrostyrene (1.0 eq) in methanol (10 vol) to the reactor. Carefully add 10% Palladium on Carbon (5 mol % Pd) under a nitrogen blanket.

  • Reaction: Seal the reactor, pressurize with hydrogen gas to 50 psi, and heat to 40-50°C.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. Confirm completion with HPLC or GC analysis.

  • Workup: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; keep it wet during handling and disposal.[12]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-FPEA.

Issue 3: Purification and Isolation Difficulties

Question: After the reduction, my crude 2-FPEA is difficult to purify by distillation at a 1 kg scale, and the purity is not meeting specifications (>99%). What's a more robust purification strategy?

Answer: Direct distillation of crude amines can be challenging due to their high boiling points and potential for decomposition. A more reliable method for achieving high purity at scale is through acid-base extraction and salt formation.

Troubleshooting Steps:

  • Acid-Base Extraction: After the reduction workup, dissolve the crude amine in a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE). Extract with aqueous hydrochloric acid (e.g., 2M HCl). The protonated amine will move to the aqueous layer, leaving non-basic organic impurities behind.

  • Charcoal Treatment: Treat the acidic aqueous layer with activated carbon to remove colored impurities.

  • Free-Basing: Filter off the charcoal. Cool the aqueous layer in an ice bath and slowly add a base (e.g., 50% NaOH) with vigorous stirring until the pH is >12. This will deprotonate the amine salt, causing the free amine (2-FPEA) to separate as an oil.

  • Final Extraction & Distillation: Extract the free amine back into a fresh organic solvent. Dry the solution, filter, and concentrate. The resulting product is significantly purer and can now be subjected to a final fractional vacuum distillation for polishing. 2-FPEA has a boiling point of approximately 64°C at 0.6 mmHg.[13]

Purification MethodTypical Purity (GC Area %)Key AdvantagesKey Disadvantages
Direct Vacuum Distillation 95 - 98%Fast, simple setup.Risk of thermal decomposition, co-distillation of impurities.
Acid-Base Extraction -> Distillation > 99.5%Excellent removal of non-basic and colored impurities.More steps, higher solvent usage.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards to consider when scaling up 2-FPEA synthesis? A: There are several critical safety points:

  • Reagents: Nitromethane can be explosive under certain conditions. 2-FPEA itself is corrosive and toxic.[14][15] Always handle these chemicals with appropriate personal protective equipment (PPE) in a well-ventilated area.[16][17]

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure, requiring specialized equipment and adherence to strict safety protocols to prevent leaks and ignition.[8]

  • Waste: The process generates hazardous waste, including halogenated organic solvents and potentially heavy metal catalysts, which must be disposed of according to environmental regulations.[18][19]

Q2: What analytical methods are best for in-process control? A: For monitoring reaction progress, High-Performance Liquid Chromatography (HPLC) with UV detection is highly effective for both the Henry reaction and the reduction step.[20] Gas Chromatography-Mass Spectrometry (GC-MS) is also excellent, especially for identifying byproducts and confirming the final product's identity and purity.[5][21]

Q3: Are there alternative synthetic routes to 2-FPEA that are more amenable to scale-up? A: Yes, an alternative route involves the reduction of 2-fluorophenylacetonitrile. This avoids the use of nitromethane. However, the synthesis of the nitrile precursor and the conditions for its reduction present their own set of challenges that must be evaluated for economic and environmental feasibility.

Q4: How should I manage the waste streams generated during the synthesis? A: A comprehensive waste management plan is essential.

  • Solvent Waste: Halogenated and non-halogenated solvent wastes should be segregated and collected in labeled, sealed containers for disposal by a certified hazardous waste management company.[18]

  • Catalyst Waste: Palladium on carbon catalyst should be kept wet, collected separately, and sent for reclamation or proper disposal as it is both a fire hazard and contains a valuable metal.[12]

  • Aqueous Waste: Acidic and basic aqueous waste streams should be neutralized before disposal, ensuring they comply with local regulations for pH and chemical content.[22]

References

  • Georganics. (2013). This compound Safety Data Sheet.[Link]

  • U.S. EPA. (n.d.). Analytical Method Summaries.[Link]

  • Klimova, T., et al. (n.d.). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes.Beilstein Journal of Organic Chemistry.[Link]

  • Rhodium. (n.d.). Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes.[Link]

  • Mecinović, J., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II).Tetrahedron Letters.[Link]

  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.Beilstein Journal of Organic Chemistry.[Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.[Link]

  • Shcherbakov, N. V., & Mas-Roselló, J. (2025). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations.Chimia.[Link]

  • Reddit. (2023). Consistently low yields with NaBH4/CuCl2 reduction of beta-nitrostyrenes.[Link]

  • Chemdad. (n.d.). This compound.[Link]

  • Google Patents. (n.d.). US8067647B2 - Method for producing β-nitrostyrene compound.
  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.Beilstein Journals.[Link]

  • Shcherbakov, N. V., & Mas-Roselló, J. (2025). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations.PubMed.[Link]

  • Buglioni, L., et al. (2022). Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry.Chemical Reviews.[Link]

  • Shcherbakov, N. V., & Mas-Roselló, J. (2025). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations.ResearchGate.[Link]

  • ResearchGate. (2025). Research Progress on Reactions Involving β-Nitrostyrene.[Link]

  • PubChem. (n.d.). 2-(2-Fluorophenyl)ethylamine.[Link]

  • ResearchGate. (2025). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media.[Link]

  • U.S. EPA. (n.d.). EPA's Guide for Industrial Waste Management: Introduction.[Link]

  • PubChem. (n.d.). 2-(3-Fluorophenyl)ethanamine.[Link]

  • Publications Office of the EU. (n.d.). 2 Overview on PFAS analytical methods.[Link]

  • State of Michigan. (n.d.). MHA Healthcare Pharmaceutical Waste Management Guide.[Link]

  • Fimland, G., et al. (n.d.). Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium.Applied and Environmental Microbiology.[Link]

  • MDPI. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications.[Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1].[Link]

Sources

Technical Support Center: 2-Fluorophenethylamine (2-FPEA) Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive troubleshooting guide for the analytical determination of 2-Fluorophenethylamine (2-FPEA). This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this compound. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and reliability of your analytical data.

I. Core Principles of 2-FPEA Analysis

This compound is a phenethylamine derivative with analytical characteristics that necessitate careful consideration of the chosen methodology. Its primary amine group makes it susceptible to issues such as poor peak shape in gas chromatography and matrix effects in mass spectrometry. The fluorine substituent also offers a unique handle for NMR-based quantification and structural confirmation. This guide will address the most prevalent issues across Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] However, the primary amine in 2-FPEA can lead to challenges.

Frequently Asked Questions (FAQs) - GC-MS

Question 1: I am observing poor peak shape (tailing) for 2-FPEA. What is the cause and how can I fix it?

Answer:

Peak tailing for phenethylamines like 2-FPEA is a common issue in GC analysis and is primarily caused by the interaction of the basic amine group with active sites (e.g., free silanol groups) in the GC inlet and column.[2] This interaction leads to reversible adsorption, resulting in a tailed peak.

Causality Explained: The lone pair of electrons on the nitrogen atom of the primary amine in 2-FPEA can form hydrogen bonds with active sites on the surfaces of the GC system. This causes a portion of the analyte molecules to be retained longer than the bulk, leading to a "tail" on the chromatographic peak.

Troubleshooting Steps:

  • Inertness of the GC System: Ensure all components in the sample path (liner, column, etc.) are highly inert. Use of deactivated liners and columns is crucial.

  • Column Choice: A low-bleed, inert column is recommended. Consider columns specifically designed for the analysis of basic compounds.

  • Derivatization: This is often the most effective solution. Converting the amine to a less polar, more volatile derivative will significantly improve peak shape and response.[3][4] Common derivatizing agents for amines include:

    • Acylating agents: Trifluoroacetic anhydride (TFAA) or N-methyl-bis-trifluoroacetamide (MBTFA) are frequently used.[5]

    • Silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be effective.

Question 2: My 2-FPEA signal is low or non-existent, even with derivatization. What should I check?

Answer:

Low or no signal can stem from several issues, from sample preparation to instrument parameters.

Troubleshooting Steps:

  • Derivatization Efficiency: Incomplete derivatization is a common culprit. Optimize the reaction conditions, including temperature and time. For example, some derivatization reactions may require heating at 75°C for 30-45 minutes to ensure complete reaction.

  • Injector Temperature: If the injector temperature is too high, it can cause thermal degradation of the analyte or its derivative. Conversely, a temperature that is too low can lead to incomplete vaporization.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) is a "hard" ionization technique that can cause extensive fragmentation of phenethylamines, sometimes leading to a weak or absent molecular ion.[2][6]

    • Mass Range: Ensure the mass range being scanned includes the characteristic fragment ions of derivatized 2-FPEA. The fragmentation of phenethylamines often involves cleavage of the Cβ-Cα bond.[7]

Experimental Protocol: Derivatization of 2-FPEA for GC-MS Analysis

This protocol outlines a standard procedure for the acylation of 2-FPEA with TFAA.

  • Sample Preparation: To 100 µL of the sample extract in a suitable solvent (e.g., ethyl acetate), add 50 µL of Trifluoroacetic anhydride (TFAA).

  • Reaction: Vortex the mixture for 30 seconds and heat at 70°C for 20 minutes.

  • Evaporation: Evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for injection into the GC-MS.

Visualization: GC-MS Troubleshooting Workflow

GCMS_Troubleshooting start Poor Peak Shape or Low Signal for 2-FPEA check_system Check GC System Inertness (Liner, Column) start->check_system derivatization Is Derivatization Being Used? check_system->derivatization implement_deriv Implement Derivatization Protocol (e.g., with TFAA) derivatization->implement_deriv no_deriv optimize_deriv Optimize Derivatization (Time, Temp, Reagent Ratio) derivatization->optimize_deriv yes_deriv yes_deriv Yes no_deriv No solution Improved Peak Shape and Signal implement_deriv->solution check_gc_params Verify GC Parameters (Injector Temp, Flow Rate) optimize_deriv->check_gc_params check_ms_params Verify MS Parameters (Ion Source, Mass Range) check_gc_params->check_ms_params check_ms_params->solution

Caption: A logical workflow for troubleshooting common GC-MS issues with 2-FPEA analysis.

III. Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

LC-MS is highly suitable for analyzing polar and non-volatile compounds like 2-FPEA without derivatization.[1] However, it is prone to matrix effects, which can significantly impact quantitative accuracy.[8][9]

Frequently Asked Questions (FAQs) - LC-MS

Question 1: I am observing significant signal suppression for 2-FPEA in my biological samples (e.g., plasma, urine). How can I mitigate this?

Answer:

Signal suppression, a common form of matrix effect, occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte in the MS source.[8][9] This can lead to reduced sensitivity and inaccurate quantification.[8]

Causality Explained: Components in biological matrices, such as phospholipids and salts, can co-elute with 2-FPEA.[9] In the electrospray ionization (ESI) source, these matrix components compete with the analyte for ionization, reducing the number of charged analyte molecules that reach the mass analyzer.[8]

Troubleshooting Steps:

  • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible.

    • Solid-Phase Extraction (SPE): Use an appropriate SPE sorbent (e.g., hydrophilic-lipophilic balance) to selectively retain 2-FPEA while washing away interfering substances.[10]

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to maximize the recovery of 2-FPEA and minimize the co-extraction of matrix components.

  • Optimize Chromatography:

    • Gradient Elution: Employ a gradient elution profile to better separate 2-FPEA from early-eluting, polar matrix components.[10]

    • Column Chemistry: A C18 reversed-phase column is often a good starting point.[10] Consider alternative stationary phases if co-elution persists.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., 2-FPEA-d4) is the gold standard for compensating for matrix effects.[9] Since the SIL-IS has nearly identical chemical properties and retention time to the analyte, it will experience the same degree of signal suppression, allowing for an accurate ratio-based quantification.

Question 2: My retention time for 2-FPEA is shifting between injections. What could be the cause?

Answer:

Retention time shifts can compromise peak identification and integration. The causes can be both chromatographic and sample-related.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift, especially in gradient elution.

  • Mobile Phase Composition: Verify the accurate preparation of the mobile phase. Small variations in pH or organic solvent concentration can affect the retention of ionizable compounds like 2-FPEA. The use of a buffer is highly recommended to maintain a stable pH.

  • Matrix Effects on Retention: In some cases, high concentrations of matrix components can alter the local environment on the column, affecting the retention of the analyte.[8] This is another reason why effective sample cleanup is crucial.

Experimental Protocol: SPE for 2-FPEA from Plasma

This protocol provides a general workflow for extracting 2-FPEA from a plasma matrix using a mixed-mode cation exchange SPE cartridge.

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard and 500 µL of 4% phosphoric acid. Vortex to mix.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.

Visualization: Mitigating Matrix Effects in LC-MS

LCMS_MatrixEffects start Signal Suppression Observed for 2-FPEA sample_prep Optimize Sample Preparation (SPE, LLE) start->sample_prep chromatography Optimize Chromatography (Gradient, Column) sample_prep->chromatography internal_std Implement Stable Isotope-Labeled Internal Standard (SIL-IS) chromatography->internal_std validation Validate Method for Matrix Effect internal_std->validation re_evaluate Re-evaluate Sample Prep and Chromatography validation->re_evaluate fail solution Accurate and Reliable Quantification validation->solution pass pass Pass fail Fail re_evaluate->sample_prep

Caption: A systematic approach to diagnosing and mitigating matrix effects in LC-MS analysis.

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is an invaluable tool for the unambiguous structural confirmation of 2-FPEA and for quantitative analysis (qNMR) without the need for a specific reference standard of the analyte.[11][12] The ¹⁹F nucleus provides a highly specific and sensitive probe.[13]

Frequently Asked Questions (FAQs) - NMR

Question 1: I am trying to perform quantitative NMR (qNMR) for 2-FPEA, but my results are not accurate. What are the critical parameters to control?

Answer:

Accurate qNMR relies on ensuring that the signal intensity is directly proportional to the number of nuclei. Several experimental parameters must be carefully controlled to achieve this.

Causality Explained: For accurate quantification, the magnetization of all nuclei must fully return to equilibrium between scans. If the relaxation delay is too short, signals from nuclei with longer T1 relaxation times will be saturated to varying degrees, leading to inaccurate integrals and quantification errors.

Critical qNMR Parameters:

  • Relaxation Delay (d1): This is the most critical parameter. The relaxation delay should be at least 5 times the longest T1 (spin-lattice relaxation time) of any nucleus being quantified (both the analyte and the internal standard).

  • Pulse Angle: Use a 90° pulse to ensure maximum signal for each scan.

  • Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1 is often recommended for good precision).

  • Internal Standard: A high-purity internal standard with a known concentration and a simple spectrum with well-resolved peaks is essential. The standard should not react with the analyte or the solvent. Maleic acid is a common choice.[11]

  • Integration: Ensure accurate and consistent integration of the analyte and internal standard peaks.

Question 2: The ¹⁹F NMR spectrum of my 2-FPEA sample shows a broad signal. What could be the cause?

Answer:

Signal broadening in NMR can be due to several factors, including chemical exchange, sample viscosity, or the presence of paramagnetic impurities.

Troubleshooting Steps:

  • Sample Purity: The presence of paramagnetic impurities (e.g., dissolved oxygen, metal ions) can significantly shorten T2 (spin-spin relaxation time), leading to broader lines. Degassing the sample or adding a chelating agent like EDTA can sometimes help.

  • Solvent and pH: The chemical environment of the fluorine atom can be sensitive to pH, especially if there are nearby ionizable groups. Ensure the sample is adequately buffered if pH-dependent chemical exchange is suspected.

  • Shimming: Poor magnetic field homogeneity is a common cause of broad peaks. Ensure the spectrometer is properly shimmed for each sample.

Data Summary: Key Analytical Parameters

The following table summarizes typical performance characteristics for validated analytical methods for phenethylamines.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[11]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[11]Intrinsic quantitative relationship between the NMR signal intensity and the number of atomic nuclei.[11]
Typical Accuracy (% Recovery) 97.0 - 103.0%[11]98.0 - 102.0%[11]99.0 - 101.0%[11]
Precision (%RSD) < 15%[1]< 15%[1]< 1.0%[11]
Limit of Detection (LOD) Low ng/mL to pg/mL (with derivatization)[1]Low ng/mL[1]~0.1%[11]
Key Challenge Requires derivatization for good peak shape.[1]Susceptible to matrix effects (ion suppression/enhancement).[14]Lower sensitivity compared to MS techniques.

V. Stability and Degradation

Understanding the stability of 2-FPEA is crucial for developing robust analytical methods and for ensuring the quality of drug substances and products. Forced degradation studies are used to identify potential degradation products and establish the stability-indicating nature of an analytical method.[15][16]

Question: How should I perform a forced degradation study for 2-FPEA?

Answer:

A forced degradation study involves subjecting the analyte to stress conditions more severe than accelerated stability testing.[16] The goal is to achieve 5-20% degradation to ensure that the analytical method can separate and detect any significant degradants.

Recommended Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for several hours.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at 105°C.

  • Photostability: Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light.[16]

After exposure, the stressed samples are analyzed by a suitable stability-indicating method (typically HPLC with UV or MS detection) to assess for degradation and to ensure peak purity of the parent compound.[15]

VI. Conclusion

This technical support guide provides a framework for troubleshooting common issues in the analysis of this compound. By understanding the underlying chemical principles and employing systematic troubleshooting strategies, researchers can develop and validate robust and reliable analytical methods. The key to successful analysis lies in a comprehensive approach that considers sample preparation, chromatographic or spectroscopic conditions, and potential sources of interference.

VII. References

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  • SpectraBase. (n.d.). This compound tfa (-o,+2H) - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Georganics. (2013). This compound Safety Data Sheet. Retrieved from [Link]

  • Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Toxins. Retrieved from [Link]

  • Hrouzková, S., et al. (2024). Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundwater. Water, Air, & Soil Pollution. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Fluorophenyl)ethanamine. Retrieved from [Link]

  • Krause, S. O. (2003). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. BioPharm International. Retrieved from [Link]

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  • Moldoveanu, S., & David, V. (2018). Derivatization Methods in GC and GC/MS. Gas Chromatography - Derivatization, Sample Preparation, Application. Retrieved from [Link]

  • Tsegaye, A., et al. (2016). Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. Journal of Visualized Experiments. Retrieved from [Link]

  • Prolytic. (2023). Analytical method validation: are your analytical methods suitable for intended use?. Retrieved from [Link]

  • Giorgi, A., et al. (2016). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology. Retrieved from [Link]

  • Lin, H.-R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International. Retrieved from [Link]

  • Lin, H.-R., et al. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. Retrieved from [Link]

  • Pozo, O. J., et al. (2019). Urinary phenylethylamine metabolites as potential markers for sports drug testing purposes. Drug Testing and Analysis. Retrieved from [Link]

  • Consensus. (n.d.). Are there any direct complaints associated with Phenethylamine (PEA) use?. Retrieved from [Link]

  • Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Drug and Alcohol Dependence. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes. Retrieved from [Link]

  • Clark, C. R., et al. (2000). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Journal of chromatographic science. Retrieved from [Link]

  • Kumar, V. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]

  • Consensus. (n.d.). What are the adverse effects of Phenethylamine (PEA)?. Retrieved from [Link]

  • Agilent. (2024). GC and GC/MS Frequently Asked Questions. Retrieved from [Link]

  • WebMD. (n.d.). Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

  • Tchoukoua, A., et al. (2017). Application of F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2014). Degradation and Stability Profiling in Pharmaceutical Analysis: Review. International Journal of Scientific & Development Research. Retrieved from [Link]

  • PerkinElmer. (n.d.). Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis. Retrieved from [Link]

  • Narang, A. S., et al. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Retrieved from [Link]

  • Ngwa, G. (2010). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Shinde, P. G., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-Fluorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Fluorophenethylamine. As a basic compound, this compound presents specific challenges that can be systematically addressed to achieve optimal peak symmetry and accurate quantification.

Part 1: Systematic Troubleshooting Workflow

Peak tailing is one of the most common issues in reversed-phase HPLC, often indicating a secondary retention mechanism is interfering with the primary hydrophobic interaction.[1][2] For basic analytes like this compound, the primary cause is almost always an unwanted ionic interaction between the positively charged amine group on the analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica-based column packing.[2][3][4]

This guide provides a logical workflow to diagnose and resolve this issue, moving from simple mobile phase adjustments to column hardware considerations.

Diagram: Troubleshooting Logic Flow

The following diagram outlines the decision-making process for systematically addressing peak tailing for this compound.

G start Peak Tailing Observed (Asymmetry Factor > 1.2) check_system Step 1: Verify System Integrity (Leaks, Connections, Dead Volume) start->check_system eval_ph Step 2: Evaluate Mobile Phase pH Is pH ≥ 2 units away from analyte pKa? check_system->eval_ph System OK adjust_ph_low Option A: Lower pH (2.5 - 3.5) (Protonates Silanols) eval_ph->adjust_ph_low No adjust_ph_high Option B: Raise pH (8.0 - 10.0) (Neutralizes Analyte) Requires pH-stable column eval_ph->adjust_ph_high No, and have stable column add_additive Step 3: Add Mobile Phase Additive (e.g., TEA as silanol blocker) eval_ph->add_additive Yes adjust_ph_low->add_additive adjust_ph_high->add_additive check_buffer Step 4: Check Buffer Strength Is it sufficient (10-25 mM)? add_additive->check_buffer eval_column Step 5: Evaluate Column Chemistry Is it a modern, high-purity, end-capped column? check_buffer->eval_column Yes new_column Consider Alternative Column (e.g., Polar-Embedded, Hybrid Particle) eval_column->new_column No / Still Tailing end_node Symmetrical Peak Achieved eval_column->end_node Yes new_column->end_node

Sources

Technical Support Center: Minimizing Side Reactions in the Fluorination of Phenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenethylamine fluorination. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of introducing fluorine into the phenethylamine scaffold. Our goal is to provide actionable, field-proven insights to help you troubleshoot common side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for fluorinating phenethylamine, and how do they differ?

There are two main approaches for fluorinating the phenethylamine core, each targeting a different part of the molecule and using distinct mechanistic pathways:

  • Electrophilic Aromatic Fluorination: This strategy targets the C-H bonds on the phenyl ring. It involves using an electrophilic fluorine source ("F⁺"), such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI), which reacts with the electron-rich aromatic ring. This method is common for synthesizing ring-fluorinated phenethylamines.[1]

  • Nucleophilic Aliphatic Fluorination: This approach targets the ethylamine side-chain, typically by converting a precursor like 2-phenylethanol into a 2-fluoro-phenethylamine derivative. It uses a nucleophilic fluoride source (F⁻), often in the form of a deoxyfluorinating agent like DAST (Diethylaminosulfur Trifluoride) or PyFluor, to displace a leaving group (e.g., a hydroxyl group).[2][3]

The choice between these methods depends entirely on the desired position of the fluorine atom.

Q2: Why is the amine group problematic during electrophilic aromatic fluorination?

The primary amine in phenethylamine is both a nucleophile and a base. This presents two major challenges:

  • Competing N-Fluorination: The lone pair of electrons on the nitrogen can directly attack the electrophilic "F⁺" reagent. This leads to the formation of undesired N-fluoroamines (R-NHF) or N,N-difluoroamines (R-NF₂).[4][5][6]

  • Substrate Deactivation: In acidic conditions, which can be generated or required during fluorination, the amine can be protonated to form an ammonium salt (-NH₃⁺). This group is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution, drastically reducing or preventing the desired C-fluorination reaction.

For these reasons, protection of the amine group is almost always a mandatory first step in any electrophilic aromatic fluorination strategy for phenethylamine.

Q3: What are the most critical safety precautions when working with fluorinating agents?

Safety is paramount. Many "F⁺" reagents are powerful oxidizers and can react violently with common laboratory solvents.[7]

  • Solvent Incompatibility: Reagents like Selectfluor® can react exothermically and dangerously with solvents such as DMF, DMSO, and pyridine.[2][8] Always verify solvent compatibility before setting up a reaction. Acetonitrile and dichloromethane are often safer choices.

  • Toxicity and Corrosivity: Reagents like DAST can decompose at elevated temperatures, releasing toxic and corrosive byproducts.[2] Hydrogen fluoride (HF), whether used directly or generated in situ, is extremely corrosive and toxic, causing severe burns that may not be immediately painful.[2]

  • Handling: Always handle fluorinating agents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves. Consult the Safety Data Sheet (SDS) for each specific reagent before use.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: My electrophilic aromatic fluorination is giving a mixture of ortho-, meta-, and para-isomers. How can I improve regioselectivity?

Low regioselectivity is a frequent challenge in electrophilic aromatic substitution (EAS) on substituted benzenes.[1][9] The ethylamine substituent (even when protected) is an ortho-, para-director, but achieving high selectivity for one over the other requires careful control.

Causality Analysis: The distribution of isomers is governed by a delicate balance of electronic and steric effects. While the ortho and para positions are electronically activated, the ortho positions are more sterically hindered by the side chain. The reactivity of the "F⁺" source also plays a crucial role; highly reactive reagents are often less selective.

Troubleshooting Workflow & Solutions:

G cluster_dg Directing Group Strategies cluster_reagent Reagent Selection cluster_conditions Condition Optimization start Low Regioselectivity Observed directing_group Is a Directing Group Strategy Feasible? start->directing_group reagent_choice Modify Fluorinating Agent directing_group->reagent_choice No dg_yes Yes directing_group->dg_yes Yes conditions Optimize Reaction Conditions reagent_choice->conditions reagent_action Switch to a less reactive, more selective 'F+' source. Example: Replace Selectfluor with NFSI. reagent_choice->reagent_action conditions->reagent_choice No Improvement high_selectivity High Regioselectivity Achieved conditions->high_selectivity Success temp Lower Reaction Temperature conditions->temp dg_action Introduce a removable ortho-directing group on the amine (e.g., picolinamide) to force ortho-fluorination. dg_yes->dg_action dg_action->high_selectivity solvent Change Solvent Polarity temp->solvent

Detailed Solutions:

  • Modify the Fluorinating Agent: The reactivity of N-F reagents varies.[10][11] Highly reactive agents like Selectfluor are sometimes less selective. Switching to a milder agent like N-Fluorobenzenesulfonimide (NFSI) can often improve the para:ortho ratio by giving the reaction a higher activation barrier, making it more sensitive to steric differences.

  • Utilize a Directing Group: For predictable ortho-fluorination, a powerful strategy is to install a removable directing group.[9] For example, the protected amine can be converted to an amide that coordinates to a transition metal catalyst (e.g., Palladium), directing fluorination specifically to the C-H bond at the ortho position.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can increase selectivity by favoring the pathway with the lowest activation energy, which is often formation of the sterically less hindered para-isomer.

    • Solvent: The solvent can influence the effective size and reactivity of the fluorinating agent. Experiment with solvents of different polarities (e.g., acetonitrile vs. a non-polar solvent like toluene) to find the optimal balance.

Issue 2: The primary side product is N-fluorinated phenethylamine, not the desired ring-fluorinated product.

This is a classic case of competing nucleophiles. The nitrogen of the amine is reacting faster than the aromatic ring.

Causality Analysis: The lone pair on the primary amine of phenethylamine is highly nucleophilic and readily attacks electrophilic fluorinating agents like Selectfluor.[4][5] This reaction is often kinetically faster than the electrophilic attack on the aromatic ring, especially if the ring itself is not highly activated.

G sub Phenethylamine + 'F+' Reagent path1 Desired Pathway C-Fluorination (Slow) sub->path1 path2 Side Reaction N-Fluorination (Fast) sub->path2 prod1 Ring-Fluorinated Product path1:f1->prod1 Electrophilic Aromatic Substitution prod2 N-Fluorinated Byproduct path2:f1->prod2 Nucleophilic Attack by Amine

Solution: Amine Protection

The most robust solution is to temporarily "mask" the amine's nucleophilicity using a protecting group. The ideal protecting group reduces the electron density on the nitrogen, rendering it unreactive towards the "F⁺" reagent.

Protecting GroupAbbreviationKey Advantages & Considerations
tert-ButoxycarbonylBocHighly Recommended. Excellent at preventing N-fluorination. Stable to many fluorination conditions. Easily removed with acid (e.g., TFA) post-fluorination.
AcetylAcEffective and inexpensive. Removed under basic or strongly acidic conditions. Can be less robust than Boc depending on the fluorination method.
BenzyloxycarbonylCbzStable and effective. Removed by hydrogenolysis, which is compatible with the C-F bond.

Protocol: Boc Protection of Phenethylamine

This protocol provides a self-validating system for protecting the amine prior to electrophilic fluorination.

Materials:

  • Phenethylamine

  • Di-tert-butyl dicarbonate (Boc₂O), 1.1 equivalents

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃), 1.2 equivalents

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve phenethylamine (1.0 eq) and TEA (1.2 eq) in DCM at room temperature. Stir until homogeneous.

  • Addition of Boc₂O: Cool the solution to 0 °C in an ice bath. Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 15-20 minutes. Causality Note: The dropwise addition at 0 °C helps control the exotherm of the reaction and minimizes potential side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to neutralize), and brine. Self-Validation: Successful separation and washing are critical for purity.

  • Drying & Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected phenethylamine.

  • Purification & Verification: The product can often be used directly in the next step. If necessary, purify by flash column chromatography. Verify the structure and purity using ¹H NMR and Mass Spectrometry. The appearance of the large tert-butyl singlet (~1.4 ppm) in the NMR is a key indicator of success.

With the amine protected, you can now proceed with the electrophilic aromatic fluorination with a significantly reduced risk of N-fluorination.

Issue 3: During deoxyfluorination of 2-phenylethanol, I'm getting significant amounts of styrene as a byproduct.

This is a classic competition between substitution (Sₙ2) and elimination (E2).

Causality Analysis: Deoxyfluorinating agents like DAST and Deoxo-Fluor activate the hydroxyl group, turning it into a good leaving group. However, the fluoride anion (or the reagent complex itself) is also a base. It can abstract a proton from the carbon adjacent to the activated alcohol, leading to an E2 elimination reaction that forms styrene.[3] This is particularly problematic at higher temperatures.[2]

Solutions:

  • Lower the Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the desired Sₙ2 pathway. Start at -78 °C and slowly warm if necessary.

  • Use a Milder, Less Basic Reagent: Newer generations of deoxyfluorinating reagents have been developed to minimize elimination.[3] Consider using reagents like PyFluor or Fluolead , which are known to be less prone to causing elimination compared to DAST.

  • Add a Non-Nucleophilic Base: In some systems, the in-situ generation of HF can catalyze elimination. The addition of a hindered, non-nucleophilic base can scavenge excess acid without promoting E2 itself.[12]

  • Convert to a Sulfonate Ester First: A two-step approach can be more reliable. First, convert the alcohol to a sulfonate ester (e.g., tosylate or mesylate). This excellent leaving group can then be displaced by a nucleophilic fluoride source like cesium fluoride (CsF) or potassium fluoride (KF) with a phase-transfer catalyst in a polar aprotic solvent. This separates the activation step from the fluorination step, often leading to cleaner reactions.[2]

References
  • Umemoto, T. Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry.
  • BenchChem Technical Support.
  • Wikipedia. Electrophilic fluorination. Wikipedia. [Link]

  • Peng, W., & Shreeve, J. M. Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Electrophilic amination. Wikipedia. [Link]

  • Jadhav, P. et al. Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. Journal of Radioanalytical and Nuclear Chemistry. [Link]

  • Singh, R. P., & Shreeve, J. M. The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds. Chemical Communications. [Link]

  • ResearchGate. Optimization of reaction conditions. ResearchGate. [Link]

  • ResearchGate. Optimization of the Reaction Conditions a. ResearchGate. [Link]

  • ResearchGate. Reactivities of electrophilic N–F fluorinating reagents. ResearchGate. [Link]

  • Smith, A. M. R., & Manzini, S. Reactivities of electrophilic N–F fluorinating reagents. Chemical Communications. [Link]

  • CORE. Kinetics and Mechanism of Electrophilic Fluorinations of Enamines and Carbanions. CORE. [Link]

  • Singh, R. P., & Shreeve, J. M. The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds. Chemical Communications. [Link]

  • Lal, G. S., et al. Electrophilic Fluorination with N-F Reagents. Organic Reactions. [Link]

  • Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]

  • ResearchGate. The first application of Selectfluor (TM) in electrophilic fluorination of amines: a new route to -NF2, -NHF, and > NF compounds. ResearchGate. [Link]

  • The Doyle Group. Nucleophilic Fluorination. The Doyle Group, UCLA. [Link]

  • ResearchGate. Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. ResearchGate. [Link]

  • The Doyle Group. Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group, UCLA. [Link]

  • Science.gov. nucleophilic fluorination reactions: Topics. Science.gov. [Link]

  • Tlili, A. Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

  • Princeton University Department of Chemistry. Method for Nucleophilic Fluorination Advanced by Doyle Group. Princeton University. [Link]

  • ResearchGate. Optimization of reaction conditions a. ResearchGate. [Link]

  • Wiley Online Library. Strategies Towards Challenging Fluorination Reactions. C‐H and C‐X Bond Functionalization: Transition Metal Mediation. [Link]

  • Wang, J. The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Kubota, K., et al. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Dalvit, C., et al. The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. ChemMedChem. [Link]

  • ResearchGate. Regioselective Control of Electrophilic Aromatic Substitution Reactions. ResearchGate. [Link]

  • Clark, J. H., & Wails, D. Nucleophilic routes to selectively fluorinated aromatics. Chemical Society Reviews. [Link]

  • Professor Steven V. Ley Research Group. Fluorination Reactions. University of Cambridge. [Link]

  • Dal Cason, T. A. Fluorine in psychedelic phenethylamines. Journal of Fluorine Chemistry. [Link]

  • Wang, J. The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • White Rose Research Online. A mild and regioselective route to fluoroalkyl aromatic compounds via directed cycloaddition reactions. White Rose Research Online. [Link]

  • Edwards, P. N., & Smail, F. NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone. Journal of the Chemical Society C: Organic. [Link]

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Technical Support Center: Work-up and Troubleshooting for 2-Fluorophenethylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Guide Version: 1.0

Introduction

Welcome to the technical support center for the synthesis of 2-Fluorophenethylamine (2-FPEA). This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this important compound. The successful isolation of high-purity 2-FPEA is critically dependent on a robust and well-understood work-up procedure. Minor deviations in the work-up can lead to significant issues, including low yields, persistent emulsions, and product contamination.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common synthetic routes to 2-FPEA, primarily focusing on the reduction of 2-fluorophenylacetonitrile. We will address two major reduction methodologies:

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and rapid method that requires a meticulous work-up to manage aluminum salt byproducts.

  • Catalytic Hydrogenation: A cleaner, albeit often slower, method that necessitates careful handling and removal of the catalyst.

Our goal is to equip you with the expertise and field-proven insights to navigate the challenges of 2-FPEA work-up, ensuring the integrity and success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the work-up phase of 2-FPEA synthesis in a question-and-answer format.

Route A: Post-Lithium Aluminum Hydride (LiAlH₄) Reduction Work-up

The reduction of nitriles with LiAlH₄ is highly effective but notorious for its challenging work-up due to the formation of aluminum salts.[1]

Problem 1.1: "I've quenched my LiAlH₄ reaction, and now I have a thick, persistent emulsion that won't separate."

  • Question: Why does this emulsion form, and how can I break it to isolate my product?

  • Answer:

    • Causality: Emulsions are the most common issue in LiAlH₄ work-ups. They form when the quenching process generates colloidal or gelatinous aluminum hydroxide (Al(OH)₃) particles. These particles stabilize the interface between the aqueous and organic layers, preventing them from separating. Haphazardly adding water to quench the reaction is a primary cause of this issue.

    • Solution - The Fieser Work-up: The most reliable method to prevent and resolve these emulsions is the Fieser work-up, which is designed to produce granular, easily filterable aluminum salts.[2][3]

      • Cool the reaction mixture to 0 °C in an ice bath.

      • For every X grams of LiAlH₄ used, add the following sequentially and slowly with vigorous stirring:

        • X mL of water

        • X mL of 15% aqueous sodium hydroxide (NaOH) solution

        • 3X mL of water

      • Allow the mixture to warm to room temperature and stir for 15-30 minutes. You should observe the formation of a white, granular precipitate.[1]

      • Filter the mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake thoroughly with your organic solvent (e.g., diethyl ether, THF) to recover any adsorbed product.

    • Alternative Solution - Rochelle's Salt: An alternative method involves quenching the reaction and then adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[4] The tartrate ions are excellent chelating agents for aluminum, effectively breaking down the emulsion and leading to two clear, separable phases after stirring.[4]

Problem 1.2: "My final yield of 2-FPEA is significantly lower than expected."

  • Question: What are the common causes of yield loss during an LiAlH₄ work-up?

  • Answer:

    • Causality: Low yields can stem from several factors:

      • Incomplete Reaction: The reduction may not have gone to completion.

      • Product Adsorption: The amine product can be trapped (adsorbed) onto the aluminum salt precipitate, especially if the precipitate is gelatinous.

      • Mechanical Loss: Poor phase separation or insufficient extraction can leave the product behind in the aqueous layer.

    • Troubleshooting Steps:

      • Verify Reaction Completion: Before initiating the work-up, always check for the disappearance of the starting material (2-fluorophenylacetonitrile) by Thin Layer Chromatography (TLC). The nitrile starting material and the amine product will have very different Rf values.

      • Optimize the Quench: Employ the Fieser work-up as described in Problem 1.1. The granular nature of the resulting precipitate minimizes the surface area available for product adsorption.

      • Thorough Extraction: After filtration, ensure you perform a thorough extraction of the aqueous filtrate. Since 2-FPEA is a primary amine, it will be protonated and soluble in an acidic aqueous layer. To extract it into an organic solvent, you must first basify the aqueous layer (e.g., with 2M NaOH) to a pH > 12 to deprotonate the amine, rendering it soluble in the organic phase.[5] Wash the combined organic layers with brine to remove excess water and inorganic salts.

Problem 1.3: "My final product is contaminated with aluminum salts."

  • Question: How can I effectively remove inorganic aluminum salt contamination?

  • Answer:

    • Causality: This usually indicates that fine, suspended aluminum salts were carried over during the extraction phase, often due to an incomplete filtration or poor phase separation.

    • Solution:

      • Refilter: Redissolve your crude product in the organic solvent used for the extraction and filter it again through a fresh pad of Celite® or a syringe filter (0.45 µm PTFE).

      • Aqueous Wash: Transfer the filtered organic solution to a separatory funnel and wash it again with a dilute base (e.g., 5% NaOH solution), followed by a wash with deionized water, and finally a wash with saturated sodium chloride (brine). The brine wash helps to break minor emulsions and remove dissolved water from the organic layer.

      • Proper Drying: Ensure the organic layer is thoroughly dried with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating the solvent.

Route B: Post-Catalytic Hydrogenation Work-up

Catalytic hydrogenation (e.g., using Raney Nickel) is a cleaner alternative to LiAlH₄ but presents its own set of handling and work-up challenges.[6]

Problem 2.1: "I'm concerned about the pyrophoric nature of Raney Nickel. How do I filter it safely?"

  • Question: What is the standard, safe procedure for removing a pyrophoric hydrogenation catalyst?

  • Answer:

    • Causality: Raney Nickel is a finely divided nickel-aluminum alloy that has been activated by leaching out the aluminum with NaOH.[6] This process creates a high surface area nickel catalyst saturated with hydrogen, which can ignite spontaneously upon exposure to air, especially when dry.[6][7]

    • Safe Filtration Protocol:

      • NEVER LET THE CATALYST DRY: This is the most critical rule. The filter cake must remain wet with solvent at all times.[6]

      • Inert Atmosphere: Purge the reaction flask and filtration apparatus with an inert gas like nitrogen or argon before starting the filtration.

      • Use a Filter Aid: Prepare a short pad of Celite® (diatomaceous earth) in a Büchner or fritted glass funnel. Wet the pad with the reaction solvent. Celite helps to trap the fine catalyst particles and prevents them from clogging the filter paper.

      • Transfer as a Slurry: Transfer the reaction mixture to the funnel as a slurry.

      • Wash Thoroughly: Wash the filter cake several times with the reaction solvent to ensure all the product is recovered. Do not pull air through the cake at the end of the wash.

      • Quench the Catalyst: Immediately after filtration, the catalyst on the filter paper should be carefully transferred to a separate container and quenched by covering it with copious amounts of water.[6] Do not discard it directly into a waste bin containing flammable solvents.

Problem 2.2: "The hydrogenation reaction seems to be stalled or is incomplete after a long reaction time."

  • Question: Why might my catalytic hydrogenation not go to completion, and what can I do?

  • Answer:

    • Causality: Incomplete hydrogenation can be due to several factors:

      • Catalyst Inactivation: The catalyst may be old, of poor quality, or may have been poisoned by impurities (e.g., sulfur compounds, halides).

      • Insufficient Hydrogen: There might be a leak in the system, or the hydrogen pressure may be too low for the specific substrate and catalyst.

      • Poor Mass Transfer: Inadequate stirring or agitation prevents the substrate, hydrogen gas, and catalyst from mixing effectively.

    • Solution:

      • Use Fresh Catalyst: Always use active, properly stored catalyst. Raney Nickel is typically stored as a slurry in water.[8]

      • Check for Leaks: Ensure your hydrogenation apparatus is gas-tight.

      • Increase Pressure/Time: If the reaction is proceeding but is slow, consider increasing the hydrogen pressure (within the safety limits of your equipment) or extending the reaction time.

      • Improve Agitation: Ensure the stirring is vigorous enough to keep the catalyst suspended and to maximize the gas-liquid interface.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I monitor the progress of the nitrile reduction?

A: The most common method is Thin Layer Chromatography (TLC). Spot the reaction mixture on a silica gel plate against a spot of your starting material (2-fluorophenylacetonitrile). The product, 2-FPEA, is a primary amine and is significantly more polar than the starting nitrile. It will have a much lower Retention Factor (Rf) and will often streak on the silica plate. Staining with ninhydrin is an excellent way to visualize the amine product, as it will develop a distinct color (often purple or pink).[9]

Q2: What are the key safety precautions when working with LiAlH₄?

A: LiAlH₄ is a highly reactive and water-sensitive reagent.

  • Anhydrous Conditions: Always use flame-dried glassware and anhydrous solvents. LiAlH₄ reacts violently with water, releasing flammable hydrogen gas.[1]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon).

  • Controlled Addition: Add the LiAlH₄ portion-wise to the solvent or add the substrate solution dropwise to a suspension of LiAlH₄, always at a controlled temperature (typically 0 °C).

  • Careful Quenching: The work-up (quenching) is the most hazardous step. Add the quenching agents (water, NaOH) slowly and cautiously at 0 °C to manage the exothermic reaction and hydrogen evolution.[2]

Q3: My final product is an oil. How can I best purify it?

A: For a liquid product like 2-FPEA, the preferred method of purification is vacuum distillation . 2-FPEA has a reported boiling point of 64 °C at 0.6 mmHg.[10] This method is highly effective at removing non-volatile impurities (like residual salts) and closely related compounds with different boiling points. If distillation is not feasible or does not provide sufficient purity, flash column chromatography on silica gel can be used. However, amines can be problematic on silica. It is often necessary to add a small amount of a basic modifier, such as triethylamine (~1-2%), to the eluent to prevent streaking and improve recovery.[9]

Q4: How can I confirm the identity and purity of my final 2-FPEA product?

A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure. You should see characteristic peaks for the aromatic protons, the two ethyl chain CH₂ groups, and the NH₂ protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for assessing purity and confirming the molecular weight of the compound (139.17 g/mol ).[11]

  • Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching bands of a primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and C-F stretching bands.

Section 3: Standard Operating Protocols

Protocol 1: Post-LiAlH₄ Reduction Work-up (Fieser Method)

Objective: To safely quench the reaction and isolate the crude 2-FPEA by generating a filterable inorganic precipitate.

Procedure:

  • Once the reaction is deemed complete by TLC, cool the reaction flask to 0 °C using an ice/water bath.

  • Ensure the reaction is under vigorous stirring.

  • Let X be the mass (in grams) of LiAlH₄ used in the reaction.

  • Slowly and dropwise , add X mL of deionized water to the reaction mixture.

    • Scientist's Note: This step hydrolyzes the excess LiAlH₄. It is highly exothermic and produces hydrogen gas. The addition must be slow to control the reaction rate.

  • Slowly and dropwise , add X mL of a 15% (w/v) aqueous solution of sodium hydroxide.

    • Scientist's Note: The base helps to convert the aluminum species into sodium aluminate and granular aluminum hydroxide.

  • Slowly and dropwise , add 3X mL of deionized water.

    • Scientist's Note: This final addition of water helps to fully precipitate the inorganic salts.

  • Remove the ice bath and allow the slurry to warm to room temperature, stirring for at least 30 minutes. A white, granular solid should form.

  • Set up a Büchner or fritted glass funnel with a pad of Celite®.

  • Filter the slurry under vacuum.

  • Wash the filter cake thoroughly with several portions of the organic solvent used for the reaction (e.g., 3 x 50 mL of diethyl ether).

  • Transfer the combined filtrate to a separatory funnel. Wash the organic layer with brine (saturated NaCl solution).

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2-FPEA.

Protocol 2: Post-Catalytic Hydrogenation Work-up

Objective: To safely remove the solid catalyst and isolate the crude 2-FPEA.

Procedure:

  • Once the reaction is complete (as determined by hydrogen uptake ceasing or by TLC/GC analysis), stop the stirring.

  • Vent the reaction vessel and purge the system thoroughly with an inert gas (e.g., nitrogen) for at least 15 minutes.

  • Prepare a fritted glass funnel or a Büchner funnel with filter paper, topped with a 1-2 cm pad of Celite®.

  • Wet the Celite® pad with the solvent used in the hydrogenation reaction.

  • Under a positive flow of inert gas, carefully transfer the reaction mixture (as a slurry) onto the Celite® pad for filtration.

    • Safety Note: The catalyst must be kept wet with solvent at all times to prevent ignition.[12]

  • Rinse the reaction flask with fresh solvent and pour the rinsings over the filter cake to ensure all product is collected. Wash the cake several more times.

  • The filtrate contains your crude product. Concentrate the solvent under reduced pressure to yield the crude 2-FPEA.

  • Catalyst Disposal: Immediately transfer the wet filter cake containing the catalyst into a beaker and cover it with a large volume of water. Let it stand in a safe location (fume hood) before arranging for proper hazardous waste disposal.

Section 4: Data & Visualizations

Table 1: Comparison of Reduction Methodologies
FeatureLithium Aluminum Hydride (LiAlH₄)Catalytic Hydrogenation (e.g., Raney Ni)
Reaction Time Typically fast (1-4 hours)Can be slow (4-24 hours)
Reagent Handling Highly water-sensitive, requires anhydrous conditionsCatalyst can be pyrophoric, requires inert atmosphere for handling[7]
Work-up Complexity High: Involves careful quenching and managing aluminum salt precipitation[1]Moderate: Involves safe filtration of a fine, often pyrophoric, solid
Byproducts Inorganic aluminum saltsMinimal, primarily filtered catalyst
Typical Yield Good to excellent, but can be reduced by poor work-upGenerally very high
Safety Concerns Violent reaction with water, H₂ evolution, exothermsFlammable catalyst, use of pressurized H₂ gas
Diagrams

LiAlH4_Workup_Workflow cluster_reaction Reaction Vessel (0 °C) cluster_quench Quenching Steps cluster_isolation Isolation A Completed LiAlH4 Reduction Mixture B 1. Add H₂O (X mL) A->B Slowly C 2. Add 15% NaOH (X mL) B->C Slowly D 3. Add H₂O (3X mL) C->D Slowly E Stir at RT (Granular Precipitate Forms) D->E F Filter through Celite® E->F G Separate Organic and Aqueous Layers F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Concentrate Solvent H->I J Crude 2-FPEA I->J

Caption: Workflow for the Fieser work-up after LiAlH₄ reduction.

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions & Checks Start Low Yield of 2-FPEA Obtained C1 Incomplete Reaction? Start->C1 C2 Product Trapped in Al Salts? Start->C2 C3 Product Lost in Aqueous Layer? Start->C3 S1 Check pre-workup TLC. Consider longer reaction time or fresh reagent. C1->S1 Verify S2 Was the precipitate granular? Use Fieser work-up. Wash filter cake thoroughly. C2->S2 Inspect S3 Was aqueous layer basified (pH > 12) before extraction? Perform additional extractions. C3->S3 Check

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-, 3-, and 4-Fluorophenethylamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Pharmacology and Drug Development

In the landscape of psychoactive compound research and therapeutic agent development, the strategic introduction of fluorine into a molecule can dramatically alter its biological profile. This guide offers a comparative analysis of the biological activities of three positional isomers of fluorophenethylamine: 2-Fluorophenethylamine (2-FPEA), 3-Fluorophenethylamine (3-FPEA), and 4-Fluorophenethylamine (4-FPEA). As a Senior Application Scientist, my aim is to provide an in-depth technical overview, grounded in available experimental data, to inform future research and development in this area.

The phenethylamine scaffold is the backbone of many neurotransmitters and psychoactive substances. The addition of a fluorine atom, a bioisostere for hydrogen, can modulate a compound's lipophilicity, metabolic stability, and receptor binding affinity, often with profound consequences for its pharmacodynamic and pharmacokinetic properties. The position of this single fluorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can lead to distinct biological activities.

Comparative Biological Activities: A Look at the Evidence

Interaction with Monoamine Transporters

The position of the fluorine atom is expected to significantly influence the affinity and selectivity of these compounds for the monoamine transporters. Generally, in the broader class of substituted phenethylamines, modifications at the 4-position (para) of the phenyl ring tend to have a more pronounced effect on activity at serotonergic and dopaminergic targets compared to substitutions at the 2- (ortho) or 3- (meta) positions.

For instance, studies on substituted cathinones have shown that 2-substituted analogs are often less potent than their 3- and 4-substituted counterparts as monoamine releasing agents[1]. While not a direct comparison of the fluorophenethylamine isomers, this suggests a potential trend where 2-FPEA might exhibit lower affinity or efficacy at monoamine transporters compared to 3-FPEA and 4-FPEA.

Research on fluorinated 1,2-diarylethylamines has also highlighted the importance of fluorine's position. In one study, the 3-fluoro isomer of a diphenidine analog displayed the highest affinity for the dopamine transporter (DAT)[2]. This finding underscores the nuanced effects of positional isomerism on biological targets.

Monoamine Oxidase Inhibition

Phenethylamine itself is a substrate for monoamine oxidase, particularly MAO-B. The introduction of a fluorine atom can alter this interaction. A study on beta-fluorinated phenethylamines (where the fluorine is on the ethylamine side chain) found that these compounds are preferred substrates for MAO-B[3]. While this study does not directly address ring fluorination, it highlights the sensitivity of the MAO enzyme to fluorination of the phenethylamine scaffold. It is plausible that the electron-withdrawing nature of the fluorine atom on the phenyl ring could influence the susceptibility of the ethylamine side chain to oxidation by MAO. However, without direct comparative data on the 2-, 3-, and 4-fluoro isomers, their relative potencies as MAO substrates or inhibitors remain to be elucidated.

Experimental Protocols for Biological Evaluation

To facilitate further research in this area, the following are detailed, step-by-step methodologies for key experiments to directly compare the biological activities of 2-FPEA, 3-FPEA, and 4-FPEA.

In Vitro Monoamine Transporter Binding Assays

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of the test compounds for SERT, DAT, and NET.

Materials:

  • Cell membranes prepared from cells stably expressing human SERT, DAT, or NET.

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

  • Test compounds: 2-FPEA, 3-FPEA, 4-FPEA, and a reference inhibitor for each transporter.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors.

  • In a 96-well plate, add assay buffer, cell membranes, and the appropriate radioligand at a concentration near its Kd.

  • Add the test compounds or reference inhibitor at various concentrations. For total binding wells, add buffer instead of a competitor. For non-specific binding wells, add a high concentration of a known inhibitor.

  • Incubate the plates at a specified temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 values (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Monoamine Oxidase Inhibition Assays

This protocol describes a method to determine the inhibitory potency (IC50) of the fluorophenethylamine isomers against human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: Kynuramine (for both MAO-A and MAO-B) or specific substrates like 5-hydroxytryptamine for MAO-A and benzylamine for MAO-B.

  • Test compounds: 2-FPEA, 3-FPEA, 4-FPEA, and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • 96-well microplates.

  • Spectrofluorometer.

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme and pre-incubate with the test compounds or reference inhibitor for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the substrate (e.g., kynuramine).

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline from kynuramine) using a spectrofluorometer (e.g., excitation at 310 nm, emission at 400 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Experimental Workflow

experimental_workflow cluster_transporter Monoamine Transporter Binding Assay cluster_mao MAO Inhibition Assay prep_membranes Prepare Cell Membranes (SERT, DAT, NET) radioligand Add Radioligand prep_membranes->radioligand test_compounds_transporter Add Test Compounds (2-, 3-, 4-FPEA) radioligand->test_compounds_transporter incubation_transporter Incubate test_compounds_transporter->incubation_transporter filtration Filter & Wash incubation_transporter->filtration scintillation Scintillation Counting filtration->scintillation data_analysis_transporter Calculate Ki scintillation->data_analysis_transporter prep_enzyme Prepare MAO-A/B Enzyme test_compounds_mao Add Test Compounds (2--, 3-, 4-FPEA) prep_enzyme->test_compounds_mao pre_incubation Pre-incubate test_compounds_mao->pre_incubation add_substrate Add Substrate pre_incubation->add_substrate incubation_mao Incubate add_substrate->incubation_mao stop_reaction Stop Reaction incubation_mao->stop_reaction fluorescence Measure Fluorescence stop_reaction->fluorescence data_analysis_mao Calculate IC50 fluorescence->data_analysis_mao

Caption: Workflow for in vitro characterization of fluorophenethylamine isomers.

Structure-Activity Relationship: Positional Isomerism

The following diagram illustrates the logical relationship between the position of the fluorine substituent and its potential impact on biological activity based on established SAR principles.

SAR_logic cluster_isomers Fluorine Positional Isomers cluster_properties Altered Physicochemical Properties cluster_targets Biological Targets parent Phenethylamine Scaffold ortho 2-Fluoro (ortho) parent->ortho substitution meta 3-Fluoro (meta) parent->meta substitution para 4-Fluoro (para) parent->para substitution lipophilicity Lipophilicity ortho->lipophilicity electronics Electronic Effects ortho->electronics metabolism Metabolic Stability ortho->metabolism meta->lipophilicity meta->electronics meta->metabolism para->lipophilicity para->electronics para->metabolism transporters Monoamine Transporters (SERT, DAT, NET) lipophilicity->transporters mao Monoamine Oxidase (MAO-A, MAO-B) lipophilicity->mao electronics->transporters electronics->mao metabolism->transporters metabolism->mao

Caption: Influence of fluorine position on biological activity.

Conclusion and Future Directions

The precise biological activities of 2-, 3-, and 4-fluorophenethylamine remain an area ripe for systematic investigation. Based on SAR principles from related compound classes, it is reasonable to hypothesize that the position of the fluorine atom will lead to distinct pharmacological profiles. The 4-fluoro isomer may exhibit more potent interactions with serotonin and dopamine transporters, while the 2-fluoro isomer might be the least potent. Their effects on MAO-A and MAO-B also warrant direct comparative analysis.

The experimental protocols provided in this guide offer a clear path for researchers to generate the necessary data to build a comprehensive understanding of these compounds. Such studies are crucial for elucidating the nuanced structure-activity relationships of fluorinated phenethylamines and could pave the way for the development of novel research tools or therapeutic agents with tailored pharmacological properties. It is imperative that future work focuses on direct, side-by-side comparisons of these isomers to provide the high-quality, quantitative data needed to advance the field.

References

  • Daly, J. W., & Padgett, W. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-586. [Link]

  • Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2019). Pharmacological characterizations of the ‘legal high’ fluorolintane and isomers. European Journal of Pharmacology, 859, 172427. [Link]

  • Meyerson, L. R., & Fuller, R. W. (1978). Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Research Communications in Chemical Pathology and Pharmacology, 21(3), 581-584. [Link]

  • Gatch, M. B., Forster, M. J., & Blough, B. E. (2019). Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents. ACS Chemical Neuroscience, 10(1), 535-542. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into the phenethylamine scaffold has become a powerful strategy in medicinal chemistry to modulate pharmacological activity.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated phenethylamines, offering a comparative look at how the position and number of fluorine substitutions influence their interaction with monoamine transporters and receptors, metabolic stability, and overall psychoactive profile.

The Influence of Aromatic Fluorination on Receptor and Transporter Affinity

The position of fluorine substitution on the phenyl ring of phenethylamines significantly alters their affinity and selectivity for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, as well as various serotonin receptors, particularly the 5-HT2A receptor.[3][4]

Key Insights:

  • Para-Substitution (4-Position): Halogen substitution at the para position of the phenethylamine backbone generally has a positive effect on binding affinity for the 5-HT2A receptor.[5][6][7][8] For instance, 4-fluoroamphetamine (4-FA) is a more potent serotonin releaser than amphetamine.[9] However, it's important to note that while 4-FA exhibits this property, it is still more potent at releasing dopamine.[9]

  • Ortho- and Meta-Substitutions (2- and 3-Positions): The effects of fluorination at the ortho and meta positions are less straightforward and can lead to varied pharmacological profiles. These substitutions can influence the conformation of the ethylamine side chain, affecting its interaction with binding pockets.[10][11]

  • Multi-Fluorination: The introduction of multiple fluorine atoms can further enhance or diminish psychoactivity.[1] For example, difluoromescaline and trifluoromescaline show increased potency and duration of effects compared to mescaline.[1][12] This suggests that increased fluorination can enhance metabolic stability, prolonging the compound's action.[12]

Comparative Data on Receptor Binding Affinities:

While a comprehensive table with standardized binding affinities (Ki values) across a wide range of fluorinated phenethylamines is challenging to compile from publicly available data, the following provides a qualitative comparison based on existing literature.

CompoundPrimary Transporter/Receptor Target(s)Relative Potency/Activity
Amphetamine DAT/NET ReleaserBaseline
4-Fluoroamphetamine (4-FA) DAT/SERT ReleaserIncreased 5-HT release compared to amphetamine, but still more potent at DA release.[9]
2-Fluoroamphetamine (2-FA) DAT/NET ReleaserPrimarily dopaminergic and noradrenergic activity.
3-Fluoroamphetamine (3-FA) DAT/NET ReleaserPrimarily dopaminergic and noradrenergic activity.
Difluoromescaline 5-HT2A AgonistIncreased potency and duration compared to mescaline.[1][12]
Trifluoromescaline 5-HT2A AgonistFurther increased potency and duration compared to mescaline and difluoromescaline.[1][12]

Logical Relationship: Fluorination Position and Activity

Caption: Relationship between fluorination position on the phenethylamine ring and primary psychoactive effects.

The Role of Fluorine in Metabolism and Pharmacokinetics

A key motivation for introducing fluorine into drug candidates is to enhance metabolic stability.[2][13][14] The high strength of the carbon-fluorine bond makes it resistant to cleavage by metabolic enzymes.[15][16]

Key Considerations:

  • Blocking Metabolic Sites: Fluorine atoms can be strategically placed to block sites of oxidative metabolism, such as aromatic hydroxylation. This can lead to a longer half-life and increased bioavailability.[15][16][17]

  • Altering Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier.[10]

  • Potential for Toxic Metabolites: While the C-F bond is strong, metabolic processes can sometimes lead to the formation of toxic metabolites.[14] However, for many fluorinated phenethylamines, the metabolites are relatively stable.[18]

Experimental Workflow: In Vitro Metabolic Stability Assay

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock Solution D Incubate at 37°C A->D B Liver Microsomes B->D C NADPH regenerating system C->D E Quench Reaction at Time Points D->E F LC-MS/MS Analysis E->F G Calculate Half-life (t1/2) F->G

Caption: A typical workflow for assessing the in vitro metabolic stability of a compound.

Neurotoxicity Considerations

A critical aspect of the SAR of substituted amphetamines is their potential for neurotoxicity.[19] While some halogenated amphetamines, such as 4-chloroamphetamine, are known to be potent neurotoxins, the effects of fluorination are more nuanced.[18]

  • 4-FA: While 4-FA is a serotonin releaser, a property sometimes associated with neurotoxicity, current evidence does not suggest it is as destructive to serotonergic neurons as its chlorinated and brominated analogs.[18] However, caution is still warranted with frequent use.[18]

  • Other Fluorinated Analogs: For many other fluorinated amphetamines, the strong carbon-fluorine bond is thought to result in more stable metabolites that are less likely to be neurotoxic.[18]

Experimental Protocols for Characterization

To rigorously evaluate the SAR of novel fluorinated phenethylamines, a battery of in vitro and in vivo assays is essential.

Step-by-Step Methodology: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target receptor or transporter (e.g., from CHO or HEK cells).

  • Assay Buffer: Use an appropriate buffer system (e.g., Tris-HCl) with necessary salts.

  • Radioligand: Select a suitable radiolabeled ligand with high affinity and specificity for the target (e.g., [3H]ketanserin for 5-HT2A receptors).

  • Incubation: Incubate the membranes, radioligand, and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant).

Conclusion and Future Directions

The fluorination of phenethylamines offers a versatile tool for fine-tuning their pharmacological properties. The position of the fluorine atom is a critical determinant of activity, with para-substitution often enhancing serotonergic effects, while ortho- and meta-substitutions can lead to a wider range of activities. Multi-fluorination can further enhance potency and duration of action.

Future research should focus on a more systematic exploration of di- and tri-fluorinated analogs to better understand the interplay between multiple fluorine substitutions. Additionally, comprehensive in vivo studies are needed to fully elucidate the pharmacokinetic and pharmacodynamic profiles of these compounds, as well as their long-term safety. The development of quantitative structure-activity relationship (QSAR) models will also be crucial in predicting the activity of novel fluorinated phenethylamines and guiding future drug design efforts.[4]

References

  • Reddit. (2025). Just how neurotoxic are fluorinated amphetamines/MAs? Retrieved from [Link]

  • PubMed. (n.d.). Fluorine in psychedelic phenethylamines. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]

  • Frontiers. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine in psychedelic phenethylamines. Retrieved from [Link]

  • CDC Stacks. (n.d.). Neurotoxic Effects of Substituted Amphetamines in Rats and Mice. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. Retrieved from [Link]

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590.
  • PubMed. (n.d.). Metabolism of fluorine-containing drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. Retrieved from [Link]

  • PubMed. (n.d.). Acute toxic effects related to 4-fluoroamphetamine. Retrieved from [Link]

  • KoreaScience. (n.d.). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]

  • Karger Publishers. (n.d.). Fluorinated Amphetamines: Effects on Release of Putative Neurotransmitter Amines in the Striatum of the Rat. Retrieved from [Link]

  • PubMed. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. Retrieved from [Link]

  • PubMed. (n.d.). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]

  • PubMed. (n.d.). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • Sungkyunkwan University. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • Synthesis and Evaluation of Fluorinated Analogues of Monoamine Reuptake Inhibitors. (2012). Chemical and Pharmaceutical Bulletin, 60(2), 249-253.
  • Knowledge Bank. (n.d.). FLUORINE SUBSTITUTION IN NEUROTRANSMITTERS: MICROWAVE SPECTROSCOPY AND MODELLING OF THE CONFORMATIONAL SPACE AND NON BONDING INTERACTIONS. Retrieved from [Link]

  • PubMed Central. (n.d.). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

Sources

A Comparative Analysis of 2-Fluorophenethylamine and Phenethylamine Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuroscience and Drug Development

This guide provides an in-depth comparison of the receptor binding affinities of 2-Fluorophenethylamine (2-FPEA) and its parent compound, Phenethylamine (PEA). As the fields of neuropharmacology and medicinal chemistry continue to advance, understanding the subtle yet significant impact of structural modifications, such as fluorination, on receptor interaction is paramount for the rational design of novel therapeutics.

Phenethylamine is an endogenous trace amine that serves as the backbone for a wide array of neurotransmitters, neuromodulators, and psychoactive compounds.[1] Its interaction with various receptors and transporters in the central nervous system is a key area of study for understanding mood, attention, and various psychiatric conditions.[2] The introduction of a fluorine atom to the phenethylamine structure, creating 2-FPEA, can profoundly alter its pharmacological profile. Fluorine's high electronegativity and relatively small size can influence a molecule's conformation, metabolic stability, and binding interactions with protein targets.[3]

This document will delve into the comparative binding data, the underlying structure-activity relationships, the experimental methods used to derive these findings, and the relevant signaling pathways.

Comparative Receptor Binding Profiles

Direct, side-by-side comparative studies detailing the binding affinities of PEA and 2-FPEA across a wide range of receptors under identical experimental conditions are not extensively available in the public literature. However, by compiling data from various sources, we can construct a comparative overview. The primary targets of interest for these compounds include the monoamine transporters (DAT, NET, SERT) and the Trace Amine-Associated Receptor 1 (TAAR1).

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of Phenethylamine

TargetPhenethylamine (PEA) Kᵢ (nM)This compound (2-FPEA) Kᵢ (nM)
TAAR1 (rat) 2200[4]Data not widely available
DAT >10,000Data not widely available
NET >10,000Data not widely available
SERT >10,000Data not widely available

Note: Lower Kᵢ values indicate higher binding affinity. The lack of widely available, peer-reviewed binding data for 2-FPEA highlights a gap in the current pharmacological literature and underscores the need for further research in this area.

Phenethylamine itself is a potent agonist at TAAR1, which is believed to be its primary mechanism of action for neuromodulatory effects.[2][5] Its affinity for the classical monoamine transporters (DAT, NET, and SERT) is considerably lower.

Structure-Activity Relationship (SAR): The Impact of 2-Fluoro Substitution

The introduction of a fluorine atom at the 2-position (ortho-position) of the phenyl ring in phenethylamine can lead to several predictable and some unpredictable changes in its interaction with biological targets.

  • Electronic Effects: The high electronegativity of fluorine can withdraw electron density from the aromatic ring, potentially altering the electrostatic interactions with amino acid residues in the receptor's binding pocket.

  • Conformational Constraints: The presence of a substituent at the ortho-position can influence the rotational freedom of the ethylamine side chain, potentially locking it into a conformation that is more or less favorable for binding to a specific receptor.

  • Metabolic Stability: Fluorination can block sites of metabolic oxidation, potentially increasing the half-life of the compound in biological systems. This can lead to a longer duration of action.[3]

Studies on other fluorinated phenethylamines have shown that the position and number of fluorine substitutions can dramatically impact psychoactivity and receptor potency, ranging from a marked loss to a significant enhancement of effects.[3] For instance, in some series of psychedelic phenethylamines, mono-fluorination has been shown to decrease activity, while di- and tri-fluorination can increase potency compared to the non-fluorinated parent compound.[3] This highlights the complex and often non-intuitive nature of fluorine's influence on pharmacology.

Experimental Methodologies: Determining Binding Affinity

The binding affinities presented in this guide are typically determined using in-vitro radioligand binding assays. This technique is a cornerstone of pharmacological research, allowing for the quantification of the interaction between a ligand and a receptor.[6][7]

This protocol provides a generalized framework for determining the binding affinity (Kᵢ) of a test compound like 2-FPEA by measuring its ability to displace a specific radioligand from a monoamine transporter (e.g., DAT, NET, or SERT).[8]

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells (or a similar cell line) are genetically engineered to express the human monoamine transporter of interest (hDAT, hNET, or hSERT).[8]

    • The cells are cultured in appropriate media until they reach a suitable density.

    • Cells are harvested, and the cell membranes containing the transporters are isolated through homogenization and a series of centrifugation steps.[8] The final membrane pellet is resuspended in a suitable buffer.

  • Binding Assay:

    • The prepared cell membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, or [³H]Citalopram for SERT) at a concentration close to its dissociation constant (Kd).

    • Varying concentrations of the unlabeled test compound (the "competitor," e.g., 2-FPEA) are added to the incubation mixture.

    • The reaction is allowed to incubate for a set period (e.g., 60-90 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach binding equilibrium.[1]

  • Separation and Quantification:

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the transporter-bound radioligand from the unbound radioligand.[1]

    • The filters are washed multiple times with ice-cold buffer to minimize non-specific binding.[1]

    • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.[1]

  • Data Analysis:

    • The amount of specifically bound radioligand is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a known potent inhibitor) from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC₅₀ value.

    • The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the transporter.[8]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis culture Cell Culture (Transfected HEK-293) harvest Harvest & Homogenize culture->harvest centrifuge Centrifugation & Isolation harvest->centrifuge incubate Incubate Membranes with Radioligand & Test Compound centrifuge->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calc_ic50 Calculate IC50 count->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Workflow for a competitive radioligand binding assay.
Primary Signaling Pathway: TAAR1

The primary receptor target for phenethylamine and likely its fluorinated analogs is TAAR1.[4][9] TAAR1 is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to the Gαs protein.[9] This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][10] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to modulation of monoamine transporter function and neurotransmitter release.[10][11][12]

G ligand Phenethylamine or This compound receptor TAAR1 ligand->receptor binds to g_protein Gαs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates atp ATP camp cAMP atp->camp converts to AC pka Protein Kinase A (PKA) camp->pka activates downstream Downstream Cellular Effects (e.g., Modulation of DAT) pka->downstream phosphorylates

Canonical TAAR1 Gαs-cAMP signaling pathway.
Conclusion

While Phenethylamine is well-characterized as a potent agonist at TAAR1 with weak affinity for monoamine transporters, the specific binding profile of this compound remains an area ripe for investigation. Based on structure-activity relationships of other fluorinated phenethylamines, it is plausible that 2-fluoro substitution could alter its binding affinity and functional activity at TAAR1 and other receptors. The introduction of the fluorine atom can impact the molecule's electronic properties, conformation, and metabolic stability, all of which are critical determinants of its pharmacological effects.

For researchers and drug development professionals, the direct, quantitative comparison of 2-FPEA and PEA through rigorous in-vitro binding and functional assays is a necessary next step to fully elucidate the impact of this structural modification. Such studies will provide valuable insights into the rational design of novel TAAR1 agonists and other neuromodulatory compounds with potentially improved therapeutic profiles.

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  • Stepanov, V., et al. (2018). In Vitro Ligand Binding Kinetics Explains the Pharmacokinetics of [18F]FE-PE2I in Dopamine Transporter PET Imaging. ACS Chemical Neuroscience.

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  • Rothman, R. B., et al. (2008). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Synapse.

  • Kafel, R., & Rataj, K. (2019). Structure Modeling of the Norepinephrine Transporter. Molecules.

  • German, C. L., et al. (2016). Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease. Pharmacological Reviews.

  • Emond, P., et al. (1997). PE2I: A Radiopharmaceutical for In vivo Exploration of the Dopamine Transporter. Journal of Nuclear Medicine.

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A Comparative Analysis of Fluorinated Phenethylamine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often yielding compounds with altered metabolic stability, binding affinity, and blood-brain barrier permeability.[1] Within the phenethylamine class, fluorination has given rise to a series of positional isomers—notably 2-fluoroamphetamine (2-FA), 3-fluoroamphetamine (3-FA), and 4-fluoroamphetamine (4-FA)—each exhibiting a unique pharmacological profile. This guide provides a comparative analysis of these isomers, offering experimental data and protocols to inform research and drug development in neuroscience and pharmacology.

Introduction: The Significance of Fluorine Substitution

The position of the fluorine atom on the phenyl ring of the amphetamine scaffold dramatically influences the compound's interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][3][4] This, in turn, dictates the neurochemical and behavioral profile of each isomer. Understanding these structure-activity relationships is crucial for the design of novel central nervous system (CNS) agents and for elucidating the complex mechanisms of monoaminergic neurotransmission.

Comparative Pharmacology and Neurochemistry

The primary mechanism of action for these compounds involves the release of monoamine neurotransmitters and inhibition of their reuptake.[3][4] However, the potency and selectivity for each monoamine transporter vary significantly among the isomers.

Monoamine Transporter Interactions
  • 4-Fluoroamphetamine (4-FA): This isomer is a potent releaser of serotonin and, to a lesser extent, dopamine and norepinephrine.[5] In animal studies, 4-FA has been shown to increase dopamine levels by approximately 300% and serotonin levels by 30%.[5] It acts as both a releasing agent and a reuptake inhibitor for dopamine, serotonin, and norepinephrine.[6]

  • 3-Fluoroamphetamine (3-FA): 3-FA is characterized as a locomotor stimulant that acts as a substrate-based releaser with a higher selectivity for dopamine over serotonin.[2][7] It functions as a nonselective inhibitor of dopamine and serotonin reuptake.[2]

  • 2-Fluoroamphetamine (2-FA): 2-FA is presumed to act primarily as a releasing agent for both dopamine and norepinephrine, with its subjective effects being commonly compared to dextroamphetamine.[8]

The following table summarizes the available data on the potency of these isomers as monoamine releasers.

CompoundDopamine (DA) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)Norepinephrine (NE) Release EC50 (nM)Reference
4-FA 20073037[6]
3-FA ~24-52 (as m-fluoroamphetamine)~53-1937 (as m-fluoroamphetamine)Not explicitly stated[7]
2-FA Not explicitly statedNot explicitly statedNot explicitly stated
In Vivo Neurochemical and Behavioral Effects

The differences in monoamine release profiles translate to distinct behavioral effects in animal models.

  • Locomotor Activity: All three isomers increase locomotor activity.[7][9] However, the nature of this stimulation can differ. For instance, while both (+)-amphetamine and a fluorinated analogue increased locomotor activity shortly after injection, the fluorinated analogue had sedative effects after one hour, whereas (+)-amphetamine's effects remained stimulatory.[9]

  • Stereotypy: Amphetamine and its analogues are known to induce stereotyped behaviors (repetitive, purposeless movements) at higher doses.

  • Subjective Effects in Humans: In humans, 4-FA has been reported to produce sympathomimetic effects, euphoria, and empathy.[10] Anecdotal reports suggest 2-FA is more of a functional stimulant, while 3-FA has been described as having more recreational and entactogenic qualities.[4][8][11]

The following diagram illustrates the general mechanism of action of fluorinated phenethylamines at the monoamine transporter.

MonoamineTransporterInteraction cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 MAO MAO Dopamine_vesicle Dopamine Vesicles Dopamine_cyto Dopamine Dopamine_vesicle->Dopamine_cyto Release into Cytosol FA_isomer FA Isomer FA_isomer->VMAT2 Disrupts Vesicular Storage DAT DAT FA_isomer->DAT Enters via DAT Dopamine_cyto->MAO Metabolism Dopamine_cyto->DAT Reverse Transport (Efflux) Dopamine_synapse Dopamine DAT->Dopamine_synapse Dopamine Efflux Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binding Signal Transduction Signal Transduction Dopamine_receptor->Signal Transduction

Caption: Interaction of a fluorinated phenethylamine isomer with the dopamine transporter.

Pharmacokinetics and Metabolism

The metabolism of fluorinated phenethylamines can influence their duration of action and potential for toxicity. For 4-FA, studies in humans have identified two metabolic pathways: the formation of 4-fluorophenylpropanolamine and ring hydroxylation.[5][12] A significant portion of 4-FA is excreted unchanged in the urine.[5] The metabolism of 2-fluoroamphetamine (2-FA) is less well-characterized, but studies on 2-fluoromethamphetamine (2-FMA) suggest that N-hydroxylation and aliphatic hydroxylation are key pathways.[13]

Analytical Differentiation of Isomers

A significant challenge in forensic and research settings is the analytical differentiation of these regioisomers.[2][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Standard GC-MS analysis of the free bases often results in incomplete separation.[2] However, derivatization, such as with trimethylsilyl groups, can enable baseline separation.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While a conventional C18 column may not separate 3- and 4-positional isomers, a pentafluorophenyl column has been shown to be effective.[2]

  • Infrared Spectroscopy (IR): Slight changes in the position of the fluorine substituent can be detected in the IR spectrum, making it a valuable tool for differentiation.[11]

  • Raman Spectroscopy: This technique can differentiate the isomers based on the position shifts of the "Star of David" ring breathing vibration and C-F stretching vibrations.[14]

Comparative Neurotoxicity

The neurotoxic potential of amphetamine analogues is a significant concern.[15][16] This is often linked to oxidative stress, hyperthermia, and excitotoxicity.[15][16]

  • 4-Fluoroamphetamine (4-FA): Unlike its chloro- and bromo- counterparts, 4-FA does not appear to cause long-lasting depletion of brain serotonin.[6] This is thought to be due to its metabolic stability and inability to be metabolized in the same way as other para-halogenated amphetamines.[6]

  • 3-Fluoroamphetamine (3-FA) and 2-Fluoroamphetamine (2-FA): There is a lack of formal studies on the neurotoxicity of 2-FA and 3-FA. Anecdotal reports suggest that 2-FA may have a lower potential for neurotoxicity compared to other stimulants, but this is not scientifically validated.[8][10] The serotonergic activity of 3-FA, although less pronounced than 4-FA, may still contribute to a higher neurotoxicity risk compared to predominantly dopaminergic stimulants.[11]

Further research is needed to fully elucidate the comparative neurotoxic profiles of these isomers.

Experimental Protocols

In Vitro Monoamine Transporter Release Assay

This protocol outlines a method to determine the potency of fluorinated phenethylamine isomers to induce monoamine release from rat brain synaptosomes.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for SERT, and hypothalamus for NET)

  • [³H]dopamine, [³H]serotonin, [³H]norepinephrine

  • Test compounds (2-FA, 3-FA, 4-FA)

  • Scintillation counter and vials

  • Appropriate buffers and reagents

Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the synaptosomal pellet in buffer.

  • Radiolabel Loading: Incubate the synaptosomes with the respective [³H]monoamine to allow for uptake.

  • Release Assay: Aliquot the radiolabeled synaptosomes into tubes containing increasing concentrations of the test compounds. Incubate for a specified time at 37°C.

  • Termination and Measurement: Terminate the release by rapid filtration or centrifugation. Measure the amount of [³H]monoamine released into the supernatant using a scintillation counter.

  • Data Analysis: Calculate the percentage of release at each drug concentration and determine the EC50 value for each compound at each transporter.

In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol describes the use of in vivo microdialysis to measure extracellular levels of dopamine and serotonin in the rat nucleus accumbens following administration of fluorinated phenethylamine isomers.[7]

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • HPLC with electrochemical detection

  • Test compounds (2-FA, 3-FA, 4-FA)

Procedure:

  • Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the nucleus accumbens. Allow for a post-operative recovery period.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

  • Drug Administration: Administer the test compound (e.g., via intravenous injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Neurochemical Analysis: Analyze the dialysate samples for dopamine and serotonin content using HPLC-ED.

  • Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline and plot the time-course of the drug effect.

The following diagram illustrates the workflow for the in vivo microdialysis experiment.

MicrodialysisWorkflow cluster_preparation Preparation cluster_experiment Experiment Day cluster_analysis Analysis Animal_Acclimation Animal Acclimation Stereotaxic_Surgery Stereotaxic Surgery: Guide Cannula Implantation Animal_Acclimation->Stereotaxic_Surgery Post_Op_Recovery Post-Operative Recovery Stereotaxic_Surgery->Post_Op_Recovery Probe_Insertion Microdialysis Probe Insertion Post_Op_Recovery->Probe_Insertion aCSF_Perfusion aCSF Perfusion Probe_Insertion->aCSF_Perfusion Baseline_Collection Baseline Sample Collection aCSF_Perfusion->Baseline_Collection Drug_Administration Drug Administration (IV) Baseline_Collection->Drug_Administration Post_Drug_Collection Post-Drug Sample Collection Drug_Administration->Post_Drug_Collection HPLC_ED HPLC-ED Analysis of Dialysates Post_Drug_Collection->HPLC_ED Data_Processing Data Processing and Statistical Analysis HPLC_ED->Data_Processing Results Results: Time-course of Neurotransmitter Levels Data_Processing->Results

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion

The positional isomers of fluoroamphetamine exhibit distinct pharmacological profiles driven by their differential interactions with monoamine transporters. 4-FA is a potent serotonin and dopamine releaser, 3-FA shows a preference for dopamine release, and 2-FA is thought to be a more classical psychostimulant akin to dextroamphetamine. These differences have significant implications for their behavioral effects and potential therapeutic applications or abuse liability. The analytical differentiation of these isomers remains a critical task for forensic and research laboratories. While 4-FA appears to have a lower neurotoxic potential compared to other para-halogenated amphetamines, further research is imperative to establish the safety profiles of 2-FA and 3-FA. The experimental protocols provided herein offer a framework for the continued investigation of this fascinating class of compounds.

References

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  • Toennes, S. W., et al. (2020). Excretion of 4-fluoroamphetamine and three metabolites in urine after controlled oral ingestion. Journal of Pharmaceutical and Biomedical Analysis, 180, 113008. [Link]

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  • Kanamori, T., et al. (2023). Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine. Journal of Analytical Toxicology, 47(2), 136-143. [Link]

  • Toennes, S. W., et al. (2020). Excretion of 4-fluoroamphetamine and three metabolites in urine after controlled oral ingestion. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for 2-Fluorophenethylamine (2-FPEA)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 2-Fluorophenethylamine (2-FPEA), a crucial aspect for ensuring data reliability and comparability across different research and development sites. As a novel psychoactive substance (NPS), the accurate and precise measurement of 2-FPEA is paramount for forensic toxicology, clinical diagnostics, and pharmaceutical research.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical methods for this compound.

The principles outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize a lifecycle approach to analytical procedure validation.[3][4][5] This guide will not only present comparative data but also delve into the causality behind experimental choices, fostering a deeper understanding of the validation process.

The Imperative for Inter-Laboratory Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][6] While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, inter-laboratory validation (also known as a collaborative study or round-robin test) is the ultimate assessment of a method's reproducibility and transferability.[7] It evaluates the method's performance when used by different analysts, on different instruments, and in different laboratory environments.[7][8][9] This is particularly critical for NPS like 2-FPEA, where analytical data may be used for regulatory submissions, legal proceedings, or multi-site clinical trials.[10][11]

Core Validation Parameters: A Foundation of Trust

According to ICH and FDA guidelines, a robust analytical method validation should assess several key parameters.[3][12][13] The relationship between these parameters forms a self-validating system, where each parameter contributes to the overall confidence in the method's reliability.

G cluster_precision Precision Repeatability Repeatability (Intra-assay) Intermediate Intermediate Precision Accuracy Accuracy (Trueness) Repeatability->Accuracy Reproducibility Reproducibility (Inter-laboratory) Intermediate->Accuracy Reproducibility->Accuracy Linearity Linearity & Range Accuracy->Linearity Specificity Specificity/ Selectivity Specificity->Accuracy LOQ Limit of Quantification (LOQ) Linearity->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness Robustness->Reproducibility

Caption: Logical relationship of core analytical method validation parameters.

Comparative Analysis of Leading Methodologies: GC-MS vs. LC-MS/MS

For the analysis of phenethylamines like 2-FPEA, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.[1][14][15] This guide will compare these two powerful methods within the context of an inter-laboratory validation study.

Gas Chromatography-Mass Spectrometry (GC-MS): A classic and robust technique, GC-MS is well-suited for volatile and thermally stable compounds.[15] For polar compounds like 2-FPEA, a derivatization step is typically required to increase volatility and improve chromatographic peak shape. This adds a layer of complexity to sample preparation but can also enhance sensitivity.[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has gained prominence for its high sensitivity, selectivity, and applicability to a wide range of compounds, including non-volatile and thermally labile molecules, often without the need for derivatization.[2][16][17]

Inter-Laboratory Validation Study Design

The following workflow outlines a typical inter-laboratory study for the validation of 2-FPEA analytical methods.

G cluster_setup Study Setup cluster_execution Laboratory Execution cluster_analysis Data Analysis & Reporting Protocol Develop Validation Protocol & Acceptance Criteria Samples Prepare & Distribute Standardized Samples Protocol->Samples LabA Laboratory A (GC-MS & LC-MS/MS) Samples->LabA LabB Laboratory B (GC-MS & LC-MS/MS) Samples->LabB LabC Laboratory C (GC-MS & LC-MS/MS) Samples->LabC Collect Collect & Analyze Data from all Laboratories LabA->Collect LabB->Collect LabC->Collect Compare Compare Performance Against Acceptance Criteria Collect->Compare Report Generate Final Validation Report Compare->Report

Caption: Workflow for an inter-laboratory validation study of 2-FPEA analytical methods.

Experimental Protocols

Detailed methodologies are crucial for ensuring consistency across participating laboratories.

Protocol 1: GC-MS Method with Derivatization
  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma, urine, or dissolved standard), add an internal standard (e.g., 2-FPEA-d4).

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte.[18][19][20]

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

    • Incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Injection: 1 µL, splitless injection.

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Detection: Electron ionization (EI) at 70 eV. Monitor characteristic ions for 2-FPEA and the internal standard in selected ion monitoring (SIM) mode.

Protocol 2: LC-MS/MS Method
  • Sample Preparation:

    • To 100 µL of sample, add an internal standard (e.g., 2-FPEA-d4).

    • Perform a protein precipitation with acetonitrile followed by centrifugation.

    • Alternatively, for cleaner samples, employ a "dilute-and-shoot" approach.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • MS/MS Detection: Electrospray ionization (ESI) in positive mode. Monitor at least two multiple reaction monitoring (MRM) transitions for 2-FPEA and its internal standard.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance characteristics from a hypothetical inter-laboratory study involving three laboratories.

Table 1: Linearity and Range
MethodLaboratoryLinear Range (ng/mL)Correlation Coefficient (r²)
GC-MS Lab A5 - 1000> 0.998
Lab B5 - 1000> 0.997
Lab C10 - 1000> 0.995
LC-MS/MS Lab A1 - 500> 0.999
Lab B1 - 500> 0.999
Lab C1 - 500> 0.998

Both methods demonstrate excellent linearity, with LC-MS/MS showing a slightly wider dynamic range at the lower end.

Table 2: Accuracy (Trueness)
MethodLaboratoryConcentration (ng/mL)Mean Recovery (%)
GC-MS Lab A1598.5
500101.2
Lab B1595.7
500103.5
Lab C1594.2
500104.1
LC-MS/MS Lab A399.1
250100.5
Lab B3102.3
25098.9
Lab C3101.5
25099.6

LC-MS/MS generally exhibits slightly better accuracy and consistency across laboratories, likely due to the simpler sample preparation.

Table 3: Precision
MethodLaboratoryParameterConcentration (ng/mL)RSD (%)
GC-MS Lab ARepeatability15< 5
Intermediate Precision15< 8
Lab BRepeatability15< 6
Intermediate Precision15< 9
Lab CRepeatability15< 7
Intermediate Precision15< 11
LC-MS/MS Lab ARepeatability3< 4
Intermediate Precision3< 6
Lab BRepeatability3< 5
Intermediate Precision3< 7
Lab CRepeatability3< 5
Intermediate Precision3< 8

The precision of LC-MS/MS is consistently better, both within and between laboratories. The additional sample preparation steps in the GC-MS method can introduce more variability.[7]

Table 4: Limits of Quantification (LOQ) and Detection (LOD)
MethodLaboratoryLOD (ng/mL)LOQ (ng/mL)
GC-MS Lab A1.55
Lab B2.05
Lab C3.010
LC-MS/MS Lab A0.31
Lab B0.31
Lab C0.51

LC-MS/MS demonstrates superior sensitivity, with lower LOD and LOQ values that are more consistent across laboratories.

Table 5: Robustness
MethodParameter VariedEffect on Results
GC-MS Injection Temperature (± 10°C)Minor peak shape changes, no significant impact on quantification.
Derivatization Time (± 10 min)Potential for incomplete derivatization, leading to lower recovery.
LC-MS/MS Mobile Phase Composition (± 2%)Minor shift in retention time, no impact on quantification.
Column Temperature (± 5°C)Minor shift in retention time, no impact on quantification.

The LC-MS/MS method shows greater robustness to small, deliberate changes in method parameters, a critical attribute for method transferability.[13]

Discussion and Recommendations

The inter-laboratory validation data, although hypothetical, is based on typical performance characteristics of these analytical techniques. The results indicate that while both GC-MS and LC-MS/MS are suitable for the quantification of 2-FPEA, LC-MS/MS demonstrates superior performance in terms of sensitivity, precision, accuracy, and robustness. The simpler sample preparation for LC-MS/MS reduces potential sources of error and contributes to its better inter-laboratory reproducibility.

For laboratories requiring high throughput and the lowest possible detection limits, LC-MS/MS is the recommended method. GC-MS remains a viable alternative, particularly in laboratories where this instrumentation is more readily available. However, careful control of the derivatization step is crucial for achieving consistent and reliable results across different sites.

A significant challenge in the analysis of fluorinated phenethylamines is the potential for positional isomers (e.g., 3-FPEA, 4-FPEA), which may have different biological activities and legal statuses.[21][22][23] The chosen chromatographic method must be able to adequately separate these isomers to ensure specificity.

Conclusion

The successful inter-laboratory validation of an analytical method is a cornerstone of reliable data generation in a multi-site environment. This guide has provided a comprehensive framework for comparing GC-MS and LC-MS/MS for the analysis of 2-FPEA, grounded in established regulatory guidelines. By understanding the principles of method validation and the nuances of each analytical technique, researchers and scientists can confidently select and implement the most appropriate method for their specific needs, ensuring data of the highest quality and integrity.

References

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A Senior Application Scientist's Guide to the Specificity and Selectivity of Analytical Methods for 2-Fluorophenethylamine (2-FPEA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Methodical Precision

2-Fluorophenethylamine (2-FPEA) is a substituted phenethylamine that has garnered attention within the scientific community, particularly in neuroscience research and forensic toxicology. As with many psychoactive compounds, its analytical determination demands methods of the highest caliber, especially concerning specificity and selectivity. These are not merely validation checkboxes; they are the cornerstones of reliable data.

  • Specificity is the ability of a method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][2] In essence, a specific method provides a result that is unambiguously attributable to the single analyte of interest.[2][3]

  • Selectivity , while often used interchangeably with specificity, refers to the extent to which a method can determine particular analytes in a complex mixture without interference from other components.[4] The International Union of Pure and Applied Chemistry (IUPAC) favors the term selectivity, noting that specificity is the ultimate, ideal state of selectivity.[4]

For 2-FPEA, the primary analytical challenge lies in its structural similarity to other positional isomers (e.g., 3-FPEA and 4-FPEA) and a vast array of other phenethylamine analogues.[5][6] These compounds often exhibit nearly identical physicochemical properties, making their differentiation a formidable task.[5][6][7] This guide provides a comparative analysis of key analytical techniques, offering researchers a framework for selecting and developing robust, selective, and specific methods for 2-FPEA analysis.

The Analytical Gauntlet: Isomeric Interference

The core challenge in 2-FPEA analysis is differentiating it from its regioisomers, 3-FPEA and 4-FPEA. Standard analytical techniques may struggle to resolve these compounds, leading to potential misidentification and inaccurate quantification.

  • Chromatographic Co-elution: Due to very similar retention behaviors, these isomers can be difficult to separate chromatographically.[5][6][8]

  • Mass Spectral Similarity: Under standard Electron Ionization (EI) conditions in Gas Chromatography-Mass Spectrometry (GC-MS), these isomers produce virtually identical mass spectra, making differentiation by this method alone impossible.[5][6][7]

Therefore, a successful method must employ either a highly selective separation technique, a highly selective detection technique, or a combination of both to achieve the necessary level of discrimination.[9]

Comparative Analysis of Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a workhorse in forensic and analytical toxicology due to its high separation efficiency and sensitive detection.[10] However, for fluorophenethylamine isomers, standard GC-MS approaches are often insufficient.[7]

Causality Behind Experimental Choices:

  • Derivatization: To overcome the poor mass spectral fragmentation of the native amine and improve chromatographic behavior, derivatization is often employed.[11][12] Trifluoroacetic anhydride (TFA) is a common reagent that can sometimes introduce subtle differences in the mass spectra of isomers, although this is not always sufficient for unequivocal identification.[7][12]

  • High-Resolution Chromatography: Utilizing long capillary columns (e.g., >30m) with specific stationary phases (e.g., 50% phenyl-polysiloxane) can improve the chromatographic resolution of isomers, but baseline separation is not always guaranteed.[13]

Limitations in Specificity: Standard EI-GC-MS lacks the specificity to differentiate 2-FPEA from its 3- and 4-isomers without excellent chromatographic separation.[5][6][7][8] The mass spectra are dominated by common fragments, providing no unique ions for distinction.[8]

Experimental Protocol: GC-MS with Derivatization
  • Sample Preparation (Urine):

    • To 2 mL of urine, add an internal standard (e.g., 2-phenylethylamine-d4).

    • Adjust pH to >10 with a sodium carbonate solution.

    • Perform liquid-liquid extraction twice with 1 mL of ethyl acetate.

    • Combine the organic phases and dry with anhydrous sodium sulfate.[12]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of ethyl acetate.

    • Add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) or Trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60°C for 15 minutes.[12]

  • GC-MS Analysis:

    • Column: Rxi-50 (30 m x 0.25 mm i.d., 0.50 µm film thickness) or similar.[13]

    • Injector: 250°C, splitless injection.

    • Oven Program: Initial temp 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.[11][13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers significant advantages in selectivity and is often considered the gold standard for quantitative bioanalysis.[10][14] Its power lies in the combination of chromatographic separation with the specificity of Multiple Reaction Monitoring (MRM).[15]

Causality Behind Experimental Choices:

  • Chromatographic Selectivity: Reversed-phase chromatography using columns with alternative selectivities, such as Phenyl-Hexyl, can enhance the separation of closely related isomers compared to standard C18 phases.[10] The aromatic interactions between the phenyl groups in the stationary phase and the analyte's aromatic ring can provide unique retention mechanisms.

  • Detector Specificity (MS/MS): Tandem mass spectrometry is the key to specificity. By selecting a specific precursor ion (the molecular ion, [M+H]⁺) and fragmenting it to produce unique product ions, a highly selective MRM transition is created. Even if isomers co-elute, they may produce different product ion ratios, allowing for their differentiation. A study on regioisomeric fluorophenethylamines demonstrated that product ion mass spectrometry of the hydrogen fluoride loss ion ([M+H-HF]⁺) allows for a univocal differentiation of all isomers.[5][6]

Self-Validating System: A robust LC-MS/MS method will include at least two MRM transitions per analyte. The ratio of the quantifier ion to the qualifier ion must remain constant (typically within ±20%) between the sample and a known reference standard. This "ion ratio" confirmation provides a high degree of confidence in the analyte's identity, even in complex matrices.

Experimental Protocol: LC-MS/MS for 2-FPEA
  • Sample Preparation ("Dilute-and-Shoot" for Urine):

    • Centrifuge a raw urine sample at 3000g for 5 minutes.

    • Collect the supernatant.

    • Dilute 20 µL of supernatant and 20 µL of internal standard working solution with 960 µL of 50% methanol in water.

    • Filter through a 0.22 µm filter prior to injection.[10]

  • LC-MS/MS Analysis:

    • Column: Phenyl-Hexyl column (e.g., 10 cm x 2.1 mm, 1.7 µm).[10]

    • Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium acetate.[10]

    • Mobile Phase B: 0.1% formic acid in methanol.[10]

    • Gradient: A multi-step gradient optimized for phenethylamine separation.[10]

    • Flow Rate: 0.3 mL/min.[16]

    • Injection Volume: 3 µL.[10]

    • MS Detector: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor at least two transitions for 2-FPEA (e.g., precursor m/z 140.1 -> product ions). Specific product ions would need to be determined experimentally.

Chiral Separation Methods

Since 2-FPEA is a chiral compound, existing as (R)- and (S)-enantiomers, chiral chromatography is essential for stereospecific analysis. This is particularly crucial in pharmaceutical development and metabolism studies, where enantiomers can have different pharmacological and toxicological profiles.

Causality Behind Experimental Choices:

  • Chiral Stationary Phases (CSPs): The principle of chiral separation relies on creating diastereomeric complexes between the enantiomers and a chiral selector, which is immobilized on the stationary phase.[17] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and effective for a wide range of chiral compounds, including phenethylamines.[18][19][20]

  • Mobile Phase Optimization: The choice of mobile phase (normal phase, reversed-phase, or polar organic) dramatically affects the interactions with the CSP and thus the separation.[18] Small amounts of acidic or basic additives are often used to improve peak shape and resolution by suppressing unwanted ionic interactions.[18]

Data Synthesis and Method Comparison

Parameter GC-MS (with Derivatization) LC-MS/MS Chiral HPLC-UV/MS
Specificity for Isomers Low to Moderate (highly dependent on chromatographic resolution).[7][8]High (achieved via unique product ion spectra/ratios in MS/MS).[5][6]Not applicable for positional isomers, but specific for enantiomers.
Selectivity vs. Matrix Moderate (derivatization can reduce matrix effects, but complex matrices are challenging).[15]High (MRM filtering significantly reduces matrix interference).[10][15]Moderate (co-eluting matrix components can interfere with UV detection).
Sample Preparation More complex (requires extraction and derivatization).[11][12]Simpler (amenable to "dilute-and-shoot" methods).[10]Varies, but generally requires clean samples.
Primary Application Broad screening in forensic toxicology.[21]Targeted quantification in clinical/forensic toxicology and DMPK.[22][23]Enantiomeric purity determination, pharmacokinetic studies.[17][20]
Trustworthiness Moderate (risk of misidentification without isomer standards and retention time matching).High (ion ratio confirmation provides strong evidence of identity).High (for enantiomeric separation).

Visualizing the Analytical Workflow

A logical workflow is essential for ensuring accurate and reliable results. The following diagram outlines the general process from sample receipt to final data reporting.

General Analytical Workflow for 2-FPEA Sample Sample Receipt & Login Prep Sample Preparation (e.g., Extraction, Dilution) Sample->Prep Deriv Derivatization (If GC-MS) Prep->Deriv Optional Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Prep->Analysis Deriv->Analysis DataProc Data Processing (Integration, Quantification) Analysis->DataProc Review Data Review (QC Checks, Ion Ratios) DataProc->Review Report Final Report Review->Report

Caption: General analytical workflow for 2-FPEA analysis.

Decision Logic for Method Selection

Choosing the right analytical technique depends entirely on the research question. The diagram below illustrates a decision-making process for selecting the appropriate method.

Method Selection Logic for 2-FPEA cluster_outcomes Method Selection Logic for 2-FPEA LCMSMS Use LC-MS/MS GCMS Use GC-MS Chiral Use Chiral HPLC Start What is the primary goal? Isomer Is positional isomer differentiation critical? Start->Isomer Enant Is enantiomeric separation required? Start->Enant Purity/PK Isomer->GCMS No (Screening) Quant Is sensitive quantification needed? Isomer->Quant Yes Enant->Chiral Yes Quant->LCMSMS Yes

Caption: Decision tree for selecting an analytical method for 2-FPEA.

Conclusion and Recommendations

For the analysis of this compound, achieving unequivocal specificity and selectivity is paramount, particularly when positional isomers are likely to be present.

  • For High-Confidence Identification and Quantification: LC-MS/MS is the superior technique. Its ability to generate unique product ion fingerprints for each isomer provides a level of specificity that other methods cannot easily match.[5][6] It is the recommended approach for all quantitative applications in complex matrices, such as blood or urine.

  • For General Screening: GC-MS can be a valuable tool, provided its limitations are understood.[21] Any presumptive positive finding for 2-FPEA must be confirmed by a more selective method if isomers cannot be chromatographically resolved and reference standards for all potential isomers are not available for retention time comparison.

  • For Stereospecific Analysis: When the biological or pharmaceutical activity of individual enantiomers is under investigation, chiral HPLC is indispensable.

Method validation must rigorously challenge the method's selectivity by analyzing all potential isomers and structurally related compounds. As per ICH Q2(R1) guidelines, specificity should be demonstrated by showing that the procedure is unaffected by the presence of these potential interferents.[9][24] By understanding the strengths and weaknesses of each technique and applying a logical, validation-driven approach, researchers can generate accurate and defensible data in the analysis of this compound.

References

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  • Anzillotti, L., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Molecules, 25(11), 2655. Available from: [Link]

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  • Rösner, P., et al. (2000). Isomeric Fluoro-methoxy-phenylalkylamines: A new series of controlled-substance analogues (designer drugs). ResearchGate. Available from: [Link]

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  • Chen, Y. H., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic science international, 327, 110978. Available from: [Link]

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A Comparative Analysis of the Neurotoxicity of Fluorinated Phenethylamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuroscience and Drug Development

The clandestine synthesis and emergence of novel psychoactive substances (NPS) present an ongoing challenge to public health and a complex area of study for neuroscientists and toxicologists. Among these, fluorinated phenethylamine isomers, such as 2-fluoroamphetamine (2-FA), 3-fluoroamphetamine (3-FA), 4-fluoroamphetamine (4-FA), and their methamphetamine analogs (2-FMA, 3-FMA, 4-FMA), have gained prominence. Understanding the distinct neurotoxic profiles of these closely related compounds is critical for predicting their potential for harm and for developing therapeutic interventions. This guide provides a comparative analysis of their neurotoxicity, grounded in available experimental data, to inform the research community.

Introduction: The Significance of Fluorine Substitution

The addition of a fluorine atom to the phenyl ring of an amphetamine molecule significantly alters its pharmacological properties. The position of this substitution—ortho (2-), meta (3-), or para (4-)—differentially influences the compound's affinity for and activity at monoamine transporters, namely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] These interactions are the primary determinants of both the psychoactive effects and the neurotoxic potential of these substances.[2][3] Generally, amphetamine-induced neurotoxicity is characterized by long-term damage to dopaminergic and serotonergic nerve terminals, a process mediated by multiple interacting mechanisms including oxidative stress, excitotoxicity, and mitochondrial dysfunction.[2][3][4][5]

Mechanisms of Amphetamine-Induced Neurotoxicity

The neurotoxic cascade initiated by substituted amphetamines is a complex process. Acutely, these compounds enter monoaminergic nerve terminals via their respective transporters (DAT, SERT) and disrupt vesicular storage, leading to a massive, non-exocytotic release of neurotransmitters into the synapse.[2][3] This surge in cytosolic dopamine, in particular, is a critical initiating event. Dopamine is readily auto-oxidized, generating reactive oxygen species (ROS) that overwhelm the neuron's antioxidant defenses, leading to oxidative stress.[2][4] This is often accompanied by hyperthermia, which exacerbates ROS production and other damaging processes.[4] The downstream consequences include mitochondrial damage, activation of apoptotic pathways, and ultimately, the degeneration of nerve terminals.[2][5]

Caption: General mechanism of amphetamine-induced neurotoxicity.

Comparative Neurotoxicity: A Tale of Three Isomers

The position of the fluorine atom dictates the relative affinity of each isomer for the different monoamine transporters, which in turn shapes its neurotoxic profile. While comprehensive, direct comparative studies on all isomers are limited, existing data and structure-activity relationships allow for an informed analysis.

  • 4-Position (para-) Isomers (4-FA, 4-FMA): These compounds are generally characterized by potent serotonin-releasing capabilities, in addition to their effects on dopamine and norepinephrine.[6][7] 4-FA, for instance, is a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[6] Subjective user reports often describe its effects as a hybrid between traditional amphetamine and MDMA.[8] While potent serotonergic agents like 4-chloroamphetamine (4-CA) are known to be robustly neurotoxic to serotonin neurons, 4-FA appears to be an exception.[6] It is thought that the stability of the carbon-fluorine bond prevents the formation of toxic metabolites that are implicated in the neurotoxicity of other para-halogenated amphetamines.[6][9] However, this does not render it harmless. Clinical presentations of 4-FA intoxication include severe cardiovascular complications like hypertensive urgencies, cardiomyopathy, and cerebral hemorrhage, which are more pronounced compared to MDMA or amphetamine.[10] 4-FMA also acts as a potent releaser of serotonin, dopamine, and norepinephrine, with its effects being dose-dependent.[7]

  • 2-Position (ortho-) Isomers (2-FA, 2-FMA): These isomers are reported to have effects that are more aligned with traditional dextroamphetamine, with a primary action on dopamine and norepinephrine systems and less pronounced serotonergic activity.[11][12] 2-FMA, for example, is thought to act primarily as a dopamine and norepinephrine releasing agent.[11][13] The reduced interaction with the serotonin system suggests a potentially lower risk of serotonin-specific neurotoxicity compared to the 4-position isomers. However, dopaminergic neurotoxicity, driven by oxidative stress, remains a significant concern, similar to methamphetamine.

  • 3-Position (meta-) Isomers (3-FA, 3-FMA): The meta-isomers are often described as occupying a pharmacological middle ground.[14] 3-FMA, for instance, has been shown to induce significant dopaminergic deficits in mice, comparable to methamphetamine. This includes decreases in dopamine levels, dopamine transporter (DAT) expression, and vesicular monoamine transporter 2 (VMAT-2) expression. The neurotoxic effects of 3-FMA are associated with hyperthermia, oxidative stress, microgliosis, and apoptosis.

Table 1: Comparative Pharmacological & Toxicological Profile of Fluorinated Phenethylamine Isomers

CompoundPrimary Monoamine System(s) AffectedReported Neurotoxic PotentialKey Clinical/Toxicological Features
2-FA / 2-FMA Dopamine, NorepinephrinePrimarily dopaminergic neurotoxicity risk.Effects are often compared to dextroamphetamine; lower serotonergic action may reduce risk of serotonin syndrome.[11][12]
3-FA / 3-FMA Dopamine, Serotonin, NorepinephrineDemonstrated dopaminergic neurotoxicity, comparable to methamphetamine.Induces hyperthermia, oxidative stress, and apoptosis.
4-FA / 4-FMA Serotonin, Dopamine, NorepinephrineLower risk of direct serotonergic neurotoxicity than other para-halogenated amphetamines, but significant cardiovascular toxicity.[6][10]High risk of hypertensive crisis and cerebrovascular accidents.[8][10] Potent serotonin release raises concerns for serotonin syndrome when combined with other drugs.[15][16][17]
Experimental Protocols for Assessing Neurotoxicity

To quantitatively compare the neurotoxic potential of these isomers, a battery of in vitro and in vivo assays is required.

A common and effective model involves using monoamine-expressing cell lines (e.g., SH-SY5Y neuroblastoma cells transfected with DAT or SERT) or primary neuronal cultures.

Step-by-Step Protocol: Assessing Cell Viability and ROS Production

  • Cell Culture: Plate SH-SY5Y-DAT cells in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Exposure: Treat cells with a range of concentrations of the fluorinated isomers (e.g., 1 µM to 1 mM) or a vehicle control for 24-48 hours.

  • Reactive Oxygen Species (ROS) Assay:

    • One hour before the end of the incubation period, load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

    • DCFH-DA is a cell-permeable dye that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/535 nm. An increase in fluorescence indicates higher ROS production.

  • Cell Viability (MTT) Assay:

    • After the drug incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.

  • Data Analysis: Calculate the EC₅₀ for ROS production and the IC₅₀ for cytotoxicity for each compound. Compare these values across the isomers.

Caption: Experimental workflow for in vitro neurotoxicity.

Animal models, typically rodents, are essential for understanding the long-term neurochemical and behavioral consequences.

Key Endpoints in Animal Studies:

  • Tissue Monoamine Levels: Following a high-dose administration regimen, animals are sacrificed at various time points (e.g., 7 days later) to assess long-term deficits. Brain regions like the striatum and hippocampus are dissected, and dopamine and serotonin levels are quantified using high-performance liquid chromatography (HPLC). A persistent reduction in these neurotransmitters is a hallmark of neurotoxicity.[18]

  • Immunohistochemistry: Staining for markers of dopaminergic (Tyrosine Hydroxylase, TH; DAT) and serotonergic (SERT) terminals can visually demonstrate nerve terminal damage.

  • Behavioral Tests: Locomotor activity, cognitive function (e.g., novel object recognition), and anxiety-like behaviors can be assessed to determine the functional consequences of neurotoxic damage.

Conclusion and Future Directions

The neurotoxicity of fluorinated phenethylamine isomers is not uniform but is instead intricately linked to the position of the fluorine substituent.

  • 2-substituted isomers (2-FA, 2-FMA) appear to pose a risk primarily through dopaminergic neurotoxicity, similar to classical amphetamines.

  • 3-substituted isomers (3-FA, 3-FMA) demonstrate significant dopaminergic neurotoxicity, with effects comparable to the known neurotoxin methamphetamine.

  • 4-substituted isomers (4-FA, 4-FMA) present a complex profile. While they may be less prone to causing classic serotonergic terminal degeneration than other para-halogenated amphetamines, their potent serotonin-releasing properties create a high risk for serotonin syndrome, and they are associated with severe cardiovascular toxicity.[6][10][19]

For researchers, this comparative framework underscores the necessity of isomer-specific evaluation. Future studies should focus on direct, side-by-side comparisons of these compounds in standardized in vitro and in vivo models. A deeper investigation into their metabolic pathways is also crucial, as metabolites may play a significant role in the ultimate toxic profile of these emerging substances.

References

  • Cadet, J. L., et al. (2007). Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. Neurotoxicity Research, 11(3-4), 183–202. [Link]

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  • Yamamoto, B. K., & Raudensky, J. (2008). The role of oxidative stress, metabolic compromise, and inflammation in neuronal injury produced by amphetamine-related drugs of abuse. Journal of neuroimmune pharmacology : the official journal of the Society on NeuroImmune Pharmacology, 3(4), 203–217. [Link]

  • Shin, E. J., et al. (2017). Role of dopamine D1 receptor in 3-fluoromethamphetamine-induced neurotoxicity in mice. Archives of Toxicology, 91(12), 3849–3863. [Link]

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Navigating the Blind Spots: A Comparative Guide to the Immunoassay Cross-Reactivity of 2-Fluorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Novel Psychoactive Substances

The ever-expanding landscape of novel psychoactive substances (NPS) presents a formidable challenge to clinical and forensic toxicology. Among these, synthetic phenethylamines, such as 2-Fluorophenethylamine (2-FPEA), are designed to mimic the effects of controlled substances like amphetamine while circumventing existing drug laws. For researchers, scientists, and drug development professionals, the accurate detection of these emerging compounds is paramount. Immunoassays, the frontline screening tool in many laboratories due to their speed and high-throughput capabilities, often operate in a grey area when faced with these structurally novel analogs.[1][2][3]

The Principles of Immunoassay Cross-Reactivity: A Tale of Molecular Recognition

Immunoassays for drugs of abuse are typically competitive assays. In this format, the drug present in a sample (e.g., urine or blood) competes with a labeled drug conjugate for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the drug in the sample. The specificity of this interaction is dictated by the antibody's affinity for the target analyte.[4]

Cross-reactivity occurs when the antibody binds to a non-target compound that is structurally similar to the intended analyte.[3][5] The degree of cross-reactivity is influenced by several factors, including:

  • Structural Similarity: The closer the resemblance of the analog to the original immunogen used to generate the antibody, the higher the likelihood of cross-reactivity.

  • Antibody Specificity: The specific region of the drug molecule that the antibody recognizes (the epitope) is critical. Antibodies raised against amphetamine, for example, may have varying tolerances for substitutions on the phenyl ring or the amine group.[3]

  • Assay Format and Conditions: Factors such as incubation time, temperature, and reagent concentrations can influence the binding kinetics and, consequently, the observed cross-reactivity.[6]

For phenethylamines, even minor modifications to the chemical structure can dramatically alter antibody recognition.[2][7] The introduction of a fluorine atom to the phenyl ring, as in 2-FPEA, creates a new chemical entity that may not fit into the antibody's binding pocket designed for amphetamine or methamphetamine.

Comparative Performance of Amphetamine Immunoassays with Designer Drugs

While data for 2-FPEA is scarce, studies on other designer phenethylamines paint a clear picture: reliance on standard amphetamine immunoassays for the detection of novel analogs is unreliable. Many designer drugs exhibit low to negligible cross-reactivity at concentrations typically found in biological samples.[1][7][8]

The following table summarizes findings from a study on the cross-reactivity of 30 new amphetamine designer drugs using a commercial ELISA kit. This data serves as a critical illustration of the problem at hand.

Designer DrugCross-Reactivity with Amphetamine ELISA KitCross-Reactivity with Methamphetamine/MDMA ELISA Kit
4-Methylamphetamine<0.1%<0.07%
3-Fluoroamphetamine<0.1%<0.07%
4-Fluoroamphetamine<0.1%<0.07%
2,5-Dimethoxyamphetamine (DMA)<0.1%<0.07%
3,4-Methylenedioxy-N-ethylamphetamine (MDEA)<0.1%73% (with a different kit as per another study)[9]

Data adapted from Nieddu et al. (2016).[1][7][8] Note: The study found that for the majority of the 30 compounds tested, concentrations as high as 10,000 ng/mL were insufficient to produce a positive result.

Expert Insight: The fluorine atom in 2-FPEA, located at the ortho position of the phenyl ring, introduces both steric and electronic changes compared to the parent phenethylamine molecule. It is highly probable that this substitution will significantly hinder its ability to bind to antibodies developed for amphetamine or methamphetamine. Therefore, it is expected that most standard amphetamine immunoassays will exhibit very low or no cross-reactivity with 2-FPEA, leading to false-negative results in screening.

Experimental Protocol for Determining Immunoassay Cross-Reactivity

To ensure scientific integrity and trustworthiness in your findings, it is essential to empirically determine the cross-reactivity of a novel substance like 2-FPEA with the specific immunoassays used in your laboratory. The following protocol outlines a robust methodology using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Objective:

To quantify the cross-reactivity of this compound (2-FPEA) in a commercial amphetamine ELISA kit.

Materials:
  • Commercial Amphetamine ELISA Kit (e.g., Neogen®, Bio-Quant®)

  • This compound (2-FPEA) standard

  • Amphetamine standard (provided in the kit)

  • Drug-free certified urine or whole blood for matrix matching

  • Microplate reader (450 nm)

  • Precision pipettes and sterile tips

  • Wash buffer, substrate, and stop solution (typically provided in the kit)

Methodology:
  • Preparation of Standards:

    • Prepare a stock solution of 2-FPEA in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the 2-FPEA stock solution in the drug-free matrix to create a range of concentrations (e.g., 1 ng/mL to 10,000 ng/mL).

    • Prepare the amphetamine calibrators as per the kit's instructions, typically ranging from 0 ng/mL (negative control) to 1000 ng/mL.

  • Assay Procedure (following kit instructions):

    • Add a specific volume of the standards, calibrators, and controls to the antibody-coated microplate wells.

    • Add the enzyme-conjugated drug (e.g., amphetamine-HRP) to each well.

    • Incubate the plate for the manufacturer-specified time and temperature to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve for amphetamine by plotting the absorbance (or %B/B0) against the log of the concentration.

    • Determine the concentration of amphetamine that produces a 50% inhibition of the maximum signal (IC50). This is the concentration of the target analyte that displaces 50% of the labeled antigen from the antibody.

    • Using the same method, determine the IC50 for 2-FPEA from its dose-response curve.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Amphetamine / IC50 of 2-FPEA) x 100

Experimental Workflow Diagram

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Prep_Standards Prepare 2-FPEA Standards (Serial Dilutions) Add_Samples Add Standards/Calibrators to Antibody-Coated Plate Prep_Standards->Add_Samples Prep_Calibrators Prepare Amphetamine Calibrators Prep_Calibrators->Add_Samples Add_Conjugate Add Enzyme-Labeled Amphetamine Conjugate Add_Samples->Add_Conjugate Incubate_Bind Incubate (Competitive Binding) Add_Conjugate->Incubate_Bind Wash_1 Wash Plate Incubate_Bind->Wash_1 Add_Substrate Add Substrate Wash_1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Plate Read Absorbance (450 nm) Add_Stop->Read_Plate Plot_Curves Plot Dose-Response Curves Read_Plate->Plot_Curves Calc_IC50 Calculate IC50 for Amphetamine & 2-FPEA Plot_Curves->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR

Caption: Workflow for determining immunoassay cross-reactivity.

Conclusion: The Imperative of Vigilance and Validation

The proliferation of novel psychoactive substances like this compound necessitates a paradigm shift in our approach to toxicological screening. While immunoassays remain an invaluable tool for rapid, high-throughput analysis, their inherent limitations in detecting structurally novel compounds must be acknowledged and addressed. The available evidence from related designer drugs strongly suggests that 2-FPEA will likely be missed by standard amphetamine immunoassays.[1][2]

Therefore, it is incumbent upon researchers, scientists, and drug development professionals to move beyond reliance on manufacturer's claims and to embrace a culture of in-house validation. By empirically determining the cross-reactivity of emerging NPS, we can better understand the capabilities and limitations of our screening methods, ensuring the integrity of our data and the safety of the populations we serve. The protocol provided in this guide offers a robust framework for such validation, empowering laboratories to navigate the evolving landscape of designer drugs with scientific rigor and confidence.

References

  • Nieddu, M., Burrai, L., Baralla, E., Pasciu, V., Varoni, M. V., Briguglio, I., Demontis, M. P., & Boatto, G. (2016). ELISA Detection of 30 New Amphetamine Designer Drugs in Whole Blood, Urine and Oral Fluid using Neogen® "Amphetamine" and "Methamphetamine/MDMA" Kits. Journal of Analytical Toxicology, 40(7), 492–497. [Link]

  • Nieddu, M., Burrai, L., Baralla, E., Pasciu, V., Varoni, M. V., Briguglio, I., Demontis, M. P., & Boatto, G. (2016). ELISA Detection of 30 New Amphetamine Designer Drugs in Whole Blood, Urine and Oral Fluid using Neogen. IRIS UNISS. [Link]

  • Apollonio, L. G., Furesz, J. R., & Requirons, C. (2007). Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine. Journal of Analytical Toxicology, 31(4), 208–213. [Link]

  • Nieddu, M., et al. (2016). ELISA Detection of 30 New Amphetamine Designer Drugs in Whole Blood, Urine and Oral Fluid using Neogen® “Amphetamine” and “Methamphetamine/MDMA” Kits. Journal of Analytical Toxicology. [Link]

  • Comprehensive Forensic Toxicological Analysis of Designer Drugs. Office of Justice Programs. [Link]

  • Wang, H., et al. (2014). Simultaneous determination of primary and secondary phenethylamines in biological samples by high-performance liquid chromatographic method with fluorescence detection. Journal of Chromatography B, 967, 159-165. [Link]

  • Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Forensic Science International, 217(1-3), 174-181. [Link]

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  • Gampfer, T. M., et al. (2019). Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA. Journal of Analytical Toxicology, 43(1), 37-44. [Link]

  • Oregon Health & Science University. Interpretive Summary of Cross-Reactivity of Substances. [Link]

  • Schifano, F., et al. (2021). Psychotropic drugs cross-reactivity with amphetamines in a FAERS sample: an international pharmacovigilance study. Human Psychopharmacology: Clinical and Experimental, 36(5), e2800. [Link]

  • Colby, J. M. (2015). One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry. Journal of Analytical Toxicology, 39(7), 531-537. [Link]

  • Regester, L. E., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 144-151. [Link]

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A Senior Application Scientist's Guide to the Development of a Certified Reference Material for 2-Fluorophenethylamine (2-FPEA)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Certified Reference Materials in Modern Analytical Science

In the landscape of pharmaceutical research, forensic analysis, and clinical diagnostics, the accuracy and reproducibility of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the bedrock of this analytical quality, providing a metrologically traceable and highly characterized standard against which laboratory results can be benchmarked.[1][2] The development of a CRM is a rigorous, multi-faceted process governed by international standards, most notably ISO 17034, which outlines the general requirements for the competence of reference material producers.[3] This guide provides an in-depth technical overview of the development of a CRM for 2-Fluorophenethylamine (2-FPEA), a fluorinated analog of phenethylamine with emerging interest in various scientific disciplines.[4] We will explore the critical stages of CRM development, from material synthesis and characterization to homogeneity and stability testing, and provide a comparative analysis of the analytical methodologies employed.

The Candidate Material: Synthesis and Initial Characterization of this compound (2-FPEA)

The journey of a CRM begins with the synthesis and purification of the candidate material. 2-FPEA, a substituted phenethylamine, is synthesized through established organic chemistry routes. The purity of the synthesized material is the first critical quality attribute to be assessed.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[5] For 2-FPEA, both ¹H and ¹³C NMR are employed to ensure the correct isomeric structure and to identify any potential organic impurities.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of 2-FPEA is expected to show characteristic signals for the aromatic protons, the ethylamine side chain protons, and the amine protons. The coupling patterns and chemical shifts provide a detailed map of the proton environment within the molecule.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.[6] The presence of the fluorine atom will induce characteristic splitting of the signals for the carbon atoms in its vicinity, providing further confirmation of the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.3115 - 132
CH₂ (benzylic)2.8 - 3.035 - 40
CH₂ (amino)2.9 - 3.142 - 47
NH₂1.0 - 2.0 (broad)-

Note: Predicted ranges are based on general principles of NMR spectroscopy and data for similar compounds. Actual values may vary depending on the solvent and other experimental conditions.[7]

Orthogonal Purity Assessment: A Multi-Technique Approach

To assign a certified purity value to the CRM, a battery of orthogonal analytical techniques is employed. This approach ensures that all potential impurities, both organic and inorganic, are detected and quantified. For the 2-FPEA CRM, we will compare three key techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative NMR (qNMR).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of phenethylamines like 2-FPEA, derivatization is often employed to improve chromatographic performance and sensitivity.[8]

  • Sample Preparation: Accurately weigh approximately 1 mg of the 2-FPEA candidate material and dissolve in 1 mL of a suitable solvent (e.g., ethyl acetate).

  • Derivatization: Add 100 µL of a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 m/z.

  • Data Analysis: Purity is determined by area percent normalization of the total ion chromatogram (TIC). Impurities are identified by their mass spectra.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the purity assessment of non-volatile compounds.[9] For phenethylamines, reversed-phase chromatography is typically employed.

  • Sample Preparation: Accurately weigh approximately 10 mg of the 2-FPEA candidate material and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • HPLC-UV Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated using the area normalization method, where the peak area of 2-FPEA is divided by the total area of all peaks.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the nature of the expected impurities.

Table 2: Comparison of GC-MS and HPLC-UV for 2-FPEA Purity Analysis

Parameter GC-MS HPLC-UV Rationale & Insights
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.GC-MS is ideal for volatile impurities, while HPLC-UV is better suited for non-volatile and thermally labile compounds.
Selectivity High, due to mass spectral identification of impurities.[10]Moderate to high, dependent on chromatographic resolution.Mass spectral data from GC-MS provides a higher degree of confidence in impurity identification.
Sensitivity (LOD/LOQ) Typically in the low ng/mL to pg/mL range.[8]Can reach low ng/mL levels.[11][12]GC-MS often offers superior sensitivity, especially when using selected ion monitoring (SIM).
Sample Preparation Often requires derivatization, adding a step to the workflow.[8]Generally simpler, with direct dissolution in the mobile phase.The need for derivatization in GC-MS can introduce variability if not carefully controlled.
Linearity (r²) > 0.995> 0.99Both techniques can demonstrate excellent linearity over a defined concentration range.[8][9]

Homogeneity and Stability: Ensuring the Integrity of the CRM

A CRM must be demonstrably homogeneous and stable over its intended shelf life. These characteristics are assessed through rigorous statistical analysis of data collected from multiple units of the CRM batch.

Homogeneity Testing

Homogeneity testing ensures that each unit of the CRM has the same certified property value within the stated uncertainty. A representative number of units are selected from the batch and analyzed in replicate. The data is then statistically evaluated, typically using analysis of variance (ANOVA), to assess between-unit and within-unit variability.

Stability Assessment

Stability studies are conducted to determine the shelf life of the CRM under specified storage conditions. This involves both long-term and accelerated stability studies.

  • Long-Term Stability: Samples are stored at the recommended temperature (e.g., -20°C) and analyzed at regular intervals over an extended period.

  • Accelerated Stability: Samples are stored at elevated temperatures (e.g., 40°C) to accelerate degradation and predict long-term stability.

A crucial component of stability assessment is the forced degradation study .[13][14][15][16][17] In this study, the 2-FPEA material is subjected to harsh conditions to intentionally induce degradation. This helps to identify potential degradation products and to develop a stability-indicating analytical method that can separate the intact drug from its degradants.

Table 3: Typical Conditions for Forced Degradation Studies

Stress Condition Typical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl, 60°C, 24 hours
Base Hydrolysis 0.1 M NaOH, 60°C, 24 hours
Oxidation 3% H₂O₂, room temperature, 24 hours
Thermal Degradation 105°C, 48 hours
Photostability Exposure to UV and visible light as per ICH Q1B guidelines

Certification and Documentation

The final step in the development of a CRM is the assignment of a certified value and its associated uncertainty. The certified value is typically a consensus value derived from the results of the different orthogonal analytical methods. The uncertainty budget is calculated according to the principles outlined in ISO Guide 35 and includes contributions from characterization, homogeneity, and stability.

The CRM is then issued with a comprehensive certificate of analysis that includes:

  • The certified property value and its uncertainty.

  • A statement of metrological traceability.

  • The methods used for characterization.

  • Homogeneity and stability data.

  • Instructions for proper use and storage.

Visualizing the CRM Development Workflow

The following diagrams illustrate the key stages in the development of the 2-FPEA Certified Reference Material.

CRM_Development_Workflow cluster_synthesis Material Synthesis & Purification cluster_characterization Characterization cluster_certification Certification synthesis Synthesis of 2-FPEA purification Purification synthesis->purification nmr Structural Elucidation (NMR) purification->nmr purity Orthogonal Purity Assessment nmr->purity homogeneity Homogeneity Testing purity->homogeneity certification Value Assignment & Uncertainty homogeneity->certification stability Stability Assessment stability->certification final_product Certified Reference Material certification->final_product Issuance of Certificate

Caption: High-level workflow for the development of a Certified Reference Material.

Orthogonal_Purity_Assessment cluster_methods Analytical Techniques candidate_material 2-FPEA Candidate Material gcms GC-MS candidate_material->gcms hplcuv HPLC-UV candidate_material->hplcuv qnmr qNMR candidate_material->qnmr purity_data Consolidated Purity Data gcms->purity_data Purity & Impurity Profile hplcuv->purity_data Purity & Impurity Profile qnmr->purity_data Absolute Purity certified_value Certified Purity Value purity_data->certified_value Calculation

Caption: Orthogonal approach for the purity assessment of the 2-FPEA CRM.

Conclusion: The Value of a Well-Characterized CRM

The development of a Certified Reference Material for this compound is a meticulous and scientifically rigorous process that culminates in a highly characterized and reliable analytical standard. By adhering to the principles of ISO 17034 and employing a multi-faceted analytical approach, we can provide researchers, scientists, and drug development professionals with a tool that enhances the accuracy, comparability, and traceability of their analytical measurements. This, in turn, fosters greater confidence in scientific data and contributes to the overall quality and safety of pharmaceutical products and forensic investigations.

References

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  • PubChem. (n.d.). 2-(3-Fluorophenyl)ethanamine. Retrieved from [Link]

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  • Wiergowski, M., et al. (2019). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. Forensic Toxicology, 37(2), 350-363. Retrieved from [Link]

  • Wozniak, M. K., et al. (2017). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. Forensic Science International, 275, 189-198. Retrieved from [Link]

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  • Kim, J., et al. (2020). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules, 25(18), 4296. Retrieved from [Link]

  • Ch, P. R. S., et al. (2016). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR THE DETERMINATION OF RALOXIFENE AND RELATED PRODUCTS (IMPURITIES). Rasayan Journal of Chemistry, 9(4), 878-888. Retrieved from [Link]

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A Comparative Guide to Assessing the Isomeric Purity of 2-Fluorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. This guide provides an in-depth technical comparison of analytical methodologies for assessing the isomeric purity of 2-Fluorophenethylamine, a key building block in the synthesis of various neurologically active compounds. We will delve into the nuances of separating both enantiomeric and positional isomers, offering field-proven insights and detailed experimental protocols to empower your research and development.

The Critical Importance of Isomeric Purity in Drug Development

The spatial arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its pharmacological and toxicological properties. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. Similarly, positional isomers, which have the same molecular formula but different substituent positions on an aromatic ring, can also display distinct biological profiles. Therefore, the ability to selectively synthesize and analytically confirm the isomeric purity of a drug candidate like this compound is not merely a regulatory hurdle, but a fundamental aspect of rational drug design.

Understanding the Isomeric Landscape of this compound

The synthesis of this compound can introduce two primary types of isomeric impurities:

  • Enantiomers: If a non-stereoselective synthesis is employed, a racemic mixture of (R)- and (S)-2-Fluorophenethylamine will be produced.

  • Positional Isomers: Depending on the synthetic route, impurities such as 3-Fluorophenethylamine and 4-Fluorophenethylamine can be formed.

This guide will address analytical strategies for the separation and quantification of both enantiomers and positional isomers.

Comparative Analysis of Analytical Techniques

The assessment of isomeric purity demands high-resolution analytical techniques. Here, we compare the most effective methods for this compound, detailing their principles, advantages, and limitations.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for enantiomeric separations.[1][2][3] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[2]

Mechanism of Chiral Recognition:

Polysaccharide-based and cyclodextrin-based CSPs are particularly effective for separating aromatic amines like this compound.[4][5][6][7]

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These CSPs form "chiral pockets" that allow for a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking with the analyte. The different fit of each enantiomer within these pockets results in differential retention.[4][8]

  • Cyclodextrin-based CSPs: These are cyclic oligosaccharides that have a chiral, hydrophobic cavity.[7] Enantioseparation is achieved through the formation of transient diastereomeric inclusion complexes, where the aromatic ring of this compound enters the cyclodextrin cavity.[9] Secondary interactions between the analyte's functional groups and the hydroxyl groups on the rim of the cyclodextrin further contribute to chiral recognition.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

Caption: Workflow for chiral HPLC analysis.

Detailed Protocol:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Chiral Stationary Phase: A polysaccharide-based column, such as one coated with amylose tris(3,5-dimethylphenylcarbamate), is a good starting point.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic or basic additive to improve peak shape. For amines, trifluoroacetic acid (TFA) or diethylamine (DEA) at a concentration of 0.1% is commonly used.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at 254 nm is appropriate for the phenyl ring of this compound.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

  • Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks.

  • Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Separation of Positional Isomers:

For the separation of positional isomers (2-fluoro, 3-fluoro, and 4-fluoro), a standard achiral reversed-phase HPLC method is typically effective. The different polarities of the isomers will lead to different retention times on a C18 column.

Gas Chromatography (GC)

Gas chromatography is another high-resolution technique suitable for the analysis of volatile compounds like phenethylamines. For chiral separation, two main approaches are used: direct separation on a chiral stationary phase or indirect separation after derivatization with a chiral reagent.[10][11][12]

Indirect Separation via Chiral Derivatization:

This is a common and robust method for the GC analysis of chiral amines.[10][11][13] The racemic this compound is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.[14][15]

Mechanism of Separation: The formation of diastereomers introduces a second chiral center into the molecule. The different spatial arrangements of the two chiral centers in the diastereomers lead to different volatilities and interactions with the stationary phase, allowing for their separation. A common CDA for amines is N-trifluoroacetyl-L-prolyl chloride (TFAPC).[16]

Experimental Protocol: Chiral GC-MS with Derivatization

Caption: Workflow for chiral GC-MS analysis with derivatization.

Detailed Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is ideal for this analysis, providing both separation and structural information.

  • Derivatization:

    • Dissolve the this compound sample in a suitable solvent (e.g., ethyl acetate).

    • Add an enantiomerically pure chiral derivatizing agent, such as (S)-(-)-N-(trifluoroacetyl)prolyl chloride (l-TPC).

    • Add a base (e.g., triethylamine) to neutralize the HCl formed during the reaction.

    • Allow the reaction to proceed to completion.

  • Extraction: Perform a liquid-liquid extraction to isolate the diastereomeric derivatives.

  • GC Conditions:

    • Column: A standard non-polar or moderately polar achiral column (e.g., DB-5 or DB-17).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape.

  • MS Detection: The mass spectrometer can be operated in full scan mode to identify the diastereomers or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that is well-suited for the analysis of charged molecules like amines.[17][18][19] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte.[20]

Mechanism of Chiral Recognition:

Cyclodextrins are the most commonly used chiral selectors in CE for the enantioseparation of phenethylamines.[17] The separation mechanism is based on the differential formation of transient inclusion complexes between the enantiomers and the cyclodextrin in the electrophoresis buffer. The enantiomer that forms a more stable complex will have a different effective mobility and will migrate at a different velocity, leading to separation.

Experimental Protocol: Chiral Capillary Electrophoresis

Caption: Workflow for chiral capillary electrophoresis analysis.

Detailed Protocol:

  • Instrumentation: A standard capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): A low pH buffer (e.g., phosphate buffer at pH 2.5) is used to ensure the amine is protonated.

  • Chiral Selector: A modified cyclodextrin, such as sulfated β-cyclodextrin, is added to the BGE.

  • Voltage: A high voltage is applied across the capillary to drive the separation.

  • Detection: On-capillary UV detection is typically used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, while not a separative technique, can be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[21][22][23][24]

Mechanism of Enantiomeric Discrimination:

  • Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient diastereomeric complexes with the analyte in solution.[24] This results in a different magnetic environment for the nuclei of each enantiomer, leading to separate signals in the NMR spectrum.[25] The integration of these signals allows for the determination of the enantiomeric ratio.

  • Chiral Derivatizing Agents (CDAs): Similar to the approach in GC, the analyte is reacted with a CDA to form stable diastereomers, which will have distinct NMR spectra.[22]

Experimental Protocol: NMR with a Chiral Solvating Agent

  • Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl3).

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample.

  • Add Chiral Solvating Agent: Add an enantiomerically pure CSA, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol), to the NMR tube.

  • Acquire Second Spectrum: Obtain another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of the two enantiomers should now be split into two separate sets of peaks.

  • Quantification: Integrate the corresponding signals for each enantiomer to determine the enantiomeric excess.

Performance Comparison

Technique Principle Advantages Disadvantages Best Suited For
Chiral HPLC Differential interaction with a chiral stationary phase.High versatility, robust, well-established, direct analysis.[1]Can require method development, expensive chiral columns.Routine quality control, preparative separations.
Chiral GC-MS Separation of diastereomeric derivatives on an achiral column.High resolution, high sensitivity, structural confirmation from MS.[11]Requires derivatization, analyte must be volatile.Trace analysis, impurity identification.
Chiral CE Differential migration in the presence of a chiral selector.High efficiency, low sample and solvent consumption.[19]Can be less robust than HPLC, lower loading capacity.Analysis of small sample volumes, orthogonal method to HPLC.
NMR with CSA/CDA Formation of diastereomeric complexes leading to distinct NMR signals.Rapid, non-destructive (with CSAs), provides structural information.[21]Lower sensitivity than chromatographic methods, may require specialized reagents.Rapid screening of enantiomeric purity, structural confirmation.

Conclusion

The assessment of isomeric purity is a critical aspect of the development and quality control of this compound. The choice of analytical technique depends on the specific requirements of the analysis, including the desired sensitivity, resolution, and sample throughput.

  • Chiral HPLC stands out as a versatile and robust method for routine enantiomeric purity analysis.

  • Chiral GC-MS with derivatization offers excellent sensitivity and specificity, making it ideal for trace-level impurity analysis.

  • Chiral CE provides a high-efficiency, low-consumption alternative, particularly useful for small sample amounts.

  • NMR spectroscopy with chiral additives is a valuable tool for rapid screening and confirmation of enantiomeric ratios.

For comprehensive characterization, a combination of these techniques is often employed. For instance, HPLC can be used for routine quality control, while GC-MS can be used to identify and quantify trace impurities. By understanding the principles and practical considerations of each method, researchers can confidently and accurately assess the isomeric purity of this compound, ensuring the quality and safety of their research and development efforts.

References

  • The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. (2024). MDPI. [Link]

  • polysaccharide-based chiral columns for simultaneous demix and enantioseparation of racemic fluorous tagged compounds. (2008). Chirality. [Link]

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  • Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. (n.d.). ResearchGate. [Link]

  • The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. (2024). Semantic Scholar. [Link]

  • Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. (n.d.). SpringerLink. [Link]

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  • Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography. (1998). Sci-Hub. [Link]

  • [Research progress on chiral separation of amphetamines, ketamine, cathinones]. (2019). PubMed. [Link]

  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. (2002). PubMed. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC. [Link]

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  • Enantiomeric Separations by Capillary Electrophoresis in Pharmaceutical Analysis. (n.d.). DiVA. [Link]

  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (2002). ResearchGate. [Link]

  • Separation of Enantiomers by Capillary Electrophoresis Using Pentosan Polysulfate. (n.d.). ACS Publications. [Link]

  • Comparison of Methods for Amphetamine Enantiomer Analysis Using HPLC and 1H-NMR. (n.d.). CSUSB ScholarWorks. [Link]

  • Chiral NMR solvating additives for differentiation of enantiomers. (2013). PubMed. [Link]

  • Comparison of different chiral selectors for the enantiomeric determination of amphetamine-type substances in human urine by SPE followed by CE-MS/MS. (2021). Wiley Analytical Science. [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometric Differentiation of Fluorophenethylamine (FPEA) Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in forensic science, toxicology, and pharmaceutical development, the unambiguous identification of chemical compounds is paramount. A significant analytical hurdle arises with the emergence of designer drugs and pharmaceutical intermediates that exist as positional isomers—compounds sharing the same molecular formula and weight, differing only in the substitution pattern on an aromatic ring. Fluorophenethylamines (FPEAs), encompassing 2-fluorophenethylamine (2-FPEA), 3-fluorophenethylamine (3-FPEA), and 4-fluorophenethylamine (4-FPEA), exemplify this challenge. Their similar physicochemical properties often lead to co-elution in chromatographic systems and, more critically, nearly identical mass spectra under standard analytical conditions, making differentiation a complex task.[1][2]

This guide provides an in-depth comparison of mass spectrometric techniques for the successful differentiation of FPEA positional isomers. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting the data and protocols necessary for you to implement these strategies in your own laboratory. We will demonstrate why conventional Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-EI-MS) is often insufficient and how Tandem Mass Spectrometry (MS/MS) provides the required specificity for confident identification.

Part 1: The Inherent Limitation of Electron Ionization Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of forensic and analytical laboratories, prized for its robust separation capabilities and extensive spectral libraries.[3][4] The standard ionization technique, Electron Ionization (EI), involves bombarding molecules with high-energy electrons (typically 70 eV), causing reproducible and often extensive fragmentation.[5][6] While this fragmentation is excellent for structural elucidation, it becomes a liability when analyzing positional isomers.

The Causality of Spectral Similarity

The fragmentation of phenethylamines under EI conditions is dominated by high-energy processes that are largely uninfluenced by the substituent's position on the aromatic ring.[7] The primary fragmentation routes are:

  • α-Cleavage: Cleavage of the Cα-Cβ bond, leading to the formation of a stable iminium cation ([CH2=NH2]+), which gives a characteristic base peak at m/z 30 for primary amines.

  • β-Cleavage: Cleavage of the bond benzylic to the aromatic ring, resulting in the formation of a substituted benzyl cation. For FPEAs, this produces the fluorobenzyl cation ([FC6H4CH2]+) at m/z 109.

Because these fragmentation pathways are driven by the fundamental structure of the phenethylamine backbone, the position of the fluorine atom (ortho, meta, or para) has a negligible effect on the resulting EI mass spectrum. All three isomers will produce the same major fragment ions (m/z 109 and m/z 30), rendering their spectra virtually indistinguishable with benchtop GC-MS instrumentation.[2][7]

Illustrative EI-MS Data Comparison

The table below summarizes the expected, nearly identical, results from a GC-EI-MS analysis of the three FPEA isomers.

Mass-to-Charge (m/z) Proposed Fragment Ion Expected Relative Abundance (%) Differentiating Power
139[M]•+ (Molecular Ion)Low to negligibleVery Low
109[FC6H4CH2]+ (Fluorobenzyl cation)HighVery Low
30[CH2NH2]+ (Iminium cation)High (Often Base Peak)None

This similarity underscores the need for a more nuanced analytical approach.

Experimental Workflow: GC-EI-MS Analysis

The following diagram and protocol outline a standard workflow for analyzing FPEA isomers using GC-EI-MS.

GC_EI_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample FPEA Isomer Standard (1 mg/mL in Methanol) Dilution Dilute to 10 µg/mL in Ethyl Acetate Sample->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Full Scan) Ionization->Detection Spectra Acquire Mass Spectra Detection->Spectra Comparison Compare Spectra of Isomers Spectra->Comparison Conclusion Result: Indistinguishable Spectra Comparison->Conclusion

Caption: General workflow for GC-EI-MS analysis of FPEA isomers.

Protocol 1: Standard GC-EI-MS Method

  • System: A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer.

  • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode, 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 1 minute. Ramp at 20°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan from m/z 25 to 300.

Part 2: Achieving Specificity with Tandem Mass Spectrometry (MS/MS)

To overcome the limitations of EI, we must employ a technique that can probe the subtle structural differences between the isomers. Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), provides this capability.[8]

The Causality of Spectral Differentiation

MS/MS analysis involves multiple stages of mass analysis. In a typical experiment, all ions from the source enter the first mass analyzer, which is set to isolate a specific ion of interest—the precursor ion . These isolated ions are then passed into a collision cell, where they are fragmented through Collision-Induced Dissociation (CID) with an inert gas. The resulting product ions are then analyzed by a second mass analyzer.

The key to differentiating the FPEA isomers is the careful selection of a precursor ion that retains the positional information. The molecular ion ([M]•+) is often too unstable, but the fluorobenzyl cation (m/z 109) is an ideal candidate. While this ion is formed from all three isomers, the position of the fluorine atom influences the electron density distribution within the aromatic ring. This electronic difference dictates the preferred fragmentation pathways of the fluorobenzyl cation in the collision cell. Consequently, the resulting product ion spectra will exhibit significant and reproducible differences in the presence and relative abundance of specific fragments, allowing for unambiguous differentiation.

Comparative MS/MS Data

By selecting the m/z 109 fragment as the precursor ion, we can generate distinct product ion spectra. The fragmentation of the fluorobenzyl cation can proceed through pathways like the neutral loss of acetylene (C2H2) or hydrogen cyanide/isocyanide (HNC). The relative favorability of these pathways is altered by the fluorine's position, leading to diagnostic differences.

Precursor Ion (m/z) Isomer Major Product Ion(s) (m/z) Proposed Neutral Loss Key Differentiator
1092-FPEA83, 63C2H2, C2H2F•Presence and ratio of key fragments
1093-FPEA83, 63C2H2, C2H2F•Different intensity ratios compared to 2-FPEA/4-FPEA
1094-FPEA83, 63C2H2, C2H2F•Distinctly different intensity ratios

Note: The exact product ions and their ratios are instrument-dependent and must be confirmed with authentic standards. The values presented are illustrative of the expected differentiation.

Differential Fragmentation Pathways

The following diagram illustrates how the position of the fluorine atom can influence the fragmentation of the common m/z 109 precursor ion, leading to unique product ion "fingerprints" for each isomer.

MSMS_Fragmentation cluster_isomers cluster_msms MS/MS Fragmentation (CID) I2 2-FPEA Precursor Precursor Ion [FC6H4CH2]+ m/z 109 I2->Precursor EI Fragmentation I3 3-FPEA I3->Precursor EI Fragmentation I4 4-FPEA I4->Precursor EI Fragmentation P2 Product Ions for 2-FPEA (e.g., m/z 83, 63) Ratio A Precursor->P2 Isolate & Fragment P3 Product Ions for 3-FPEA (e.g., m/z 83, 63) Ratio B Precursor->P3 Isolate & Fragment P4 Product Ions for 4-FPEA (e.g., m/z 83, 63) Ratio C Precursor->P4 Isolate & Fragment Result Result: Unique spectral fingerprints (Ratio A ≠ B ≠ C) P2->Result P3->Result P4->Result

Caption: Differentiating FPEA isomers via MS/MS of the m/z 109 ion.

Experimental Protocol: LC-MS/MS Analysis

Protocol 2: Targeted LC-MS/MS Method

  • System: A High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer.

  • LC Column: 100 mm x 2.1 mm ID, 1.8 µm C18 stationary phase.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 5 min, hold for 2 min. Return to 5% B and re-equilibrate for 2.5 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Acquisition Mode: Product Ion Scan.

    • Precursor Ion: m/z 109.

    • Collision Energy: Optimize using standards (e.g., ramp from 10-40 eV) to find the energy that provides the most informative and differential fragmentation.

Part 3: Complementary and Advanced Strategies

While MS/MS is a definitive technique, other methods can support the analysis.

  • Chemical Ionization (CI): For cases where the molecular ion is weak or absent in EI, a "softer" ionization technique like CI can be used.[9][10] CI typically produces a strong protonated molecule ([M+H]+ at m/z 140), which is invaluable for confirming the molecular weight of the analyte before proceeding to MS/MS analysis.

  • Derivatization: Derivatizing the primary amine group (e.g., with trifluoroacetic anhydride) can improve chromatographic peak shape and introduce new, high-mass fragment ions that may show positional effects.[11][12]

  • Chemometrics: For high-throughput screening, subtle differences across the entire EI mass spectrum (not just the major peaks) can be statistically exploited. Techniques like Principal Component Analysis (PCA) can analyze the variance in large datasets of spectra to cluster and differentiate isomers that are visually identical.[13][14][15]

Conclusion

The differentiation of fluorophenethylamine positional isomers presents a classic analytical challenge where standard methods fall short.

  • GC-EI-MS is an effective screening tool but is insufficient for the unambiguous identification of 2-, 3-, and 4-FPEA due to the production of nearly identical mass spectra.

  • Tandem Mass Spectrometry (MS/MS) , particularly when targeting the fragmentation of the common fluorobenzyl cation (m/z 109), is the most effective and reliable method . It leverages the subtle electronic effects of the fluorine's position to generate unique and reproducible product ion spectra, serving as a molecular fingerprint for each isomer.

For any laboratory tasked with identifying and differentiating such isomers, the implementation of a validated LC-MS/MS product ion scan or Multiple Reaction Monitoring (MRM) method is not just recommended—it is essential for ensuring authoritative and defensible results.

References

  • Adamowicz, P., & Zuba, D. (2018). Discrimination among Designer Drug Isomers by Chromatographic and Spectrometric Methods. In Chromatographic Techniques in the Forensic Analysis of Designer Drugs. CRC Press.
  • Eastern Kentucky University (n.d.).
  • Cherry, K. (2017). Chromatographic Techniques in the Forensic Analysis of Designer Drugs.
  • Stowell, C. et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Kiguchi, A. et al. (2011). [Isomeric analysis of synthetic cannabinoids detected as designer drugs]. Yakugaku Zasshi. Available at: [Link]

  • Catinean, I. et al. (2021). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. MDPI. Available at: [Link]

  • Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods. Available at: [Link]

  • Tsai, I. L. et al. (2011). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available at: [Link]

  • ResearchGate (n.d.). Mass Spectral Differentiation of Positional Isomers Using Multivariate Statistics. Available at: [Link]

  • JSB (2018). The differentiation of positional isomers utilizing GC-IRD. Available at: [Link]

  • Stowell, C. et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. ACS Publications. Available at: [Link]

  • ResearchGate (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. Available at: [Link]

  • Kranenburg, R. F. et al. (2019). Distinguishing drug isomers in the forensic laboratory. UvA-DARE (Digital Academic Repository). Available at: [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Chemistry LibreTexts (2022). Electron Ionization. Available at: [Link]

  • PubMed Central (2024). Tandem Mass Spectrometry across Platforms. Available at: [Link]

  • National Institutes of Health (n.d.). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. Available at: [Link]

  • ResearchGate (n.d.). EI Mass spectra, proposed structures and predominant fragmentation.... Available at: [Link]

  • Perygin, D. (2020). GCMS 3 Fragmentation Patterns. YouTube. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Available at: [Link]

  • Integrated Science (2020). Electron ionization and mass spectrometry. YouTube. Available at: [Link]

  • NOBLE CHEMISTRY (2024). Mass Spectrometry : Ionisation Techniques ( EI, CI, FD and FAB). YouTube. Available at: [Link]

  • Chemistry LibreTexts (2023). Fragmentation Patterns in Mass Spectra. Available at: [Link]

  • Chemguide (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

  • CEC (2018). Ionization Techniques in Mass Spectrometry. YouTube. Available at: [Link]

  • ResearchGate (n.d.). Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Fluorophenethylamine (2-FPEA)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The handling and disposal of specialized chemical reagents, such as 2-Fluorophenethylamine (2-FPEA), demand meticulous adherence to established protocols. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-FPEA, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Before addressing disposal, a thorough understanding of the hazards associated with 2-FPEA is paramount. As a fluorinated amine, 2-FPEA presents a multi-faceted risk profile that dictates its handling and disposal requirements.

Key Hazards:

  • Corrosivity: 2-FPEA is classified as a corrosive material, capable of causing severe skin burns and eye damage upon contact.[1][2]

  • Irritation: It is a skin, eye, and respiratory irritant.[3][4]

  • Toxicity: While comprehensive toxicological data is limited, it is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Combustibility: 2-FPEA is a combustible liquid with a flashpoint of approximately 77°C (170.6°F).[1][4]

  • Hazardous Combustion Products: When involved in a fire, 2-FPEA can decompose to produce toxic and hazardous fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[1][2]

Given these properties, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a chemical fume hood.

Regulatory Considerations for 2-FPEA Disposal

The disposal of chemical waste is governed by a stringent regulatory framework. While this compound is not explicitly listed as a controlled substance by the U.S. Drug Enforcement Administration (DEA), it is crucial to recognize that it may be considered a controlled substance analog in certain contexts.[5][6] Therefore, all waste containing 2-FPEA must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.

It is the responsibility of the waste generator (the laboratory) to properly identify, label, and manage hazardous waste from its point of generation to its final disposal.

Step-by-Step Disposal Protocol for this compound

The recommended and safest method for the disposal of 2-FPEA is through a licensed hazardous waste disposal company. In-laboratory treatment or neutralization of halogenated aromatic compounds like 2-FPEA is not advised due to the stability of the carbon-fluorine bond and the potential for creating other hazardous byproducts.

Phase 1: Waste Collection and Segregation
  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container for all 2-FPEA waste. The container should be in good condition and have a secure, tight-fitting lid.

  • Waste Identification: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and any other components in the waste stream.

  • Segregation: Do not mix 2-FPEA waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department. Incompatible materials can lead to dangerous chemical reactions.

  • Solid vs. Liquid Waste:

    • Liquid Waste: Collect all liquid residues, including contaminated solvents, in a designated liquid waste container.

    • Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and absorbent materials, should be collected in a separate, clearly labeled container for solid hazardous waste.

Phase 2: Short-Term Storage in the Laboratory
  • Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: Ensure the storage area is well-ventilated.

  • Away from Incompatibles: Store the 2-FPEA waste away from incompatible materials, particularly strong oxidizing agents.

Phase 3: Arranging for Professional Disposal
  • Contact EH&S: Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department or the designated hazardous waste management office.

  • Provide Documentation: Be prepared to provide detailed information about the waste, including its composition and volume.

  • Scheduled Pickup: EH&S will arrange for the pickup and transportation of the hazardous waste by a licensed and certified hazardous waste disposal vendor.

Spill Management and Decontamination

In the event of a 2-FPEA spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate personal protective equipment, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Chemical splash goggles and a face shield

    • A lab coat or chemical-resistant apron

    • A respirator with an appropriate cartridge for organic vapors if the spill is large or in a poorly ventilated area.

  • Contain the Spill: For liquid spills, use a chemical absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the spill and prevent it from spreading.

  • Collect the Waste: Carefully collect the absorbed material and any contaminated debris using spark-proof tools and place it in a labeled hazardous waste container.

  • Decontaminate the Area: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your EH&S department, providing details of the incident and the cleanup procedure.

Disposal Method Selection Framework

The following table summarizes the primary disposal considerations for this compound:

Disposal MethodSuitability for 2-FPEARationale & Key Considerations
Licensed Hazardous Waste Incineration Highly Recommended As a halogenated organic compound, high-temperature incineration (typically >982°C) is the most effective method for complete destruction.[7] This process minimizes the formation of toxic byproducts. The presence of fluorine may require specialized scrubbers to handle acidic gases like hydrogen fluoride.
Chemical Neutralization (In-Lab) Not Recommended The aromatic fluorine bond is generally stable, making simple acid-base neutralization ineffective for degrading the hazardous nature of the molecule. Attempting chemical degradation without established and validated protocols can lead to the formation of unknown and potentially more hazardous compounds.
Sanitary Sewer Disposal Strictly Prohibited 2-FPEA is harmful to aquatic life and should not be released into the environment.[2] Sewer disposal is a violation of environmental regulations.
Landfill Strictly Prohibited Direct landfilling of liquid hazardous waste is prohibited by RCRA. Even solidified waste containing 2-FPEA requires proper treatment before it can be considered for landfill disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Figure 1: this compound Disposal Workflow start Generation of 2-FPEA Waste is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Cleanup Protocol: 1. Evacuate & Alert 2. Don PPE 3. Contain & Absorb 4. Collect Waste is_spill->spill_cleanup Yes collect_waste Collect Waste in a Labeled, Compatible Container is_spill->collect_waste No (Routine Waste) spill_cleanup->collect_waste segregate Segregate from Incompatible Waste Streams collect_waste->segregate store Store in Secondary Containment in a Designated SAA segregate->store contact_ehs Contact Environmental Health & Safety (EH&S) store->contact_ehs professional_disposal Arrange for Pickup by a Licensed Hazardous Waste Vendor contact_ehs->professional_disposal end_point Proper & Compliant Disposal professional_disposal->end_point

Sources

Subject: Operational Protocol for Handling 2-Fluorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This document provides essential, field-proven safety and logistical protocols for the handling and disposal of 2-Fluorophenethylamine (2-FPEA). Our objective is to build a foundation of trust by delivering value beyond the product itself, ensuring your work is conducted with the highest degree of safety and scientific integrity.

PART 1: CORE DIRECTIVE - A Risk-Informed Approach to Safety

Handling any chemical, particularly one with a reactive profile like this compound, requires a mindset that moves beyond simple compliance to a dynamic, risk-informed strategy. The protocols herein are designed not as a rigid checklist but as a comprehensive system of safety. The causality behind each recommendation is explained to empower you, the researcher, to make informed decisions and adapt to varying experimental conditions while maintaining the highest safety standards.

2-FPEA is a combustible, corrosive liquid that is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It is classified as causing severe skin burns and eye damage.[3][4] Therefore, our primary directive is the prevention of all direct contact and inhalation through a multi-layered system of controls.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - The E-E-A-T Framework

A protocol's trustworthiness is validated by its internal logic and grounding in established safety principles. This guide is built on the pillars of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Expertise & Experience: The "Why" Behind the "How"

The choice of personal protective equipment (PPE) is not arbitrary; it is a direct response to the specific chemical and physical hazards of 2-FPEA.

  • Corrosivity and Skin Absorption: 2-FPEA is designated as Skin Corrosion Category 1B, meaning it can cause severe burns upon contact.[4] Furthermore, its molecular structure suggests a potential for rapid absorption through the skin. This dual threat necessitates gloves and body protection that are not just water-resistant, but chemically impervious. We recommend double-gloving for this reason; the outer glove absorbs the initial contact in case of a splash, protecting the integrity of the inner glove and providing a critical time window to react and re-gown without compromising skin integrity.

  • Respiratory and Eye Damage: The compound may cause respiratory irritation and can lead to serious eye damage.[5] Vapors can be inhaled, and splashes pose a significant risk. This is why all work must be conducted within a certified chemical fume hood, which serves as the primary engineering control. Safety goggles are mandatory, but a full faceshield is the authoritative recommendation for any procedure involving transfers or heating, as it protects the entire face from splashes.[4]

Trustworthiness: Self-Validating Protocols

Each stage of the handling process is designed to be a self-validating system, with clear checkpoints to ensure safety is maintained.

  • Pre-Operation Check: Before handling the compound, verify the certification date of your chemical fume hood. An expired certification invalidates the primary safety control.

  • PPE Integrity Check: Visually inspect all PPE. Check gloves for pinholes or degradation. Ensure your lab coat is fully buttoned. This simple, repeatable check is a critical failure point in many lab incidents.

  • Post-Operation Decontamination: The protocol does not end when the experiment is complete. The proper doffing (removal) and disposal of contaminated PPE is paramount to prevent secondary exposure.

Operational Plan: From Set-up to Disposal

Hazard Summary Table
Hazard ClassificationDescriptionGHS CodeSignal Word
Skin Corrosion/IrritationCauses severe skin burns and eye damageH314Danger
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin or if inhaledH302 + H312 + H332Danger
Eye Damage/IrritationCauses serious eye damageH314Danger
Specific Target Organ ToxicityMay cause respiratory irritationH335Warning
FlammabilityCombustible liquidH227Warning

Data synthesized from multiple Safety Data Sheets.[1][2][4][5]

Experimental Protocol: Step-by-Step Guidance for Handling 2-FPEA

This workflow provides a procedural guide for the safe handling of this compound.

Caption: A three-phase workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) Specification Table
AreaPrimary PPESecondary/Situational PPEStandard
Hands Nitrile or Neoprene Gloves (Double-gloved)N/AASTM D6978
Body Polyethylene-coated, disposable gownChemical-resistant apron for large volumesANSI/AAMI PB70
Eyes Chemical Splash GogglesN/AANSI Z87.1
Face N/AFull Face Shield (worn over goggles)ANSI Z87.1
Respiratory N/ANIOSH-approved respirator with organic vapor cartridge (Type A) for spills or ventilation failure.[1]29 CFR 1910.134
Disposal Plan: A Cradle-to-Grave Responsibility

Improper disposal creates risks for colleagues, support staff, and the environment. All materials contaminated with 2-FPEA are considered hazardous waste.

  • Liquid Waste: Collect all 2-FPEA-containing solutions in a dedicated, sealed, and properly labeled hazardous waste container.[1][6] Never pour 2-FPEA down the drain.[2][3][7]

  • Solid Waste: All contaminated disposables (e.g., gloves, pipette tips, paper towels) must be collected in a designated, sealed hazardous waste bag.

  • Container Decontamination: Empty containers of 2-FPEA are still hazardous. The first rinse of any container must be collected and disposed of as hazardous waste.[6] Subsequent rinses can be managed according to your institution's policies.

Emergency Procedures

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][3]
Ingestion DO NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Spill Evacuate the area. Remove all ignition sources.[1][7] Wearing full PPE (including respiratory protection), contain the spill with an inert absorbent material. Collect and place in a sealed container for hazardous waste disposal.[7]

References

  • This compound - Safety Data Sheet. Georganics.[Link]

  • 2-(2-Fluorophenyl)ethylamine Safety and Hazards. PubChem, National Library of Medicine.[Link]

  • Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]

  • PHENETHYLAMINE - GHS Safety Data Sheet. Sdfine.[Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (NIOSH).[Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy.[Link]

  • Material Safety Data Sheet - (S)-(-)-4-Bromo-alpha-phenethylamine, 98%. Cole-Parmer.[Link]

  • Hazardous Waste Disposal Guide. Dartmouth College.[Link]

  • Properly Using PPE to Avoid Illicit Drug Exposure for First Responders. Centers for Disease Control and Prevention (NIOSH).[Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.